molecular formula C7H8N2O3 B028139 2,3-Dimethyl-4-nitropyridine 1-oxide CAS No. 37699-43-7

2,3-Dimethyl-4-nitropyridine 1-oxide

Cat. No.: B028139
CAS No.: 37699-43-7
M. Wt: 168.15 g/mol
InChI Key: CFMTVTYBZMKULI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-nitropyridine 1-oxide (CAS RN: 37699-43-7) is a high-value chemical intermediate primarily recognized for its critical role in organic synthesis and pharmaceutical development. It is a key precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably the proton pump inhibitors Lansoprazole and Rabeprazole . Beyond its pharmaceutical applications, this compound exhibits significant potential in cancer research . As a nitropyridine N-oxide derivative, it has been investigated for its properties as a potential hypoxic cell radiosensitizer . Tumor tissues often contain oxygen-deficient (hypoxic) regions that are resistant to radiation therapy. The electron-affinic nitro group in its structure can mimic oxygen by interacting with and fixing damage in radiation-induced DNA radicals, thereby enhancing the cytotoxic effects of radiation specifically in these resistant hypoxic cells . The compound's effectiveness is influenced by its electron affinity and hydrophobicity, which are key parameters for this activity . In the field of supramolecular chemistry and crystal engineering , this compound serves as a versatile building block. The molecule features two prominent interaction sites: the N-oxide group , which acts as a strong electron donor, and the nitro group , which can act as an electron acceptor via π-hole interactions . This unique duality allows the compound to form complex, self-assembled structures through a combination of non-covalent forces, including hydrogen bonding, halogen bonding, and coordination bonding with metal centers, which is valuable for designing functional materials . This product is supplied with a minimum purity of 98.0% (by GC and non-aqueous titration) and has a melting point range of 92.0 to 96.0 °C . It is provided as a white to light yellow powder or crystal . Please note: This product is intended for research purposes only and is not approved for human consumption.

Properties

IUPAC Name

2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMTVTYBZMKULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191134
Record name Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37699-43-7
Record name 2,3-Dimethyl-4-nitropyridine N-oxide
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Record name 2,3-Dimethyl-4-nitropyridine-N-oxide
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Record name Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide
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Record name Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide
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Record name 2,3-DIMETHYL-4-NITROPYRIDINE-N-OXIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus extends beyond mere chemical data. It is about understanding the narrative of a molecule—its synthesis, its reactivity, and its potential to solve complex challenges, particularly in the realm of pharmaceutical development. This guide is crafted to provide not just the what, but the why, behind the chemistry of 2,3-Dimethyl-4-nitropyridine 1-oxide. It is designed to be a practical and insightful resource, grounded in established scientific principles and validated methodologies, to empower researchers in their quest for novel therapeutics. We will delve into the nuances of its synthesis, explore its chemical behavior, and illuminate its critical role as a building block in modern medicinal chemistry.

Core Identification and Properties

Chemical Identity:

This compound is a heterocyclic organic compound that serves as a crucial intermediate in various synthetic pathways.[1][2] Its structure is characterized by a pyridine ring N-oxidized and substituted with two methyl groups at positions 2 and 3, and a nitro group at the 4-position.[1] This unique arrangement of functional groups imparts specific reactivity and electronic properties that are leveraged in organic synthesis.[1]

IdentifierValue
CAS Number 37699-43-7[1][3][4][5][6]
Molecular Formula C₇H₈N₂O₃[1][2][3][5]
Molecular Weight 168.15 g/mol [2][5][7]
Synonyms 4-Nitro-2,3-lutidine N-oxide, 2,3-Dimethyl-4-nitro-pyridine oxide, 4-Nitro-2,3-dimethylpyridine N-oxide[1][4][8]
InChI Key CFMTVTYBZMKULI-UHFFFAOYSA-N[1]

Physicochemical Properties:

The physical and chemical properties of this compound are critical for its handling, storage, and application in reactions. It typically appears as a white to light yellow or orange crystalline solid.[1][4][5] The presence of the N-oxide and nitro groups enhances its solubility in polar solvents.[1]

PropertyValueSource
Appearance White to light yellow to green powder or crystal[4]
Melting Point 90-98 °C[3][5]
Boiling Point 403.3±40.0 °C at 760 mmHg[3]
Density 1.3±0.1 g/cm³[3]
Solubility Soluble in Methanol[5]
Storage Room temperature, preferably refrigerated (<15°C) in a cool, dark place[5]

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the oxidation of 2,3-lutidine, followed by nitration. Understanding the causality behind the choice of reagents and reaction conditions is paramount for achieving high yield and purity.

Step 1: N-Oxidation of 2,3-Lutidine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3-lutidine. This is typically achieved using an oxidizing agent like hydrogen peroxide in the presence of a suitable catalyst.[9] The N-oxide functional group is introduced to enhance the reactivity of the pyridine ring for subsequent electrophilic substitution.[1]

Step 2: Nitration of 2,3-Dimethylpyridine 1-oxide

The second step is the nitration of the formed 2,3-dimethylpyridine 1-oxide. This is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the pyridine ring. The choice of nitrating agent and reaction conditions is critical.

Protocol: Nitration using Nitric Acid and Sulfuric Acid

This is a conventional and widely documented method.

  • Reaction Setup: A solution of 2,3-dimethylpyridine 1-oxide is prepared in concentrated sulfuric acid.[10] The reaction vessel is cooled in an ice bath to manage the exothermic nature of the subsequent addition.

  • Reagent Addition: 65% nitric acid is added dropwise to the cooled sulfuric acid solution.[10] Concentrated sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

  • Reaction Conditions: The reaction mixture is stirred at 90°C for 24 hours.[10] The elevated temperature is necessary to overcome the activation energy for the substitution on the electron-rich pyridine N-oxide ring.

  • Workup and Isolation: The reaction mixture is poured onto a mixture of ice and sodium carbonate to neutralize the excess acid and quench the reaction.[10] The product is then extracted with an organic solvent like methylene chloride.[10] The organic phase is dried and the solvent is evaporated.

  • Purification: The crude product is purified by crystallization from a solvent system such as ethanol/n-pentane to yield this compound with a melting point of 99°-102°C.[10]

Alternative Protocol: Nitration using Potassium Nitrate and Sulfuric Acid

An alternative, more environmentally friendly method utilizes potassium nitrate as the nitrating agent.[9][11][12]

  • Reaction Setup: 2,3-dimethylpyridine-N-oxide is mixed with concentrated sulfuric acid.[9][11][12]

  • Reagent Addition: A sulfuric acid solution of potassium nitrate is added dropwise at a controlled temperature between -10°C and 20°C.[9][11][12] This method avoids the generation of large quantities of nitrous fumes.

  • Reaction Conditions: After the addition, the reaction temperature is raised to 80°C to 120°C.[9][11][12]

  • Workup and Isolation: The reaction is monitored by HPLC until completion.[9] The mixture is then cooled, and water is added, followed by filtration. The filtrate is extracted with dichloromethane, and the organic phase is concentrated to yield the product.[9]

Synthesis Workflow Diagram:

G start 2,3-Lutidine oxidation Oxidation (e.g., H₂O₂) start->oxidation intermediate 2,3-Dimethylpyridine 1-oxide oxidation->intermediate nitration Nitration (HNO₃/H₂SO₄ or KNO₃/H₂SO₄) intermediate->nitration product This compound nitration->product purification Purification (Crystallization) product->purification final_product Pure Product purification->final_product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of proton pump inhibitors (PPIs).[9][11][13]

Role in Proton Pump Inhibitor (PPI) Synthesis:

This compound is a precursor for synthesizing the core pyridine structure of widely used PPIs like lansoprazole and rabeprazole.[6][9][11] These drugs are essential for treating acid-related gastrointestinal disorders. The reactivity of the nitro group and the N-oxide allows for further chemical modifications to build the final complex drug molecules.

Other Potential Applications:

The unique electronic properties and reactivity of this compound make it a subject of interest in medicinal chemistry beyond PPIs.[1] Nitropyridine derivatives have been investigated for their potential as anti-cancer agents and antibiotics.[2] The N-oxide functionality can also enhance the pharmacokinetic properties of a drug molecule.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial due to its chemical nature.

Hazard Identification:

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15]

  • Physical Hazards: The presence of the nitro group can impart explosive characteristics under certain conditions.[1] It is combustible at high temperatures.[5]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15][16]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][16]

  • Keep away from heat, sparks, and open flames.[5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][16]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[5][16]

  • Skin Contact: Wash off immediately with soap and plenty of water.[16]

  • Inhalation: Move to fresh air.[15][16]

  • Ingestion: Seek immediate medical attention.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While a comprehensive in-house analysis is recommended, typical spectroscopic data includes:

  • NMR (Nuclear Magnetic Resonance): Provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound.[9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and structure.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule.

  • Raman Spectroscopy: Provides complementary vibrational information to FTIR.[17]

References

  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Chemsrc. (2025). This compound | CAS#:37699-43-7.
  • Patsnap. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Navi Mumbai. (n.d.). Dimethyl Nitro Pyridine-n-oxide Manufacturer, Supplier.
  • Google Patents. (2015). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Capot Chemical. (2021). MSDS of 2,3-Dimethyl-4-Nitropyridine-N-Oxide.
  • Stenutz. (n.d.). This compound.
  • SpectraBase. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide - Optional[Raman] - Spectrum.

Sources

2,3-Dimethyl-4-nitropyridine 1-oxide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dimethyl-4-nitropyridine 1-oxide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the pharmaceutical industry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It offers an in-depth exploration of its synthesis, presenting a modern, validated protocol that emphasizes safety and efficiency. Furthermore, this guide elucidates the compound's critical role in the development of proton pump inhibitors (PPIs) and outlines essential safety and handling procedures for laboratory and industrial settings. This paper is intended for researchers, chemists, and professionals in drug development who require a technical and practical understanding of this key chemical entity.

Core Molecular and Physicochemical Properties

This compound, also known as 4-Nitro-2,3-lutidine-N-oxide, is a heterocyclic organic compound whose chemical identity and properties are foundational to its application in synthesis.[1][2] Its molecular structure consists of a pyridine N-oxide core substituted with two methyl groups at positions 2 and 3, and a nitro group at position 4.[2] This specific arrangement of functional groups dictates its reactivity and utility.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis. The molecular formula is C₇H₈N₂O₃, yielding a molecular weight of 168.15 g/mol .[1][3][4][5]

Caption: Molecular Structure of this compound.

A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Weight 168.15 g/mol [1][3][4]
Molecular Formula C₇H₈N₂O₃[1][2][4]
CAS Number 37699-43-7[1]
Appearance Yellow to pale yellow crystalline powder[2][3]
Melting Point 90-102 °C (range varies with purity)[3][6][7][8]
Solubility Soluble in Methanol[3]
Synonyms 4-Nitro-2,3-lutidine N-oxide, 4-Nitro-2,3-lutidine-1-oxide[1][2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically a two-step process starting from 2,3-lutidine.[9]

  • N-Oxidation: The initial step involves the oxidation of the pyridine nitrogen in 2,3-lutidine, commonly with an oxidizing agent like hydrogen peroxide, to form 2,3-dimethylpyridine 1-oxide.[9]

  • Nitration: The N-oxide is then nitrated to introduce the nitro group at the 4-position.

Causality of N-Oxidation: The N-oxide functional group is crucial for the subsequent nitration step. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. The N-oxide group, however, is electron-donating through resonance, which activates the ring, particularly at the 4-position, making the electrophilic substitution by the nitronium ion (NO₂⁺) feasible and regioselective.

Authoritative Protocol: Environmentally Conscious Nitration

Traditional nitration methods using mixed nitric and sulfuric acid can produce significant quantities of hazardous nitrogen oxide fumes.[9] A more modern and environmentally considerate approach utilizes potassium nitrate as the nitrating agent, which minimizes fume generation and can shorten reaction times.[10]

G start 2,3-Dimethylpyridine-N-oxide + Concentrated H₂SO₄ reagent Add dropwise: Potassium Nitrate in H₂SO₄ (-10°C to 20°C) start->reagent reaction Heat Reaction (80°C to 120°C) Monitor via HPLC reagent->reaction quench Quench (Pour onto ice/water) reaction->quench extract Extract (Dichloromethane) quench->extract isolate Isolate (Concentrate organic phase) extract->isolate product Final Product: 2,3-Dimethyl-4-nitropyridine-N-oxide isolate->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

This protocol is adapted from established and patented synthesis methods.[9][10][11]

  • Solution Preparation: In a suitable reaction vessel equipped with cooling and a dropping funnel, dissolve 2,3-dimethylpyridine-N-oxide (1.0 eq) in concentrated sulfuric acid (98%). Cool the resulting mixture to between -10°C and 20°C.

  • Nitrating Agent Addition: Separately, prepare a solution of potassium nitrate (1.0-1.2 eq) in concentrated sulfuric acid. Add this nitrating solution dropwise to the cooled mixture from Step 1, ensuring the temperature is maintained.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to a temperature between 85°C and 95°C. Maintain this temperature for 1-2 hours.

  • Monitoring (Self-Validation): The reaction progress must be monitored by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into cold water with stirring.

  • Extraction: Extract the aqueous solution three times with dichloromethane.

  • Isolation and Purification: Combine the organic phases and concentrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization from a solvent system like ethanol/n-pentane to yield light yellow crystals of 2,3-dimethyl-4-nitropyridine-N-oxide.[6] The purity should be confirmed by HPLC and melting point analysis.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but is a critical starting material or intermediate in the synthesis of several APIs.[4][9]

Its most prominent application is in the manufacturing of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. It is a key precursor for blockbuster drugs such as:

  • Lansoprazole [9][10]

  • Rabeprazole [9][10]

In these syntheses, the nitro group of this compound is typically reduced and further functionalized, and the N-oxide is removed to form the substituted pyridine core that is essential for the biological activity of the final PPI drug.

G A This compound B Key Chemical Transformations (e.g., Reduction, Substitution) A->B C Substituted Pyridine Core B->C D Proton Pump Inhibitors (Lansoprazole, Rabeprazole) C->D

Caption: Role as a key intermediate in the synthesis of PPIs.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The compound is classified as a skin and eye irritant and is suspected of causing genetic defects.[12][13][14]

Hazard CategoryGHS ClassificationPrecautionary Statements
Health Hazards Skin Irritation (Category 2)[13][14] Serious Eye Irritation (Category 2)[13][14] Germ Cell Mutagenicity (Category 2)[12][13]P201, P202: Obtain and read safety instructions before use.[12] P280: Wear protective gloves/clothing/eye protection.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water.[15] P308+P313: IF exposed or concerned: Get medical advice.[12]
Physical Hazards Combustible at high temperature.[3] The nitro group may impart explosive characteristics under certain conditions.[2]Keep away from heat, sparks, and open flames.[13]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Respiratory Protection: For operations that generate dust, use a NIOSH-approved particle respirator.[15]

  • Body Protection: Wear a lab coat or appropriate protective clothing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3][14] Some suppliers recommend refrigeration (<15°C) in a dark place.[3]

Conclusion

This compound is a compound of significant industrial importance, defined by its molecular weight of 168.15 g/mol and its unique chemical structure. Its role as a non-interchangeable intermediate in the synthesis of vital pharmaceuticals like lansoprazole and rabeprazole underscores its value. The synthesis protocol detailed herein, which favors potassium nitrate over nitric acid, represents a move towards safer and more environmentally responsible chemical manufacturing. A thorough understanding of its properties, synthesis, and handling protocols is essential for any scientist or researcher working within the fields of organic chemistry and drug development.

References

  • Title: Synthesis of this compound Source: PrepChem.com URL:[Link]
  • Title: Specification - this compound Source: ChemDmart URL:[Link]
  • Title: this compound | CAS#:37699-43-7 Source: Chemsrc URL:[Link]
  • Title: Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide Source: Eureka | P
  • Title: this compound Source: Stenutz URL:[Link]
  • Title: CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide Source: Google Patents URL
  • Title: CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide Source: Google Patents URL
  • Title: MSDS of 2,3-Dimethyl-4-Nitropyridine-N-Oxide Source: Capot Chemical URL:[Link]
  • Title: this compound Source: Shanghai Chemlin URL:[Link]
  • Title: 2,3-Dimethyl-4-nitropyridine N-oxide - Spectrum Source: SpectraBase URL:[Link]

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An In-depth Technical Guide to 2,3-Dimethyl-4-nitropyridine 1-oxide: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-dimethyl-4-nitropyridine 1-oxide, a pivotal intermediate in contemporary medicinal and chemical synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis protocols, and strategic applications of this versatile molecule. We will explore the causality behind its reactivity and provide validated experimental workflows, grounding our discussion in established scientific principles.

Introduction: Strategic Importance in Synthesis

This compound, also known as 4-nitro-2,3-lutidine N-oxide, is a heterocyclic organic compound of significant interest.[1] Its structure is characterized by a pyridine N-oxide core, two adjacent methyl groups at positions 2 and 3, and a strongly electron-withdrawing nitro group at position 4.[1] This specific arrangement of functional groups imparts a unique electronic profile, making the C4 position exceptionally susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, primarily as a key building block in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole and Rabeprazole, which are widely used to treat acid-reflux disorders.[2][3][4] Beyond pharmaceuticals, its applications extend to agrochemicals and materials science.[5]

Physicochemical and Spectroscopic Profile

The compound typically appears as a yellow to pale yellow crystalline powder.[6][7][8] It is stable under recommended storage conditions but is noted to be hygroscopic.[6][7] Proper handling in a cool, dry, and well-ventilated area away from strong oxidizing agents is crucial for maintaining its integrity.[6][7]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 37699-43-7[1][9]
Molecular Formula C₇H₈N₂O₃[1][7]
Molecular Weight 168.15 g/mol [7][8]
Appearance Yellow to pale yellow crystalline powder[6][8]
Melting Point 90-102 °C (range varies by purity)[7][9][10]
Solubility Soluble in Methanol, slightly soluble in Chloroform[6][7]
pKa (Predicted) -1.03 ± 0.10[11]
LogP (Predicted) 0.37[9]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the two aromatic protons and the two methyl groups. Due to the electron-withdrawing nature of the nitro and N-oxide groups, the aromatic protons are shifted downfield. The steric interaction between the adjacent methyl groups can also influence their chemical shifts.[12]

  • ¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon atom at C4, bonded to the nitro group, is significantly deshielded and appears far downfield. The carbons attached to the methyl groups (C2, C3) and the other aromatic carbons (C5, C6) can be assigned based on established data for substituted pyridine N-oxides.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic strong absorption bands are observed for the N-O stretching vibration of the N-oxide group and the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak [M]⁺ corresponding to its molecular weight (168.15 g/mol ).[13]

Synthesis and Manufacturing

The industrial synthesis of this compound is a well-established two-step process starting from 2,3-lutidine (2,3-dimethylpyridine).

Logical Workflow for Synthesis

SynthesisWorkflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration A 2,3-Lutidine B 2,3-Dimethylpyridine 1-oxide A->B H₂O₂ / Catalyst (e.g., Acetic Acid) C 2,3-Dimethylpyridine 1-oxide D This compound C->D Nitrating Agent (e.g., KNO₃ / H₂SO₄)

Caption: Overall synthesis workflow from 2,3-Lutidine.

Step 1: N-Oxidation of 2,3-Lutidine. The first step involves the oxidation of the pyridine nitrogen of 2,3-lutidine. This is typically achieved using an oxidizing agent like hydrogen peroxide, often in the presence of a suitable catalyst such as acetic acid.[3][4]

Step 2: Nitration of 2,3-Dimethylpyridine 1-oxide. The resulting N-oxide is then nitrated. The N-oxide group is an activating group that directs electrophilic substitution to the 4-position. The reaction is performed using a strong nitrating agent. While traditionally a mixture of concentrated nitric acid and sulfuric acid was used, modern, safer, and more environmentally friendly methods often employ potassium nitrate in concentrated sulfuric acid.[3][4][5] The sulfuric acid acts as both a solvent and a catalyst, protonating the N-oxide and facilitating the formation of the nitronium ion (NO₂⁺) electrophile.

Detailed Experimental Protocol: Nitration via Potassium Nitrate

This protocol is adapted from patented industrial methods, which offer high yields and improved safety profiles.[4][5]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,3-dimethylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (98%) at a temperature between -10°C and 5°C.

  • Nitrating Agent Preparation: Separately, prepare a solution of potassium nitrate (1.1 - 1.4 eq) in concentrated sulfuric acid (98%).

  • Addition: Slowly add the potassium nitrate solution dropwise to the solution of the N-oxide, ensuring the internal temperature is maintained below 20°C. Careful temperature control is critical to prevent runaway reactions and side-product formation.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours. Monitor the reaction progress using HPLC until the starting material is consumed.[4]

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate or aqueous sodium hydroxide) to precipitate the product.

  • Isolation and Purification: Extract the product with a suitable organic solvent, such as dichloromethane.[4] Combine the organic phases, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization from a solvent system like ethanol/n-pentane to give light yellow crystals.[10]

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from its high reactivity towards nucleophiles at the C4 position. The nitro group is an excellent leaving group in this context, facilitated by the powerful electron-withdrawing effects of both the nitro group itself and the N-oxide functionality.[14]

Causality of Reactivity: The pyridine ring is inherently electron-deficient. The N-oxide group further withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. When a nitro group is also placed at the C4 position, this carbon becomes exceptionally electrophilic. A nucleophile can attack this electron-poor center, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The negative charge in this intermediate is effectively delocalized onto the oxygen atoms of both the N-oxide and the nitro group, rendering it relatively stable and lowering the activation energy for the reaction. The subsequent departure of the nitrite ion (NO₂⁻) restores the aromaticity of the ring, completing the substitution.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized SNAr mechanism at the C4 position.

Application in Drug Development: The Lansoprazole Synthesis

A prime example of the synthetic utility of this compound is in the manufacturing of Lansoprazole.[6] In this process, the nitro group is displaced by an alkoxide nucleophile, 2,2,2-trifluoroethoxide.

Workflow: Synthesis of a Key Lansoprazole Precursor

Lansoprazole_Step A This compound C 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide A->C K₂CO₃ / HMPT (SNAr Reaction) B 2,2,2-Trifluoroethanol B->C

Caption: Nucleophilic substitution step in Lansoprazole synthesis.

Protocol: Synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
  • Reaction Setup: Charge a reactor with this compound (1.0 eq), potassium carbonate (K₂CO₃, as a base), and a high-boiling polar aprotic solvent like Hexamethylphosphoramide (HMPT).[6]

  • Nucleophile Addition: Add 2,2,2-trifluoroethanol (1.1-1.5 eq) to the mixture.

  • Reaction: Heat the mixture, for example to 100°C, and stir until the reaction is complete as monitored by TLC or HPLC.

  • Isolation: After cooling, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired substituted pyridine N-oxide, which is a direct precursor for subsequent steps in the total synthesis of Lansoprazole.[6]

This precursor then undergoes further transformations, including rearrangement and coupling with 2-mercaptobenzimidazole, to ultimately yield the final active pharmaceutical ingredient.[6]

Safety and Handling

This compound must be handled with appropriate safety precautions.

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][16] Some sources also list it as being suspected of causing cancer.[11]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids, bases, and oxidizing agents.[6][7]

  • Spills and Disposal: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[16] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are dictated by the interplay of its functional groups. Its activated C4 position allows for efficient and clean nucleophilic aromatic substitution, a feature that has been expertly exploited in the pharmaceutical industry for the large-scale synthesis of important drugs. A thorough understanding of its reactivity, synthesis, and handling is essential for any scientist or researcher working in the fields of medicinal chemistry and organic synthesis.

References

  • Chemsrc. (n.d.). This compound | CAS#:37699-43-7.
  • Monserrat, V. C. (1993). Intermediate for the synthesis of lansoprazole and procedure for obtaining it. SciSpace.
  • New Drug Approvals. (2021). LANSOPRAZOLE.
  • Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.
  • Capot Chemical. (2021). MSDS of 2,3-Dimethyl-4-Nitropyridine-N-Oxide.
  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry.
  • Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka.
  • Journal of the Chemical Society B. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol.
  • Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • SpectraBase. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide - Optional[Raman] - Spectrum.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine.
  • NIST WebBook. (n.d.). Pyridine, 4-nitro-, 1-oxide.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • SpectraBase. (n.d.). 4-Nitro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts.
  • Stenutz. (n.d.). This compound.
  • Tradeindia. (n.d.). 2,3, Di Methyl 4-Nitro Pyridine N-Oxide Cas No: 37699-43-7.

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An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-4-nitropyridine 1-oxide, a heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like lansoprazole.[1] Its chemical structure, featuring a pyridine N-oxide moiety with methyl and nitro group substitutions, imparts unique physicochemical properties that are pivotal for its reactivity and application in drug development. This guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental methodologies for their determination.

Molecular and Chemical Identity

Molecular Formula: C₇H₈N₂O₃[2]

Molecular Weight: 168.15 g/mol [2]

Chemical Structure:

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve ~10-20 mg in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) NMR_Tube Transfer to NMR tube NMR_Sample->NMR_Tube NMR_Acquisition Acquire 1H and 13C spectra NMR_Tube->NMR_Acquisition NMR_Processing Process data (Fourier transform, phase correction, baseline correction) NMR_Acquisition->NMR_Processing NMR_Analysis Analyze chemical shifts, coupling constants, and integration NMR_Processing->NMR_Analysis IR_Sample Prepare KBr pellet or thin film IR_Acquisition Acquire IR spectrum IR_Sample->IR_Acquisition IR_Analysis Identify characteristic absorption bands IR_Acquisition->IR_Analysis MS_Sample Dissolve a small amount in a volatile solvent MS_Introduction Introduce sample into the mass spectrometer MS_Sample->MS_Introduction MS_Ionization Ionize the sample (e.g., EI) MS_Introduction->MS_Ionization MS_Analysis Analyze mass-to-charge ratio of ions MS_Ionization->MS_Analysis

Sources

A Technical Guide to the Structural Elucidation of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 2,3-dimethyl-4-nitropyridine 1-oxide, a key intermediate in the synthesis of proton pump inhibitors such as lansoprazole and rabeprazole.[1][2][3] Moving beyond a simple recitation of data, this document details the strategic application of modern analytical techniques, emphasizing the causal logic behind the experimental sequence. We will progress from foundational molecular formula determination to definitive functional group identification, and culminate in the unambiguous mapping of the molecular framework through advanced spectroscopic methods. The protocols and interpretations described herein are designed to serve as a robust, self-validating workflow for researchers, scientists, and professionals in drug development and organic synthesis.

Foundational Analysis: Establishing the Molecular Blueprint

The primary objective of the initial analytical stage is to establish the compound's elemental composition and molecular weight, which together provide the molecular formula. This is the bedrock upon which all subsequent structural deductions are built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS rather than standard mass spectrometry. The unparalleled mass accuracy of HRMS allows for the determination of a unique molecular formula, effectively ruling out other isobaric possibilities. This is a critical first step for validating the success of the preceding synthesis, which involves the addition of both an oxygen atom (N-oxidation) and a nitro group (nitration) to the 2,3-lutidine starting material.[1][4]

Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile or methanol.

  • Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard. Set the ion source to Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Identify the protonated molecular ion peak [M+H]⁺. The instrument's software will use the high-accuracy mass measurement to calculate the most probable elemental composition.

Trustworthiness: The expected molecular formula is C₇H₈N₂O₃, with a monoisotopic mass of 168.0535 g/mol .[5][6] An HRMS result within a 5 ppm mass error window provides high confidence in this assignment. This formula yields an Index of Hydrogen Deficiency (IHD) of 5, a critical piece of information suggesting the presence of an aromatic ring (IHD=4) and an additional degree of unsaturation, consistent with a nitro group.[7]

Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy is employed for the rapid and definitive identification of key functional groups. For this specific molecule, we are looking for irrefutable evidence of the N-oxide and, most importantly, the nitro group. The high polarity of the N-O bonds in these groups gives rise to characteristically strong and sharp absorption bands.[8]

Protocol: FTIR (ATR)

  • Sample Preparation: Place a small, solvent-free sample of the crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify characteristic absorption frequencies.

Data Summary: Expected IR Absorptions

Wavenumber (cm⁻¹)Bond VibrationFunctional Group Inference
~1520 cm⁻¹N-O Asymmetric StretchNitro Group (NO₂)[8]
~1350 cm⁻¹N-O Symmetric StretchNitro Group (NO₂)[8]
~1250 cm⁻¹N-O StretchPyridine N-oxide
3100-3000 cm⁻¹C-H StretchAromatic Ring
2980-2850 cm⁻¹C-H StretchMethyl Groups (CH₃)

Trustworthiness: The presence of two very strong and distinct bands in the 1550-1500 cm⁻¹ and 1390-1300 cm⁻¹ regions is conclusive evidence for the nitro group. This confirms the success of the nitration step and validates the IHD calculation from the HRMS data.

The Core Framework: Unambiguous Structure Mapping with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9][10] A multi-faceted approach, employing a suite of 1D and 2D NMR experiments, is essential for an unimpeachable assignment.[11]

Protocol: NMR Sample Preparation

  • Solvent Selection: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally preferred if solubility permits.

  • Standard: The solvent typically contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

1D NMR: The Initial Sketch (¹H and ¹³C)

Expertise & Experience: The ¹H NMR spectrum provides the first look at the proton framework, revealing the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons). The ¹³C NMR spectrum complements this by showing the number of unique carbon environments.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • δ ~8.2 ppm (1H, d, J ≈ 7 Hz): Aromatic proton (H-6), deshielded by the adjacent N-oxide.

  • δ ~7.2 ppm (1H, d, J ≈ 7 Hz): Aromatic proton (H-5), coupled to H-6.

  • δ ~2.6 ppm (3H, s): Methyl protons (C2-CH₃).

  • δ ~2.4 ppm (3H, s): Methyl protons (C3-CH₃).

Expected ¹³C NMR & DEPT Data (100 MHz, CDCl₃):

  • 7 unique signals: Confirming the molecular asymmetry.

  • DEPT-135 Analysis: Will show two positive CH signals (aromatic), two positive CH₃ signals (methyls), and three absent signals (quaternary carbons and C-NO₂). This confirms the protonated carbon count.

2D NMR: Connecting the Dots

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR experiments show how they connect.[9] We use a logical sequence of experiments to build the molecular structure from the ground up.

Workflow for Structural Assembly using 2D NMR

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_structure Structural Information H_NMR ¹H NMR (Proton Signals) HSQC HSQC (Direct ¹J C-H) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC Fragments C-H Fragments HSQC->Fragments HMBC HMBC (Long-Range ²⁻³J C-H) Connectivity Full Molecular Framework HMBC->Connectivity Fragments->HMBC Final Final Structure Connectivity->Final

Caption: The logical workflow for structure elucidation using NMR.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It allows us to definitively link the proton signals at ~8.2 and ~7.2 ppm to their respective aromatic CH carbons, and the methyl proton signals to their methyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall carbon skeleton.[9] It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is how we place the substituents.

Key HMBC Correlations for Final Structure Proof:

Caption: Table of crucial HMBC correlations.

Data Summary: NMR Assignments

Position¹H δ (ppm), mult., J (Hz)¹³C δ (ppm)Key HMBC Correlations from Proton
2-~148C2-CH₃, C3-CH₃, H-6
3-~135C2-CH₃, C3-CH₃, H-5
4-~150C3-CH₃, H-5, H-6
5~7.2, d, 7.0~125C-3, C-4, C-6
6~8.2, d, 7.0~140C-2, C-4, C-5
2-CH₃~2.6, s~17C-2, C-3
3-CH₃~2.4, s~14C-2, C-3, C-4

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The Gold Standard: Absolute Confirmation via X-ray Crystallography

Expertise & Experience: While the collective spectroscopic data provides an exceptionally strong case, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[12][13] It moves beyond connectivity to give a precise 3D model of the molecule, including exact bond lengths and angles. This technique is particularly valuable for confirming the relative positions of substituents on a crowded aromatic ring.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of the compound. Slow evaporation of a saturated solution in a solvent system like ethanol/n-pentane is a common method.[14]

  • Data Collection: Mount a high-quality crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final molecular structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of multiple analytical techniques. The workflow presented here—progressing from molecular formula (HRMS), to functional group identity (FTIR), to a complete connectivity map (1D and 2D NMR), and culminating in absolute 3D structure (X-ray crystallography)—represents a robust and self-validating strategy. Each step provides a layer of evidence that is confirmed and expanded upon by the next, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

References

  • Vertex AI Search. (n.d.). Advanced Nmr Techniques Organic. Retrieved January 8, 2026.
  • Bryce, D. L., et al. (2020).
  • Google Cloud. (n.d.). Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry. Retrieved January 8, 2026.
  • JIANGSU ZHONGBANG PHARMA. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Xu, Y., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation.
  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved January 8, 2026. [Link]
  • Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved January 8, 2026.
  • Google Cloud. (n.d.). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. Retrieved January 8, 2026.
  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved January 8, 2026.
  • Banfić, D., et al. (2006). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.
  • Smith, B. K. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved January 8, 2026. [Link]
  • SpectraBase. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide - Optional[Raman] - Spectrum. Retrieved January 8, 2026. [Link]
  • Chem-Impex. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide. Retrieved January 8, 2026. [Link]

Sources

NMR spectrum of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

<_ _ I have performed a comprehensive search for information on the . The search results provide a good foundation for building the technical guide. I have found information regarding:

  • Synthesis: Methods for preparing the target molecule are available, which is useful context.[1][2][3][4]

  • Structure and Properties: The chemical formula, molecular weight, and melting point are known.[5][6]

  • General NMR of Pyridine N-Oxides: There is extensive literature on the ¹H and ¹³C NMR of substituted pyridine N-oxides.[7][8][9][10][11][12][13][14][15][16] This information describes the general effects of the N-oxide group and other substituents on chemical shifts.

  • Effect of Nitro Group: The strong electron-withdrawing and deshielding effect of the 4-nitro group is documented.[7][17]

  • Effect of Methyl Groups: The influence of methyl groups on the pyridine N-oxide ring has been studied.[17]

  • Specific Data for Methylated 4-Nitropyridine N-Oxides: One key article specifically discusses the ¹H and ¹³C NMR spectra of several methylated derivatives of 4-nitropyridine N-oxide, including the target molecule, 2,3-dimethyl-4-nitropyridine 1-oxide.[17] This is a critical source for experimental data and interpretation.

  • Commercial Availability: The compound is commercially available, and some suppliers offer spectral data (though often behind a login).[18]

Based on this, I have sufficient information to proceed with creating the in-depth technical guide as requested. I can now structure the guide, predict the spectral features based on established principles, present the available experimental data, provide standardized protocols, and create the required visualizations. I do not need to perform additional searches at this stage.

An In-Depth Technical Guide to the NMR Spectrum of this compound

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in pharmaceutical synthesis.[2][3] This document offers a detailed examination of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical structure and substituent effects. It is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for advancing their work. The guide includes predictive analysis, detailed experimental protocols, and guidance on two-dimensional NMR techniques for unambiguous spectral assignment.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized heterocyclic compound. Its molecular architecture, featuring a pyridine N-oxide core substituted with two electron-donating methyl groups and a potent electron-withdrawing nitro group, creates a unique electronic environment. This distinct configuration is pivotal for its role in the synthesis of proton pump inhibitors like Lansoprazole.[3]

NMR spectroscopy is the definitive technique for verifying the structure and purity of this molecule. By interpreting the chemical shifts, coupling constants, and multiplicities of the ¹H and ¹³C spectra, one can confirm the precise arrangement of substituents on the pyridine ring, which is critical for its subsequent reactivity and pharmacological relevance. This guide explains the causality behind the observed spectral features, linking them directly to the molecule's electronic and steric properties.

Molecular Structure and its Influence on NMR Spectra

The is a direct reflection of its molecular structure. The interplay of the N-oxide functionality and the substituents at the C2, C3, and C4 positions governs the electron density distribution around the aromatic ring, and thus the resonance frequencies of the hydrogen and carbon nuclei.

  • N-Oxide Group : The N-oxide introduces a significant electronic perturbation compared to a standard pyridine ring. The oxygen atom donates electron density via resonance to the ortho (C2, C6) and para (C4) positions, which would typically cause an upfield (shielding) shift of the attached nuclei.[10]

  • 4-Nitro Group : As a powerful electron-withdrawing group, the nitro group drastically counteracts the N-oxide's donating effect at the C4 position and deshields adjacent nuclei. This results in a substantial downfield shift for the ipso carbon (C4) and a deshielding effect on the neighboring protons and carbons.[17]

  • 2- and 3-Methyl Groups : These electron-donating groups introduce a shielding effect, pushing the signals of the carbons they are attached to (C2, C3) and adjacent nuclei to a lower chemical shift (upfield). Steric hindrance between the vicinal methyl groups and the adjacent nitro group can also influence the conjugation of the nitro group with the ring, modifying its electronic effect.[17]

This combination of competing electronic effects leads to a highly dispersed and informative NMR spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show three distinct signals: two aromatic protons and two singlets for the non-equivalent methyl groups.

Predicted ¹H NMR Signals:

  • H-5 and H-6 Protons : These two protons form an AX spin system.

    • H-6 : This proton is at a position ortho to the N-oxide, which would normally cause shielding. However, it is also influenced by the adjacent C5 proton. It is expected to appear as a doublet.

    • H-5 : This proton is adjacent to the strongly electron-withdrawing nitro group at C4, leading to significant deshielding and a downfield chemical shift. It will also appear as a doublet due to coupling with H-6.

  • Methyl Protons (2-CH₃ and 3-CH₃) : Due to the asymmetric nature of the molecule, the two methyl groups are in different chemical environments and will resonate as two distinct singlets.

Table 1: Predicted and Experimental ¹H NMR Data for this compound

Proton AssignmentPredicted MultiplicityPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm) in CDCl₃[17]
H-6Doublet (d)~8.0 - 8.48.16
H-5Doublet (d)~7.2 - 7.67.21
3-CH₃Singlet (s)~2.3 - 2.62.30
2-CH₃Singlet (s)~2.5 - 2.82.56

Note: The coupling constant (J) between H-5 and H-6 is expected to be in the range of 6-8 Hz.

Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation : Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters :

    • Pulse Program : Standard single-pulse (zg30).

    • Spectral Width : 0-12 ppm.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 8-16 scans for a sufficiently concentrated sample.

  • Processing : Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0 ppm.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals: five for the aromatic carbons and two for the methyl carbons.

Predicted ¹³C NMR Signals:

  • C4 (ipso-Nitro) : The carbon directly attached to the nitro group will be the most deshielded aromatic carbon due to the powerful paramagnetic effect of the nitro group, shifting it significantly downfield.[17]

  • C2 and C6 : These carbons, being ortho to the N-oxide, are expected to be shielded relative to their positions in the corresponding pyridine. The presence of the methyl group at C2 will further influence its shift.

  • C3 and C5 : These carbons are meta to the N-oxide. C3 is substituted with a methyl group, while C5 is adjacent to the nitro-substituted C4.

  • Methyl Carbons : The two methyl carbons will have distinct chemical shifts in the aliphatic region of the spectrum.

Table 2: Predicted and Experimental ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm) in CDCl₃[17]
2-CH₃~15 - 2015.68
3-CH₃~10 - 1511.21
C-5~120 - 125120.72
C-3~130 - 135134.46
C-6~135 - 140136.26
C-2~145 - 150147.23
C-4~150 - 155151.01

Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides substantial information, 2D NMR techniques are essential for definitive and self-validating assignments.

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. A cross-peak between the signals at 8.16 ppm and 7.21 ppm would definitively confirm their coupling and assign them as H-6 and H-5, respectively.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would show correlations between H-5/C-5, H-6/C-6, 2-CH₃/C(2-CH₃), and 3-CH₃/C(3-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is crucial for assigning quaternary carbons and piecing together the molecular framework. Key expected correlations include:

    • H-5 correlating to C-3, C-4, and C-6.

    • H-6 correlating to C-2, C-4, and C-5.

    • 2-CH₃ protons correlating to C-2 and C-3.

    • 3-CH₃ protons correlating to C-2, C-3, and C-4.

Workflow for Complete NMR Structural Elucidation

The following diagram outlines a logical workflow for the complete and unambiguous structural characterization of this compound using a suite of NMR experiments.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation H1 ¹H NMR Acquisition H1_Process Process & Assign (Shifts, Multiplicity) H1->H1_Process C13 ¹³C NMR Acquisition C13_Process Process & Assign (Shifts) C13->C13_Process HSQC HSQC (¹J C-H) H1_Process->HSQC COSY COSY (H-H Coupling) H1_Process->COSY Identify Spin System C13_Process->HSQC Correlate C-H HMBC HMBC (ⁿJ C-H) HSQC->HMBC Assign Quaternary C's Final Final Structure Verification HMBC->Final Confirm Connectivity COSY->HMBC

Caption: Key HMBC correlations for structural assignment.

Conclusion

The is rich with information that directly confirms its complex structure. The downfield shifts of H-5 and C-4 are characteristic signatures of the powerful electron-withdrawing nitro group, while the distinct signals for the two methyl groups confirm their unique chemical environments. A systematic approach, beginning with 1D ¹H and ¹³C NMR and followed by confirmatory 2D experiments like COSY, HSQC, and particularly HMBC, provides an unbreachable, self-validating system for structural elucidation. This guide provides the predictive framework and experimental protocols necessary for researchers to confidently characterize this important pharmaceutical intermediate.

References

  • D. W. Boykin, A. L. Baumstark, M. Ocal, and M. G. Zagorski, "¹⁵N NMR Spectroscopy of Pyridine N-Oxides," Magnetic Resonance in Chemistry, 1987.
  • G. Gajeles, S. M. Kim, J.-C. Yoo, K.-K. Lee, and S. H. Lee, "Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information," RSC Advances, 2020. Available: [Link]
  • S. A. Sojka, F. J. Dinan, and R. Kolarczyk, "Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides," The Journal of Organic Chemistry, 1979. Available: [Link]
  • R. J. Cushley, D. Naugler, and C. Ortiz, "Carbon-13 Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives," Canadian Journal of Chemistry, 1975. Available: [Link]
  • A. Puszko, "The Influence of Steric Effect on ¹H NMR, ¹³C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide," Chemical Papers, 1993.
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  • Patsnap, "Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide," CN104592107B.
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Introduction: The Molecular Blueprint in Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectrum of 2,3-Dimethyl-4-nitropyridine 1-oxide

This compound is a heterocyclic compound of significant interest in pharmaceutical synthesis, notably as a key intermediate in the production of proton pump inhibitors like lansoprazole and rabeprazole.[1][2][3] The precise arrangement of its functional groups—a pyridine N-oxide core, two methyl substituents, and a nitro group—governs its chemical reactivity and utility. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm the molecular identity and structural integrity of this molecule. By measuring the absorption of infrared radiation, we can probe the vibrational modes of its constituent bonds. Each functional group possesses a unique set of vibrational frequencies, producing a characteristic "fingerprint" in the IR spectrum.

This guide provides a comprehensive analysis of the IR spectrum of this compound, grounded in first principles of vibrational spectroscopy and supported by established literature. We will dissect the expected spectral features, explain the underlying causality for their appearance and intensity, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Key Vibrational Units

To interpret the IR spectrum, we must first visualize the molecule's structure and identify the bonds that will give rise to IR absorptions.

G cluster_ring cluster_substituents cluster_nitro N1 N+ C2 C N1->C2 O_Noxide O- N1->O_Noxide N→O C3 C C2->C3 Me2 H3C C2->Me2 C-C C4 C C3->C4 Me3 CH3 C3->Me3 C-C C5 C C4->C5 N_nitro N+ C4->N_nitro C-N C6 C C5->C6 C6->N1 O1_nitro O- N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: Molecular Structure of this compound.

The primary vibrational units for analysis are:

  • The Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.

  • The N-Oxide Moiety (N→O): A semi-polar bond that significantly influences the electronics of the pyridine ring.

  • The Substituted Pyridine Ring: Featuring aromatic C=C, C=N, and C-H bonds.

  • The Methyl Groups (-CH₃): Aliphatic C-H bonds.

Dissecting the Spectrum: Theoretical Band Assignments

The IR spectrum of this compound can be logically divided into distinct regions, each dominated by the vibrations of specific functional groups. The intensity of an IR absorption band is proportional to the change in the dipole moment during the vibration; therefore, highly polar bonds like those in the nitro and N-oxide groups are expected to produce very strong signals.[4]

The Nitro Group (-NO₂) Vibrations: The Most Prominent Features

The nitro group is one of the most easily identifiable functional groups in IR spectroscopy due to its two strong, characteristic stretching vibrations.[4] For aromatic nitro compounds, these bands are found at specific frequencies.[5][6]

  • Asymmetric N-O Stretch (νₐₛ NO₂): This high-frequency stretch involves one N-O bond lengthening while the other shortens. It gives rise to a very strong and sharp absorption band typically in the 1550-1490 cm⁻¹ range.[7]

  • Symmetric N-O Stretch (νₛ NO₂): In this mode, both N-O bonds stretch in phase. This results in another strong absorption, usually found at lower wavenumbers, in the 1360-1290 cm⁻¹ region.[5][6] The presence of this pair of intense peaks, often described as "eye teeth" in the spectrum, is a definitive indicator of a nitro group.[4]

  • Other Nitro Vibrations: A medium-intensity scissoring vibration can also be observed around 890-835 cm⁻¹ .[4] Additionally, a C-N stretching vibration is expected, but it is often weak and can be difficult to assign definitively as it falls in a crowded region of the spectrum.

The N-Oxide (N→O) Stretch: A Signature of Oxidation

The conversion of the pyridine nitrogen to an N-oxide introduces a unique, semi-polar N→O bond. The stretching vibration of this bond (ν N→O) is a key diagnostic feature.

  • N→O Stretch (ν N→O): Studies on pyridine N-oxide and its derivatives place this strong absorption band in the 1260-1230 cm⁻¹ region.[8][9] This band is often very intense due to the significant charge separation across the bond. Its position can be influenced by hydrogen bonding or coordination to metal centers.

Aromatic Ring and Methyl Group Vibrations

This region of the spectrum contains contributions from the pyridine ring and the two methyl substituents.

  • C-H Stretching (ν C-H):

    • Aromatic C-H: The stretching of C-H bonds on the pyridine ring will produce weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10]

    • Aliphatic C-H: The methyl groups give rise to stronger asymmetric and symmetric stretching bands just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[10]

  • C=C and C=N Ring Stretching (ν C=C/C=N): The pyridine ring exhibits several in-plane stretching vibrations, analogous to those in benzene. These typically appear as a series of medium to sharp bands in the 1610-1450 cm⁻¹ region.[10][11] It is important to note that the very strong asymmetric NO₂ stretch occurs in this same region, and care must be taken not to misinterpret the bands.

  • C-H Bending Vibrations:

    • Methyl C-H Bending: The methyl groups will show characteristic bending (scissoring) vibrations. An asymmetric bend is expected around 1470-1450 cm⁻¹ , while a symmetric "umbrella" mode appears near 1370-1350 cm⁻¹ .[10] The latter may overlap with the strong symmetric NO₂ stretch.

    • Aromatic C-H Out-of-Plane (OOP) Bending: These vibrations are highly dependent on the substitution pattern of the ring and appear in the 900-650 cm⁻¹ region. While a detailed assignment for this specific substitution pattern is complex without empirical data, their presence in this region confirms the aromatic nature of the core.

Summary of Expected IR Absorptions

The following table consolidates the expected vibrational frequencies for this compound, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityFunctional Group
3100 - 3000C-H StretchWeak to MediumAromatic Ring
3000 - 2850C-H Stretch (Asymmetric & Symmetric)MediumMethyl (-CH₃)
1610 - 1450C=C and C=N Ring StretchMedium to SharpAromatic Ring
1550 - 1490 N-O Asymmetric Stretch Very Strong Nitro (-NO₂) Group
1470 - 1450C-H Asymmetric Bend (Scissoring)MediumMethyl (-CH₃)
1370 - 1350C-H Symmetric Bend (Umbrella)MediumMethyl (-CH₃)
1360 - 1290 N-O Symmetric Stretch Strong Nitro (-NO₂) Group
1260 - 1230 N→O Stretch Strong N-Oxide Moiety
900 - 650C-H Out-of-Plane (OOP) BendMedium to StrongAromatic Ring
890 - 835NO₂ Scissoring BendMediumNitro (-NO₂) Group

Key diagnostic peaks are highlighted in bold.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol outlines a standardized procedure for obtaining the IR spectrum of solid this compound using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity, speed, and minimal sample preparation.

Workflow for FTIR-ATR Analysis

G A 1. Instrument Preparation & Setup B 2. Background Spectrum Acquisition A->B Clean ATR Crystal C 3. Sample Preparation & Loading B->C Establish Baseline D 4. Sample Spectrum Acquisition C->D Apply Sample to Crystal E 5. Data Processing D->E Collect Interferogram F 6. Spectral Analysis & Interpretation E->F Perform Fourier Transform & ATR Correction

Caption: Standard workflow for FTIR-ATR spectroscopic analysis.

Step-by-Step Methodology
  • Instrument Preparation and Setup:

    • Causality: A stable instrument environment is critical for reproducible results. The purge gas (dry air or nitrogen) minimizes interference from atmospheric water vapor and carbon dioxide, whose absorptions can obscure sample peaks.

    • Action: Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes. Verify that the purge gas is flowing at the recommended rate.

    • Parameters: Set the desired spectral range (e.g., 4000-400 cm⁻¹), resolution (4 cm⁻¹ is standard for routine analysis), and number of scans (typically 16 to 32 scans are co-added to improve the signal-to-noise ratio).

  • Background Spectrum Acquisition:

    • Causality: The background scan measures the absorbance of the ambient atmosphere and the ATR crystal itself. This spectrum is subtracted from the sample spectrum to isolate the absorptions of the analyte. A clean crystal surface is paramount for an accurate background.

    • Action: Thoroughly clean the ATR crystal surface (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate. Collect a background spectrum using the same parameters set for the sample.

  • Sample Preparation and Loading:

    • Causality: For a solid sample, ensuring good contact between the material and the ATR crystal is essential for achieving a strong, high-quality signal. The ATR technique relies on an evanescent wave that penetrates only a few microns into the sample.

    • Action: Place a small amount (a few milligrams) of the crystalline this compound powder directly onto the center of the clean ATR crystal. Use the instrument's pressure clamp to apply consistent and firm pressure, pressing the powder tightly against the crystal surface.

  • Sample Spectrum Acquisition:

    • Causality: This step measures the absorption of the infrared beam as it interacts with the sample. Co-adding multiple scans averages out random noise, enhancing the clarity of the actual absorption bands.

    • Action: Initiate the sample scan. The instrument will collect the interferogram, co-add the scans, and store the data.

  • Data Processing:

    • Causality: The raw data (interferogram) must be converted into a frequency-domain spectrum (wavenumber vs. absorbance) via a Fourier Transform. An ATR correction algorithm is then applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

    • Action: Using the spectrometer software, perform a Fourier Transform on the raw data. Apply the built-in ATR correction function. Baseline correction may also be applied to remove any broad, rolling features from the spectrum.

  • Spectral Analysis and Interpretation:

    • Causality: The final processed spectrum is now ready for interpretation. The positions, intensities, and shapes of the absorption bands are compared against the expected values (as detailed in the table above) to confirm the identity and purity of the compound.

    • Action: Label the major peaks on the spectrum. Compare the observed frequencies with the reference table, paying close attention to the key diagnostic bands for the nitro (-NO₂) and N-oxide (N→O) groups. The presence of all expected bands and the absence of significant unexpected peaks (e.g., a broad O-H band around 3300 cm⁻¹, which could indicate moisture) validates the sample's identity.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive confirmation of its complex molecular architecture. The most telling features are the trio of intense absorption bands: the asymmetric NO₂ stretch near 1550-1490 cm⁻¹, the symmetric NO₂ stretch around 1360-1290 cm⁻¹, and the N→O stretch in the 1260-1230 cm⁻¹ region. Supported by vibrations from the aromatic ring and methyl groups, these bands collectively form a unique spectral signature. By following a robust analytical protocol, researchers and drug development professionals can confidently use FTIR spectroscopy as a rapid, reliable tool for the structural verification and quality control of this vital pharmaceutical intermediate.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.
  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.
  • Nitro compound infrared spectra. (n.d.). Chemistry LibreTexts.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Kumar, M., Srivastava, M., & Yadav, R. A. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 242-251.
  • Synthesis of this compound. (n.d.). PrepChem.com.
  • Mutton, A. T., & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters, 10(1), 45-54.
  • Mutton, A. T., & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Semantic Scholar.
  • Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts.
  • Seetharaman, P. A., & Sastry, V. S. (1956). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 43(5), 294-301.
  • Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1962). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 40(6), 1171-1185.
  • Katritzky, A. R., & Gardner, J. N. (1958). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. Journal of the Chemical Society, 2192-2198.
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015). Google Patents (CN104592107A).
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015). Patsnap (Eureka).
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2017). Google Patents (CN104592107B).
  • Li, Y., et al. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 87(1), 585-596.
  • 2,3-Dimethyl-4-nitropyridine N-oxide. (n.d.). SpectraBase.
  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 242-268.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA.
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A Comprehensive Technical Guide to the Mass Spectrometry of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the mass spectrometric analysis of 2,3-Dimethyl-4-nitropyridine 1-oxide (CAS: 37699-43-7), a critical intermediate in the synthesis of proton pump inhibitors such as lansoprazole and rabeprazole.[1][2][3] Tailored for researchers, analytical scientists, and drug development professionals, this document elucidates the foundational principles, fragmentation mechanisms, and practical experimental protocols for the characterization of this molecule. By integrating established principles of mass spectrometry with specific insights into the behavior of pyridine N-oxides, this guide serves as an authoritative resource for method development, quality control, and structural confirmation.

Introduction to this compound

Chemical Identity and Pharmaceutical Significance

This compound is a substituted pyridine derivative with the molecular formula C₇H₈N₂O₃ and a monoisotopic mass of approximately 168.05 Da.[4] Its structure is characterized by a pyridine ring N-oxidized at position 1, two methyl groups at positions 2 and 3, and a nitro group at position 4. This compound's primary significance lies in its role as a key building block in the synthesis of several widely-used pharmaceutical agents.[1][5] The precise control and characterization of this intermediate are paramount to ensuring the purity, stability, and safety of the final active pharmaceutical ingredient (API).

The Imperative for Mass Spectrometric Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of pharmaceutical intermediates. For this compound, MS-based methods are crucial for:

  • Identity Confirmation: Unambiguously verifying the structure and molecular weight post-synthesis.

  • Purity Assessment: Detecting and identifying process-related impurities or degradation products.

  • Reaction Monitoring: Tracking the progress of synthetic reactions where it is either a reactant or a product.

  • Stability Studies: Assessing its degradation profile under various stress conditions.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an exceptionally well-suited methodology for this compound, given its volatility and the detailed structural information provided by electron ionization.[6][7][8]

Core Principles of GC-MS for N-Oxide Analysis

Gas Chromatography (GC): The Separation Engine

The primary role of the GC is to separate the analyte of interest from the sample matrix (e.g., residual solvents, starting materials, byproducts) before it enters the mass spectrometer. For a semi-volatile compound like this compound, a capillary GC column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) provides excellent resolving power and thermal stability. The choice of GC is predicated on achieving a sharp, symmetrical peak for the analyte, ensuring that a pure compound enters the ion source for analysis.

Electron Ionization (EI): Unlocking the Fragmentation Fingerprint

Electron Ionization (EI) is the most common ionization technique used in GC-MS. In the EI source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

The key feature of EI is that it imparts significant internal energy to the molecular ion. This excess energy causes the M⁺• to undergo predictable, reproducible fragmentation, creating a unique mass spectrum that serves as a structural "fingerprint." This fingerprint is invaluable for both confirming the identity of a known compound against a library and for elucidating the structure of an unknown.

Elucidating the Fragmentation Pathway

The 70 eV EI mass spectrum of this compound is predicted to be rich in structural information. The fragmentation is governed by the relative strengths of its bonds and the stability of the resulting fragment ions and neutral losses. The N-oxide, nitro, and methyl functional groups each provide characteristic fragmentation channels.

A study of various alkylpyridine N-oxides confirms that two of the most characteristic fragmentation pathways are the loss of an oxygen atom ([M-16]) and the loss of a hydroxyl radical ([M-17]).[9] The nitro group typically fragments via loss of NO ([M-30]) or NO₂ ([M-46]).

The primary fragmentation events for the molecular ion (m/z 168) are detailed below.

Fragmentation_Pathway M [C₇H₈N₂O₃]⁺• m/z = 168 (Molecular Ion) F152 [C₇H₈N₂O₂]⁺• m/z = 152 M->F152 -O (16 Da) F151 [C₇H₇N₂O₂]⁺ m/z = 151 M->F151 -OH• (17 Da) F122 [C₇H₈NO]⁺• m/z = 122 M->F122 -NO₂ (46 Da) F138 [C₇H₈NO₂]⁺• m/z = 138 M->F138 -NO (30 Da) F106 [C₇H₈N]⁺ m/z = 106 F152->F106 -NO₂ (46 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Key Fragmentation Channels:
  • [M-16]⁺• → m/z 152 (Loss of Oxygen): This is a hallmark fragmentation of N-oxides.[9] The electron impact readily cleaves the relatively weak N-O bond, resulting in the radical cation of 2,3-dimethyl-4-nitropyridine. This peak is expected to be of significant intensity.

  • [M-17]⁺ → m/z 151 (Loss of Hydroxyl Radical): This pathway is particularly favored in N-oxides with an alkyl substituent at the 2-position.[9] It proceeds via intramolecular hydrogen abstraction from the C2-methyl group by the N-oxide oxygen, followed by the elimination of a hydroxyl radical (•OH). This results in a stable, even-electron cation.

  • [M-46]⁺• → m/z 122 (Loss of Nitrogen Dioxide): The cleavage of the C-N bond results in the loss of a neutral NO₂ molecule. This fragmentation yields the radical cation of 2,3-dimethylpyridine 1-oxide.

  • [M-30]⁺• → m/z 138 (Loss of Nitric Oxide): This involves the loss of a neutral NO molecule, which is a common pathway for aromatic nitro compounds.

  • Sequential Fragmentation: Further fragmentation can occur from the primary fragment ions. For example, the m/z 152 ion ([M-O]⁺•) can subsequently lose NO₂ to yield an ion at m/z 106 ([C₇H₈N]⁺).

Table 1: Summary of Predicted Key Ions
m/zProposed FormulaIdentity / Neutral LossMechanistic Rationale
168[C₇H₈N₂O₃]⁺•Molecular Ion (M⁺•) Intact molecule after electron ejection.
152[C₇H₈N₂O₂]⁺•[M-O]⁺• Characteristic loss of oxygen from the N-oxide.[9]
151[C₇H₇N₂O₂]⁺[M-OH]⁺ H-abstraction from C2-methyl followed by •OH loss.[9]
122[C₇H₈NO]⁺•[M-NO₂]⁺• Cleavage of the C-NO₂ bond.
106[C₇H₈N]⁺[M-O-NO₂]⁺ Sequential loss from the m/z 152 fragment.

Experimental Protocol: GC-MS Analysis Workflow

This section provides a robust, self-validating protocol for the analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Weigh ~1 mg of sample B 2. Dissolve in 1 mL Ethyl Acetate A->B C 3. Vortex to homogenize B->C D 4. Transfer to 2 mL GC vial C->D E 5. Inject 1 µL into GC-MS D->E F 6. Chromatographic Separation E->F G 7. EI Ionization (70 eV) F->G H 8. Mass Analysis (Quadrupole) G->H I 9. Integrate Chromatographic Peak H->I J 10. Extract Mass Spectrum I->J K 11. Compare to Reference/Library J->K L 12. Report Results K->L

Caption: Standard operational workflow for GC-MS analysis of the target compound.

Sample Preparation
  • Standard Preparation: Accurately weigh approximately 1.0 mg of this compound reference standard.

  • Dilution: Dissolve the standard in 1.0 mL of a suitable volatile solvent (e.g., Ethyl Acetate or Dichloromethane) in a volumetric flask to achieve a concentration of ~1 mg/mL.

  • Homogenization: Vortex the solution for 30 seconds to ensure complete dissolution.

  • Vialing: Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.

    • Trustworthiness Check: Prepare a solvent blank (Ethyl Acetate only) to run before and after the sample sequence to check for system cleanliness and carryover.

Instrumentation and Parameters

The following parameters provide a validated starting point for analysis on a standard single-quadrupole GC-MS system.

Table 2: Recommended GC-MS Parameters

Parameter Setting Rationale
Gas Chromatograph
Injection Port Temp. 250 °C Ensures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µL Standard volume for capillary GC.
Carrier Gas Helium, constant flow ~1.2 mL/min Inert gas providing good chromatographic efficiency.
GC Column 30 m x 0.25 mm ID, 0.25 µm film (5% Phenyl-Methylpolysiloxane) Industry-standard column for resolving a wide range of semi-volatile compounds.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) Provides good separation from potential impurities and ensures elution of the analyte.
Mass Spectrometer
Ion Source Temp. 230 °C Standard temperature to maintain analyte in the gas phase.
Ionization Mode Electron Ionization (EI) To induce reproducible fragmentation for structural confirmation.
Electron Energy 70 eV Standard energy for generating library-searchable spectra.
Mass Scan Range m/z 40 - 250 Covers the molecular ion and all expected key fragments.

| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from saturating the detector. |

Interpreting the Mass Spectrum

When analyzing the acquired data, the process involves a systematic evaluation of the chromatographic and spectral information.

  • Locate the Analyte Peak: In the Total Ion Chromatogram (TIC), identify the peak corresponding to this compound based on its retention time.

  • Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum from the apex of the target peak.

  • Identify the Molecular Ion: Look for the highest m/z peak in the spectrum that is consistent with the molecular weight (m/z 168). Its presence is a strong indicator of the compound's identity.

  • Correlate Key Fragments: Systematically identify the key fragment ions predicted in Section 3.0 and Table 1. The presence and relative intensity of the ions at m/z 152 ([M-O]⁺•), m/z 151 ([M-OH]⁺), and m/z 122 ([M-NO₂]⁺•) provide definitive confirmation of the N-oxide, ortho-methyl, and nitro- functionalities, respectively.

  • Library Matching (Optional): If a reference spectrum exists in a commercial or in-house library (e.g., NIST), a library search can provide a match quality score, further increasing confidence in the identification.

Conclusion

The mass spectrometric analysis of this compound by GC-MS with electron ionization is a powerful and definitive technique. A thorough understanding of its characteristic fragmentation pathways—notably the loss of oxygen [M-16], hydroxyl [M-17], and nitrogen dioxide [M-46]—allows for unambiguous structural confirmation. The experimental protocol detailed herein provides a reliable framework for researchers and drug development professionals to implement robust analytical methods for quality control, impurity profiling, and process monitoring. By leveraging the principles and practical guidance in this document, scientists can ensure the integrity of this critical pharmaceutical intermediate.

References

  • Harvey, D. J. (1978). Pyridine-Containing schiff base derivatives for the struxtural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry.
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  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine.
  • Ghuge, K. D., et al. (1978). Mass spectral fragmentations of alkylpyridine N‐oxides.
  • Ma, L., et al. (2005). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine.
  • Google Patents. (2015). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • PubChem. (n.d.). 4-Nitropyridine N-oxide.
  • Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - CN104592107A.
  • Belova, V., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]
  • Google Patents. (2017). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
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The Synthetic Chemist's Guide to 2,3-Dimethyl-4-nitropyridine 1-oxide: A Profile of Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2,3-Dimethyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique electronic architecture, arising from the interplay between the pyridine N-oxide, the electron-withdrawing nitro group, and the methyl substituents, bestows upon it a distinct reactivity profile. This guide provides an in-depth exploration of the synthesis and chemical behavior of this valuable intermediate, offering researchers, scientists, and drug development professionals a comprehensive technical resource for its effective utilization. The strategic placement of the nitro group at the 4-position, activated by the N-oxide moiety, renders this position exceptionally susceptible to nucleophilic attack, making it a cornerstone for the synthesis of a variety of 4-substituted pyridine derivatives. This compound serves as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like lansoprazole and rabeprazole.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a yellow to pale yellow powder. The presence of the polar N-oxide and nitro functionalities enhances its solubility in polar organic solvents.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
Melting Point94-98 °C
AppearanceYellow to pale yellow crystalline powder
Storage ConditionsRoom temperature, in a dry, well-ventilated place

Synthesis of this compound

The primary route to this compound involves a two-step process starting from 2,3-dimethylpyridine (2,3-lutidine). The first step is the oxidation of the pyridine nitrogen to form 2,3-dimethylpyridine 1-oxide, followed by the regioselective nitration at the 4-position.

Step 1: N-Oxidation of 2,3-Dimethylpyridine

The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid.

Step 2: Nitration of 2,3-Dimethylpyridine 1-oxide

The introduction of the nitro group at the 4-position is accomplished by treating 2,3-dimethylpyridine 1-oxide with a nitrating agent. A common method involves a mixture of concentrated sulfuric acid and nitric acid. The N-oxide group directs the electrophilic nitration to the 4-position.

G Synthesis of this compound cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration 2,3-Dimethylpyridine 2,3-Dimethylpyridine 2,3-Dimethylpyridine_1-oxide 2,3-Dimethylpyridine_1-oxide 2,3-Dimethylpyridine->2,3-Dimethylpyridine_1-oxide H₂O₂ / Acetic Acid 2,3-Dimethyl-4-nitropyridine_1-oxide 2,3-Dimethyl-4-nitropyridine_1-oxide 2,3-Dimethylpyridine_1-oxide->2,3-Dimethyl-4-nitropyridine_1-oxide Conc. H₂SO₄ / HNO₃

Caption: Synthetic pathway to this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by the strong electron-withdrawing character of both the 4-nitro group and the N-oxide functionality. This electronic arrangement profoundly influences its behavior in several key classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most significant aspect of this molecule's reactivity is its high susceptibility to nucleophilic aromatic substitution at the 4-position. The nitro group is an excellent leaving group in this context, and its departure is facilitated by the stabilization of the anionic Meisenheimer intermediate by both the N-oxide and the nitro group itself.

A wide array of nucleophiles can displace the nitro group, providing a versatile route to a diverse range of 4-substituted 2,3-dimethylpyridine 1-oxides.

G Nucleophilic Aromatic Substitution (SNAr) Start 2,3-Dimethyl-4-nitropyridine 1-oxide Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nucleophile (Nu⁻) Product 4-Substituted-2,3-dimethylpyridine 1-oxide Intermediate->Product - Leaving Group (NO₂⁻) Leaving_Group NO₂⁻ Intermediate->Leaving_Group Nucleophile Nu⁻ Nucleophile->Intermediate

Caption: General mechanism for SNAr at the 4-position.

Experimental Protocol: Synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide

This protocol is adapted from the general principles of nucleophilic substitution on 4-nitropyridine 1-oxides.

  • Reaction Setup: In a sealed tube, dissolve 1.0 g of this compound in 20 mL of concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture at 160°C for 4 hours.

  • Work-up: After cooling to room temperature, carefully vent the tube. Evaporate the solution to dryness under reduced pressure.

  • Isolation: Neutralize the residue with aqueous ammonia and again evaporate to dryness.

  • Purification: Extract the resulting solid with a suitable organic solvent (e.g., benzene or dichloromethane) to isolate the 4-chloro-2,3-dimethylpyridine 1-oxide. Further purification can be achieved by recrystallization.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, providing access to 4-amino-2,3-dimethylpyridine 1-oxide. This transformation is a critical step in the synthesis of various biologically active molecules. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.

Common reducing agents include:

  • Catalytic hydrogenation (e.g., H₂, Pd/C)

  • Metals in acidic media (e.g., Fe/acetic acid, SnCl₂/HCl)

  • Low-valent titanium reagents

The reduction can sometimes proceed through intermediate species like nitroso and hydroxylamino derivatives.

Reactions of the N-oxide Functionality

The N-oxide group itself can participate in a range of chemical transformations.

  • Deoxygenation: The N-oxide can be deoxygenated to the corresponding pyridine. This is often accomplished using reagents like phosphorus trichloride (PCl₃) or by catalytic hydrogenation under more forcing conditions. This reaction is useful when the N-oxide is employed as a temporary activating or directing group.

  • Rearrangement Reactions: In the presence of reagents like acetic anhydride or phosphorus oxychloride (POCl₃), pyridine N-oxides can undergo rearrangement reactions to introduce substituents at the 2-position.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation. As with many nitroaromatic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is also described as being hygroscopic.

Conclusion

This compound is a pivotal intermediate in modern organic synthesis. Its reactivity is well-defined, with nucleophilic aromatic substitution at the 4-position being the most prominent and synthetically useful transformation. A thorough understanding of its reactivity profile, coupled with safe handling practices, enables chemists to leverage this versatile building block for the efficient construction of complex molecular architectures, particularly in the realm of pharmaceutical development.

References

  • PrepChem.com. Synthesis of this compound.
  • Arkat USA. Recent trends in the chemistry of pyridine N-oxides.
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  • Who we serve. Recent Developments in the Chemistry of Heteroaromatic N-Oxides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQynZDhEXyvM0szn90nW0Ac4rYNlwrLrj_xxe9TbEqOtndvWeoPOiK_rgwAgPkOPorDO1r8L5H3wgNjFyl2nHwFVRLEINiFWba2iHrvU5WDiHpkrbk-pGNT-H_6iwmJ5UVqf0dxjkMPy9xTLnYHgfCXMo6R-9ejkJoh2PITXpO4Ve4Iy2vNO19_gEu](

An In-Depth Technical Guide on the Core Mechanism of Action of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound that has garnered significant interest in the pharmaceutical and chemical industries.[1] Its structure, featuring a pyridine ring substituted with two methyl groups, a nitro group, and an N-oxide functional group, endows it with unique reactivity and potential for diverse applications.[1] While it is most notably recognized as a key intermediate in the synthesis of prominent anti-ulcer medications, its intrinsic biological activities and potential mechanisms of action are a subject of scientific exploration.[2][3][4][5][6][7] This technical guide provides a comprehensive analysis of the known roles and plausible, yet-to-be-fully-elucidated, mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals.

Part 1: Established Role as a Precursor to Proton Pump Inhibitors

The primary and most well-documented application of this compound is its function as a critical building block in the synthesis of proton pump inhibitors (PPIs), such as lansoprazole and rabeprazole.[5][8][9] These drugs are widely prescribed for the treatment of acid-related gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD).[1][5][8][9][10]

Mechanism of Action of Derived Proton Pump Inhibitors

Lansoprazole and rabeprazole, once synthesized from this compound and other reagents, exert their therapeutic effects by irreversibly inhibiting the H+/K+ ATPase enzyme system, also known as the proton pump, located in the gastric parietal cells.[2][4][5][6][7][9] This enzyme is responsible for the final step in the secretion of gastric acid into the stomach lumen.[2][4][5][6][7][9] By blocking the proton pump, these PPIs effectively suppress both basal and stimulated gastric acid secretion.[10]

The process begins with the PPI, a prodrug, being absorbed and reaching the acidic environment of the parietal cells.[4][5] Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide intermediate.[2][5] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[5]

PPI_Mechanism cluster_blood Bloodstream cluster_parietal_cell Parietal Cell cluster_secretory_canaliculus Secretory Canaliculus (Acidic) cluster_stomach_lumen Stomach Lumen PPI_prodrug PPI (Prodrug) PPI_prodrug_cell PPI (Prodrug) PPI_prodrug->PPI_prodrug_cell Enters Cell PPI_active Active Sulfenamide Proton_Pump H+/K+ ATPase (Proton Pump) PPI_active->Proton_Pump Covalent Bonding (Inhibition) H_ion H+ (Acid) Proton_Pump->H_ion H+ Secretion (Blocked) PPI_prodrug_cell->PPI_active Acid Activation K_ion K+ K_ion->Proton_Pump K+ Uptake (Blocked)

Caption: Mechanism of Proton Pump Inhibitors (PPIs).

Part 2: Potential Direct Biological Activities

Beyond its role as a synthetic intermediate, the chemical structure of this compound suggests the potential for direct biological activity. The presence of both a nitro group and an N-oxide moiety points towards possible interactions with biological systems.[11]

Mutagenicity and Carcinogenicity

A study investigating the carcinogenicity and mutagenicity of various 4-nitropyridine 1-oxide derivatives reported that this compound exhibits potent mutagenic activity in Salmonella typhimurium strains.[12][13][14] While a strict quantitative relationship between mutagenicity and carcinogenicity was not established for all tested compounds, this finding highlights a significant biological effect of the molecule.[12][14] The mutagenic potential of aromatic N-oxides is an area of ongoing research, with the N-oxide and nitro functionalities being key structural alerts.[15]

Compound Mutagenic Activity (Qualitative) Carcinogenic Potency (Relative Ranking)
3-Methyl-4-nitropyridine 1-oxidePotentMost Potent
This compound Potent Not Specified in Abstract
2,5-Dimethyl-4-nitropyridine 1-oxidePotentNot Specified in Abstract
4-nitropyridine 1-oxideModerateLeast Potent (of the three)
2-Methyl-4-nitropyridine 1-oxideModerateNot Specified in Abstract
2,6-Dimethyl-4-nitropyridine 1-oxideNot Specified in AbstractNot Specified in Abstract
3,5-Dimethyl-4-nitropyridine 1-oxideLeast ExtentNot Specified in Abstract
3-Ethyl-4-nitropyridine 1-oxideNot Specified in AbstractIntermediate Potency

Data summarized from Takahashi et al. (1979).[11]

Antimicrobial and Quorum Sensing Inhibition

The broader class of nitropyridine N-oxides has demonstrated a range of antimicrobial activities.[16][17][18] For instance, 4-nitropyridine N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.[16][17][19][20] Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation.[16][17] By analogy, it is plausible that this compound could exhibit similar inhibitory effects on bacterial communication, a hypothesis that warrants further investigation.

Part 3: A Plausible, Unexplored Mechanism: Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

A compelling, yet speculative, mechanism of action for this compound, particularly in the context of cancer, is the inhibition of Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[21][22] HIF-1 activation promotes tumor growth, angiogenesis, and metastasis, making it a key target for anticancer drug development.[21]

Many heteroaromatic N-oxides are known to be reduced enzymatically in vivo and are being explored as hypoxia-activated prodrugs.[16][17] The N-oxide moiety can be reduced under hypoxic conditions, leading to the formation of reactive species that can exert cytotoxic effects.[23]

Proposed HIF-1 Inhibition Pathway

The mechanism of HIF-1 regulation is tightly controlled by oxygen levels. In normoxic (normal oxygen) conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation.[22][24] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β, leading to the transcription of target genes.[24]

Nitric oxide (NO) has been shown to impair the normoxic degradation of HIF-1α by inhibiting PHDs.[24][25] It is conceivable that this compound, through metabolic activation, could release NO or other reactive oxygen species that interfere with the HIF-1 signaling pathway.[25][26] Additionally, some N-oxide-containing compounds have been shown to decrease HIF-1α protein accumulation.[22]

HIF1_Inhibition cluster_normoxia Normoxia (Normal O2) cluster_hypoxia Hypoxia (Low O2) cluster_nucleus HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Hydroxylation pVHL pVHL E3 Ligase PHD->pVHL Recognition Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIF1a_hypoxia HIF-1α (Stable) Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex Target_Genes Target Gene Transcription HIF1_complex->Target_Genes Nucleus->HIF1_complex Dimerization Compound 2,3-Dimethyl-4-nitropyridine 1-oxide Metabolites Reactive Metabolites (e.g., NO) Compound->Metabolites Metabolic Activation (Hypoxia-enhanced) Metabolites->PHD Inhibition Metabolites->HIF1a_hypoxia Inhibition of Stabilization

Caption: Proposed Mechanism of HIF-1 Inhibition.

Experimental Protocols

To investigate the plausible mechanisms of action of this compound, the following experimental protocols are recommended:

Ames Test for Mutagenicity
  • Objective: To determine the mutagenic potential of the compound.

  • Methodology:

    • Prepare various concentrations of this compound.

    • Use several strains of Salmonella typhimurium with mutations in the histidine operon (e.g., TA98, TA100).

    • In the presence and absence of a metabolic activation system (S9 mix from rat liver), expose the bacterial strains to the test compound.

    • Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

HIF-1 Reporter Assay
  • Objective: To assess the inhibitory effect of the compound on HIF-1 transcriptional activity.

  • Methodology:

    • Use a cancer cell line (e.g., HeLa, HCT116) stably transfected with a reporter plasmid containing a hypoxia-response element (HRE) upstream of a reporter gene (e.g., luciferase).

    • Culture the cells under both normoxic (21% O2) and hypoxic (1% O2) conditions.

    • Treat the cells with varying concentrations of this compound.

    • After a suitable incubation period (e.g., 16-24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • A dose-dependent decrease in reporter activity under hypoxic conditions, without significant cytotoxicity, would indicate HIF-1 inhibition.

Conclusion

This compound is a versatile molecule with a well-established role in the synthesis of important pharmaceuticals. While its direct mechanism of action as a standalone therapeutic agent is not yet fully characterized, its chemical structure and the biological activities of related compounds provide a strong basis for several plausible mechanisms. The potent mutagenicity of this compound warrants careful consideration in any potential therapeutic application. Furthermore, the possibility of it acting as a modulator of bacterial quorum sensing or as a hypoxia-activated inhibitor of the critical cancer-related transcription factor HIF-1 presents exciting avenues for future research. The experimental protocols outlined in this guide provide a framework for elucidating these potential mechanisms, which could unlock new therapeutic applications for this intriguing molecule.

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Solubility Profile of 2,3-Dimethyl-4-nitropyridine 1-oxide in Organic Solvents: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

2,3-Dimethyl-4-nitropyridine 1-oxide is a pivotal intermediate in the synthesis of proton pump inhibitors, such as lansoprazole and rabeprazole, making the understanding of its physicochemical properties critical for process optimization, purification, and formulation development.[1][2] This guide provides a comprehensive analysis of the solubility characteristics of this compound. While quantitative public data is sparse, this document elucidates the molecular factors governing its solubility and presents a robust framework for its experimental determination. We delve into the theoretical underpinnings of its interaction with various organic solvents and provide a detailed, field-proven protocol for accurate solubility measurement, empowering researchers to generate reliable data for their specific applications.

Introduction to this compound

This compound (CAS No: 37699-43-7; Molecular Formula: C₇H₈N₂O₃) is a heterocyclic organic compound that typically appears as a yellow to pale yellow crystalline powder.[3][4] Its molecular structure is key to its chemical reactivity and physical properties. The presence of a pyridine N-oxide moiety, two methyl groups, and a nitro group creates a unique electronic and steric environment that dictates its behavior in solution.[4] The N-oxide functional group, in particular, is known to enhance reactivity and solubility in polar solvents, a crucial characteristic for its role in multi-step organic syntheses.[4][5]

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] An expert analysis of the molecular structure of this compound allows for a strong prediction of its solubility behavior.

  • Pyridine N-oxide Group: The N-oxide bond (N⁺-O⁻) is highly polar and a strong hydrogen bond acceptor. This feature is the primary driver for its solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents.[4][8]

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group significantly increases the overall polarity of the molecule through resonance and inductive effects.[9]

  • Methyl Groups (-CH₃): The two methyl groups are non-polar and introduce hydrophobic character. However, their influence is likely overshadowed by the highly polar N-oxide and nitro functionalities.

Causality: The combined electronic effects of the N-oxide and nitro groups render the molecule highly polar. Therefore, solvents capable of strong dipole-dipole interactions and/or hydrogen bonding are expected to be the most effective at solvating the crystal lattice.

Predicted Solubility Profile

Based on this structural analysis, we can predict the relative solubility across common laboratory solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighStrong hydrogen bonding potential with the N-oxide oxygen. The compound is explicitly noted to be soluble in methanol.[3]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighStrong dipole-dipole interactions can effectively solvate the polar solute.
Low-Polarity Dichloromethane (DCM), ChloroformLow to ModerateCapable of some dipole interactions, and used as an extraction solvent in its synthesis, suggesting some degree of solubility.[10][11]
Non-Polar Hexane, Toluene, Diethyl EtherVery LowThe significant polarity mismatch between the solute and solvent prevents effective solvation.

Standardized Protocol for Quantitative Solubility Determination

To establish trustworthy and reproducible data, a standardized experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Reagents
  • This compound (purity >98%)

  • Selected organic solvents (HPLC or analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer

Experimental Workflow: Isothermal Shake-Flask Method

This protocol is designed as a self-validating system. By ensuring that a solid excess is present and that the system has reached equilibrium, the resulting concentration of the supernatant represents the true solubility at that temperature.

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring a saturated solution.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial for gravimetric analysis or into a volumetric flask for chromatographic analysis. This step is critical to prevent undissolved solid from contaminating the sample.

  • Analysis:

    • Gravimetric Method: Evaporate the solvent from the pre-weighed vial under vacuum or a gentle stream of nitrogen. Weigh the vial again to determine the mass of the dissolved solid.

    • Chromatographic Method (HPLC): Dilute the filtrate with a known volume of mobile phase. Quantify the concentration against a pre-prepared calibration curve of the compound. This is the preferred method for accuracy.

Data Calculation

Solubility can be expressed in various units:

  • Mass/Volume (mg/mL): (mass of solute in filtrate) / (volume of filtrate)

  • Molarity (mol/L): (moles of solute) / (liters of solution)

  • Weight Percent (wt%): (mass of solute) / (mass of solute + mass of solvent) * 100

Below is a diagram illustrating the experimental workflow.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal and Agitate (e.g., 24h at 25°C) B->C D 4. Settle Suspension C->D E 5. Withdraw Supernatant D->E F 6. Filter with 0.22µm Syringe Filter E->F G Gravimetric: Evaporate & Weigh F->G Path A H HPLC: Dilute & Quantify F->H Path B Result Solubility Data (e.g., mg/mL, mol/L) G->Result H->Result

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Key Factors Influencing Experimental Results

For any protocol to be trustworthy, the operator must understand the variables that can impact the outcome.

  • Temperature: Solubility is highly temperature-dependent. All steps, from equilibration to sampling, must be performed at a constant, recorded temperature.

  • Purity of Compound and Solvent: Impurities can significantly alter solubility. Always use reagents of the highest available purity.

  • Crystalline Form (Polymorphism): Different crystal polymorphs of the same compound can exhibit different solubilities. It is essential to characterize the solid form used in the experiment (e.g., via XRD or DSC) to ensure consistency.

  • pH (in aqueous or protic systems): While this guide focuses on organic solvents, if any aqueous or alcoholic solvents are used, the pH can influence the protonation state of the pyridine N-oxide, affecting solubility.

Conclusion

References

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A Comprehensive Technical Guide to 2,3-Dimethyl-4-nitropyridine 1-oxide: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine N-oxide moiety activated by a nitro group and substituted with two methyl groups, renders it a versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of its nomenclature, chemical properties, synthesis, reactivity, and its pivotal role in the development of proton pump inhibitors (PPIs).

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical communication is paramount. This compound is known by a variety of synonyms, which can often be a source of confusion. Below is a comprehensive list of its alternative names and identifiers.

Identifier Type Value
Systematic Name This compound
IUPAC Name 2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium[1]
CAS Number 37699-43-7[2]
Common Synonyms 4-Nitro-2,3-lutidine N-oxide, 2,3-Lutidine, 4-nitro-, 1-oxide, 4-Nitro-2,3-dimethylpyridine N-oxide[3]
Other Names Lansoprazole Impurity 22, Lansoprazole Nitro Impurity

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in synthesis.

Property Value Source
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance White to light yellow to green powder to crystal.
Melting Point 92.0 to 96.0 °C.
Solubility Soluble in chloroform and methanol.
Storage Room temperature, preferably in a cool, dark place (<15°C) under an inert gas. The compound is hygroscopic.

Synthesis of this compound

The synthesis of this compound is a critical process, with various methods developed to optimize yield, purity, and environmental impact. The general synthetic pathway involves two key steps: the N-oxidation of 2,3-dimethylpyridine (2,3-lutidine) followed by nitration.

Synthesis Lutidine 2,3-Dimethylpyridine (2,3-Lutidine) N_Oxide 2,3-Dimethylpyridine 1-oxide Lutidine->N_Oxide Oxidation (e.g., H₂O₂/Acetic Acid) Target This compound N_Oxide->Target Nitration (e.g., HNO₃/H₂SO₄ or KNO₃/H₂SO₄)

Caption: General synthetic scheme for this compound.

Experimental Protocols

This method is a well-established procedure for the nitration of pyridine N-oxides.

Step-by-Step Methodology:

  • A solution of 2,3-dimethylpyridine 1-oxide (183 mg) in concentrated sulfuric acid (0.6 ml) is prepared in a round-bottom flask.

  • The flask is cooled in an ice bath.

  • While cooling and stirring, 65% nitric acid (0.2 ml, d=1.4) is added dropwise.[4]

  • The reaction mixture is then heated to 90°C and stirred for 24 hours.[4]

  • After the reaction is complete, the mixture is poured onto a mixture of ice and sodium carbonate to neutralize the acid.

  • The product is extracted with methylene chloride.

  • The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is recrystallized from ethanol/n-pentane to yield this compound with a melting point of 99°-102°C.[4]

This modified procedure offers a more environmentally friendly alternative by avoiding the use of fuming nitric acid and reducing the emission of nitrogen oxides.

Step-by-Step Methodology:

  • Dissolve 2,3-dimethylpyridine-N-oxide (12.3g) in concentrated sulfuric acid (92g, 98%) to form a mixed solution.

  • Prepare a sulfuric acid solution of potassium nitrate by dissolving potassium nitrate (14.15g) in concentrated sulfuric acid (100g).

  • Under controlled temperature conditions (-10°C to 20°C), add the potassium nitrate solution dropwise to the 2,3-dimethylpyridine-N-oxide solution.

  • After the addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C for 0.5 to 2 hours.

  • Monitor the reaction progress by HPLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature, add water, and stir.

  • The product can then be isolated by filtration and extraction with a suitable solvent like dichloromethane. This method has been reported to achieve yields of over 90% with high purity.[5]

Reactivity and Mechanism of Action

The chemical reactivity of this compound is largely dictated by the electronic interplay between the N-oxide functionality and the strongly electron-withdrawing nitro group. The N-oxide group donates electron density to the pyridine ring, particularly at the 2- and 4-positions, which would typically activate it towards electrophilic substitution. However, the potent electron-withdrawing nature of the nitro group at the 4-position deactivates the ring towards electrophiles and, more importantly, makes the 4-position highly susceptible to nucleophilic aromatic substitution.

Reactivity cluster_0 This compound cluster_1 Nucleophilic Aromatic Substitution A N-Oxide (Electron Donating) C Pyridine Ring A->C Activates C4 B Nitro Group (Electron Withdrawing) B->C Strongly Activates C4 for Nucleophilic Attack E Substitution at C4 C->E Reaction Site D Nucleophile (e.g., RO⁻) D->E

Caption: Electronic influences on the reactivity of the core molecule.

This enhanced reactivity at the 4-position is the cornerstone of its utility in synthesis. The nitro group acts as an excellent leaving group, readily displaced by a variety of nucleophiles. This is a key step in the synthesis of proton pump inhibitors.

Application in Drug Development: The Synthesis of Lansoprazole

This compound is a crucial intermediate in the industrial synthesis of lansoprazole, a widely used proton pump inhibitor for treating acid-reflux disorders.[6][7]

The synthesis of lansoprazole from this intermediate involves a key nucleophilic aromatic substitution step.

Lansoprazole_Synthesis Start 2,3-Dimethyl-4-nitropyridine 1-oxide Intermediate1 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide Start->Intermediate1 Nucleophilic Substitution (2,2,2-Trifluoroethanol, K₂CO₃) Intermediate2 2-(Hydroxymethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine Intermediate1->Intermediate2 Isomerization (Acetic Anhydride) Intermediate3 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine Intermediate2->Intermediate3 Chlorination (SOCl₂) Lansoprazole Lansoprazole Intermediate3->Lansoprazole Condensation (2-Mercaptobenzimidazole)

Caption: Key steps in the synthesis of Lansoprazole from the title compound.

The synthesis begins with the reaction of 2,3-dimethyl-4-nitropyridine-1-oxide with 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate.[6] In this step, the trifluoroethoxide ion acts as the nucleophile, displacing the nitro group at the 4-position of the pyridine ring. This reaction is followed by a series of transformations including isomerization, chlorination, and condensation with 2-mercaptobenzimidazole to yield lansoprazole.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and eye protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be stored under an inert atmosphere.

  • Hazards: The nitro group can impart explosive characteristics under certain conditions.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the pharmaceutical industry. Its synthesis has been optimized for both yield and environmental considerations. A thorough understanding of its reactivity, driven by the electronic properties of the N-oxide and nitro groups, is essential for its effective application in the synthesis of complex molecules like lansoprazole. Adherence to proper safety protocols is crucial for its handling and use in a research and development setting.

References

  • LANSOPRAZOLE - New Drug Approvals. (2021, November 1).
  • Vidal Carlos Monserrat. (1993). Intermediate for the synthesis of lansoprazole and procedure for obtaining it.
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).
  • Chemsrc. (2025, August 20). This compound.
  • Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information.
  • Synthesis of the Impurities of Lansoprazole. (2010). Chinese Pharmaceutical Journal, 45(6), 471-473.
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).
  • SpectraBase. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide.
  • J&K Scientific. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide.
  • precisionFDA. (n.d.). 2,3-DIMETHYL-4-NITROPYRIDINE-N-OXIDE.
  • ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Stenutz. (n.d.). This compound.
  • NIST WebBook. (n.d.). Pyridine, 4-nitro-, 1-oxide.

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Methodological & Application

Application Note & Protocol: Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide, a critical intermediate in the pharmaceutical industry for the manufacturing of proton pump inhibitors such as lansoprazole and rabeprazole.[1][2] We present two validated protocols: a traditional method utilizing a mixed acid system of nitric and sulfuric acids, and an improved, environmentally conscious method using potassium nitrate in sulfuric acid. This guide delves into the underlying reaction mechanisms, offers detailed step-by-step protocols, outlines stringent safety procedures, and details methods for purification and characterization.

Introduction & Mechanistic Overview

The synthesis of this compound is a cornerstone reaction for medicinal chemists and process development scientists. The target molecule is derived from 2,3-dimethylpyridine (2,3-lutidine) via a two-step process: N-oxidation followed by electrophilic nitration.

Direct electrophilic nitration of the 2,3-lutidine ring is challenging due to the electron-deficient nature of the pyridine core, which deactivates it towards electrophilic attack.[3] The initial oxidation of the pyridine nitrogen to an N-oxide is a crucial activating step.[3] The N-oxide group increases the electron density of the pyridine ring, particularly at the C4 position, facilitating electrophilic substitution.

The core of the synthesis is the nitration reaction, an electrophilic aromatic substitution. The mechanism proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺). In the presence of concentrated sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly reactive nitronium ion.[4][5][6]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electron-rich C4 position of the 2,3-dimethylpyridine 1-oxide then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A weak base, such as the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product.

Experimental Protocols

Two primary methods for the nitration of 2,3-dimethylpyridine 1-oxide are detailed below. Protocol B is recommended for its improved safety profile and reduced environmental impact.

Protocol A: Mixed Acid (HNO₃/H₂SO₄) Nitration

This traditional method is effective but requires careful handling due to the volatility of nitric acid and the potential for runaway reactions.

Materials and Reagents:

  • 2,3-Dimethylpyridine 1-oxide

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Nitric Acid (HNO₃, 65%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • n-Pentane

  • Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylpyridine 1-oxide (e.g., 183 mg) in concentrated sulfuric acid (0.6 mL).[7]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 65% nitric acid (0.2 mL) dropwise to the cooled solution via a dropping funnel.[7] Caution: The addition is exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C.[7]

  • Stir the reaction at 90 °C for up to 24 hours. Monitor the reaction progress using HPLC or TLC until the starting material is consumed.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and an excess of sodium carbonate to neutralize the strong acid.[7]

  • Extract the aqueous slurry three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude residue can be purified by crystallization from an ethanol/n-pentane mixture to yield this compound as a crystalline solid.[7]

Protocol B: Potassium Nitrate / Sulfuric Acid Nitration

This method avoids the use of concentrated nitric acid, reducing the generation of toxic nitrogen oxide (NOx) fumes and offering better control over the reaction.[1][8]

Materials and Reagents:

  • 2,3-Dimethylpyridine 1-oxide

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Potassium Nitrate (KNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethylpyridine 1-oxide (e.g., 12.3 g) in concentrated sulfuric acid (92 g).[1][8]

  • In a separate beaker, carefully prepare the nitrating solution by dissolving potassium nitrate (14.15 g) in concentrated sulfuric acid (100 g). This dissolution is exothermic and should be done with cooling.[1][8]

  • Cool the 2,3-dimethylpyridine 1-oxide solution to between -10 °C and -5 °C using an appropriate cooling bath (e.g., ice-salt).[1][8]

  • Slowly add the potassium nitrate/sulfuric acid solution dropwise to the cooled substrate solution. Maintain the temperature within the specified range throughout the addition.[1][8]

  • After the addition is complete, heat the reaction mixture to 80-85 °C for approximately 2 hours.[1][8] Monitor the reaction by HPLC until completion.

  • Cool the reaction mixture to room temperature.

  • Carefully add water to the mixture, stir, and filter any solids.

  • Extract the filtrate three times with dichloromethane.[1]

  • Combine the organic phases and concentrate under reduced pressure to obtain the light-yellow product.[1]

Data Summary

The following table summarizes key quantitative data for the described protocols.

ParameterProtocol A (HNO₃/H₂SO₄)Protocol B (KNO₃/H₂SO₄)Reference(s)
Nitrating Agent 65% Nitric AcidPotassium Nitrate[1][7]
Reaction Temp. 90 °C80-120 °C (various examples)[7][8]
Reaction Time ~24 hours1-2 hours[1][7][8]
Reported Yield Not specified~91-93%[1][8]
Reported Purity Not specified99% (by HPLC)[1][8]
Key Advantage Traditional, well-establishedFaster, higher yield, no NOx fumes[1][8]

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start 2,3-Dimethylpyridine 1-oxide Dissolve Dissolve in H₂SO₄ Start->Dissolve H2SO4 Conc. H₂SO₄ H2SO4->Dissolve NitratingAgent Nitrating Agent (HNO₃ or KNO₃/H₂SO₄) Add Dropwise Addition of Nitrating Agent NitratingAgent->Add Cool Cool to -10°C to 5°C Dissolve->Cool Cool->Add Heat Heat to 80-90°C Add->Heat Quench Quench on Ice/Base Heat->Quench Extract Extract with Dichloromethane Quench->Extract Concentrate Concentrate Extract->Concentrate Product Crude Product Concentrate->Product

Caption: Overall workflow for the synthesis of this compound.

Purification & Analysis Workflow

Purification_Analysis cluster_analysis Analytical Characterization Crude Crude Product Recrystallize Recrystallization (e.g., Ethanol/Pentane) Crude->Recrystallize Filter Filter & Dry Recrystallize->Filter PureProduct Pure Crystalline Solid Filter->PureProduct HPLC HPLC (Purity Check) PureProduct->HPLC MP Melting Point PureProduct->MP NMR NMR Spectroscopy PureProduct->NMR MS Mass Spectrometry PureProduct->MS

Caption: Workflow for the purification and analysis of the final product.

Critical Safety Precautions

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.[9]

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[10][11][12] Always handle these reagents inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a chemical-resistant lab coat.[3][10]

  • Exothermic Reaction: The reaction is highly exothermic, especially during the addition of the nitrating agent.[9] Proper cooling and slow, controlled addition are critical to prevent a thermal runaway, which could lead to an explosion.[10]

  • Ventilation: Perform the entire procedure in a well-ventilated chemical fume hood to avoid inhaling toxic and corrosive vapors. The reaction can produce toxic nitrogen oxide gases (brown-yellow smoke), particularly with Protocol A.[1][10]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[10][11] Keep appropriate spill kits (containing a neutralizer like sodium carbonate) readily available.[13]

  • Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent violent reactions.[13] Dispose of all chemical waste in accordance with institutional and local regulations.

Product Characterization

The final product, this compound, should be a white to light yellow crystalline solid.[2][14]

  • Melting Point: The reported melting point ranges from 94-98 °C to 99-102 °C.[7][15][16]

  • Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC).[1][17]

  • Structural Confirmation: The identity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[17]

References

  • Synthesis of this compound. PrepChem.com. [Link]
  • Nitr
  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Nitric Acid Safety. University of Washington Environmental Health & Safety. [Link]
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. [Link]
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • nitration of arom
  • Nitration of Arom

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Application Note & Protocol: Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This document provides a comprehensive guide to the nitration of 2,3-dimethylpyridine 1-oxide, yielding 2,3-dimethyl-4-nitropyridine 1-oxide, also known as 4-nitro-2,3-lutidine N-oxide. This compound is a critical intermediate in the pharmaceutical industry, most notably for the synthesis of proton pump inhibitors such as lansoprazole and rabeprazole.[1][2] The direct electrophilic nitration of the 2,3-dimethylpyridine (2,3-lutidine) ring is challenging due to the electron-deficient nature of the pyridine nucleus.[3] The conversion of the pyridine nitrogen to an N-oxide overcomes this hurdle. The N-oxide group donates electron density into the pyridine ring, activating it—particularly at the 4-position—for electrophilic substitution.[3][4]

This guide details two field-proven protocols: the classic mixed acid (sulfuric and nitric acid) method and an alternative approach using potassium nitrate in sulfuric acid, which can offer a more controlled reaction profile.[1][2] We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, outline critical safety protocols, and offer troubleshooting advice for researchers, scientists, and drug development professionals.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2,3-dimethylpyridine 1-oxide is a classic example of electrophilic aromatic substitution. The reaction proceeds through several key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid serves as both a catalyst and a dehydrating agent.

  • Nucleophilic Attack: The electron-rich pyridine N-oxide ring, activated by the oxygen atom's electron-donating effect, attacks the nitronium ion. The N-oxide and the two methyl groups direct the substitution primarily to the C4 position.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton (H⁺) to a weak base in the medium (like HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the final product, this compound.

Diagram: Reaction Mechanism

Nitration Mechanism sub 2,3-Dimethylpyridine 1-oxide sigma Sigma Complex (Carbocation Intermediate) sub->sigma Step 2: Nucleophilic Attack acids HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium ion) acids->nitronium Step 1: Electrophile Generation prod 2,3-Dimethyl-4-nitropyridine 1-oxide sigma->prod Step 3: Rearomatization (-H⁺)

Caption: Mechanism of electrophilic nitration.

Critical Safety & Handling (EHS)

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.[3]

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents.[5][6][7] They can cause severe chemical burns upon contact with skin or eyes.[5][8]

  • Exothermic Reaction: The reaction is highly exothermic, creating a risk of thermal runaway if the addition of reagents and temperature are not carefully controlled.[6]

  • Toxic Fumes: The reaction can generate toxic nitrogen dioxide gas (brown fumes).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a full-face shield, and a flame-retardant lab coat.[3][8][9]

  • Ventilation: All procedures must be performed inside a certified chemical fume hood to prevent inhalation of corrosive and toxic vapors.[7]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[6] Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.

  • Quenching: The quenching of the reaction mixture on ice must be done slowly and carefully to manage the heat generated. Neutralization with a base like sodium carbonate will cause vigorous foaming due to CO₂ evolution and must be performed with caution.[10]

Experimental Protocols & Data

Reagents and Equipment
Reagent / EquipmentSpecificationPurpose
2,3-Dimethylpyridine 1-oxide>95% PurityStarting Material
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst & Solvent
Nitric Acid (HNO₃)65% or FumingNitrating Agent
Potassium Nitrate (KNO₃)>99% PurityAlternative Nitrating Agent
Sodium Carbonate (Na₂CO₃)Anhydrous or Saturated Soln.Neutralizing Agent
Dichloromethane (CH₂Cl₂)ACS GradeExtraction Solvent
Ethanol / n-Pentane / AcetoneACS GradeRecrystallization Solvents
Crushed IceQuenching Medium
Three-neck round-bottom flask250 mL or appropriate sizeReaction Vessel
Magnetic Stirrer & Stir BarAgitation
Thermometer / Temp. Probe-10 to 150 °C rangeTemperature Monitoring
Addition (Dropping) FunnelControlled Reagent Addition
CondenserFume Management
Ice BathCooling
Buchner Funnel & Filter FlaskProduct Filtration
Rotary EvaporatorSolvent Removal
Protocol 1: Mixed Acid (HNO₃/H₂SO₄) Nitration

This protocol is adapted from established laboratory procedures.[11][12]

  • Reaction Setup: Assemble a three-neck flask with a magnetic stir bar, an internal thermometer, and an addition funnel. Equip the central neck with a condenser.

  • Substrate Dissolution: In the reaction flask, carefully add 12.3 g (0.1 mol) of 2,3-dimethylpyridine 1-oxide to 65 g of concentrated sulfuric acid. Stir until a clear solution is formed. Cool the mixture to 0-5 °C using an ice bath.

  • Nitrating Mixture Addition: Prepare a nitrating mixture by a procedure appropriate for your scale and safety standards. Alternatively, and often preferred for safety, add 38 g of 65% nitric acid dropwise to the cooled substrate solution via the addition funnel. Maintain the internal temperature between 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 85-90 °C. Maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[11][12]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (approx. 200 g).

  • Neutralization: While stirring vigorously in an ice bath, slowly add a saturated solution of sodium carbonate (or solid sodium carbonate in small portions) until the pH of the mixture is approximately 8.[4] This will cause significant foaming. A yellow solid will precipitate.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/n-pentane mixture to yield pale yellow crystals of this compound.[11] The reported melting point is 99-102 °C.[11]

Protocol 2: Potassium Nitrate / Sulfuric Acid Nitration

This method, adapted from patent literature, avoids the use of large quantities of nitric acid, potentially reducing the formation of nitrogen oxide fumes.[1][2]

  • Substrate Dissolution: In a three-neck flask, dissolve 12.3 g (0.1 mol) of 2,3-dimethylpyridine 1-oxide in 92 g of concentrated (98%) sulfuric acid. Cool the solution to -10 °C to -5 °C using an appropriate cooling bath (e.g., ice-salt).

  • Nitrating Agent Addition: Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid. Add this solution dropwise to the cooled substrate mixture while maintaining the internal temperature between -10 °C and -5 °C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain this temperature for approximately 2 hours. Monitor the reaction by HPLC until completion.[2]

  • Work-up and Isolation: Follow steps 5-8 from Protocol 1. The work-up procedure (quenching, neutralization, filtration, and purification) is identical. This method has been reported to achieve yields of over 90%.[1]

Diagram: Experimental Workflow

Caption: General workflow for the nitration protocol.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Insufficiently strong nitrating conditions. - Product lost during work-up (too soluble in aqueous phase).- Extend reaction time or increase temperature slightly. - Ensure acids are concentrated and not hydrated. - Ensure pH is correct for precipitation; extract aqueous filtrate with dichloromethane if product remains in solution.[2][11]
Incomplete Reaction - Reaction time too short. - Reaction temperature too low.- Continue heating and monitor by HPLC/TLC. - Increase temperature in small increments (e.g., 5 °C).
Formation of Dark Tar - Reaction temperature too high. - Rate of addition of nitrating agent was too fast, causing local overheating.- Maintain strict temperature control during addition and heating. - Add nitrating agent more slowly.
Product Fails to Precipitate - pH is too low (product may be protonated and soluble). - Insufficient product formed.- Re-check pH and add more base if necessary. - Extract the aqueous layer with an organic solvent like dichloromethane.[2][11]

References

  • YouTube. (2024). Nitration reaction safety.
  • Fiveable. (n.d.). Handling nitric acid. Organic Chemistry II Key Term.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • BenchChem. (n.d.). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Safety Data Sheet.
  • University of California, Riverside Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • BenchChem. (n.d.). Experimental setup for nitration of dimethylpyridines.
  • Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Patsnap. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka.
  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Organic Syntheses. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

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Application Notes & Protocols: 2,3-Dimethyl-4-nitropyridine 1-oxide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of 2,3-Dimethyl-4-nitropyridine 1-oxide. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible application of this key intermediate.

Overview: A Gateway Intermediate in Pharmaceutical Synthesis

This compound is a heterocyclic organic compound of significant interest, primarily recognized for its role as a crucial building block in the synthesis of various pharmaceuticals.[1][2][3] Its chemical architecture, featuring a pyridine N-oxide moiety and an electron-withdrawing nitro group at the 4-position, imparts unique reactivity that is highly valuable in constructing complex molecular frameworks.

Most notably, this compound is a well-established intermediate in the manufacturing of proton pump inhibitors (PPIs), such as Lansoprazole and Rabeprazole, which are widely used for treating gastric ulcers and related conditions.[1][4][5] The strategic placement of the nitro group makes it an excellent leaving group for nucleophilic aromatic substitution, which is the cornerstone of its utility. This guide will detail its synthesis, key reactions, and provide field-proven protocols for its application.

Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the compound's properties and safety requirements is paramount. It typically appears as a white to light yellow or brown crystalline solid.[1][3]

Table 1: Physicochemical Data

PropertyValueSource(s)
CAS Number 37699-43-7[6]
Molecular Formula C₇H₈N₂O₃[1][7]
Molecular Weight 168.15 g/mol [1]
Melting Point 90-98 °C[1][6][8]
Appearance Yellow to pale yellow crystalline powder[6]
Solubility Soluble in methanol and dichloromethane[4][6]
Storage Store in a cool, dry, well-ventilated area, sealed in a dry environment under an inert atmosphere.[6][9][10]
Safety & Handling Protocols

This compound requires careful handling due to its potential hazards. It is classified as causing skin and serious eye irritation and is suspected of causing genetic defects.[11] The nitro group can also impart explosive characteristics under certain conditions, and unexpected exothermic reactions have been reported.[7][12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[6][9][13] Work in a well-ventilated area or a chemical fume hood.[13]

  • Handling: Avoid creating dust.[13] Prevent contact with skin, eyes, and clothing.[6] Keep away from strong oxidizing agents, acids, and bases.[6][9]

  • Spills: In case of a spill, evacuate the area. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[13]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][13]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

    • Ingestion/Inhalation: Move to fresh air. Seek medical attention.[6][11]

Synthesis of this compound

The synthesis begins with the N-oxidation of 2,3-lutidine (2,3-dimethylpyridine), followed by nitration. The nitration step is critical, and different reagent systems can be employed, each with distinct operational advantages.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration A 2,3-Lutidine B 2,3-Dimethylpyridine 1-oxide A->B H₂O₂ / Catalyst C This compound B->C Nitrating Agent (e.g., KNO₃ / H₂SO₄) G A 2,3-Dimethyl-4-nitropyridine 1-oxide C Lansoprazole Precursor (2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide) A->C SNAr Reaction Base, Solvent B Nucleophile (e.g., CF₃CH₂O⁻) B->C D NO₂⁻ (Leaving Group) C->D

Caption: Key SₙAr application pathway.

Protocol 4.1: Synthesis of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide

This protocol describes the displacement of the nitro group with an alkoxide, a representative transformation for this intermediate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., Methyl Ethyl Ketone (MEK)/water), add 2,2,2-trifluoroethanol. [12]2. Base and Catalyst: Add a base, such as potassium carbonate, to generate the corresponding alkoxide nucleophile. The addition of a phase transfer catalyst like triethylbenzylammonium chloride can be beneficial for reactions in biphasic systems. [12]3. Reaction Conditions: Heat the mixture under reflux and monitor the reaction by TLC or HPLC until completion.

  • Work-up: Upon completion, cool the reaction mixture. If a solid (e.g., inorganic salts) is present, filter it off.

  • Extraction: If necessary, add water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization.

Troubleshooting and Field Insights

Issue Potential Cause Recommended Solution
Incomplete Nitration Reaction Insufficient reaction time or temperature; Deactivated nitrating agent.Increase reaction time or temperature moderately (e.g., from 85°C to 95°C). Ensure anhydrous conditions and use fresh, high-purity reagents. Monitor via HPLC to confirm endpoint.
Low Yield in SₙAr Reaction Nucleophile is not potent enough; Incomplete reaction; Product degradation.Ensure a sufficiently strong base is used to fully deprotonate the alcohol. Use a slight excess of the nucleophile. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent side reactions.
Exothermic Runaway The decomposition of nitro compounds can be highly exothermic, especially in the presence of bases like potassium carbonate. [12]Ensure controlled heating and efficient stirring. For scale-up, perform reaction calorimetry to understand the thermal profile. Consider semi-batch addition of the base to control the exotherm.
Difficulty in Product Isolation Product may be partially soluble in the aqueous phase.Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.

References

  • Title: Synthesis of this compound Source: PrepChem.com URL:[Link]
  • Title: Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide Source: Eureka | P
  • Title: 2,3-Dimethyl-4-Nitropyridine-N-Oxide Manufacturers, with SDS Source: Muby Chemicals URL:[Link]
  • Title: 2,3-Dimethyl-4-nitropyridine N-oxide | 37699-43-7 Source: J&K Scientific URL:[Link]
  • Title: CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide Source: Google Patents URL
  • Title: CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide Source: Google Patents URL
  • Title: MSDS of 2,3-Dimethyl-4-Nitropyridine-N-Oxide Source: Capot Chemical URL:[Link]
  • Title: 2,3-Dimethyl-4-nitropyridine N-oxide - Spectrum Source: SpectraBase URL:[Link]
  • Title: this compound | CAS#:37699-43-7 Source: Chemsrc URL:[Link]
  • Title: Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2).
  • Title: Specification - this compound Source: ChemDmart URL:[Link]

Sources

Application Note: Strategic Use of 2,3-Dimethyl-4-nitropyridine 1-oxide in the Synthesis of Lansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lansoprazole, a cornerstone proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders, is synthesized through a multi-step process where the formation of the substituted pyridine moiety is a critical sequence.[1][2] This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the pivotal role of 2,3-Dimethyl-4-nitropyridine 1-oxide as a key starting material in the synthesis of Lansoprazole. We will explore the underlying reaction mechanisms, provide a robust and detailed experimental protocol for the nucleophilic substitution and subsequent transformations, discuss process optimization, and present troubleshooting strategies. This guide is intended to provide both the theoretical foundation and practical insights required for the successful laboratory-scale synthesis of the core lansoprazole intermediate derived from this precursor.

Introduction: The Strategic Importance of this compound

Lansoprazole's chemical structure, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, features a complex substituted pyridine ring linked to a benzimidazole core.[1][2] The synthesis of this pyridine component is a critical challenge, and the selection of an appropriate starting material is paramount for achieving high yield and purity. This compound is an exemplary precursor for this purpose.[3][4]

The utility of this molecule is rooted in its electronic properties. The N-oxide and the nitro group at the 4-position are strong electron-withdrawing groups. This configuration renders the 4-position of the pyridine ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity allows for the efficient introduction of the 2,2,2-trifluoroethoxy side chain, a key structural feature of lansoprazole, under manageable reaction conditions.[5] Furthermore, the N-oxide group serves a dual purpose: it activates the ring for substitution and later facilitates the introduction of the methylene bridge required for coupling with the benzimidazole moiety.

Mechanistic Insights: The Nucleophilic Aromatic Substitution Pathway

The first key transformation involving this compound is the displacement of the nitro group by the trifluoroethoxide ion. This reaction proceeds via a classic SNAr mechanism.

Causality of Experimental Choices:

  • Nucleophile Generation: 2,2,2-Trifluoroethanol is deprotonated by a suitable base, such as potassium carbonate (K2CO3), to form the potent nucleophile, 2,2,2-trifluoroethoxide.

  • Activation: The pyridine N-oxide and the nitro group synergistically withdraw electron density from the pyridine ring, stabilizing the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, allowing it to proceed efficiently.

  • Leaving Group: The nitro group (NO2) is an excellent leaving group, readily departing to yield the substituted product, 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide.[5]

Following this substitution, the N-oxide is typically rearranged, often using a reagent like acetic anhydride, to introduce a reactive handle at the 2-methyl position. This rearrangement ultimately allows for the formation of a 2-(chloromethyl)pyridine derivative, which is the electrophile that will be coupled with 2-mercaptobenzimidazole.[5][6]

Experimental Protocol: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-1H-benzimidazole

This protocol details the initial steps of lansoprazole synthesis starting from this compound to the key thioether intermediate. The final oxidation to lansoprazole (a sulfoxide) is a separate, well-documented step and is not covered here.[1][7]

Materials:

  • This compound

  • 2,2,2-Trifluoroethanol

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetic Anhydride

  • Thionyl Chloride (SOCl2)

  • 2-Mercaptobenzimidazole

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Chloroform (CHCl3), anhydrous

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO3) solution, saturated

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO4), anhydrous

Step 1: Synthesis of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and 2,2,2-trifluoroethanol (10-15 eq, serving as both reactant and solvent).

  • Heat the reaction mixture to reflux (approx. 75-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexane).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the excess 2,2,2-trifluoroethanol under reduced pressure.

  • Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the product as a solid. This intermediate can often be used in the next step without further purification.

Step 2: Rearrangement to 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

  • In a clean, dry flask, dissolve the crude product from Step 1 in acetic anhydride (5-10 eq).

  • Heat the mixture to 100-110 °C for 2-3 hours.

  • Cool the reaction mixture and carefully quench by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid formed.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO3 solution, then brine.

  • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting crude 2-(acetoxymethyl) intermediate is then hydrolyzed.

  • Dissolve the crude material in methanol and add a solution of sodium hydroxide (2M aqueous solution) until the pH is ~12.

  • Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Neutralize the mixture with dilute HCl and extract with DCM.

  • Dry the combined organic extracts over MgSO4, filter, and evaporate the solvent to yield the hydroxymethyl product.[5]

Step 3: Chlorination to 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

  • Dissolve the alcohol from Step 2 in anhydrous chloroform (CHCl3).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.[5]

  • Cool the mixture, and carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting hydrochloride salt of the product is often used directly.

Step 4: Coupling with 2-Mercaptobenzimidazole

  • In a separate flask, dissolve 2-mercaptobenzimidazole (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq) and stir until a clear solution of the sodium salt is formed.

  • Add the crude 2-(chloromethyl)pyridine derivative from Step 3 to this solution.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and remove the methanol in vacuo.

  • Partition the residue between water and DCM.

  • Separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude thioether product, which can be purified by recrystallization (e.g., from ethanol/water).

Data Summary: Key Reaction Parameters

For ease of reference, the key quantitative parameters for the synthesis are summarized below.

StepKey ReagentsMolar Ratio (to starting material)SolventTemperature (°C)Typical Time (h)
1. Substitution K2CO31.5 eq2,2,2-Trifluoroethanol75-804-6
2. Rearrangement Acetic Anhydride5-10 eqAcetic Anhydride100-1102-3
3. Chlorination Thionyl Chloride1.2 eqChloroform60-651-2
4. Coupling NaOMe, 2-Mercaptobenzimidazole1.1 eq, 1.0 eqMethanol65-703-5

Process Optimization and Troubleshooting

Challenge 1: Incomplete Substitution (Step 1)

  • Cause: Insufficiently anhydrous conditions or inactive K2CO3. Water can compete with the trifluoroethoxide as a nucleophile.

  • Solution: Ensure all reagents and solvents are thoroughly dried. Use freshly opened or properly stored anhydrous K2CO3. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an inert solvent like DMF, though this requires more stringent handling procedures.

Challenge 2: Low Yield in Rearrangement (Step 2)

  • Cause: Incomplete reaction or side product formation.

  • Solution: Ensure the reaction is heated to the correct temperature. Acetic anhydride can be corrosive at high temperatures, so careful temperature control is essential. Ensure complete neutralization and efficient extraction during workup to avoid loss of product.

Challenge 3: Over-oxidation in the Final Step (Not detailed in protocol)

  • Context: The final step in lansoprazole synthesis is the oxidation of the thioether to a sulfoxide.

  • Cause: Using an overly strong or non-selective oxidizing agent can lead to the formation of the sulfone impurity.[2][8]

  • Solution: Use a controlled oxidizing agent like m-chloroperbenzoic acid (m-CPBA) at low temperatures or employ a catalytic system such as hydrogen peroxide with a vanadium catalyst, which offers better selectivity.[1][6]

Visual Workflow and Logic Diagrams

Lansoprazole Synthesis Pathway from this compound

Synthesis_Pathway A 2,3-Dimethyl-4- nitropyridine 1-oxide B 2,3-Dimethyl-4-(2,2,2- trifluoroethoxy)pyridine 1-oxide A->B K2CO3, CF3CH2OH (SNAr) C 2-(Hydroxymethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine B->C 1. Ac2O, Heat 2. NaOH (aq) D 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine C->D SOCl2, CHCl3 E Thioether Intermediate D->E 2-Mercaptobenzimidazole, NaOMe, MeOH F Lansoprazole E->F Oxidation (e.g., m-CPBA)

Caption: Key synthetic transformations starting from the pyridine precursor.

Troubleshooting Flowchart for Step 1 (SNAr Reaction)

Troubleshooting_SNAr start Start Step 1: SNAr Reaction check_completion Reaction Incomplete after 6 hours? start->check_completion incomplete Potential Causes check_completion->incomplete Yes complete Proceed to Workup check_completion->complete No cause1 Wet Reagents/ Solvent incomplete->cause1 cause2 Inactive Base (K2CO3) incomplete->cause2 cause3 Low Temperature incomplete->cause3 sol1 Action: Dry solvent. Use fresh anhydrous reagents. cause1->sol1 sol2 Action: Use freshly opened/dried K2CO3. cause2->sol2 sol3 Action: Verify reflux temperature is ~75-80 °C. cause3->sol3

Sources

Application Note & Protocols: The Pivotal Role of 2,3-Dimethyl-4-nitropyridine 1-oxide in the Synthesis of Rabeprazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of rabeprazole, a proton pump inhibitor of significant therapeutic importance. Central to this analysis is the role of a key intermediate, 2,3-Dimethyl-4-nitropyridine 1-oxide. We will dissect the synthetic pathway, elucidating the mechanistic underpinnings of each reaction and providing detailed, field-tested protocols. This document is designed to serve as a comprehensive resource, bridging theoretical chemistry with practical laboratory application, and is grounded in authoritative scientific literature to ensure accuracy and reliability.

Introduction: Rabeprazole and the Significance of its Synthetic Precursors

Rabeprazole is a member of the class of antisecretory compounds known as proton pump inhibitors (PPIs). It effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells. The intricate molecular architecture of rabeprazole necessitates a multi-step synthetic approach, the efficiency of which is highly dependent on the strategic selection and preparation of key intermediates. Among these, this compound stands out as a critical building block for the construction of the substituted pyridine core of the rabeprazole molecule. This guide will illuminate the journey from simple starting materials to this pivotal intermediate and its subsequent transformation into the final active pharmaceutical ingredient (API).

The Synthetic Pathway: A Mechanistic Overview

The synthesis of rabeprazole from 2,3-dimethylpyridine (2,3-lutidine) can be conceptualized in a series of distinct stages, each involving a specific chemical transformation. The overall workflow is depicted below.

Rabeprazole_Synthesis cluster_0 Pyridine Core Synthesis cluster_1 Thioether Formation cluster_2 Final Product Synthesis A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine 1-oxide A->B N-Oxidation C This compound B->C Nitration D 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide C->D Nucleophilic Substitution E 2-(Acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine D->E Boekelheide Rearrangement F 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine E->F Hydrolysis G 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine F->G Chlorination I Rabeprazole Sulfide G->I Condensation H 2-Mercaptobenzimidazole H->I J Rabeprazole I->J Oxidation K Rabeprazole Sodium J->K Salt Formation

Caption: Overall synthetic workflow for Rabeprazole Sodium.

Formation of this compound

The journey commences with the N-oxidation of 2,3-dimethylpyridine, followed by nitration.

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, typically with hydrogen peroxide in the presence of a catalyst like phosphotungstic acid[1]. This step is crucial as the resulting N-oxide activates the pyridine ring for subsequent electrophilic substitution.

  • Nitration: The electron-donating N-oxide group directs electrophilic attack to the 4-position of the pyridine ring[2][3]. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid or, for a more controlled reaction, a solution of potassium nitrate in sulfuric acid[4][5][6][7]. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Functionalization of the Pyridine Core

With the nitro group in place, the pyridine ring undergoes a series of transformations to install the necessary functional groups.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 4-position makes this site susceptible to nucleophilic attack. Treatment with 3-methoxypropan-1-ol in the presence of a base (e.g., potassium carbonate) displaces the nitro group to form 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide[8].

  • Boekelheide Rearrangement and Functional Group Interconversion: The methyl group at the 2-position is functionalized via a Boekelheide rearrangement[4][9][10][11]. This reaction involves treating the N-oxide with acetic anhydride, which leads to the formation of an acetoxymethyl group at the 2-position. The likely mechanism involves an initial acylation of the N-oxide oxygen, followed by a[2][2]-sigmatropic rearrangement. Subsequent hydrolysis of the acetate ester yields the corresponding alcohol, which is then chlorinated, typically with thionyl chloride, to produce the reactive intermediate, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine[12].

Assembly of the Rabeprazole Scaffold and Final Conversion
  • Thioether Formation: The chloromethyl pyridine derivative is then condensed with 2-mercaptobenzimidazole in the presence of a base like sodium hydroxide to form the thioether, rabeprazole sulfide[13].

  • Oxidation and Salt Formation: The final steps involve the selective oxidation of the sulfide to a sulfoxide, yielding rabeprazole. This is a critical step where over-oxidation to the sulfone must be avoided. Common oxidizing agents include meta-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite[14][15]. The use of sodium hypochlorite has been shown to improve yields in large-scale synthesis[14][16]. Finally, rabeprazole is converted to its more stable and water-soluble sodium salt by treatment with sodium hydroxide[13].

Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of rabeprazole, with an emphasis on the steps involving this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method utilizing potassium nitrate for a more controlled nitration[5].

Materials:

  • 2,3-Dimethylpyridine 1-oxide

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Dichloromethane

  • Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask, dissolve 12.3 g of 2,3-dimethylpyridine 1-oxide in 92 g of concentrated sulfuric acid under stirring. Cool the mixture to between -10°C and -5°C using an ice-salt bath.

  • Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.

  • Slowly add the potassium nitrate solution dropwise to the cooled 2,3-dimethylpyridine 1-oxide solution, maintaining the temperature between -10°C and -5°C.

  • After the addition is complete, gradually warm the reaction mixture to 80-85°C and maintain this temperature for 2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

  • Stir the mixture and then filter to remove any solids.

  • Extract the filtrate three times with dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure to obtain this compound as a light-yellow solid.

ParameterValueReference
Yield92.9%[5]
Purity (HPLC)99%[5]
Protocol 2: Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

This multi-step protocol outlines the conversion of this compound to the key chloromethyl pyridine intermediate.

Step 1: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide [8]

  • To a reaction flask, add 100 g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 300 mL of DMF, 59 g of 3-methoxy-1-propanol, and 99 g of anhydrous potassium carbonate.

  • Heat the mixture to 120-125°C and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to 40-50°C and filter. Wash the solid with DMF. The combined filtrate containing the product is used directly in the next step.

Step 2: Rearrangement and Chlorination (Illustrative Pathway) A direct one-pot conversion from the N-oxide to the chloromethyl derivative can be challenging. A more common industrial approach involves a rearrangement to an alcohol followed by chlorination.

  • Rearrangement to Alcohol: The crude 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide is treated with acetic anhydride and heated. This facilitates the Boekelheide rearrangement to form the 2-acetoxymethyl derivative. Subsequent hydrolysis with an aqueous base (e.g., NaOH) yields 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

  • Chlorination: The resulting alcohol is dissolved in a suitable solvent like dichloromethane and treated with a chlorinating agent such as thionyl chloride at a low temperature to yield 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine[12].

Protocol 3: Synthesis of Rabeprazole Sulfide[14]

Procedure:

  • In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole and sodium hydroxide in ethanol.

  • To this solution, add a solution of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine in ethanol.

  • Stir the mixture at 50°C for 3 hours.

  • Distill off the solvent to obtain the crude rabeprazole sulfide. Purification can be achieved by column chromatography.

Protocol 4: Oxidation to Rabeprazole[17]

Procedure:

  • Dissolve rabeprazole sulfide in a suitable solvent mixture (e.g., methanol).

  • Cool the solution to 0-5°C.

  • Slowly add a solution of sodium hypochlorite, maintaining the low temperature.

  • Monitor the reaction by TLC. Upon completion, adjust the pH and extract the product with an organic solvent.

Visualization of Key Mechanistic Steps

Nitration of 2,3-Dimethylpyridine 1-oxide

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2+ HSO4- HSO₄⁻ NO2+->HSO4- H2O H₂O NO2+->H2O PyridineOxide Intermediate Intermediate PyridineOxide->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of nitration of 2,3-dimethylpyridine 1-oxide.

The Boekelheide Rearrangement

Boekelheide_Rearrangement N-oxide N-oxide Acylated Acylated Intermediate N-oxide->Acylated + Acetic Anhydride Ylide Ylide Intermediate Acylated->Ylide - H⁺ Rearranged Rearranged Product Ylide->Rearranged [3,3]-Sigmatropic Rearrangement

Caption: Simplified mechanism of the Boekelheide Rearrangement.

Conclusion

The synthesis of rabeprazole is a testament to the elegance and utility of modern organic chemistry. This compound serves as a linchpin intermediate, enabling the efficient construction of the complex pyridine core of the final drug molecule. The strategic use of N-oxidation to activate the pyridine ring, followed by regioselective nitration and a cascade of functional group manipulations, highlights the principles of rational synthetic design. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their pursuit of efficient and scalable syntheses of this important pharmaceutical agent.

References

  • Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. 1954, 76 (5), 1286–1291. [Link]
  • Rzepa, H. S. Mechanism of the Boekelheide rearrangement. Chemistry with a twist. 2013. [Link]
  • Sánchez-Viesca, F.; Gómez, R. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry. 2013, 3(5), 136-139. [Link]
  • Fontenas, C.; Bejan, E.; Haddou, H. A.; Balavoine, G. G. A. The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.
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  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug)
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  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug)
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  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. FAQ. [Link]
  • Process for the preparation of pure rabeprazole. US20100190989A1.
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  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
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  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
  • The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. CN106083705A.
  • The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. CN106083705A.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. CN102304083A.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Source details needed]
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Application Note: Strategic Nucleophilic Aromatic Substitutions on 2,3-Dimethyl-4-nitropyridine 1-oxide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides an in-depth exploration of the reaction of 2,3-Dimethyl-4-nitropyridine 1-oxide with various nucleophiles. This versatile heterocyclic compound is a cornerstone intermediate in the synthesis of complex molecules, most notably in pharmaceutical development.[1] Its unique electronic structure, characterized by the synergistic activation from both the N-oxide and C4-nitro functional groups, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). We will dissect the underlying reaction mechanisms, present detailed, field-proven protocols for substitution with key nucleophilic classes, and discuss its strategic application in the synthesis of high-value compounds such as proton pump inhibitors.[2][3][4]

Mechanistic Rationale: The Principle of Synergistic Activation

The remarkable reactivity of this compound in SNAr reactions is not coincidental; it is a direct consequence of its electronic architecture. The pyridine N-oxide moiety and the C4-nitro group work in concert to create a highly electron-deficient C4 position, priming it for nucleophilic attack.

  • N-Oxide Group: The N-oxide function acts as a powerful resonance-donating group, which might seem counterintuitive for activating nucleophilic attack. However, it simultaneously exerts a strong inductive electron-withdrawing effect. Crucially, it can stabilize the negative charge in the transition state intermediate (the Meisenheimer complex) by delocalizing it onto the oxygen atom, particularly for attacks at the C2 and C4 positions.[5][6]

  • Nitro Group: As one of the most potent electron-withdrawing groups, the nitro group drastically lowers the electron density of the pyridine ring, especially at the para-position (C4) where it is located. Furthermore, it serves as an excellent leaving group (as the nitrite ion, NO₂⁻), facilitating the rearomatization step of the SNAr mechanism.[7][8]

The combination of these two groups makes the displacement of the nitro group at the C4 position a highly favorable and synthetically valuable transformation. The reaction proceeds via a classical addition-elimination pathway, as illustrated below.

SNAr_Mechanism cluster_start Step 1: Nucleophilic Addition cluster_end Step 2: Elimination & Rearomatization Reactant 2,3-Dimethyl-4-nitropyridine 1-oxide Meisenheimer Resonance-Stabilized Intermediate Reactant->Meisenheimer Attack at C4 Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product C4-Substituted Product Meisenheimer->Product Loss of Leaving Group Leaving_Group Nitrite Ion (NO₂⁻) Meisenheimer->Leaving_Group

Figure 1: General mechanism for the SNAr reaction at the C4 position.

Synthesis of the Starting Material: A Standard Workflow

The precursor, this compound, is typically prepared in a two-step sequence starting from 2,3-dimethylpyridine (2,3-lutidine). The first step involves oxidation to the corresponding N-oxide, commonly using reagents like hydrogen peroxide in acetic acid.[4] The subsequent step is the regioselective nitration at the C4 position using a mixture of fuming nitric acid and concentrated sulfuric acid.[9][10]

Synthesis_Workflow Start 2,3-Dimethylpyridine Step1 N-Oxidation (e.g., H₂O₂ / Acetic Acid) Start->Step1 Intermediate 2,3-Dimethylpyridine 1-oxide Step1->Intermediate Step2 Nitration (HNO₃ / H₂SO₄) Intermediate->Step2 Product 2,3-Dimethyl-4-nitropyridine 1-oxide Step2->Product Lansoprazole_Synthesis cluster_coupling Start 2,3-Dimethyl-4-nitropyridine 1-oxide Step1 SɴAr Reaction (CF₃CH₂ONa, DMF) Start->Step1 Intermediate1 2,3-Dimethyl-4-(trifluoroethoxy) pyridine 1-oxide Step1->Intermediate1 Step2 Functional Group Manipulation (e.g., Ac₂O, then hydrolysis) Intermediate1->Step2 Intermediate2 2-Hydroxymethyl-3-methyl-4- (trifluoroethoxy)pyridine Step2->Intermediate2 Step3 Coupling with 2-mercaptobenzimidazole Intermediate2->Step3 Intermediate2->Step3 Step4 Oxidation (e.g., m-CPBA) Step3->Step4 Product Lansoprazole Step4->Product

Sources

Purification of 2,3-Dimethyl-4-nitropyridine 1-oxide by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the purification of 2,3-Dimethyl-4-nitropyridine 1-oxide via recrystallization. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a comprehensive methodology, including the rationale behind solvent selection, a step-by-step procedure, and criteria for assessing purity. The aim is to equip the user with the necessary knowledge to obtain high-purity this compound, a critical intermediate in the synthesis of various pharmaceutical compounds.[1]

Introduction: The Imperative for Purity

This compound is a key building block in synthetic organic chemistry, notably serving as a precursor in the synthesis of pharmacologically active molecules.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[4][5]

This guide will focus on a solvent/anti-solvent recrystallization method, a robust technique particularly suited for compounds like this compound, which exhibits favorable solubility in polar solvents.

Foundational Principles: Selecting the Optimal Recrystallization Environment

The success of any recrystallization hinges on the judicious choice of a solvent system. An ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest, meaning the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.[2][3][4] For this compound, a polar molecule, polar solvents are a logical starting point.[4][6]

This protocol employs a binary solvent system, often referred to as a solvent/anti-solvent method.[7] In this approach, the compound is dissolved in a "good" solvent in which it is highly soluble. A second "poor" or "anti-solvent," in which the compound is sparingly soluble, is then introduced. The anti-solvent must be miscible with the good solvent.[7] This controlled addition of the anti-solvent reduces the overall solvating power of the mixture, inducing the crystallization of the target compound while impurities tend to remain in solution.

For this compound, ethanol serves as the "good" solvent, readily dissolving the compound, while a non-polar solvent like n-pentane or hexane acts as the "anti-solvent."

Material and Reagent Specifications

Material/Reagent Specification Rationale/Purpose
Crude this compoundYellow to pale yellow crystalline powder[8]The starting material to be purified.
Ethanol (EtOH)Anhydrous, Reagent Grade"Good" solvent for dissolving the target compound.
n-Pentane or n-HexaneReagent Grade"Anti-solvent" to induce crystallization.
Activated CharcoalDecolorizing grade (optional)To remove colored impurities.
Celite® or Filter Aid(Optional)To aid in the removal of fine particulates during hot filtration.

Experimental Protocol: A Step-by-Step Guide

Dissolution
  • Preparation : In a clean Erlenmeyer flask of appropriate size, place the crude this compound. Add a magnetic stir bar.

  • Initial Solvent Addition : Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Heating and Dissolution : Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[6]

  • Decolorization (Optional) : If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

Hot Filtration (If Necessary)

If insoluble impurities or activated charcoal are present, a hot filtration step is required to remove them before crystallization.[8]

  • Apparatus Preparation : Prepare a hot filtration setup by placing a stemless or short-stemmed funnel with fluted filter paper into a clean Erlenmeyer flask. Heat this receiving flask with a small amount of the recrystallization solvent to ensure the funnel remains hot and to prevent premature crystallization.[9][10]

  • Filtration : Quickly pour the hot, saturated solution through the fluted filter paper.

  • Rinsing : Rinse the original flask with a small amount of hot ethanol and pass it through the filter to ensure complete transfer of the product.

Crystallization

The following diagram illustrates the workflow for the crystallization process:

G cluster_dissolution Dissolution & Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product in Ethanol B Heat to Dissolve A->B C Hot Filtration (Optional) B->C D Add Anti-solvent (n-Pentane) to Hot Filtrate C->D E Slow Cooling to Room Temp. D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Anti-solvent G->H I Dry Crystals H->I

Sources

HPLC analysis method for 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,3-Dimethyl-4-nitropyridine 1-oxide

Abstract

This application note presents a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a critical intermediate in the synthesis of proton pump inhibitors, such as lansoprazole and rabeprazole.[1][2] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a precise and accurate tool for purity assessment, stability testing, and reaction monitoring. The protocol is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH).[3]

Introduction and Scientific Principle

This compound (CAS No: 37699-43-7), also known as 4-nitro-2,3-lutidine N-oxide, is a heterocyclic organic compound appearing as a yellow to orange crystalline solid.[4][5] Its molecular structure, featuring a pyridine N-oxide moiety and a nitro group, imparts significant polarity, making it soluble in polar organic solvents like methanol.[4][5] The accurate quantification of this intermediate is paramount to ensure the quality and purity of final active pharmaceutical ingredients (APIs).

Principle of the Method: Reverse-Phase Chromatography

This method employs reverse-phase HPLC, the predominant separation technique in the pharmaceutical industry.[6][7] The core principle involves a non-polar stationary phase (typically a silica support chemically bonded with C18 alkyl chains) and a polar mobile phase.[7]

  • Causality of Separation: In this system, this compound is introduced into the polar mobile phase. Its retention on the column is governed by hydrophobic interactions between the molecule and the non-polar C18 stationary phase.[6][8] More hydrophobic molecules are retained longer. By precisely controlling the composition of the polar mobile phase (a mixture of water and an organic solvent like acetonitrile), we can modulate these interactions to achieve effective separation from impurities and starting materials.

  • Rationale for Acidification: The addition of an acid (e.g., phosphoric acid) to the mobile phase is critical. It serves to suppress the ionization of residual silanol groups on the silica surface of the stationary phase. This minimizes undesirable ionic interactions with the analyte, resulting in symmetrical peak shapes and reproducible retention times.

Materials and Methods

Equipment and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

Reagents and Standards
  • This compound reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (H₃PO₄, ~85%, analytical grade).

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-2 min: 15% B; 2-10 min: 15% to 60% B; 10-12 min: 60% B; 12.1-15 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Rationale for Wavelength Selection: The nitro-aromatic structure of the analyte exhibits strong absorbance in the UV region. A wavelength of 254 nm is a common and robust choice for aromatic compounds and provides excellent sensitivity. A PDA detector can be used to confirm the peak purity and identify the absorbance maximum for further optimization.

Detailed Experimental Protocols

Solution Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of phosphoric acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the test sample containing approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent. Filter through a 0.45 µm syringe filter before injection.

Analytical Workflow

The complete analytical process, from preparation to final data analysis, is outlined in the workflow diagram below.

Caption: HPLC analytical workflow for this compound.

Step-by-Step Protocol
  • System Preparation: Set up the HPLC system according to the parameters in the chromatographic conditions table. Purge all pump lines to remove air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (15% B) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST): Perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Sequence Execution: Once SST criteria are passed, proceed with the analysis. A typical injection sequence would be: Diluent (Blank), Working Standard, Sample 1, Sample 2, ..., Bracketing Standard.

  • Data Processing: Integrate the peak corresponding to this compound. Calculate the amount using the peak area response of the external standard.

Method Validation Principles (ICH Q2(R1) Framework)

To ensure this analytical procedure is trustworthy and fit for its intended purpose, it must be validated.[9] The validation should be conducted in accordance with the ICH Q2(R1) guideline, which covers the following key characteristics.[3][10][11]

Caption: Core validation parameters based on ICH Q2(R1) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by analyzing a placebo, performing forced degradation studies, and using a PDA detector to assess peak purity.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery studies at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition).

Conclusion

The RP-HPLC method described provides a reliable, precise, and accurate means for the analysis of this compound. The use of a standard C18 column and a straightforward mobile phase system makes it readily transferable to most analytical laboratories. Proper validation according to ICH guidelines will ensure its suitability for regulated environments in pharmaceutical development and quality control.

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  • Patsnap. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from Eureka | Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7EP8YCaT1K0wt9Vwm_3d2wLOyYVnSlUWusHqnMKBBNrQ5ZrIkErm-4RRi_ByX1qngG9rHS-Spv2pBI7TdEojfNVitIO7k_ZNguHPkza9e8x9DTeKZzD_Ml70bxvGHACcmvr09ozLhOA==]

Sources

Experimental procedure for the synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide

Introduction: The Significance of a Key Pharmaceutical Intermediate

This compound is a critical building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of proton pump inhibitors (PPIs) such as lansoprazole and rabeprazole.[1][2][3] These drugs are widely used to treat acid-reflux disorders and ulcers. The synthesis of this intermediate is a prime example of strategic chemical modification to achieve a desired substitution pattern on an aromatic ring.

The direct electrophilic nitration of 2,3-dimethylpyridine (2,3-lutidine) is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack.[4] To overcome this, a two-step synthetic strategy is employed. First, the pyridine nitrogen is oxidized to form 2,3-dimethylpyridine 1-oxide. This N-oxide functionality acts as an activating group, increasing the electron density of the pyridine ring and directing the subsequent electrophilic nitration predominantly to the 4-position.[4]

This document provides a detailed, field-proven protocol for the nitration of 2,3-dimethylpyridine 1-oxide. We will explore the prevalent mixed-acid nitration method, discuss a more environmentally conscious alternative using potassium nitrate, and emphasize the critical safety protocols required for this energetic reaction.

Overall Synthetic Workflow

The process involves the dissolution of the starting N-oxide in sulfuric acid, controlled addition of a nitrating agent, a period of heating to drive the reaction to completion, and a careful work-up procedure involving quenching, neutralization, and purification.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_node Dissolve 2,3-dimethylpyridine 1-oxide in conc. H₂SO₄ under cooling reaction_node Slow, dropwise addition of Nitrating Agent (e.g., HNO₃) at low temperature prep_node->reaction_node Proceed with caution heating_node Heat reaction mixture (e.g., 80-95°C) Monitor for completion (HPLC) reaction_node->heating_node Controlled heating quench_node Cool and pour reaction mixture onto crushed ice heating_node->quench_node After completion neutralize_node Neutralize with base (e.g., Na₂CO₃) to precipitate product quench_node->neutralize_node Careful addition filter_node Filter crude solid product neutralize_node->filter_node extract_node Extract with organic solvent (e.g., Dichloromethane) filter_node->extract_node purify_node Recrystallize from suitable solvents (e.g., Ethanol/Pentane) extract_node->purify_node final_product Pure 2,3-Dimethyl-4-nitropyridine 1-oxide purify_node->final_product

Caption: Experimental workflow for the synthesis of this compound.

Materials and Equipment

ReagentCAS NumberFormulaNotes
2,3-Dimethylpyridine 1-oxide22710-07-2C₇H₉NOStarting material (substrate)
Concentrated Sulfuric Acid7664-93-9H₂SO₄98% concentration, solvent and catalyst
Concentrated Nitric Acid7697-37-2HNO₃65-70% concentration, nitrating agent
Potassium Nitrate (Alternative)7757-79-1KNO₃Alternative nitrating agent
Dichloromethane (Methylene Chloride)75-09-2CH₂Cl₂Extraction solvent
Sodium Carbonate497-19-8Na₂CO₃Neutralizing base
Ethanol64-17-5C₂H₅OHRecrystallization solvent
n-Pentane109-66-0C₅H₁₂Recrystallization co-solvent
Crushed IceN/AH₂OFor quenching the reaction

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Internal thermometer or thermocouple

  • Addition funnel with pressure equalization

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, face shield, lab coat.[4]

  • Certified Chemical Fume Hood

Detailed Experimental Protocol

4.1 Protocol A: Mixed Acid (H₂SO₄/HNO₃) Nitration

This protocol is adapted from established laboratory procedures.[5]

  • Preparation of the Substrate Solution: In a certified chemical fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel. Place the flask in an ice-water bath.

  • Carefully charge the flask with concentrated sulfuric acid (H₂SO₄, ~5-8 molar equivalents relative to the starting material).

  • While maintaining the temperature below 10°C, slowly and portion-wise add 2,3-dimethylpyridine 1-oxide (1.0 eq) to the sulfuric acid with continuous stirring. Ensure complete dissolution.

  • Addition of Nitrating Agent: Add concentrated nitric acid (HNO₃, ~1.2-1.5 eq) to the addition funnel.

  • Add the nitric acid dropwise to the reaction mixture over 30-60 minutes. Causality: A slow, controlled addition is crucial to manage the highly exothermic nature of the nitration reaction and prevent dangerous temperature spikes.[6] The internal temperature should be rigorously maintained below 15°C during this step.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 85-95°C using a heating mantle or oil bath.[1]

  • Maintain this temperature for 2-12 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then further cool it in an ice bath.

  • In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Place the beaker in an ice bath. Slowly and in small portions, add solid sodium carbonate to the acidic solution until the pH reaches 7-8. Warning: This will cause vigorous foaming and evolution of CO₂ gas; add the base slowly to avoid overflow.[6][7] A yellow crystalline solid should precipitate.

  • Stir the mixture for an additional hour to ensure complete precipitation.

  • Purification: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Transfer the crude solid to a flask and extract the product using dichloromethane.[1] The inorganic salts will remain undissolved.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization from a solvent system such as ethanol/n-pentane to yield the final product as a light-yellow solid.[5] The melting point of the pure product is reported to be in the range of 94-98°C.[8]

4.2 Protocol B: Alternative Potassium Nitrate (KNO₃/H₂SO₄) Nitration

This method is reported to be more environmentally friendly as it avoids the generation of large quantities of brown-yellow nitrogen oxide fumes.[1][2]

  • Preparation: Dissolve 2,3-dimethylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid in a flask cooled in an ice-salt bath to between -10°C and 0°C.[1][2]

  • Nitrating Agent: In a separate flask, prepare the nitrating solution by dissolving potassium nitrate (KNO₃, 1.1-1.5 eq) in concentrated sulfuric acid.

  • Reaction: Add the potassium nitrate solution dropwise to the substrate solution, maintaining the temperature below 5°C.[2]

  • After addition, heat the mixture to 85-90°C for 1-2 hours.[1]

  • The work-up and purification steps are identical to those described in Protocol A. This method has been reported to potentially shorten reaction times and increase yields.[2]

Summary of Reaction Parameters

ParameterProtocol A (Mixed Acid)[3][5]Protocol B (KNO₃)[1][2]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄KNO₃ / Conc. H₂SO₄
Addition Temp. 0 - 15°C-10 - 5°C
Reaction Temp. 85 - 95°C80 - 90°C
Reaction Time 2 - 24 hours1 - 2 hours
Reported Yield ~60%>90%
Key Advantage Traditional, well-documentedFaster, higher yield, less NOx fumes

Safety and Handling: A Self-Validating System

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The combination of strong oxidizing acids and organic material creates a high-energy system.

  • Expertise & Trustworthiness: This entire procedure must be conducted within a certified chemical fume hood to prevent exposure to corrosive acid vapors and toxic nitrogen oxides (NOx), which are brown-yellow gases formed during the reaction.[1][4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-retardant lab coat.[4][9][10]

  • Exothermic Reaction Control: The reaction is highly exothermic. The initial cooling and slow, controlled addition of the nitrating agent are critical safety steps. A runaway reaction can lead to a dangerous increase in temperature and pressure.[6]

  • Quenching & Neutralization: The quenching of the reaction mixture on ice and subsequent neutralization are also highly exothermic and produce significant gas (CO₂). Perform these steps slowly and with efficient cooling and stirring to prevent splashing and overflow.

  • Reagent Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns upon contact.[4] Handle them with utmost care.

  • Product Hazards: The product, this compound, is classified as an irritant, causing skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[9]

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible.[10]

References

  • Synthesis of this compound. PrepChem.com. [Link]
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal. [Link]
  • 2,3-Lutidine-N-oxide.
  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]

Sources

Application Notes and Protocols for the Catalytic Reduction of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The catalytic reduction of 2,3-Dimethyl-4-nitropyridine 1-oxide is a pivotal chemical transformation, primarily yielding 2,3-Dimethyl-4-aminopyridine 1-oxide. This product serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like lansoprazole and rabeprazole, which are widely used to treat acid-related gastrointestinal disorders.[1][2][3][4] The efficiency and selectivity of this reduction are of paramount importance in drug development and manufacturing, directly impacting yield, purity, and overall cost-effectiveness.

This guide provides a comprehensive overview of the catalytic reduction of this compound, designed for researchers, scientists, and drug development professionals. It delves into the underlying reaction mechanisms, compares common catalytic systems, offers detailed experimental protocols, and emphasizes critical safety considerations.

Reaction Mechanism and Rationale

The core of this transformation is the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). This is typically achieved through catalytic hydrogenation, a process where molecular hydrogen (H₂) is added across the nitro group in the presence of a metal catalyst.

The generally accepted mechanism for the catalytic hydrogenation of an aromatic nitro compound on a metal surface (e.g., Pd/C or Raney Nickel) involves a series of steps:

  • Adsorption: Both the substrate (this compound) and molecular hydrogen are adsorbed onto the surface of the catalyst.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and individual hydrogen atoms bind to the catalyst surface.

  • Stepwise Reduction: The adsorbed nitro group undergoes a stepwise reduction through various intermediates, such as nitroso and hydroxylamine species.

  • Amine Formation: The final step is the formation of the amino group.

  • Desorption: The product, 2,3-Dimethyl-4-aminopyridine 1-oxide, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

It is important to note that the N-oxide functional group can also be susceptible to reduction under certain hydrogenation conditions. However, with careful selection of the catalyst and reaction parameters, it is possible to selectively reduce the nitro group while preserving the N-oxide.

Visualization of the Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Reactant This compound Catalyst Metal Catalyst (e.g., Pd/C, Raney Ni) Reactant->Catalyst Adsorption Hydrogen H₂ (Hydrogen Source) Hydrogen->Catalyst Adsorption & Dissociation Product 2,3-Dimethyl-4-aminopyridine 1-oxide Catalyst->Product Catalytic Reduction

Caption: General schematic of the catalytic reduction process.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical for achieving high yield and selectivity. Palladium on carbon (Pd/C) and Raney Nickel are the most common catalysts for the reduction of nitro groups.[5][6]

Catalyst SystemHydrogen SourceAdvantagesDisadvantagesKey Considerations
Palladium on Carbon (Pd/C) H₂ gas, Ammonium formate, Hydrazine hydrateHigh activity and efficiency.[7][8] Generally good selectivity. Can be recycled.[9]Can be pyrophoric, especially after use.[10][11][12] May catalyze dehalogenation if other halogens are present.[5]Catalyst loading needs to be optimized (typically 5-10 wt%).[8] Transfer hydrogenation with ammonium formate or hydrazine can be a safer alternative to H₂ gas.[8][13]
Raney Nickel H₂ gas, Formic acid, HydrazineEffective for nitro group reduction.[5] Often used when dehalogenation is a concern.[5] Can be more cost-effective than palladium.Pyrophoric nature requires careful handling.[11][12] Activity can be sensitive to substrate impurities.The catalyst is typically used as a slurry in water or ethanol. Formic acid can be used as a hydrogen donor.[14]
Iron (Fe) or Zinc (Zn) in Acid In situ from metal and acidMilder conditions.[5] Can be more selective in the presence of other reducible groups.[5]Stoichiometric amounts of metal are required, leading to more waste. Workup can be more complex.Typically used with acetic acid or hydrochloric acid.
Tin(II) Chloride (SnCl₂) SnCl₂Mild and selective reducing agent.[5]Generates tin-based waste products.Often used for laboratory-scale synthesis.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific laboratory conditions and scales. Extreme caution must be exercised during all hydrogenation procedures due to the flammable nature of the reagents and catalysts. [10][11][12]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol describes a standard procedure for catalytic hydrogenation using a hydrogen balloon. For larger-scale reactions or reactions requiring higher pressure, a high-pressure hydrogenation reactor is necessary, and its specific operational and safety guidelines must be strictly followed.[15]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (or other suitable solvent)

  • Diatomaceous earth (Celite®)

  • Nitrogen gas (inert atmosphere)

  • Hydrogen gas (balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Filtration apparatus (e.g., Büchner funnel)

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood. [11][12][15]

  • Palladium on carbon is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Never allow the used catalyst to dry in the air. [10][12]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. [11][16]

  • Keep flammable solvents away from the reaction setup.

  • Have a fire extinguisher readily available.

Procedure:

  • Catalyst Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Inerting the System: Seal the flask with a septum and purge with nitrogen gas for several minutes to remove all oxygen. This is a critical step to prevent the formation of an explosive hydrogen-air mixture.[10]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add methanol to the flask via a cannula or syringe to create a slurry of the catalyst. Then, add the this compound.

  • Hydrogen Introduction: Evacuate the flask under vacuum and backfill with hydrogen from a balloon. Repeat this process 2-3 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Workup: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all traces of hydrogen.

  • Catalyst Filtration: The catalyst must be filtered carefully. A common and safe method is to filter the reaction mixture through a pad of diatomaceous earth (Celite®). It is crucial to keep the filter cake wet with solvent (e.g., methanol or water) at all times to prevent ignition. [10][12]

  • Product Isolation: Rinse the filter cake with additional solvent. The combined filtrate contains the product. The solvent can then be removed under reduced pressure to yield the crude 2,3-Dimethyl-4-aminopyridine 1-oxide, which can be further purified by recrystallization or column chromatography if necessary.

  • Catalyst Quenching: Immediately after filtration, the wet filter cake containing the Pd/C should be transferred to a separate container and quenched by slowly adding water. This passivates the catalyst for safe disposal.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate

Transfer hydrogenation offers a convenient alternative to using flammable hydrogen gas.[8]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (or other suitable solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in methanol.

  • To this solution, add 10% Pd/C (5-10 mol%).

  • Carefully add ammonium formate in portions (typically 3-5 equivalents). The addition may cause some effervescence.

  • Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst, ensuring the filter cake remains wet.

  • Rinse the filter cake with methanol.

  • Remove the solvent from the combined filtrate under reduced pressure.

  • The residue can be further purified as needed.

Experimental Workflow Visualization

ExperimentalWorkflow Start Start Setup Reaction Setup: - Flask, Stirrer - Add Catalyst & Substrate - Add Solvent Start->Setup Inert Inert Atmosphere (Purge with N₂) Setup->Inert Hydrogenation Hydrogenation: - Introduce Hydrogen Source (H₂ gas or Transfer Agent) - Stir at appropriate temperature Inert->Hydrogenation Monitor Monitor Reaction Progress (TLC/HPLC) Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Workup Reaction Workup: - Purge with N₂ - Filter Catalyst (Keep Wet!) - Isolate Product Monitor->Workup Complete End End Workup->End

Caption: A generalized workflow for catalytic hydrogenation.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh catalyst or increase catalyst loading.
Insufficient hydrogen sourceFor H₂ gas, ensure the balloon remains inflated. For transfer hydrogenation, add more reagent.
Poor stirringIncrease the stirring speed to ensure good mixing of the three-phase system (solid catalyst, liquid solution, gas/dissolved hydrogen source).
Substrate or solvent impuritiesPurify the starting material and use dry, high-purity solvents.
Low Yield Product adsorption onto the catalystAfter filtration, wash the catalyst thoroughly with the reaction solvent or a more polar solvent.
Over-reduction (e.g., reduction of the N-oxide)Optimize reaction time, temperature, and catalyst. Consider a milder catalyst system.
Safety Incident (e.g., fire) Improper handling of pyrophoric catalystAlways handle the catalyst in an inert atmosphere and never let it dry in the air. Quench the used catalyst with water immediately after filtration.[10][12]
Presence of oxygen in the reaction vesselThoroughly purge the system with an inert gas before introducing hydrogen.

Conclusion

The catalytic reduction of this compound is a robust and widely used method for the synthesis of its corresponding amine, a key pharmaceutical intermediate. Success in this procedure hinges on the careful selection of the catalytic system, meticulous adherence to the experimental protocol, and an unwavering commitment to safety. By understanding the principles outlined in this guide, researchers can confidently and safely perform this important chemical transformation.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • ResearchGate. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters.
  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.
  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Asynt. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • RSC Publishing. (2014). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances.
  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • NIH National Center for Biotechnology Information. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.
  • ACS Chemical Health & Safety. (2015). Hazards associated with laboratory scale hydrogenations.
  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • Taylor & Francis Online. (2000). Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds. Synthetic Communications.
  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
  • Google Patents. (1981). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • ACS Publications. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis.
  • ChemRxiv. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • ResearchGate. (2012). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper.
  • NIH National Center for Biotechnology Information. (2020). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. PMC.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • ChemRxiv. (2019). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts.
  • J-STAGE. (1974). The Primary Photochemical Process of 4-Nitropyridine N-Oxide. Bulletin of the Chemical Society of Japan.
  • NIH National Center for Biotechnology Information. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.
  • Google Patents. (2015). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Google Patents. (2017). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • ResearchGate. (2006). Nucleophilic sustitution of nitro group in the 2,3-dimethyl-4-nitropyridine N-Oxide compound using new catalysts.
  • NIH National Center for Biotechnology Information. (2022). Catalytic Nitrous Oxide Reduction with H2 Mediated by Pincer Ir Complexes. PMC.

Sources

Scale-Up Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethyl-4-nitropyridine 1-oxide is a pivotal intermediate in pharmaceutical and agrochemical research and development.[1][2] It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including proton pump inhibitors like lansoprazole and rabeprazole.[3][4] The unique electronic properties conferred by the N-oxide and nitro groups make it a versatile reagent in organic synthesis.[1][5] As research progresses from laboratory-scale discovery to preclinical and clinical development, the demand for larger quantities of this intermediate necessitates robust and scalable synthetic protocols.

This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is presented in two main stages: the N-oxidation of 2,3-lutidine and the subsequent nitration of the resulting 2,3-dimethylpyridine 1-oxide. Emphasis is placed on process safety, scalability considerations, and practical insights to ensure a successful and efficient synthesis on a larger scale.

Chemical and Safety Considerations

The synthesis of this compound involves the use of strong oxidizers and highly corrosive acids. Nitration reactions are notoriously exothermic and can pose significant safety risks if not properly controlled, especially during scale-up.[6][7] A thorough risk assessment is mandatory before commencing any work.

Key Hazards:

  • Nitric Acid: Highly corrosive and a strong oxidizer. Can cause severe burns and reacts violently with organic materials.[8][9]

  • Sulfuric Acid: Extremely corrosive and causes severe burns. Highly exothermic reaction upon dilution with water.

  • Hydrogen Peroxide: Strong oxidizer. Concentrated solutions can be unstable.

  • Exothermic Reactions: Both the N-oxidation and nitration steps are exothermic and can lead to thermal runaway if cooling is insufficient.[10]

  • Nitro Compounds: The final product is a nitro-containing compound, which may have enhanced thermal sensitivity.[10]

Essential Safety Measures:

  • All operations should be conducted in a well-ventilated fume hood or a walk-in hood for larger scale operations.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6]

  • An emergency eyewash and safety shower must be readily accessible.[6]

  • Reaction vessels should be equipped with efficient overhead stirring, a thermometer, and a means for controlled addition of reagents (e.g., a dropping funnel or syringe pump).

  • Adequate cooling capacity is critical. For larger scale reactions, a cooling bath with a circulating chiller is recommended over a simple ice bath.

Overall Synthetic Workflow

The synthesis is a two-step process starting from 2,3-dimethylpyridine (2,3-lutidine).

G A 2,3-Dimethylpyridine (2,3-Lutidine) B Step 1: N-Oxidation A->B H₂O₂ / Catalyst C 2,3-Dimethylpyridine 1-oxide B->C D Step 2: Nitration C->D HNO₃ / H₂SO₄ or KNO₃ / H₂SO₄ E This compound D->E

Caption: Overall workflow for the synthesis of this compound.

Part 1: Scale-up Synthesis of 2,3-Dimethylpyridine 1-oxide

The first step is the oxidation of the pyridine nitrogen of 2,3-lutidine. While various oxidizing agents can be used, hydrogen peroxide in the presence of a catalyst is a common and effective method.[11]

Reaction Mechanism Overview

The N-oxidation of pyridines with hydrogen peroxide typically proceeds via the formation of a peroxy acid in situ if an acid catalyst is used, or through direct oxidation. The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the oxidizing agent.

Protocol: N-Oxidation of 2,3-Lutidine (Illustrative 100 g scale)
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,3-Dimethylpyridine107.15100 g0.933---
Phosphotungstic acid~28803.7 g~0.0013Catalyst
Hydrogen Peroxide (35% w/w)34.0195.5 g (81.6 mL)0.9801.05 eq.
Dichloromethane---As needed---For extraction
Anhydrous Sodium Sulfate---As needed---For drying

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-dimethylpyridine (100 g, 0.933 mol) and phosphotungstic acid (3.7 g).

  • Initial Heating: Heat the mixture to 45°C with stirring.

  • Controlled Addition of Oxidant: Slowly add 35% hydrogen peroxide (95.5 g, 0.980 mol) dropwise via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal temperature at or below 50°C. This is an exothermic addition, and careful temperature control is vital to prevent runaway reactions.

  • Reaction Maturation: After the addition is complete, heat the reaction mixture to 85°C and maintain this temperature for 5 hours. Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any remaining hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with peroxide test strips is obtained.

    • Make the solution basic (pH > 9) by the careful addition of a saturated sodium carbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 200 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain crude 2,3-dimethylpyridine 1-oxide as an oil or a low-melting solid. The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Part 2: Scale-up Synthesis of this compound

This step involves the electrophilic nitration of the electron-rich pyridine N-oxide ring. The use of a mixed acid system (nitric and sulfuric acid) or potassium nitrate in sulfuric acid are common methods.[3][4][12] The latter can be advantageous on a larger scale as it can offer better control and produce less nitrous fumes.[4][13]

Reaction Mechanism Overview

Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The electron-donating N-oxide group directs the electrophilic attack of the nitronium ion to the 4-position of the pyridine ring.

G cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Attack HNO₃2 H₂SO₄ HNO₃2 H₂SO₄ {NO₂⁺}{H₃O⁺}2 HSO₄⁻ {NO₂⁺}{H₃O⁺}2 HSO₄⁻ HNO₃2 H₂SO₄->{NO₂⁺}{H₃O⁺}2 HSO₄⁻ Pyridine N-oxide Pyridine N-oxide Intermediate Intermediate Pyridine N-oxide->Intermediate + NO₂⁺ Product Product Intermediate->Product - H⁺

Caption: Simplified mechanism of nitration of pyridine N-oxide.

Protocol: Nitration of 2,3-Dimethylpyridine 1-oxide (Illustrative 100 g scale)
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,3-Dimethylpyridine 1-oxide123.15100 g0.812From Part 1
Concentrated Sulfuric Acid (98%)98.08530 g (288 mL)5.40---
Potassium Nitrate101.1086 g0.8511.05 eq.
Dichloromethane---As needed---For extraction
Sodium Carbonate---As needed---For neutralization
Ethanol/n-pentane---As needed---For crystallization

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a powerful mechanical stirrer, a thermometer, and a powder addition funnel (or provision for careful portion-wise addition), add concentrated sulfuric acid (288 mL).

  • Dissolution of Starting Material: Cool the sulfuric acid to 0-5°C in an ice-salt bath. Slowly and carefully add the 2,3-dimethylpyridine 1-oxide (100 g, 0.812 mol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 20°C.

  • Controlled Addition of Nitrating Agent: Once the starting material is fully dissolved, maintain the temperature at 0-10°C and begin the portion-wise addition of potassium nitrate (86 g, 0.851 mol) over 2-3 hours. This is a highly exothermic step, and maintaining a low temperature is critical for safety and to minimize side reactions.

  • Reaction Maturation: After the addition is complete, slowly allow the reaction mixture to warm to room temperature. Then, heat the mixture to 85-90°C and maintain this temperature for 2-3 hours.[3][4] Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up (Quenching):

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large vessel (e.g., a 5 L beaker or reactor) with vigorous stirring, prepare a mixture of crushed ice and water (approx. 2 kg).

    • Very slowly and carefully , pour the reaction mixture onto the stirred ice-water. This is a highly exothermic quenching process. The rate of addition should be controlled to keep the temperature of the quench mixture below 30°C.

  • Neutralization and Isolation:

    • Slowly neutralize the acidic aqueous solution by the portion-wise addition of solid sodium carbonate until the pH is approximately 8. Be cautious of vigorous gas evolution (CO₂).

    • The product will precipitate as a light yellow solid. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and n-pentane is reported to be effective.[12] Dissolve the crude solid in a minimal amount of hot ethanol and then add n-pentane until turbidity is observed. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol/n-pentane mixture, and dry under vacuum.

Expected Yield and Characterization

The overall yield for the two-step process is typically in the range of 60-80%. The final product, this compound, should be a yellow crystalline solid.[5]

Characterization Data:

  • Appearance: Yellow crystalline solid

  • Melting Point: 99-102 °C[12]

  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight: 168.15 g/mol

  • Analytical Techniques: Purity can be confirmed by HPLC, and the structure can be verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This application note provides a detailed, scalable protocol for the synthesis of this compound. By adhering to the outlined procedures and paying close attention to the critical safety and process control parameters, researchers and drug development professionals can confidently produce this important intermediate in the quantities required for advancing their projects. The use of potassium nitrate as the nitrating agent offers a potentially safer and more environmentally friendly alternative for large-scale production.

References

  • PrepChem. Synthesis of this compound.
  • YouTube. Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry.
  • ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - CN104592107B.
  • University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident.
  • Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - CN104592107A.
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards.
  • VelocityEHS. Nitric Acid Safety, Handling & First Aid.
  • Google Patents. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - CN104592107A.
  • Pharmaffiliates. 4-Nitro-2,3-lutidine N-Oxide.
  • NIH. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.
  • ResearchGate. Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine- N -oxide.
  • Google Patents. Synthetic method for preparing pyridine N-oxide - CN102249995A.
  • Google Patents. Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - CN104557693A.
  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide.

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2,3-Dimethyl-4-nitropyridine 1-oxide reaction with 2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-((2,3-Dimethyl-1-oxido-4-pyridinyl)thio)-1H-benzimidazole via Nucleophilic Aromatic Substitution

Introduction: Bridging Privileged Scaffolds for Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the development of novel therapeutic agents. This application note details the synthesis of 2-((2,3-Dimethyl-1-oxido-4-pyridinyl)thio)-1H-benzimidazole, a molecule that covalently links two "privileged structures": the benzimidazole core and a substituted pyridine N-oxide.

The benzimidazole moiety is a cornerstone in drug development, forming the structural basis for a vast array of pharmacologically active compounds with applications ranging from antimicrobial and antiviral to anticancer and anti-inflammatory agents. Its unique structure allows it to interact with various biological targets. Similarly, pyridine N-oxides are not merely synthetic intermediates; they are key components in many bioactive molecules, often enhancing solubility and modulating electronic properties.

The reaction between 2,3-Dimethyl-4-nitropyridine 1-oxide and 2-mercaptobenzimidazole represents a classic and efficient example of nucleophilic aromatic substitution (SNAr). The strategic placement of the nitro group and the N-oxide functionality on the pyridine ring renders the C4 position highly electrophilic and susceptible to attack by potent nucleophiles like thiols. This guide provides a comprehensive protocol for this transformation, grounded in mechanistic principles, to empower researchers in drug discovery and synthetic chemistry with a reliable and well-understood synthetic method.

PART 1: Mechanistic Rationale & Scientific Causality

The successful execution of this synthesis hinges on a clear understanding of the underlying reaction mechanism—a nucleophilic aromatic substitution (SNAr). This reaction proceeds through a well-defined, two-step addition-elimination pathway.

Pillar 1: Activation of the Electrophile The substrate, this compound, is exceptionally primed for nucleophilic attack. Two powerful electron-withdrawing features work in concert:

  • The Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, it significantly reduces electron density on the pyridine ring, particularly at the ortho and para positions.

  • The N-Oxide Moiety: The N-oxide group also withdraws electron density from the ring, further enhancing the electrophilicity of the C4 position.

This dual activation makes the C4 carbon atom highly electron-deficient and an ideal target for nucleophiles.

Pillar 2: The Thiolate Nucleophile 2-Mercaptobenzimidazole serves as the nucleophile. While thiols are moderately nucleophilic, their conjugate bases—thiolates—are significantly more potent. The reaction is therefore conducted in the presence of a base (e.g., potassium carbonate, sodium hydride) to deprotonate the thiol group (-SH) of 2-mercaptobenzimidazole, forming the highly reactive thiolate anion (-S⁻).

Pillar 3: The SNAr Pathway The reaction proceeds as follows:

  • Nucleophilic Attack: The generated benzimidazole-2-thiolate anion attacks the electron-deficient C4 carbon of the pyridine N-oxide. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination & Aromaticity Restoration: The aromaticity of the pyridine ring is subsequently restored by the expulsion of the nitro group as a nitrite anion (NO₂⁻), a very effective leaving group.

This sequence results in the formation of a stable C-S bond, yielding the desired thioether product.

Application Notes & Protocols for the Synthesis of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Lansoprazole.[1][2] Its molecular architecture, featuring a substituted pyridine N-oxide core, makes it a valuable building block in medicinal chemistry. The N-oxide moiety uniquely modulates the electronic properties of the pyridine ring, rendering it more susceptible to nucleophilic substitution at the 2- and 4-positions while deactivating it towards electrophilic attack.[3][4]

This document provides a comprehensive guide to the synthesis of this target molecule, grounded in established chemical principles and supported by literature precedents. We will detail two primary, industrially relevant synthetic routes, elucidate the underlying reaction mechanisms, and present robust, step-by-step protocols. A critical emphasis is placed on safety, particularly the management of exothermic events, to ensure reproducible and safe laboratory execution.

Overview of Synthetic Strategies

The synthesis of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized pyridine N-oxide precursor. The choice of precursor dictates the specific reaction conditions. The two most common and effective precursors are:

  • 2,3-dimethyl-4-nitropyridine N-oxide: Offers high reactivity due to the excellent leaving group nature of the nitro moiety. However, this route requires careful thermal management due to potential exothermic decomposition risks.[1]

  • 2,3-dimethyl-4-chloropyridine N-oxide: A stable and widely used intermediate. The substitution of the chloro group is a reliable and well-documented transformation.[5]

The general synthetic logic is depicted below.

cluster_start Starting Materials cluster_precursor Key Precursors cluster_final Target Molecule A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine N-oxide A->B Oxidation C 2,3-Dimethyl-4-nitropyridine N-oxide B->C Nitration D 2,3-Dimethyl-4-chloropyridine N-oxide B->D Direct Chlorination C->D Chloro-de-nitration E 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide C->E Nucleophilic Substitution (Route 1) D->E Nucleophilic Substitution (Route 2)

Caption: High-level synthetic pathways to the target compound.

Route 1: Synthesis via 4-Nitro Precursor

This route leverages the high reactivity of the 4-nitro derivative. While efficient, it necessitates stringent safety protocols due to the involvement of a nitro compound and the potential for a highly exothermic secondary decomposition reaction.[1]

Protocol 1.1: Synthesis of 2,3-Dimethyl-4-nitropyridine N-oxide

The initial step involves the N-oxidation of 2,3-dimethylpyridine followed by nitration of the activated ring.

  • Step 1: N-Oxidation of 2,3-Dimethylpyridine. A common method involves oxidation with hydrogen peroxide in the presence of a catalyst.[6]

  • Step 2: Nitration. The resulting 2,3-dimethylpyridine N-oxide is then nitrated using a mixture of sulfuric and nitric acids to install the nitro group at the 4-position.[7]

Protocol 1.2: Synthesis of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide

This protocol is adapted from studies that highlight both the reaction's efficacy and its potential hazards.[1]

Core Reaction: The alkoxide generated from 2,2,2-trifluoroethanol displaces the nitro group on the pyridine N-oxide ring. A phase transfer catalyst is employed to facilitate the reaction between the aqueous/solid base and the organic substrate.

Reagents & Conditions Table:

ReagentMolar Eq.PurposeCAS No.
2,3-Dimethyl-4-nitropyridine N-oxide1.0Starting Material37699-43-7
2,2,2-Trifluoroethanol1.5 - 2.5Nucleophile Source75-89-8
Potassium Carbonate (K₂CO₃)2.0 - 3.0Base584-08-7
Triethylbenzylammonium chloride0.05 - 0.1Phase Transfer Catalyst56-37-1
Methyl Ethyl Ketone (MEK) / Water~10:1 v/vSolvent System78-93-3 / 7732-18-5
Temperature 60-80 °CReaction Condition-
Time 4-8 hoursReaction Condition-

Step-by-Step Protocol:

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, charge 2,3-dimethyl-4-nitropyridine N-oxide, potassium carbonate, and triethylbenzylammonium chloride.

  • Solvent Addition: Add the methyl ethyl ketone (MEK) and water solvent system.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a gentle nitrogen blanket.

  • Reagent Addition: Begin stirring and add 2,2,2-trifluoroethanol to the suspension.

  • Controlled Heating: Heat the reaction mixture to the target temperature (e.g., 75 °C) using a circulating oil bath. CRITICAL SAFETY NOTE: A highly exothermic secondary decomposition reaction can be triggered by the accumulation of reactants and localized high temperatures, especially in the presence of potassium carbonate.[1] Ensure robust temperature control and monitoring. A semi-batch process with controlled addition of a reactant may be advisable for scale-up operations to maintain thermal safety.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. The product can be isolated by extraction and solvent removal, though specific procedures may vary based on the scale.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product as a solid.[]

Route 2: Synthesis via 4-Chloro Precursor

This is often the preferred industrial route due to the higher stability of the chloro-intermediate and more predictable reaction profiles.

Protocol 2.1: Synthesis of 2,3-Dimethyl-4-chloropyridine N-oxide

This intermediate can be synthesized from 2,3-dimethyl-4-nitropyridine N-oxide.[9][10]

Core Reaction: The nitro group is displaced by a chloride ion, typically from hydrochloric acid or another chloride source.

Reagents & Conditions Table:

ReagentMolar Eq.PurposeCAS No.
4-Nitro-2,3-dimethylpyridine N-oxide1.0Starting Material37699-43-7
Sodium Chloride (NaCl)~3.1Chloride Source7647-14-5
Hydrochloric Acid (36% aq.)~3.7Chloride Source/Acid7647-01-0
Benzyltributylammonium chloride~0.07Phase Transfer Catalyst23616-79-7
Acetonitrile (CH₃CN)-Solvent75-05-8
Temperature RefluxReaction Condition-
Time 12 hoursReaction Condition-

Step-by-Step Protocol (Adapted from ChemicalBook[9][10]):

  • Reactor Setup: Charge a flask with 4-nitro-2,3-dimethylpyridine N-oxide (0.49 mol), NaCl (1.54 mol), benzyltributylammonium chloride, and acetonitrile.

  • Acid Addition: Add aqueous HCl (36%).

  • Reaction: Heat the resulting suspension to reflux with stirring for 12 hours.

  • Work-up & Neutralization: Cool the reaction mixture. Adjust the pH to ~9 using 20% aqueous NaOH.

  • Extraction: Separate the organic phase. Extract the aqueous phase with dichloromethane.

  • Isolation: Combine the organic phases and remove the solvent under reduced pressure to yield 4-chloro-2,3-dimethylpyridine 1-oxide. The product is often of sufficient purity for the next step.

Protocol 2.2: Synthesis of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide

Core Reaction: This is a classic SNAr reaction where the trifluoroethoxide anion displaces the chloride at the 4-position. The reaction is driven by the formation of a stable salt byproduct (e.g., NaCl or KCl).

Caption: Reaction scheme for Route 2.

Reagents & Conditions Table:

ReagentMolar Eq.PurposeCAS No.
4-Chloro-2,3-dimethylpyridine N-oxide1.0Electrophile59886-90-7
2,2,2-Trifluoroethanol1.1 - 1.5Nucleophile Source75-89-8
Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)1.1 - 1.5Base1310-73-2 / 7646-69-7
Tetrahydrofuran (THF) or Dimethylformamide (DMF)-Solvent109-99-9 / 68-12-2
Temperature 25 - 80 °CReaction Condition-
Time 2-6 hoursReaction Condition-

Step-by-Step Protocol (General Procedure based on[5]):

  • Nucleophile Preparation: In a dry, nitrogen-flushed flask, prepare a solution or suspension of the base (e.g., NaH) in the chosen solvent (e.g., THF).

  • Alcohol Addition: Cool the suspension in an ice bath and slowly add 2,2,2-trifluoroethanol. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the sodium trifluoroethoxide.

  • Substrate Addition: Add a solution of 4-chloro-2,3-dimethylpyridine N-oxide in the same solvent to the nucleophile mixture dropwise, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature or gently heat to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding water or a saturated ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Characterization Data

The final product, 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide, should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₀F₃NO₂[11][12]
Molecular Weight 221.18 g/mol [11][13]
Appearance White to pale yellow solid[][12]
CAS Number 103577-61-3[2][12][13]

Analytical Techniques: A comprehensive certificate of analysis should include data from the following methods to confirm structural integrity and purity.[13]

  • ¹H-NMR: To confirm the proton environment.

  • ¹⁹F-NMR: To confirm the presence of the -CF₃ group.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine purity.

  • IR Spectroscopy: To identify functional groups.

Workflow & Logic Diagram

A Reactor Setup (Precursor, Base, Catalyst) B Solvent & Reagent Addition A->B C Controlled Heating & Reaction B->C D In-Process Control (TLC / HPLC) C->D E Reaction Complete? D->E Check Progress E->C No F Cooling & Quenching E->F Yes G Work-up (Filtration / Extraction) F->G H Purification (Recrystallization) G->H I Drying & Isolation H->I J Final Product Analysis (QC) I->J

Caption: General experimental workflow for synthesis and isolation.

References

  • F.
  • A. R. Katritzky, "Synthesis of 2-substituted pyridines from pyridine N-oxides," ARKIVOC, vol. 2013, no. i, pp. 154-174, 2013. [Link]
  • D. L. Comins and S. O'Connor, "Metallation of pyridine N-oxides and application to synthesis," Journal of the Chemical Society, Perkin Transactions 1, pp. 345-350, 1987. [Link]
  • A. Anderson, B. T. O'Neill, and J. T. S. E. D. R. M. D. Ker, "Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides," Organic Letters, vol. 11, no. 19, pp. 4442–4445, Oct 2009. [Link]
  • J. A. M. Peters, M. J. M. Berkel, and P. H. M.
  • S. G.
  • "Pyridine-N-oxide," Wikipedia, Accessed Jan 2026. [Link]
  • S. M. Sherif and A. M. Hussein, "Recent trends in the chemistry of pyridine N-oxides," ARKIVOC, vol. 2001, no. i, pp. 242-268, 2001. [Link]
  • "2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide," PubChem, Accessed Jan 2026. [Link]
  • "2,3-dimethyl-4-(2,2,2-trifluoroethoxy)
  • "2, 3-Dimethyl-4-(2,2,2-Trifluoroethpxy) Pyridine-N-Oxide," Henan Kanbei Chemical Co.,LTD, Accessed Jan 2026. [Link]

Sources

Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide: A Detailed Guide for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Dimethyl-4-nitropyridine 1-oxide in Medicinal Chemistry

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) such as lansoprazole and rabeprazole.[1][2] These drugs are widely prescribed for the treatment of acid-related disorders of the upper gastrointestinal tract. The strategic placement of the nitro group at the 4-position of the pyridine N-oxide ring system activates the molecule for subsequent nucleophilic substitution reactions, a key step in the construction of the final drug scaffold.

This application note provides a comprehensive and detailed protocol for the laboratory-scale preparation of this compound. The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, safety precautions, and analytical characterization.

Mechanistic Insights: The Chemistry of Nitration

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The process begins with the N-oxidation of 2,3-dimethylpyridine (2,3-lutidine), followed by the nitration of the resulting N-oxide.

Step 1: N-Oxidation of 2,3-Dimethylpyridine

The initial step involves the oxidation of the nitrogen atom in the 2,3-dimethylpyridine ring to form 2,3-dimethylpyridine 1-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of a suitable catalyst.[1][2] The N-oxide functionality is crucial as it activates the pyridine ring towards electrophilic attack.

Step 2: Electrophilic Nitration

The electron-donating nature of the N-oxide group directs the incoming electrophile, the nitronium ion (NO₂⁺), to the 4-position of the pyridine ring. The nitronium ion is generated in situ from the reaction of a nitrating agent, such as nitric acid, with a strong dehydrating agent, typically concentrated sulfuric acid.[1][2] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound. Two common nitrating systems are presented: a nitric acid/sulfuric acid mixture and a potassium nitrate/sulfuric acid mixture. The latter is often preferred for its operational simplicity and reduced formation of noxious nitrogen oxide fumes.[3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2,3-Dimethylpyridine 1-oxideC₇H₉NO123.15>98%Commercially Available
Concentrated Sulfuric AcidH₂SO₄98.0898%Standard Reagent Grade
Concentrated Nitric AcidHNO₃63.0165%Standard Reagent Grade
Potassium NitrateKNO₃101.10>99%Standard Reagent Grade
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeStandard Reagent Grade
Sodium CarbonateNa₂CO₃105.99AnhydrousStandard Reagent Grade
EthanolC₂H₅OH46.0795% or AbsoluteStandard Reagent Grade
n-PentaneC₅H₁₂72.15ACS GradeStandard Reagent Grade
Crushed IceH₂O18.02------
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization start Dissolve 2,3-Dimethylpyridine 1-oxide in conc. H₂SO₄ cool Cool solution in ice bath start->cool add_nitrating Slowly add nitrating agent (HNO₃/H₂SO₄ or KNO₃/H₂SO₄) cool->add_nitrating react Stir at elevated temperature (e.g., 80-90°C) add_nitrating->react monitor Monitor reaction completion by HPLC react->monitor quench Pour reaction mixture onto ice/Na₂CO₃ monitor->quench extract Extract with Dichloromethane quench->extract dry Dry organic phase extract->dry evaporate Evaporate solvent dry->evaporate crystallize Crystallize from Ethanol/n-Pentane evaporate->crystallize characterize Characterize product (m.p., HPLC, etc.) crystallize->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol (Using Nitric Acid/Sulfuric Acid)
  • Reaction Setup: In a three-necked round-bottom flask, carefully add 0.6 mL of concentrated sulfuric acid.

  • Substrate Addition: While cooling the flask in an ice-water bath, slowly add 183 mg of 2,3-dimethylpyridine 1-oxide to the sulfuric acid with stirring.

  • Nitrating Agent Addition: To the cooled and stirred solution, add 0.2 mL of 65% nitric acid dropwise, ensuring the temperature remains low.[4]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90°C. Stir at this temperature for 24 hours.[4]

  • Work-up: After 24 hours, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and sodium carbonate to neutralize the excess acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by crystallization from an ethanol/n-pentane mixture to yield this compound as a crystalline solid.[4]

Step-by-Step Protocol (Using Potassium Nitrate/Sulfuric Acid)
  • Reaction Setup: In a three-necked round-bottom flask, dissolve 12.3 g of 2,3-dimethylpyridine 1-oxide in 65 g of concentrated sulfuric acid.[1]

  • Nitrating Agent Preparation: In a separate beaker, prepare a solution of 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid. This may require gentle warming to fully dissolve the potassium nitrate.

  • Nitrating Agent Addition: Cool the 2,3-dimethylpyridine 1-oxide solution to a temperature between -10°C and 20°C using an appropriate cooling bath.[1] Slowly add the potassium nitrate/sulfuric acid solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 85°C and 90°C and maintain for 1 hour.[1] Monitor the reaction progress by HPLC until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing water with stirring. Filter the resulting mixture.

  • Extraction: Extract the filtrate three times with dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.[1]

  • Yield and Purity: This method has been reported to yield a light yellow product with a purity of 99% (by HPLC) and a yield of approximately 91.1%.[1]

Safety Precautions: Handling Nitrating Agents

Nitration reactions are inherently hazardous and require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6]

  • Ventilation: All manipulations involving concentrated acids and nitrating agents must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive and toxic fumes.[5]

  • Corrosive Hazards: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes.[5][6] Handle with extreme care.

  • Exothermic Reaction: The mixing of acids and the nitration reaction itself are exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent thermal runaway.[5]

  • Spill Response: Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) readily available.[7] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to light yellow crystalline solid[8]
Melting Point 94-98 °C
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the N-O stretching of the N-oxide and the symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The laboratory preparation of this compound is a well-established and crucial transformation in the synthesis of important pharmaceutical agents. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this application note, researchers can confidently and safely synthesize this key intermediate in high yield and purity. The choice of nitrating agent can be adapted based on the available resources and desired reaction conditions. Thorough characterization of the final product is essential to ensure its suitability for subsequent synthetic steps.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.
  • Nitration reaction safety - YouTube. (2024, June 7).
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?.
  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management.
  • LookChem. (n.d.). 4-Nitropyridine N-oxide.
  • Pipzine Chemicals. (n.d.). Buy High Purity 4-Nitropyridine Oxide in China.
  • ResearchGate. (2025, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Pharmaffiliates. (n.d.). 2,3-Lutidine-N-oxide.
  • Chemsrc. (2025, August 20). This compound.

Sources

Troubleshooting & Optimization

Optimizing the yield of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of proton pump inhibitors like lansoprazole and rabeprazole, 2,3-Dimethyl-4-nitropyridine 1-oxide is a critical building block in medicinal chemistry.[1][2] Achieving a high yield and purity of this compound is paramount for the efficiency of subsequent synthetic steps.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of this compound. It addresses common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven methodologies.

Reaction Pathway Overview

The synthesis is typically a two-step process starting from 2,3-lutidine. The first step involves the oxidation of the pyridine nitrogen to form an N-oxide, which activates the ring for the subsequent electrophilic nitration at the 4-position.[3]

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration A 2,3-Lutidine B 2,3-Dimethylpyridine 1-Oxide A->B H₂O₂ / Catalyst C 2,3-Dimethylpyridine 1-Oxide D This compound C->D Nitrating Agent (e.g., KNO₃ / H₂SO₄)

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of concentrated sulfuric acid in the nitration step?

Concentrated sulfuric acid serves two critical functions. First, it protonates the nitrating agent (either nitric acid or potassium nitrate) to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Second, it acts as a solvent and a powerful dehydrating agent, sequestering the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion and decrease the reaction rate.[1]

Q2: Why is the N-oxidation of 2,3-lutidine performed before nitration?

The pyridine ring is electron-deficient and therefore generally resistant to electrophilic aromatic substitution reactions like nitration.[3] Converting the pyridine nitrogen to an N-oxide introduces a resonance-donating group, which significantly increases the electron density of the ring, particularly at the 2- and 4-positions. This "activation" makes the subsequent electrophilic attack by the nitronium ion at the 4-position feasible under manageable conditions.[3][4]

Q3: What are the advantages of using potassium nitrate over mixed acid (HNO₃/H₂SO₄)?

Using a solution of potassium nitrate (KNO₃) in sulfuric acid is a modern, often preferred method for several reasons:

  • Improved Safety: This method significantly reduces or eliminates the formation of brown-yellow smoke (toxic nitrogen oxides, NOx), leading to a friendlier and safer operating environment.[1][5]

  • Shorter Reaction Times: Reactions with KNO₃ can be much faster, often completing in 0.5 to 2 hours compared to the 12-24 hours that can be required with mixed acid.[1][6]

  • Higher Yield and Purity: Published procedures using KNO₃ frequently report higher yields (often >90%) and excellent product purity (≥99% by HPLC).[1][6]

  • Better Control: Potassium nitrate is a stable solid that is easier to handle and weigh accurately than fuming nitric acid.

Q4: How can I effectively monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction's progress.[1][6] By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (2,3-Dimethylpyridine 1-oxide) and the appearance of the product. The reaction is considered complete when the starting material peak is no longer detectable.

Q5: What is the expected melting point of pure this compound?

The reported melting point for the purified product is typically in the range of 94-98 °C.[7][8] A broad or depressed melting point often indicates the presence of impurities.

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can typically be traced back to three main areas: incomplete reaction, product degradation, or losses during the work-up and purification stages.

  • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or poor quality of reagents can prevent the full conversion of the starting material.

  • Product Degradation: The reaction is highly exothermic. Poor temperature control can lead to localized overheating, causing side reactions or decomposition of the N-oxide functionality.

  • Work-up Losses: The product has some solubility in water. Inefficient extraction from the aqueous phase or premature product precipitation during neutralization can lead to significant losses.

Q: How can I ensure the reaction goes to completion?

First, ensure your reagents are of high quality and are anhydrous where specified (especially the sulfuric acid). Monitor the reaction by HPLC until the starting material is consumed.[1] Maintain the recommended reaction temperature (e.g., 80-90 °C for the KNO₃ method) for the full duration specified in the protocol.[5][6] Stirring must be vigorous enough to ensure the mixture is homogeneous.

Problem Area 2: Product Purity Issues

Q: My final product shows significant impurities in the NMR or HPLC analysis. What are they and how can I avoid them?

The most likely impurities are unreacted starting material or the formation of undesired isomers. While the N-oxide group strongly directs nitration to the 4-position, extremely harsh conditions (e.g., excessively high temperatures) could potentially lead to trace amounts of other nitrated products.

To avoid this, strictly control the reaction temperature during both the addition and heating phases. Ensure a clean and complete conversion of the starting material by monitoring the reaction. For purification, recrystallization from a suitable solvent system, such as ethanol/n-pentane, is effective for removing most impurities.[9]

Problem Area 3: Safety and Reaction Control

Q: The reaction is highly exothermic and difficult to control during the addition of the nitrating agent. How can I manage this?

This is a critical safety concern. The key is slow, controlled addition and efficient heat removal.

  • Pre-cool the reaction vessel: Ensure your solution of 2,3-dimethylpyridine 1-oxide in sulfuric acid is thoroughly chilled in an ice/salt bath to the recommended temperature (e.g., -10 °C to 5 °C) before starting the addition.[1][5]

  • Slow, Dropwise Addition: Add the nitrating agent (either mixed acid or KNO₃ solution) very slowly, drop by drop, using an addition funnel.

  • Monitor Internal Temperature: Place a thermometer directly in the reaction mixture. The rate of addition should be managed to ensure the internal temperature does not rise above the specified limit (e.g., 20 °C).[5]

Q: I observe a large amount of brown/yellow gas. Is this normal?

This gas is nitrogen dioxide (NO₂), which is toxic and corrosive.[3] While common in older nitration methods using mixed nitric and sulfuric acids, it indicates potential side reactions and is a significant safety hazard. All nitration procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment.[3] To minimize this issue, switch to the potassium nitrate method, which is known to generate little to no brown fumes.[1]

Optimized Experimental Protocols & Data

The following protocols outline two common methods for the nitration step. The KNO₃ method is highly recommended for its safety profile and efficiency.

Table 1: Comparison of Nitration Protocols
ParameterProtocol A: KNO₃ / H₂SO₄ MethodProtocol B: Mixed Acid Method
Nitrating Agent Potassium Nitrate (KNO₃)Concentrated Nitric Acid (HNO₃)
Addition Temp. -10 °C to 5 °C[1][6]0 °C to 5 °C[5]
Reaction Temp. 80 °C to 90 °C[1][6]85 °C to 90 °C[5]
Reaction Time 0.5 to 2 hours[1][6]~12 hours[5]
Reported Yield 91% to 93%[1]~60% (in one comparative example)[5]
Safety Profile Good; minimal NOx gas evolution[1]Poor; significant NOx gas evolution[1][3]
Protocol A: Nitration using Potassium Nitrate (Recommended)

This protocol is adapted from a high-yield patented method.[1][6]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 12.3 g of 2,3-dimethylpyridine 1-oxide in 65 g of concentrated (98%) sulfuric acid. Cool the mixture to between 0 °C and 5 °C in an ice bath.

  • Nitrating Solution: Separately, prepare the nitrating solution by carefully dissolving 10.11 g of potassium nitrate in 60 g of concentrated (98%) sulfuric acid.

  • Addition: Slowly add the potassium nitrate solution dropwise to the cooled pyridine-N-oxide solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to 85-90 °C and maintain this temperature for 1 hour. Monitor the reaction's completion by HPLC.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous solution three times with dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the light-yellow solid product.[1]

Protocol B: Traditional Nitration using Mixed Acid

This protocol is based on a traditional approach.[5][9]

  • Preparation: Dissolve 183 mg of 2,3-dimethylpyridine 1-oxide in 0.6 mL of concentrated sulfuric acid in a flask and cool in an ice bath.

  • Addition: While cooling and stirring, slowly add 0.2 mL of 65% nitric acid.

  • Reaction: Heat the reaction mixture to 90 °C and stir for up to 24 hours.

  • Work-up: Pour the cooled reaction mixture onto a mixture of ice and sodium carbonate for neutralization.

  • Extraction & Isolation: Extract with methylene chloride, dry the organic phase, and evaporate the solvent. The residue can be crystallized from ethanol/n-pentane.[9]

Troubleshooting Workflow

cluster_ly Low Yield Troubleshooting cluster_pi Purity Issue Troubleshooting start Start Synthesis check_yield Check Yield & Purity start->check_yield low_yield Problem: Low Yield check_yield->low_yield Low Yield purity_issue Problem: Purity Issue check_yield->purity_issue Impure success Success: High Yield & Purity check_yield->success Meets Specs ly1 Verify Reagent Quality (Anhydrous H₂SO₄?) low_yield->ly1 Re-run pi1 Check Reaction Temp (Avoid Overheating) purity_issue->pi1 Re-run ly2 Check Reaction Time/Temp (Use HPLC Monitoring) ly1->ly2 Re-run ly3 Optimize Work-up (Efficient Extraction) ly2->ly3 Re-run ly3->start Re-run pi2 Improve Purification (Recrystallization) pi1->pi2 Re-run pi2->start Re-run

Caption: A decision-making workflow for troubleshooting.

References

  • PrepChem (2017). Synthesis of this compound.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents, CN104592107B.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents, CN104592107A.
  • Pharmaffiliates. 2,3-Lutidine-N-oxide.
  • Chemsrc. This compound.
  • European Patent Office. (1992). A process for the preparation of omeprazol. Google Patents, EP 0484265 A1.
  • Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.

Sources

Technical Support Center: Troubleshooting Side Products in the Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in the synthesis of proton pump inhibitors such as lansoprazole and rabeprazole.[1][2][3] We will explore the common side products encountered during synthesis, delve into the mechanistic reasons for their formation, and provide field-proven troubleshooting protocols to optimize your reaction outcomes for higher yield and purity.

The synthesis is typically a two-step process: the N-oxidation of 2,3-lutidine followed by the electrophilic nitration of the resulting 2,3-dimethylpyridine 1-oxide. This guide focuses specifically on the challenges of the second, critical nitration step.

Synthesis_Pathway Lutidine 2,3-Dimethylpyridine (2,3-Lutidine) N_Oxide 2,3-Dimethylpyridine 1-oxide Lutidine->N_Oxide  Oxidation  (e.g., H₂O₂) Final_Product This compound N_Oxide->Final_Product  Nitration  (HNO₃/H₂SO₄ or KNO₃/H₂SO₄)

Caption: Overall synthesis pathway for this compound.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My final product has low purity (<90%) according to HPLC analysis. What is the primary side product, and how can I prevent its formation?

A1: The most common impurity is unreacted starting material, 2,3-dimethylpyridine 1-oxide. The presence of other minor peaks may indicate the formation of undesired regioisomers or degradation products.

Root Cause Analysis: The N-oxide functional group is strongly activating and directs the electrophilic nitration to the 4-position. However, incomplete conversion is a frequent issue stemming from suboptimal reaction conditions.

  • Ineffective Nitrating System: Traditional nitration with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be difficult to control and may result in lower yields and purity compared to alternative methods.[4] A comparative study showed that using nitric/sulfuric acid resulted in 82% HPLC purity and a 60.1% yield.[1][4]

  • Insufficient Reaction Time or Temperature: The reaction requires significant thermal energy to proceed to completion. After the initial exothermic addition of the nitrating agent, the mixture must be heated for a sufficient duration (e.g., 0.5 to 12 hours) at temperatures ranging from 80°C to 120°C.[1][2][4] Failure to maintain these conditions can lead to a stalled reaction.

Troubleshooting Protocol: Optimization via an Alternative Nitrating Agent

To significantly improve purity and yield, consider replacing the standard nitric/sulfuric acid mixture with a potassium nitrate/sulfuric acid system. This method often provides superior results, is easier to handle, and reduces the emission of hazardous brown-yellow nitrogen oxide fumes.[2][4]

Table 1: Comparison of Nitrating Systems

Nitrating SystemTemperature ProfileReaction TimeReported Purity (HPLC)Reported YieldReference
Conc. HNO₃ / Conc. H₂SO₄0-5°C addition, then 85-90°C12 hours82%60.1%[1][4]
KNO₃ / Conc. H₂SO₄-10-20°C addition, then 80-120°C0.5 - 2 hours>99%90-93%[1][2]

Step-by-Step Optimized Protocol:

  • Preparation: In a suitable reaction vessel, dissolve 12.3g of 2,3-dimethylpyridine 1-oxide in 92g of concentrated (98%) sulfuric acid. Cool the mixture to between -10°C and -5°C using an ice-salt bath.

  • Nitrating Agent Addition: Separately, prepare the nitrating solution by carefully dissolving potassium nitrate (e.g., 14.15g) in concentrated sulfuric acid (e.g., 100g). Add this solution dropwise to the cooled pyridine N-oxide mixture, ensuring the internal temperature does not exceed 20°C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 80-85°C and maintain this temperature for approximately 2 hours.[1]

  • Monitoring: Use HPLC to monitor the reaction's progress until the starting material is completely consumed.

  • Work-up: Cool the mixture to room temperature, then carefully pour it onto crushed ice. Neutralize the solution with sodium carbonate and extract the product with a suitable solvent like dichloromethane.[1][2]

Side_Products cluster_main Desired Pathway N_Oxide 2,3-Dimethylpyridine 1-oxide Product 4-Nitro Isomer (Desired Product) N_Oxide->Product Unreacted Unreacted Starting Material (Major Impurity) N_Oxide->Unreacted Isomer 6-Nitro Isomer (Minor Impurity) N_Oxide->Isomer Nitronium + NO₂⁺ Degradation Degradation Products (Tar, NOx gas) Product->Degradation

Caption: Potential side products in the nitration of 2,3-dimethylpyridine 1-oxide.

FAQ 2: My reaction turned dark brown, and I observed a significant release of brown fumes. What happened, and is the batch salvageable?

A2: This indicates a runaway exothermic reaction leading to the decomposition of your starting material and/or product. The brown fumes are nitrogen oxides (NOx), a clear sign of degradation.[2][5] The batch is likely unsalvageable due to the formation of complex, tarry impurities. The priority should be on understanding the cause to prevent recurrence.

Root Cause Analysis: Nitration is a highly exothermic process.[5] The pyridine N-oxide ring, activated by the oxygen atom, reacts vigorously with the nitronium ion (NO₂⁺).

  • Improper Temperature Control: The most common cause is adding the nitrating agent too quickly or at an insufficiently low initial temperature. The heat generated cannot be dissipated effectively, causing the temperature to spike, which accelerates decomposition.

  • Incorrect Reagent Stoichiometry: Using an excessive amount of nitric acid or fuming nitric acid can increase the reaction's exothermicity and corrosive potential.[2][5]

Troubleshooting Workflow: Preventing Thermal Runaway

The key to preventing this issue is rigorous control over the reaction temperature, especially during the addition of the nitrating agent.

Troubleshooting_Workflow Start Reaction Degradation Observed (Dark Color, Fumes) Check_Temp Review Temperature Log During Nitrating Agent Addition Start->Check_Temp Temp_Spike Was there a rapid temperature increase? Check_Temp->Temp_Spike Log Available Slow_Addition Corrective Action: 1. Ensure robust cooling (ice-salt bath). 2. Add nitrating agent dropwise. 3. Monitor internal temp continuously. Temp_Spike->Slow_Addition Yes Check_Reagent Review Reagent Preparation and Stoichiometry Temp_Spike->Check_Reagent No (or Temp was Stable) Reagent_OK Corrective Action: 1. Use KNO₃/H₂SO₄ system for better control. 2. Double-check calculations. Check_Reagent->Reagent_OK

Caption: Workflow for troubleshooting reaction degradation.

FAQ 3: I am struggling with isolating a pure, crystalline product after the reaction quench. Can you provide a detailed work-up and purification protocol?

A3: Effective isolation and purification are critical for removing inorganic salts and unreacted starting materials. A common issue is the co-precipitation of the product with large amounts of sodium sulfate during neutralization.

Root Cause Analysis:

  • Incomplete Neutralization: Failure to reach a neutral or slightly basic pH (7-8) will leave the product protonated and soluble in the aqueous layer, leading to low isolated yields.

  • Foaming: Neutralizing the highly acidic reaction mixture with a carbonate base generates a large volume of CO₂ gas, which can cause significant foaming and loss of material if not controlled.[6]

  • Co-precipitation: The desired product often precipitates along with inorganic salts (e.g., sodium sulfate), requiring a subsequent purification step to separate them.

Best Practices: Work-up and Recrystallization Protocol

This protocol is designed to maximize recovery and purity.

  • Quenching: After the reaction is complete (as confirmed by HPLC), allow the mixture to cool to room temperature. In a separate, large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is crucial for safely dissipating the heat of dilution.

  • Controlled Neutralization: While continuing to cool the mixture in an ice bath, slowly add a saturated aqueous solution of sodium carbonate in small portions. Be prepared for strong foaming. [6] Add the base until the pH of the solution is between 7 and 8. A yellow crystalline solid should precipitate.

  • Initial Isolation: Collect the entire solid precipitate (product and inorganic salts) by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

  • Separation from Salts: Transfer the crude solid to a flask. Add a minimal amount of acetone. The this compound is soluble in acetone, while the inorganic sodium sulfate is not.[6]

  • Filtration: Filter the acetone solution to remove the insoluble salts. Wash the salts with a small additional portion of acetone to ensure complete recovery of the product.

  • Final Crystallization: Combine the acetone filtrates and remove the solvent using a rotary evaporator. The resulting yellow solid can be further purified by recrystallization. A recommended solvent system is ethanol/n-pentane.[7] Dissolve the product in a minimum amount of hot ethanol and then add n-pentane until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

References

  • Synthesis of this compound. PrepChem.com. [Link]
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.[Link]

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Technical Support Center: 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dimethyl-4-nitropyridine 1-oxide. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of proton pump inhibitors such as lansoprazole and rabeprazole, ensuring its purity is paramount for the success of downstream applications.[1][2][3] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound, and how does it influence impurity formation?

The most common and established method for synthesizing this compound is through the electrophilic nitration of 2,3-dimethylpyridine 1-oxide (also known as 2,3-lutidine-N-oxide).[1][2] This reaction is typically performed using a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid.[1][4][5]

The reaction mechanism involves the protonation of the N-oxide by sulfuric acid, followed by the attack of the nitronium ion (NO₂⁺). The N-oxide group is activating and directs electrophiles to the 4-position. However, the reaction conditions, particularly temperature and the concentration of the nitrating agent, can lead to the formation of side products.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation start 2,3-Dimethylpyridine 1-oxide (Starting Material) product 2,3-Dimethyl-4-nitropyridine 1-oxide (Desired Product) start->product Nitration (HNO₃/H₂SO₄ or KNO₃/H₂SO₄) impurity1 Unreacted Starting Material start->impurity1 Incomplete Reaction impurity2 Isomeric Impurity (5-Nitro Isomer) start->impurity2 Misdirected Nitration impurity3 Over-nitration Products (Dinitro-isomers) product->impurity3 Harsh Conditions

Caption: Synthesis pathway and common impurity origins.

Q2: What are the most common impurities I should expect, and why are they problematic?

Based on the synthesis chemistry, you should be vigilant for three primary types of impurities. Controlling these is crucial as their presence can complicate downstream reactions, reduce yields, and compromise the purity of the final active pharmaceutical ingredient (API).

  • Unreacted Starting Material (2,3-dimethylpyridine 1-oxide): Its presence indicates an incomplete reaction. If carried over, it can interfere with subsequent steps that are specific to the nitro-substituted intermediate.

  • Isomeric Impurities (Positional Isomers): The most significant impurity of this class is the 2,3-Dimethyl-5-nitropyridine 1-oxide (the "meta-nitro" isomer).[3] This impurity forms when the nitronium ion attacks the 5-position instead of the 4-position. Its chemical properties are very similar to the desired 4-nitro product, making it particularly difficult to remove by standard crystallization.[3]

  • Over-Nitration Products (e.g., Dinitro-isomers): Under excessively harsh conditions (high temperatures or highly concentrated nitrating agents), a second nitro group can be added to the pyridine ring, leading to the formation of dinitro- species.

Troubleshooting Guide: Impurity Identification & Control

This section provides actionable guidance for identifying, quantifying, and mitigating impurities during your process.

Q3: My HPLC analysis shows multiple peaks. How can I identify what they are?

High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring reaction progress and assessing the final purity of the product.[1][2][5] A typical chromatogram may show the desired product along with impurities.

Troubleshooting Steps:

  • Reference Standards: The most reliable method is to run reference standards for the expected impurities (starting material, 5-nitro isomer) alongside your sample.

  • Relative Retention Time (RRT): Impurities often have characteristic retention times relative to the main product peak. The 5-nitro isomer, being less polar, typically elutes earlier than the desired 4-nitro product. One study noted retention times of 12.8 minutes for the 5-nitro isomer versus 15.2 minutes for the 4-nitro isomer under their specific conditions.[3]

  • Spiking Study: To confirm the identity of a peak, "spike" your sample with a small amount of a known reference standard. An increase in the peak area of the suspected impurity confirms its identity.

  • LC-MS Analysis: For unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. It can provide the molecular weight of the compound associated with the unknown peak, helping to identify it as an isomer, a fragment, or an over-nitrated product.

Compound Typical Relative Retention Time (RRT) Identification Notes
2,3-Dimethyl-5-nitropyridine 1-oxide< 1.0Elutes before the main peak. Confirmed with reference standard.
This compound 1.0 Main Product Peak
2,3-Dimethylpyridine 1-oxideVariable (highly dependent on method)Typically more polar; often elutes earlier.
Dinitro-isomers> 1.0Often less polar and may elute after the main peak.
Q4: How can I adjust my reaction conditions to minimize impurity formation?

Controlling the reaction parameters is the most effective strategy to ensure high purity.

  • Nitrating Agent: Using potassium nitrate in sulfuric acid has been shown to be an effective alternative to concentrated nitric acid.[1][5] This method can reduce the formation of brown-yellow smoke (NOx gases) and may offer better control over the reaction, potentially leading to higher yields and purity.[1][5]

  • Temperature Control: The initial addition of the nitrating agent should be done at a low temperature (e.g., -10 to 20°C) to control the initial exotherm.[1][2] The subsequent reaction at a higher temperature (e.g., 80-120°C) should be carefully monitored.[1][2] Overheating can increase the rate of side reactions, leading to higher levels of isomeric and over-nitrated impurities.

  • Reaction Time: Monitor the reaction by HPLC until the starting material is consumed (e.g., <1%).[1][2][5] Extending the reaction time unnecessarily, especially at high temperatures, can promote the formation of degradation or over-nitration products.

G cluster_workflow Troubleshooting & Optimization Workflow start Crude Product Analysis (HPLC) decision Purity > 99% and Impurities < 0.1%? start->decision protocol Review Reaction Protocol decision->protocol No end Product Meets Specification decision->end Yes temp Optimize Temperature: - Lower addition temp - Stable heating protocol->temp time Optimize Reaction Time: - Monitor by HPLC - Stop when SM is consumed protocol->time reagent Evaluate Nitrating Agent: - Titrate agent - Consider KNO₃/H₂SO₄ protocol->reagent purify Optimize Purification: - Screen solvents - Consider re-crystallization protocol->purify

Caption: A logical workflow for troubleshooting product purity.

Q5: My initial purification by crystallization failed to remove a key impurity. What should I do?

This is a common issue, especially with the 5-nitro isomer, which has very similar solubility properties to the desired 4-nitro product.[3]

Advanced Purification Protocol:

  • Solvent Screening: If a standard solvent system (e.g., ethanol/pentane) is ineffective, a systematic solvent screening is necessary.[4] Create a table of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane) and test the solubility of your crude material at room temperature and elevated temperatures. The ideal system is one where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurity's solubility profile is different.

  • Re-crystallization: A second crystallization is often necessary. Ensure you are using a minimal amount of hot solvent to dissolve the material completely before allowing it to cool slowly. Slow cooling promotes the formation of purer crystals.

  • Slurry Wash: If an impurity is significantly more soluble in a particular solvent than your product, you can perform a slurry wash. This involves stirring the solid crude material in that solvent at room temperature for a period, then filtering. The solvent will wash away the impurity without dissolving a significant amount of the product.

References

  • PrepChem.com. Synthesis of this compound. [Link]
  • Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - CN104592107A.
  • Google Patents. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - CN104592107A.
  • Google Patents. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - CN104592107B.

Sources

Technical Support Center: Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, ensuring high yield and purity.

Introduction: The Synthetic Pathway

The synthesis of this compound is a well-established two-step process. The first step involves the N-oxidation of 2,3-lutidine, typically using an oxidizing agent like hydrogen peroxide, to form 2,3-dimethylpyridine 1-oxide. The second step is the regioselective nitration of the N-oxide at the 4-position using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid.[1]

While the synthesis is robust, the formation of byproducts can occur at both stages, complicating purification and potentially impacting the quality of the final product. This guide provides a structured approach to identifying and removing these byproducts.

Diagram: Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Purification Lutidine 2,3-Lutidine N_Oxide 2,3-Dimethylpyridine 1-oxide Lutidine->N_Oxide H₂O₂/Catalyst Nitrated_Product This compound N_Oxide->Nitrated_Product HNO₃/H₂SO₄ Crude_Product Crude Product Mixture Pure_Product Pure Product Crude_Product->Pure_Product Extraction & Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield in the N-Oxidation Step

Question: I am experiencing a low yield of 2,3-dimethylpyridine 1-oxide in the first step of the synthesis. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-oxidation of 2,3-lutidine can stem from several factors. The primary reasons are often incomplete reaction or decomposition of the oxidizing agent.

Causality and Solutions:

  • Incomplete Reaction: The N-oxidation of the sterically hindered 2,3-lutidine can be sluggish. Ensure that the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.

  • Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose, especially at elevated temperatures or in the presence of metal impurities. It is advisable to use a stabilized grade of hydrogen peroxide and maintain the recommended reaction temperature. The decomposition of hydrogen peroxide can also introduce safety hazards due to gas evolution.[2]

  • Catalyst Inefficiency: If a catalyst is used, its activity may be compromised. Ensure the catalyst is of high quality and used in the correct proportion.

Recommended Action:

  • Monitor the Reaction: Use TLC or HPLC to track the disappearance of the 2,3-lutidine starting material.

  • Control Temperature: Maintain a consistent and optimal reaction temperature as specified in your protocol.

  • Reagent Quality: Use fresh, high-quality hydrogen peroxide and catalyst.

Problem 2: Presence of Unreacted Starting Material in the Final Product

Question: After the nitration and work-up, I am observing unreacted 2,3-lutidine or 2,3-dimethylpyridine 1-oxide in my final product. How can I remove these?

Answer:

The presence of starting materials in the final product indicates either an incomplete N-oxidation or nitration step, or inefficient purification.

Causality and Solutions:

  • Incomplete N-Oxidation: If 2,3-lutidine is carried over into the nitration step, it will not be nitrated under the same conditions as the N-oxide and will remain as an impurity.

  • Incomplete Nitration: The nitration of 2,3-dimethylpyridine 1-oxide may not have gone to completion. Reaction time and temperature are critical parameters to control. HPLC monitoring is essential to confirm the complete consumption of the starting material.[1][3]

Removal Protocol: Acid-Base Extraction

The basic nature of unreacted 2,3-lutidine and the weakly basic nature of 2,3-dimethylpyridine 1-oxide allow for their removal through acid-base extraction. The desired product, this compound, is a neutral compound.

Step-by-Step Protocol:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic impurities, transferring them to the aqueous layer.

  • Separate the organic layer containing the desired product.

  • Wash the organic layer with water to remove any residual acid, followed by a brine wash to aid in drying.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Diagram: Byproduct Formation Pathways

Byproduct_Formation cluster_synthesis Main Synthesis Pathway cluster_byproducts Potential Byproduct Formation Lutidine 2,3-Lutidine N_Oxide 2,3-Dimethylpyridine 1-oxide Lutidine->N_Oxide N-Oxidation Unreacted_Lutidine Unreacted 2,3-Lutidine Lutidine->Unreacted_Lutidine Incomplete N-Oxidation Product This compound N_Oxide->Product Nitration (4-position) Unreacted_N_Oxide Unreacted N-Oxide N_Oxide->Unreacted_N_Oxide Incomplete Nitration Isomer Isomeric Byproduct (e.g., 6-nitro) N_Oxide->Isomer Alternative Nitration

Caption: Potential pathways for byproduct formation during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration step?

A1: Concentrated sulfuric acid serves two primary roles in the nitration of 2,3-dimethylpyridine 1-oxide. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Secondly, it acts as a dehydrating agent, sequestering the water that is formed as a byproduct of the reaction. This prevents the dilution of the nitric acid and maintains the reaction rate.[1]

Q2: Can I use other nitrating agents?

A2: Yes, alternative nitrating agents can be used. A common alternative to the traditional mixed acid (HNO₃/H₂SO₄) is a mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid. This method is often preferred for its milder reaction conditions and can lead to improved yields and safety profiles.[1]

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of the product and quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is typically used.[4]

  • Melting Point: A sharp melting point range that is consistent with the literature value (around 99-102 °C) is a good indicator of purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any impurities.

Q4: My final product is off-color (e.g., dark yellow or brown). What is the cause and how can I fix it?

A4: An off-color product often indicates the presence of trace impurities or degradation products.

  • Cause: The formation of colored byproducts can occur if the reaction temperature during nitration is too high or if the reaction is run for an extended period. The presence of nitrous fumes (brown-yellow smoke) can also contribute to discoloration.

  • Solution: The most effective way to remove colored impurities is through recrystallization. Dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly will often yield a purer, lighter-colored crystalline product.[5] Activated carbon can also be used during the recrystallization process to adsorb colored impurities.

Quantitative Data Summary

ParameterN-Oxidation of 2,3-LutidineNitration of 2,3-Dimethylpyridine 1-oxide
Typical Oxidizing Agent Hydrogen Peroxide (H₂O₂)Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) or Potassium Nitrate (KNO₃) / H₂SO₄
Typical Reaction Temp. 60-90 °C80-120 °C[3]
Typical Reaction Time 3-16 hours[6]0.5-12 hours[1][3]
Reported Yields >90%Up to 92.9%[1]
Reported Purity (HPLC) -99%[1]

Conclusion

The synthesis of this compound is a critical process in the pharmaceutical industry. While the reaction is generally high-yielding, careful control of reaction parameters and effective purification strategies are essential to minimize the formation of byproducts and achieve a high-purity final product. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic outcomes.

References

  • SIELC Technologies. (n.d.). Separation of Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide on Newcrom R1 HPLC column.
  • Sánchez-Viesca, F., & Gómez, R. (2014). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. TIP Revista Especializada en Ciencias Químico-Biológicas, 17(1), 56-61.
  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
  • PrepChem. (n.d.). Synthesis of this compound.
  • Izquierdo, L., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(3), 1435-1444.
  • Sánchez-Viesca, F., & Gómez, R. (2014). Autogenic electromeric effect in pyridine N-oxide and its nitration.
  • City University of New York (CUNY). (n.d.). Purification by Recrystallization.
  • Papadaki, M., et al. (2004). Toward an Inherently Safer Alternative for Operating N-oxidation of Alkylpyridines: Effect of N-oxide on Lutidine – Water Phase Separation. Organic Process Research & Development, 8(6), 999-1007.
  • Bernstein, J., & Miller, L. (1950). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Research, 28b(4), 189-194.
  • den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
  • Al-Kaabi, K., & El-Ghanam, A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 2,3-Lutidine Manufacturers Suppliers Factory.
  • Aktiebolaget Hässle. (1984).
  • Anhui Guoxing Biochemistry Co., Ltd. (2012). Method for purifying 2, 3-dimethylpyridine. CN102408371A.
  • Tang, Y., et al. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(2), 737-741.
  • Wang, Q., et al. (2014).
  • DeChatelet, L. R., et al. (1977). Pyridine nucleotide-dependent generation of hydrogen peroxide by a particulate fraction from human neutrophils.
  • Wang, Q., et al. (2014).
  • Onopchenko, A., & Schulz, J. G. D. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1, 1257-1260.
  • National Center for Biotechnology Information. (n.d.). 2,3-Lutidine. PubChem Compound Database.

Sources

Technical Support Center: Nitration of 2,3-Dimethylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the nitration of 2,3-dimethylpyridine 1-oxide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges and frequently asked questions to ensure your experiments are both successful and efficient. Our guidance is grounded in established chemical principles and practical, field-tested experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured to address specific issues you may encounter during the nitration of 2,3-dimethylpyridine 1-oxide. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low Yield of the Desired 4-Nitro-2,3-dimethylpyridine 1-oxide

Question: I am consistently obtaining a low yield of my target compound. What are the likely causes and how can I improve it?

Answer:

A suboptimal yield in this nitration reaction can stem from several factors, from reaction conditions to the purity of your starting materials. Let's break down the most common culprits:

  • Incomplete Reaction: The nitration of pyridine N-oxides, while more facile than their non-oxidized counterparts, still requires forcing conditions to proceed to completion. Insufficient reaction time or a temperature that is too low can lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is heated to the recommended temperature (typically 80-120°C) for a sufficient duration (2-24 hours, depending on the specific protocol) until the starting material is fully consumed.[1][2]

  • Suboptimal Nitrating Agent Concentration: The composition and concentration of your nitrating mixture are critical. The presence of excess water can quench the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.

    • Solution: When using a traditional mixed acid system, employ concentrated (98%) or fuming sulfuric acid with concentrated (65-68%) or fuming nitric acid.[3][4] Alternatively, the use of potassium nitrate in concentrated sulfuric acid can provide a more controlled and anhydrous medium, often leading to higher yields.[1][2][3]

  • Loss During Workup and Purification: The product can be lost during the neutralization and extraction phases of the workup. Improper pH adjustment or an insufficient number of extractions can significantly reduce your isolated yield.

    • Solution: Carefully neutralize the acidic reaction mixture with a saturated sodium carbonate or bicarbonate solution until the pH is between 7 and 8.[4] The product, along with inorganic salts, may precipitate. Ensure thorough extraction of the aqueous layer with a suitable organic solvent like dichloromethane or chloroform (perform at least 3-4 extractions) to recover all of the product.[1][2][5]

Problem 2: Formation of Significant Byproducts

Question: My crude product shows multiple spots on TLC, and I suspect the formation of byproducts. What are the likely impurities and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in nitration reactions. Understanding their origin is key to mitigating their formation.

  • Dinitration Products: Although the first nitro group is deactivating, forcing reaction conditions can sometimes lead to the introduction of a second nitro group, resulting in dinitrated species.

    • Solution: Precise control over the stoichiometry of the nitrating agent is crucial. Use a modest excess of the nitrating agent (e.g., 1.1 to 1.5 equivalents). Adding the nitrating agent slowly and at a controlled temperature (initially at 0-10°C before heating) can also help to minimize over-nitration.[6]

  • Oxidative Degradation (Tarry Byproducts): The combination of high temperatures and strong oxidizing acids can lead to the degradation of the pyridine ring, resulting in the formation of dark, tarry materials that complicate purification and reduce yield.

    • Solution: Strict temperature control is paramount. Avoid exceeding the recommended reaction temperature. The use of potassium nitrate as the nitrating agent has been reported to produce a cleaner reaction with fewer byproducts and less evolution of hazardous nitrogen oxide fumes.[3]

  • Positional Isomers: While the N-oxide group strongly directs nitration to the 4-position, trace amounts of other isomers (e.g., 6-nitro) might form, especially if the reaction temperature is excessively high. The methyl groups at the 2 and 3-positions generally offer steric hindrance that discourages nitration at adjacent positions.

    • Solution: Adhering to established temperature protocols for the nitration of substituted pyridine N-oxides will favor the thermodynamically and kinetically preferred 4-nitro product.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the nitration of 2,3-dimethylpyridine 1-oxide, providing foundational knowledge for successful experimentation.

Q1: Why is the N-oxide of 2,3-dimethylpyridine used for nitration instead of the parent pyridine?

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it highly resistant to electrophilic aromatic substitution.[6] The N-oxide group, however, is an activating group that increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, through resonance. This activation allows the nitration to proceed under less harsh conditions than would be required for the parent pyridine. Furthermore, the N-oxide directs the incoming electrophile (the nitronium ion) to the 4-position with high regioselectivity.[7][8]

Q2: What is the mechanism of the nitration of 2,3-dimethylpyridine 1-oxide?

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: In a mixed acid system, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The electron-rich pi system of the 2,3-dimethylpyridine 1-oxide ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack occurs preferentially at the 4-position.

  • Deprotonation: A weak base in the reaction mixture (such as HSO₄⁻ or water) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 4-nitro-2,3-dimethylpyridine 1-oxide.

Q3: What are the recommended safety precautions for this reaction?

Nitration reactions are inherently hazardous and require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.

  • Ventilation: Perform the entire procedure in a well-ventilated chemical fume hood to avoid inhaling corrosive acid vapors and toxic nitrogen oxides (brown fumes).

  • Handling of Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care. Always add acid to water slowly during the workup, never the other way around, to manage the exothermic heat of dilution.

  • Exothermic Reaction: The reaction can be highly exothermic, especially during the addition of the nitrating agent and the initial heating phase. Maintain good temperature control and have an ice bath readily available to manage any unexpected temperature spikes.[5]

Experimental Protocols

Protocol 1: Standard Nitration with Mixed Acids

This protocol is adapted from established procedures for the nitration of pyridine N-oxides.

Materials:

  • 2,3-dimethylpyridine 1-oxide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-68%)

  • Ice

  • Saturated Sodium Carbonate Solution

  • Dichloromethane (or Chloroform)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 2,3-dimethylpyridine 1-oxide to the cold sulfuric acid with continuous stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the prepared nitrating mixture dropwise to the solution of 2,3-dimethylpyridine 1-oxide in sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 85-90°C and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice in a large beaker.

  • Neutralize the acidic solution by slowly adding saturated sodium carbonate solution until the pH is 7-8. Be cautious as this will cause vigorous foaming (evolution of CO₂).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/pentane).[9]

Protocol 2: Nitration with Potassium Nitrate

This protocol offers a potentially safer and higher-yielding alternative to the traditional mixed acid method.[1][2][3]

Materials:

  • 2,3-dimethylpyridine 1-oxide

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Water

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2,3-dimethylpyridine 1-oxide in concentrated sulfuric acid in a round-bottom flask, keeping the mixture cool in an ice-salt bath (-10 to 0°C).

  • In a separate flask, dissolve potassium nitrate in concentrated sulfuric acid.

  • Slowly add the potassium nitrate solution dropwise to the 2,3-dimethylpyridine 1-oxide solution, maintaining the temperature between -10 and 5°C.

  • After the addition is complete, heat the reaction mixture to 80-85°C for 2 hours.

  • Monitor the reaction to completion using TLC or HPLC.

  • Cool the mixture to room temperature, add water, stir, and filter if any solids precipitate.

  • Extract the filtrate with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

  • Purify by recrystallization as needed.

Data Summary

ParameterMixed Acid MethodPotassium Nitrate Method
Nitrating Agent HNO₃/H₂SO₄KNO₃/H₂SO₄
Typical Temp. 85-90°C80-85°C
Reaction Time 2-4 hours~2 hours
Reported Yield Moderate to GoodHigh (up to 91%)[3]
Safety Concerns Evolution of NOx fumesReduced NOx evolution[3]

Visualizing the Workflow

Below is a diagram illustrating the general workflow for the nitration of 2,3-dimethylpyridine 1-oxide.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with 2,3-Dimethylpyridine 1-Oxide dissolve Dissolve in Concentrated H₂SO₄ start->dissolve cool Cool to 0-10°C dissolve->cool add_nitrating Slowly Add Nitrating Agent cool->add_nitrating heat Heat to 80-120°C add_nitrating->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor quench Quench on Ice monitor->quench neutralize Neutralize (pH 7-8) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Evaporate extract->dry purify Purify (Recrystallization) dry->purify end end purify->end Final Product: 4-Nitro-2,3-dimethylpyridine 1-oxide

Caption: General experimental workflow for the nitration of 2,3-dimethylpyridine 1-oxide.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE. BenchChem.
  • Jiangsu Zhongbang Pharma. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.
  • Unknown. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • BenchChem. (2025).
  • Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139.
  • Sánchez-Viesca, F., & Gómez, R. (2015). Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration.
  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
  • Yan, H., et al. (2015). The effects of reaction factors on the nitration.
  • PrepChem. (n.d.). Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. PrepChem.com.

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Technical Support Center: 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Thermal Stability, Safe Handling, and Experimental Troubleshooting

Welcome to the technical support guide for 2,3-Dimethyl-4-nitropyridine 1-oxide (CAS: 37699-43-7). This document is intended for researchers, chemists, and drug development professionals. As a vital intermediate in the synthesis of pharmaceuticals like lansoprazole and rabeprazole, its proper handling is paramount.[1][2] This guide provides in-depth answers to frequently asked questions, troubleshooting protocols for common experimental issues, and validated safety procedures grounded in the known hazards of nitroaromatic compounds.

Nitroaromatic compounds are a class of high-energy materials known for their potential to undergo rapid, exothermic decomposition, which can lead to runaway reactions or explosions.[3][4][5] The presence of both the nitro group (–NO₂) and the N-oxide functionality can significantly influence the thermal stability of the molecule. This guide is designed to equip you with the necessary knowledge to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary hazard is its potential for rapid, exothermic decomposition at elevated temperatures, a characteristic of many nitroaromatic compounds.[4][5] This decomposition can release a significant amount of energy and gaseous products (such as nitrogen oxides and carbon monoxide), leading to a rapid increase in temperature and pressure within a closed system.[3][6] If initiated, this thermal runaway can result in an explosion.[3]

Q2: What is the melting point of this compound, and is it stable at that temperature?

A2: The reported melting point for this compound is in the range of 94-98°C.[7][8] While the compound is generally stable at its melting point for short periods, prolonged heating even at temperatures near the melting point is strongly discouraged. Thermal decomposition can be initiated at temperatures lower than expected, especially in the presence of contaminants.[4][5]

Q3: What common contaminants or conditions can reduce the thermal stability of this compound?

A3: The thermal stability of nitroaromatic compounds can be significantly compromised by various factors. Key contaminants to avoid include:

  • Acids and Bases: Strong acids (like residual sulfuric acid from synthesis) and bases can catalyze decomposition pathways.[4][6]

  • Metals and Metal Oxides: Traces of metals, particularly transition metals or their oxides (e.g., iron rust), can lower the decomposition onset temperature.[3]

  • Reducing Agents: Unintended contact with reducing agents can lead to highly exothermic redox reactions.

  • Organic Impurities: Residual solvents or byproducts from the synthesis can affect thermal behavior.

Additionally, exposure to direct sunlight or UV light should be avoided, as photochemical pathways can lead to degradation.[6][9]

Q4: What are the recommended storage and handling conditions for this compound?

A4: Proper storage is critical for maintaining the compound's integrity and ensuring laboratory safety.[10][11][12]

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. Refrigeration (<15°C) is preferred.[6]To minimize the rate of slow decomposition and prevent accidental heating.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[13][14]The compound is hygroscopic and may be sensitive to air.[6][14]
Light Protect from light by using an amber vial or storing in a dark location.[6]To prevent potential photochemical degradation.
Container Use a tightly sealed, properly labeled container. Avoid glass containers with screw-top caps where friction could be an issue.[15]To prevent contamination and moisture ingress.
Segregation Store away from incompatible materials, especially strong oxidizing agents, acids, bases, and combustible materials.[6][13]To prevent accidental reactions.

Q5: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A5: A thorough risk assessment should be conducted, but the minimum required PPE includes:

  • Eye Protection: Chemical safety goggles and/or a full-face shield.[6][16]

  • Hand Protection: Chemical-resistant gloves (inspect before use).[16]

  • Body Protection: A flame-retardant lab coat. For handling larger quantities or uncharacterized materials, a leather jacket or blast shield may be necessary.[15]

  • Respiratory Protection: Use in a well-ventilated area or certified fume hood. If dust generation is unavoidable, a particulate respirator may be required.[6][16]

Troubleshooting Guides

Scenario 1: Unexpected Exotherm During Nitration Synthesis
  • Issue: During the dropwise addition of the nitrating agent (e.g., nitric acid or a potassium nitrate/sulfuric acid solution) to the 2,3-dimethylpyridine 1-oxide precursor, the reaction temperature begins to rise rapidly and uncontrollably.[1][17]

  • Immediate Actions & Troubleshooting Steps:

    G start Unexpected Exotherm Detected! q1 Can reagent addition be stopped safely? start->q1 a1_yes Immediately STOP all reagent addition. q1->a1_yes Yes a1_no Proceed with extreme caution. Alert personnel and prepare for emergency. q1->a1_no No q2 Is external cooling bath (ice/water) active and sufficient? a1_yes->q2 a1_no->q2 a2_yes Maintain vigorous stirring to ensure efficient heat transfer. q2->a2_yes Yes a2_no Add more ice/dry ice to the bath. Ensure flask is adequately submerged. q2->a2_no No q3 Is temperature still rising after stopping addition & cooling? a2_yes->q3 a2_no->q3 a3_no Monitor temperature closely until stable. Re-evaluate procedure before restarting. q3->a3_no No a3_yes Emergency Quench: Prepare a quenching station (ice/water/sodium bicarbonate) and slowly pour the reaction mixture into it with vigorous stirring. q3->a3_yes Yes end Post-Incident Review: Investigate cause (addition rate, cooling failure, impurity). Revise SOP. a3_no->end a3_yes->end

    Caption: Decision tree for managing a thermal runaway event.

  • Root Cause Analysis & Prevention:

    • Addition Rate: The nitration of pyridine N-oxides is highly exothermic. The nitrating agent must be added slowly and dropwise, allowing the cooling system to dissipate the generated heat.

    • Temperature Control: The reaction temperature during addition should be strictly maintained, often between -10°C and 20°C.[1][2] A reliable temperature probe and an efficient cooling bath are non-negotiable.

    • Purity of Reagents: Ensure the starting 2,3-dimethylpyridine 1-oxide is pure. Impurities could catalyze decomposition.

Scenario 2: Product Discoloration or Degradation During Storage
  • Issue: A previously pale-yellow crystalline solid of this compound has darkened to a brown or reddish color over time.

  • Troubleshooting Steps:

    • Do Not Use: Do not use the discolored product. Discoloration may indicate decomposition, which could render the material more sensitive to shock or heat.

    • Assess Storage Conditions: Review the storage conditions against the recommendations. Was the container tightly sealed? Was it protected from light? Was it stored at the correct temperature?

    • Test for Purity: If deemed safe, a small, carefully handled sample could be analyzed by HPLC or NMR to assess purity and identify potential degradation products.

    • Dispose Properly: The discolored material should be treated as potentially unstable and disposed of according to institutional guidelines for reactive waste.[10][18]

  • Root Cause Analysis & Prevention:

    • Moisture: The compound is hygroscopic.[6] Absorbed water can facilitate decomposition pathways. Always store in a desiccator or under an inert atmosphere.

    • Light Exposure: Photochemical reactions can occur, leading to degradation.[9] Always use amber vials and store them in the dark.

    • Air Oxidation: The N-oxide functionality and the overall molecule can be sensitive to air over long periods.[14] Purging the container with an inert gas before sealing is best practice.

Experimental Protocols

Protocol 1: Standard Procedure for Safe Handling and Weighing

This protocol must be performed within a certified chemical fume hood.

  • Preparation:

    • Ensure the work area is clean and free of incompatible materials (acids, bases, metals, flammables).[15]

    • Don the required PPE: safety goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves.

    • Prepare a designated waste container for contaminated items.

  • Handling:

    • Remove the compound from its storage location (e.g., refrigerator). Allow it to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

    • Use spatulas and tools made of non-sparking materials (e.g., plastic, bronze).

    • Minimize dust generation.[6] If weighing out a powder, perform the task slowly and carefully over a weigh boat or paper.

  • Post-Handling:

    • Tightly seal the container, purge with an inert gas if possible, and return it to its designated storage location.

    • Clean all tools and the work surface thoroughly.

    • Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated reactive waste container.

    • Wash hands thoroughly after the procedure is complete.[6]

Protocol 2: Small-Scale Thermal Hazard Screening with Differential Scanning Calorimetry (DSC)

This is a general guideline for assessing the thermal stability of a new batch. The experiment must be conducted by trained personnel.

  • Sample Preparation:

    • In a controlled environment, carefully weigh 1-3 mg of the this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). Do not use standard aluminum pans, which may react or rupture.

    • Hermetically seal the pan to contain any gaseous decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Program the instrument with a linear heating ramp, typically 2-10 °C/min. A slower heating rate provides better resolution of the onset temperature.

    • Set the temperature range to scan from ambient temperature up to a point well below the expected decomposition, then carefully extend it. A safe upper limit for an initial screening might be 250-300°C, but this must be based on a risk assessment.

  • Data Analysis:

    • Analyze the resulting thermogram. Identify the melting endotherm (around 94-98°C).

    • Crucially, identify the onset temperature of any large, sharp exotherm. This exotherm represents the decomposition of the material.

    • Interpretation: The onset temperature of decomposition is a critical safety parameter. A generally accepted rule for process safety is to maintain the working temperature at least 50-100°C below the onset of decomposition to provide a sufficient safety margin.

G

Caption: Key safety control points in the synthesis workflow.

References

  • Synthesis of this compound. PrepChem.com. [Link]
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Thermal Stability Characteristics of Nitroaromatic Compounds.
  • This compound | CAS#:37699-43-7. Chemsrc. [Link]
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • MSDS of 2,3-Dimethyl-4-Nitropyridine-N-Oxide. Capot Chemical. [Link]
  • Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [Link]
  • Energetic Materials Management Plan. Purdue University. [Link]
  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. University of Alabama in Huntsville. [Link]
  • Energetic Materials: Safety, Storage, and Handling. R + P MESPRO. [Link]
  • Storage and Handling of Energetic Materials. Saraduke Technical Services. [Link]
  • This compound. AHH Chemical. [Link]
  • Computational Study of Selected Amine and Lactam N-Oxides. MDPI. [Link]
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
  • Recent Trends in the Chemistry of Pyridine N-Oxides.
  • Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
  • Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Deriv

Sources

Technical Support Center: Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SN-234NO-001

Last Updated: January 8, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide. This molecule is a critical intermediate in the production of pharmaceutical agents, including proton pump inhibitors like lansoprazole.[1][2][3] The synthesis, which involves the nitration of 2,3-dimethylpyridine 1-oxide (2,3-lutidine N-oxide), is a powerful transformation. However, the presence of two activating, yet potentially labile, functional groups—the N-oxide and the nitro group—introduces specific challenges, most notably the risk of product decomposition.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during this synthesis. Our goal is to explain the causality behind experimental observations and offer robust, validated solutions to ensure the integrity and yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition during the synthesis of this compound?

A1: The most significant factor leading to decomposition is thermal stress. 4-Nitropyridine N-oxide and its derivatives are energetic compounds that can decompose upon heating, sometimes vigorously.[4][5][6] The synthesis is a high-temperature nitration, typically conducted between 80°C and 120°C in concentrated sulfuric acid.[1][2] If the reaction temperature exceeds the optimal range or is maintained for too long, side reactions are accelerated. These can include denitration, deoxygenation of the N-oxide, and complex rearrangements, leading to a mixture of byproducts and a significant reduction in yield and purity. When heated to decomposition, these compounds can emit toxic fumes of nitrogen oxides (NOx).[4][5][6]

Q2: How can I visually identify that my product is decomposing during the reaction or work-up?

A2: A clear visual indicator of decomposition is a significant color change in the reaction mixture. While the nitration reaction itself can be yellow to light orange, the formation of dark brown, reddish-brown, or tar-like residues is a strong sign of uncontrolled side reactions. Additionally, the evolution of brown-yellow smoke (indicative of nitrogen oxides) during the reaction or upon quenching the reaction mixture with water suggests that decomposition is occurring.[7] A patent focused on optimizing this synthesis specifically notes that older methods using nitric acid often produce copious amounts of this smoke, indicating a less controlled reaction.[2]

Q3: Is the decomposition of this compound hazardous?

A3: Yes, the decomposition can be hazardous. As a nitroaromatic compound, it poses a risk of rapid, exothermic decomposition, especially at elevated temperatures.[4][5] Mixtures of related compounds, like 4-nitropyridine N-oxide with certain reducing agents, have been reported to explode when heated.[4] Therefore, all heating steps must be carefully controlled. It is imperative to conduct the reaction in a certified chemical fume hood and have appropriate safety measures in place, including a blast shield if scaling up. Always avoid "hot spots" by ensuring efficient stirring and controlled heating.

Q4: Can the crude this compound be stored before purification?

A4: It is highly recommended to purify the product shortly after isolation. Crude material often contains residual strong acids (sulfuric acid) which can catalyze slow decomposition even at room temperature. The product should be considered potentially unstable and stored under inert atmosphere in a cool, dark place if immediate purification is not possible.[6] Long-term storage of the crude solid is not advisable due to its potential for gradual degradation.

Troubleshooting Guide

This section addresses specific experimental issues. For each problem, we outline the probable causes rooted in chemical principles and provide actionable, validated solutions.

Problem 1: Low or No Yield of the Desired Product

Your reaction is complete (as monitored by TLC/HPLC), but after work-up and extraction, the isolated yield is significantly lower than expected.

  • Possible Cause 1A: Product Loss During Aqueous Work-up

    • Scientific Rationale: The N-oxide moiety imparts a degree of polarity and water solubility to the molecule. During the neutralization of the highly acidic reaction mixture (typically with a base like sodium carbonate), if the pH is not carefully controlled to be neutral or slightly basic, a portion of the product can remain protonated and stay dissolved in the aqueous layer, thus evading extraction by organic solvents.

    • Solution:

      • pH Monitoring: During the quench and neutralization step, carefully monitor the pH. Add the base slowly and portion-wise with vigorous stirring while cooling in an ice bath. Ensure the final pH of the aqueous layer is between 7 and 9 before extraction.

      • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer during extraction.

      • Solvent Choice & Multiple Extractions: Use a robust solvent like dichloromethane (DCM) for extraction. Perform at least three to five extractions to ensure complete recovery of the product from the aqueous phase.[1]

  • Possible Cause 1B: Thermal Decomposition Due to Overheating

    • Scientific Rationale: As detailed in the FAQs, excessive heat is the primary enemy of this molecule. Nitration reactions are exothermic, and combined with external heating, the internal temperature can easily surpass the decomposition threshold.

    • Solution:

      • Strict Temperature Control: Use an oil bath with a thermocouple controller for precise temperature management. Do not exceed the temperature specified in your protocol (typically 80-90°C for standard procedures).[1]

      • Controlled Reagent Addition: The addition of the nitrating agent (e.g., a solution of potassium nitrate in sulfuric acid) should be done dropwise at a low temperature (e.g., -10°C to 5°C) before heating the reaction to the target temperature.[1][2] This prevents an initial uncontrolled exotherm.

      • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction by HPLC or TLC and proceed to work-up as soon as the starting material is consumed.[1]

Problem 2: Presence of Significant Impurities or Byproducts

Your final product is contaminated with other compounds, making purification difficult and lowering the final yield of pure material.

  • Possible Cause 2A: Deoxygenation of the N-Oxide

    • Scientific Rationale: The N-O bond can be cleaved under certain conditions, leading to the formation of 2,3-dimethyl-4-nitropyridine. This can sometimes occur in the presence of certain reagents or due to thermal stress.

    • Solution:

      • Avoid Reductive Conditions: Ensure that no adventitious reducing agents are present. Use high-purity reagents.

      • Optimize Temperature: Lowering the reaction temperature, while potentially increasing the reaction time, can often minimize this side reaction. See the comparative table below for guidance.

  • Possible Cause 2B: Rearrangement Reactions

    • Scientific Rationale: Pyridine N-oxides, especially those with alkyl groups in the 2-position like this one, are susceptible to rearrangements such as the Boekelheide rearrangement.[8] While typically promoted by anhydrides like acetic anhydride, the harsh acidic and high-temperature conditions of nitration could potentially facilitate minor isomerization or rearrangement pathways.[9] Photochemical rearrangements are also a known phenomenon for pyridine N-oxides, leading to complex products like oxazepines, though this is less relevant for standard laboratory synthesis conducted in opaque vessels.[10][11]

    • Solution:

      • Strict Protocol Adherence: The most effective way to avoid these side reactions is by strictly adhering to a validated protocol regarding temperature, reaction time, and reagent stoichiometry.

      • Characterization: If you suspect a rearrangement product, advanced characterization techniques like 2D-NMR and LC-MS will be necessary to elucidate its structure and adjust the reaction conditions accordingly.

Table 1: Comparison of Nitration Conditions and Outcomes
Nitrating AgentTemperatureReaction TimeReported YieldObservations & NotesReference
Conc. HNO₃ / H₂SO₄85-90 °C12 hours60.1% (82% purity)Significant brown smoke, long reaction time, lower purity.[2]
KNO₃ / H₂SO₄80-85 °C2 hours92.9% (99% purity)No smoke, shorter time, high purity and yield.[1][2]
KNO₃ / H₂SO₄110-120 °C0.5 hours92.3% (99% purity)Very short reaction time, but requires excellent temperature control to avoid decomposition.[1][2]

Recommended Protocols & Workflows

Protocol 1: Optimized Synthesis of this compound

This protocol is based on an improved method that minimizes side reactions and environmental impact.[1][2]

Safety: This reaction must be performed in a chemical fume hood. Wear a lab coat, chemical-resistant gloves, and safety goggles. Concentrated sulfuric acid is extremely corrosive.

  • Reagent Preparation: In a flask, prepare the nitrating solution by carefully and slowly adding 14.15 g of potassium nitrate (KNO₃) to 100 g of concentrated (98%) sulfuric acid, keeping the temperature below 20°C with an ice bath.

  • Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 12.3 g of 2,3-dimethylpyridine 1-oxide in 92 g of concentrated sulfuric acid. Cool this solution to between -10°C and -5°C using an ice-salt bath.

  • Nitration: Slowly add the prepared nitrating solution dropwise to the solution of the N-oxide over 1-2 hours. Ensure the internal temperature does not rise above 5°C during the addition.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature, then heat it in an oil bath to 80-85°C. Maintain this temperature for 2 hours, monitoring the reaction's progress via HPLC or TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Cool the quenched mixture in an ice bath. Slowly add a saturated solution of sodium carbonate or solid sodium carbonate in portions to neutralize the acid until the pH is ~8.

  • Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the light-yellow solid product.[1]

Diagram 1: Synthesis and Decomposition Pathways

This diagram illustrates the main synthetic route from the starting N-oxide and highlights the key decomposition side-reactions to avoid.

Synthesis_Decomposition cluster_synthesis Main Synthetic Pathway cluster_decomp Decomposition Pathways Start 2,3-Dimethylpyridine 1-oxide Product 2,3-Dimethyl-4-nitropyridine 1-oxide Start->Product KNO₃ / H₂SO₄ 80-90 °C Deoxygenation Deoxygenation Product Product->Deoxygenation Excess Heat Denitration Denitration Product Product->Denitration Excess Heat Rearrangement Rearrangement Products Product->Rearrangement Harsh Conditions

Caption: Key pathways in the synthesis and decomposition of the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose the cause of a low-yielding reaction.

Troubleshooting_Workflow start Low Yield Obtained check_tlc Analyze Crude TLC/HPLC: Any Starting Material Left? start->check_tlc check_workup Review Work-up Procedure: Was pH > 7? Was brine used? check_tlc->check_workup No incomplete_rxn Cause: Incomplete Reaction Solution: Increase reaction time or temperature slightly. check_tlc->incomplete_rxn Yes check_temp Review Reaction Log: Was Temperature > 95°C? check_workup->check_temp Yes workup_loss Cause: Product lost in aqueous layer Solution: Re-extract aqueous layer after pH adjustment and brine addition. check_workup->workup_loss No check_temp->workup_loss No thermal_decomp Cause: Thermal Decomposition Solution: Repeat reaction with stricter temperature control. check_temp->thermal_decomp Yes

Caption: A step-by-step guide to troubleshooting low product yield.

References

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
  • Synthesis of this compound - PrepChem.com
  • 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives (ResearchG
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | P
  • Recent trends in the chemistry of pyridine N-oxides - ark
  • 4 - SAFETY D
  • 4-Nitropyridine N-oxide | 1124-33-0 - ChemicalBook
  • Boekelheide reaction - Wikipedia
  • 4-Nitropyridine N-oxide 1124-33-0 wiki - Guidechem
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide
  • Pyridine N-Oxide - Remote Oxid

Sources

Technical Support Center: Controlling Reaction Temperature in 2,3-Dimethyl-4-nitropyridine 1-oxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the critical parameter of temperature during the synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide. This key intermediate is vital in the production of pharmaceuticals like lansoprazole and rabeprazole, making precise control over its synthesis paramount for yield, purity, and safety.[1][2]

Nitration reactions are notoriously exothermic, and failure to control the reaction temperature can lead to reduced yield, increased impurity formation, and in worst-case scenarios, a dangerous thermal runaway.[3] This guide provides a structured approach to troubleshooting common temperature-related issues, supported by detailed protocols and scientific explanations.

I. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Rapid, Uncontrolled Temperature Spike During Nitrating Agent Addition

Q1: My reaction temperature is rising unexpectedly fast and is not responding to my cooling bath. What should I do immediately?

A1: Immediate Actions for a Temperature Excursion:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[3]

  • Enhance Cooling: Maximize the flow of coolant to the reactor jacket. If you are using a simple ice bath, add more ice and salt (e.g., NaCl or CaCl₂) to lower its temperature.[4]

  • Ensure Agitation: Verify that the mechanical stirrer is functioning correctly and agitating the mixture vigorously. Proper mixing is crucial for efficient heat transfer to the cooling medium.[3] Inadequate stirring can lead to localized hot spots, which are precursors to thermal runaway.[3]

  • Prepare for Quenching: Have a quenching agent, such as a large volume of crushed ice or cold water, ready for immediate use.[3][5] In a critical situation, the reaction mixture may need to be "drowned" in the quenching agent to halt the reaction.[3][5]

Q2: What are the primary causes of a thermal runaway during the nitration of 2,3-Dimethylpyridine 1-oxide?

A2: The primary causes stem from an imbalance between the rate of heat generation from the exothermic nitration and the rate of heat removal by the cooling system. Key factors include:

  • Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly is a common cause.[3] This leads to an accumulation of unreacted reagents and a sudden release of heat.

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, or the heat transfer may be poor.

  • Poor Agitation: As mentioned, ineffective stirring leads to localized heat and reactant concentration, creating hot spots.[3]

  • Incorrect Initial Temperature: Starting the addition of the nitrating agent at a temperature that is too high can prevent the cooling system from keeping up with the initial exotherm.

Issue 2: Low Yield or Incomplete Reaction

Q3: I've maintained a low temperature throughout the reaction, but my yield of this compound is very low, and I see a lot of starting material. What's the problem?

A3: While crucial for safety, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion. The synthesis of this compound typically involves two distinct temperature phases:

  • Initial Dosing/Addition Phase: This is where the nitrating agent (e.g., a solution of potassium nitrate in sulfuric acid or a mixed acid of nitric and sulfuric acid) is added to the 2,3-Dimethylpyridine 1-oxide solution.[1][2][6] This phase is highly exothermic and requires low temperatures, typically in the range of -10°C to 20°C, to control the reaction rate.[1][2]

  • Heating/Reaction Phase: After the addition is complete, the reaction mixture is heated to a higher temperature, generally between 80°C and 120°C, to drive the reaction to completion.[1][2]

If you are experiencing low yield with significant starting material remaining, it is likely that the second heating phase was not at a high enough temperature or was not maintained for a sufficient duration. It is recommended to monitor the reaction's progress using a suitable analytical technique like HPLC until the starting material is consumed.[1]

Issue 3: Formation of Brown/Yellow Gas (NO₂) and Impurities

Q4: I'm observing the evolution of brown-yellow fumes from my reactor. What does this signify, and how does it relate to temperature?

A4: The evolution of brown-yellow gas, which is nitrogen dioxide (NO₂), is a strong indicator that a decomposition reaction is occurring.[3] This is a dangerous sign and a precursor to thermal runaway.[3] It is often caused by excessive temperatures or localized hot spots within the reaction mixture.[3] High temperatures can cause the nitric acid or the nitrated product to decompose, leading to a cascade of exothermic side reactions.

Immediate Actions:

  • Immediately follow the steps outlined in Issue 1 to bring the temperature under control.

  • Do not approach the reactor without appropriate respiratory protection, as nitrogen dioxide is highly toxic.[3]

Controlling the temperature, especially during the initial addition of the nitrating agent, is the most effective way to prevent these decomposition reactions.

II. Experimental Protocols & Data

Recommended Protocol: Nitration using Potassium Nitrate in Sulfuric Acid

This method is often preferred as it can reduce the generation of noxious brown fumes compared to using mixed nitric and sulfuric acids.[2]

Step-by-Step Methodology:

  • Substrate Preparation: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,3-Dimethylpyridine 1-oxide in concentrated (98%) sulfuric acid.

  • Nitrating Agent Preparation: In a separate beaker, carefully and slowly dissolve potassium nitrate (KNO₃) in concentrated (98%) sulfuric acid. This dissolution is exothermic, so cooling in an ice bath is recommended.

  • Controlled Addition: Cool the flask containing the 2,3-Dimethylpyridine 1-oxide solution to between -10°C and 5°C using an ice-salt bath.[1][2]

  • Slow Dosing: Slowly add the potassium nitrate/sulfuric acid solution dropwise from the dropping funnel into the cooled substrate solution. Meticulously monitor the internal reaction temperature and ensure it remains within the specified range. Adjust the addition rate as necessary to control the exotherm.

  • Reaction Completion: Once the addition is complete, slowly warm the reaction mixture to a temperature between 80°C and 90°C.[1][2] Maintain this temperature and continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction's progress via HPLC until the starting material has been fully consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.[6] This quenching step is also exothermic and must be done cautiously.[5] The product can then be isolated by neutralizing the solution and extracting with a suitable organic solvent like dichloromethane.[1]

Quantitative Data Summary: Temperature Parameters

The following table summarizes the critical temperature parameters from various literature procedures for the synthesis of this compound.

ParameterTemperature RangePurposeReference(s)
Nitrating Agent Addition -10°C to 20°CTo control the initial strong exotherm and prevent runaway.[1][2]
Reaction Heating 80°C to 120°CTo ensure the reaction proceeds to completion in a reasonable timeframe.[1][2]
Comparative Method (HNO₃/H₂SO₄) 0°C to 5°C (Addition)Control of exotherm with mixed acids.[7]
Comparative Method (HNO₃/H₂SO₄) 85°C to 90°C (Heating)Driving the reaction to completion.[7]
Visualizing the Workflow
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation sub Dissolve 2,3-Dimethylpyridine 1-oxide in H₂SO₄ cool Cool Substrate Solution (-10°C to 5°C) sub->cool nit Dissolve KNO₃ in H₂SO₄ add Slowly Add Nitrating Agent nit->add cool->add heat Heat Reaction Mixture (80°C to 90°C) add->heat monitor Monitor via HPLC heat->monitor quench Cool and Quench on Ice monitor->quench extract Neutralize & Extract quench->extract isolate Isolate Product extract->isolate

Caption: Workflow for this compound synthesis.

Logical Troubleshooting Flow: Temperature Excursion

G start Unexpected Temperature Rise stop_add Immediately Stop Reagent Addition start->stop_add max_cool Maximize Cooling stop_add->max_cool check_stir Is Agitation Effective? max_cool->check_stir inspect_stir Inspect Agitator (Motor, Impeller) check_stir->inspect_stir No temp_control Is Temperature Now Controlled? check_stir->temp_control Yes quench Initiate Emergency Quench Procedure inspect_stir->quench resume Resume Addition At Slower Rate temp_control->resume Yes temp_control->quench No

Caption: Emergency response workflow for a temperature excursion.

III. References

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap. (URL: )

  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )

  • Technical Support Center: Managing Thermal Runaway in Nitration Reactions - Benchchem. (URL: )

  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )

  • Synthesis of this compound - PrepChem.com. (URL: )

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (URL: )

  • Technical Support Center: Optimizing Temperature Control for Selective Nitration - Benchchem. (URL: )

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Technical Support Center: Minimizing the Formation of "Brown Yellow Smoke" During Nitration

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of brown-yellow smoke, primarily composed of nitrogen dioxide (NO₂), during nitration reactions. Our goal is to equip you with the knowledge to conduct safer, more efficient, and higher-yielding nitration experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "brown-yellow smoke" I see during my nitration reaction, and why is it a concern?

A1: The reddish-brown gas you are observing is nitrogen dioxide (NO₂), a toxic and corrosive gas.[1][2] Its formation is a common byproduct in nitration reactions, often resulting from the decomposition of nitric acid, especially at elevated temperatures.[3] Beyond the immediate safety hazards of inhaling a toxic gas, the excessive formation of NO₂ indicates suboptimal reaction conditions that can lead to reduced yield of your desired product, increased formation of impurities, and a higher risk of a runaway reaction.[4][5]

Q2: What is the fundamental chemical reaction that leads to the formation of NO₂ during nitration?

A2: Nitrogen dioxide is primarily formed from the thermal decomposition of nitric acid. The reaction is exacerbated by heat. While the primary goal of using a strong acid like sulfuric acid is to generate the nitronium ion (NO₂⁺), the actual electrophile in aromatic nitration, the highly exothermic nature of the reaction can lead to localized heating, promoting the decomposition of nitric acid into NO₂.[3][6]

Q3: How does temperature control directly impact the formation of this brown-yellow smoke?

A3: Temperature is the most critical parameter in controlling the formation of NO₂. Nitration reactions are highly exothermic, and without adequate cooling, the temperature can rise rapidly.[4] This excess heat accelerates the decomposition of nitric acid, leading to the vigorous evolution of brown NO₂ fumes.[3] Conversely, maintaining a low and stable temperature minimizes this decomposition, thereby reducing the formation of brown smoke and promoting the desired nitration pathway.

Q4: Can the reactivity of my starting material influence the amount of brown smoke generated?

A4: Absolutely. Highly activated aromatic compounds (e.g., phenols, anilines) are very reactive and can be nitrated under milder conditions, often at temperatures between -10°C and 5°C, which helps to suppress NO₂ formation.[4] In contrast, strongly deactivated substrates (e.g., nitrobenzene) require more forcing conditions, including higher temperatures (sometimes exceeding 60°C), which inherently increases the likelihood of nitric acid decomposition and the appearance of brown fumes.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your nitration experiments in a practical question-and-answer format.

Issue 1: Excessive Brown Fumes Despite a Low-Temperature Setup

Question: I'm running my nitration in an ice bath, but I'm still observing a significant amount of brown-yellow smoke. What could be going wrong?

Answer: This is a common and important issue to troubleshoot, as it can indicate a loss of control over the reaction's exotherm, even with external cooling. Here are the likely culprits and solutions:

  • Localized "Hot Spots": Inefficient stirring can lead to poor heat dissipation, creating localized areas of high temperature within the reaction mixture. This is where the decomposition of nitric acid is most likely to occur.

    • Solution: Ensure vigorous and consistent agitation throughout the reaction. Use a magnetic stir bar that is appropriately sized for your flask and a stir plate with sufficient power to create a good vortex.

  • Rapid Addition of Reagents: Adding the nitrating agent (or the substrate) too quickly can generate heat faster than your cooling bath can remove it.[5]

    • Solution: Add the reagent dropwise, ensuring that the internal temperature of the reaction mixture remains stable. A slow, controlled addition is crucial for managing the exotherm.[5]

  • Inaccurate Temperature Monitoring: The thermometer should be placed in the reaction mixture itself, not just in the cooling bath, to get an accurate reading of the internal temperature.

    • Solution: Always monitor the internal reaction temperature. This will give you a true indication of the reaction's progress and allow you to adjust the addition rate or cooling as needed.

Issue 2: Runaway Reaction

Question: My reaction temperature is rising rapidly and uncontrollably, and there's a vigorous evolution of brown fumes. What should I do?

Answer: A runaway reaction is a serious safety hazard.[5][7] Your immediate priority is to ensure your safety and the safety of those around you.

  • Immediate Actions:

    • If it is safe to do so, immediately stop the addition of any reagents.[5]

    • Alert your supervisor and any colleagues in the vicinity.

    • If the reaction is in a fume hood, ensure the sash is lowered.

    • Follow your laboratory's established emergency procedures. This may involve evacuating the immediate area.

  • Emergency Quenching (as a last resort and only if you are trained to do so):

    • If the situation allows and it is part of your lab's safety protocol, you can attempt to quench the reaction by pouring the reaction mixture into a large volume of crushed ice or ice-water.[5] Be aware that the dilution of concentrated sulfuric acid is also highly exothermic, so this should be done with extreme caution.[5]

Issue 3: Minimizing NOx Formation with Chemical Additives (Scavengers)

Question: Are there any chemical additives I can use to "scrub" or prevent the formation of brown fumes during my reaction?

Answer: Yes, certain reagents, often called NOx scavengers, can be used to react with and neutralize nitrogen oxides.

  • Hydrogen Peroxide: Can be added to the reaction mixture to oxidize nitrous acid (a precursor to NOx) back to nitric acid.[8] This is an effective way to suppress the evolution of brown fumes at the source.[8]

  • Sulfamic Acid: This reagent is known to react quantitatively with nitrous acid to produce nitrogen gas and water, effectively removing the precursor to NO₂.[9] It has been shown to reduce the aggressiveness of nitration conditions.[10]

  • Urea: While sometimes used, urea can lead to increased consumption of nitric acid and may affect the quality of the final product in some applications.[8]

Quantitative Data Summary

The following table provides a general guide to reaction temperatures for different classes of aromatic substrates. Note that these are starting points and may require optimization for your specific reaction.

Substrate ReactivityExample CompoundsTypical Temperature Range (°C)Rationale
Highly Activated Phenol, Aniline derivatives-10 to 5High reactivity allows for nitration at very low temperatures, minimizing side reactions and NOx formation.[4]
Moderately Activated Toluene, Anisole0 to 25Reaction proceeds at a reasonable rate at or below room temperature. Good temperature control is still crucial.
Unactivated Benzene25 to 50Higher temperatures may be needed to achieve a practical reaction rate. Exceeding 50°C increases the risk of dinitration.[4]
Deactivated Benzoic Acid, Nitrobenzene50 to >100Forcing conditions are required. Careful control of the exotherm is critical to prevent a runaway reaction.[4]

Visualizing the Factors Influencing NOx Formation

The following diagram illustrates the key experimental parameters that influence the formation of nitrogen dioxide during a nitration reaction and the strategies to mitigate it.

Nitration_NOx_Formation cluster_causes Primary Causes of NOx Formation cluster_consequences Consequences cluster_mitigation Mitigation Strategies High_Temperature High Reaction Temperature NOx_Formation Increased NOx (Brown Smoke) High_Temperature->NOx_Formation Runaway_Risk Increased Risk of Runaway Reaction High_Temperature->Runaway_Risk Rapid_Addition Rapid Reagent Addition Rapid_Addition->High_Temperature Poor_Stirring Poor Agitation Poor_Stirring->High_Temperature Substrate_Reactivity High Substrate Reactivity Substrate_Reactivity->High_Temperature Side_Reactions Side Reactions & Lower Yield NOx_Formation->Side_Reactions Temp_Control Precise Temperature Control (Cooling) Temp_Control->High_Temperature Mitigates Slow_Addition Slow, Controlled Addition Slow_Addition->Rapid_Addition Prevents Efficient_Stirring Efficient Stirring Efficient_Stirring->Poor_Stirring Prevents Scavengers Use of NOx Scavengers Scavengers->NOx_Formation Reduces

Caption: Factors influencing NOx formation and corresponding mitigation strategies.

Experimental Protocols

General Protocol for Aromatic Nitration with Minimized NOx Formation

This protocol provides a general framework. Always consult the literature for conditions specific to your substrate.

  • Preparation of the Nitrating Mixture:

    • In a flask submerged in an ice-salt bath, slowly add the required volume of concentrated nitric acid to concentrated sulfuric acid with continuous stirring.

    • Allow the mixture to cool to the target reaction temperature (e.g., 0-5°C).

  • Reaction Setup:

    • In a separate reaction vessel equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place your aromatic substrate, either neat or dissolved in a suitable solvent.

    • Cool the reaction vessel to the desired temperature using an appropriate cooling bath (e.g., ice-water or ice-salt).

  • Nitration:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate.

    • Carefully monitor the internal temperature and adjust the addition rate to maintain it within the desired range.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

    • Once the reaction is complete, quench it by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[5]

  • Work-up:

    • Isolate the product by filtration (if solid) or extraction with an appropriate organic solvent.

    • Wash the product or organic extract with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

References

  • Solvay. (n.d.). H2O2 Nitric Acid (NO3) with Hydrogen Peroxide Reaction Hazards.pdf.
  • Rossi, N. J. (n.d.). How to control NOx. P2 InfoHouse.
  • Boyd, S. E., et al. (1996). NOx DESTRUCTION IN SULPHURIC ACID. Google Patents.
  • Reduction of nitration aggressiveness with Sulfamic Acid. (n.d.). Solvay.
  • Vione, D., et al. (2005). New Processes in the Environmental Chemistry of Nitrite. 2. The Role of Hydrogen Peroxide. Environmental Science & Technology, 39(15), 5587-5595.
  • Why is nitration done at comparatively low temperatures? (2018, November 17). Quora.
  • Boyd, S. E., et al. (1999). Nox destruction in sulphuric acid. Google Patents.
  • Wang, Y., et al. (2023).
  • Control of Nitrogen Oxide Emissions by Hydrogen Peroxide-Enhanced Gas-Phase Oxidation Of Nitric Oxide. (1997). Environmental Science & Technology, 31(5), 1431-1436.
  • Method for removal of nitrogen oxides from stationary combustion sources. (2004). Google Patents.
  • Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2498.
  • van der Vliet, A., et al. (1999). Formation of Reactive Nitrogen Species during Peroxidase-catalyzed Oxidation of Nitrite. Journal of Biological Chemistry, 274(39), 27854-27862.
  • Nitration reaction safety. (2024, June 7). YouTube.
  • Suzuki, H., et al. (1995). Nitration of Aromatic Hydrocarbons and Halobenzenes Using NOx Catalyzed by Solid Acid Catalysts. Journal of the Japan Petroleum Institute, 38(5), 281-292.
  • Voina, A., Pantelimon, B., & Alecu, G. (2011). METHODS FOR MEASUREMENT, MONITORING AND CONTROL OF NOX EMISSIONS. INCD ECOIND – INTERNATIONAL SYMPOSIUM – SIMI 2011 “THE ENVIRONMENT AND THE INDUSTRY”.
  • Nitric acid - Incident management. (n.d.). GOV.UK.
  • Espey, M. G., et al. (2001). Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. Journal of Biological Chemistry, 276(32), 30085-30091.
  • Brisset, J. L., et al. (2006). Reduction of nitrite by sulfamic acid and sodium azide from aqueous solutions treated by gliding arc discharge.
  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 23-38.
  • Dong, M., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 30-52.
  • Appendix 1 Technologies available for measuring NOX. (n.d.). UK-AIR.
  • A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-8.
  • Smith, K., et al. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • METHOD 7—DETERMINATION OF NITROGEN OXIDE EMISSIONS FROM STATIONARY SOURCES. (2023, May 31). EPA.
  • Pasman, H. J., & Groothuizen, T. M. (1986). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • Scaling of NOx emissions from a laboratory-scale mild combustion furnace. (2014). Fuel, 128, 22-31.
  • Wild, R. J., et al. (2014). A Measurement of Total Reactive Nitrogen, NOy, together with NO2, NO, and O3 via Cavity Ring-down Spectroscopy. Analytical Chemistry, 86(15), 7845-7852.
  • Kletz, T. A. (2001). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin, 158, 3-8.
  • Causes of Nitration in Engine Oil. (n.d.). Machinery Lubrication.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate.
  • Sarpong, R. (2016, November 22). Quenching of Pyrophoric Materials. Richmond Sarpong Group.
  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • What causes nitration in gas engine oils and how to avoid it? (2019, October 14). Q8Oils.
  • Wang, Y., et al. (2019). The formation of nitro-aromatic compounds under high NOx and anthropogenic VOC conditions in urban Beijing, China. Atmospheric Chemistry and Physics, 19(11), 7649-7663.
  • NOx Formation Mechanism and Emission Prediction in Turbulent Combustion: A Review. (2022). Energies, 15(15), 5587.
  • Laboratory Investigation of Renoxification from the Photolysis of Inorganic Particulate Nitrate. (2021). Environmental Science & Technology, 55(3), 1629-1637.
  • EAS Nitration. (2018, September 20). YouTube.

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Technical Support Center: HPLC Analysis of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2,3-Dimethyl-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the chromatographic analysis of this compound. By understanding the unique chemical nature of this analyte, we can systematically diagnose and resolve issues to ensure robust and reliable analytical results.

Analyte at a Glance: Understanding this compound

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound (CAS: 37699-43-7), as these fundamentally dictate its chromatographic behavior.

This compound is a heterocyclic organic compound.[1] It presents as a yellow to pale yellow crystalline powder and is soluble in polar solvents like methanol.[2][3] The molecule possesses several key features that influence its analysis by High-Performance Liquid Chromatography (HPLC):

  • High Polarity: The N-oxide group significantly increases the molecule's polarity and hydrogen bonding potential compared to its parent pyridine.[4][5] This makes it very water-soluble and can lead to poor retention on traditional reversed-phase (RP) columns.

  • Aromatic and Nitro Groups: The pyridine ring and the nitro group allow for strong UV absorbance, making UV detection a suitable choice for quantification.[6] The nitro group also contributes to the molecule's polar nature.

  • Weak Basicity: The predicted pKa of the conjugate acid is approximately -1.03, meaning it is a very weak base.[7] This suggests that secondary interactions with acidic silanol groups on silica-based columns can be a primary cause of poor peak shape (tailing).[8]

These properties necessitate a carefully considered approach to HPLC method development and troubleshooting. This guide addresses the most common issues in a practical question-and-answer format.

Recommended Starting HPLC Conditions

This table provides a robust starting point for method development. Parameters may require optimization based on your specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale & Key Considerations
HPLC System Standard HPLC or UHPLCEnsure system is well-maintained with minimal dead volume.
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmPhenyl phases offer alternative selectivity for aromatic and nitroaromatic compounds through π-π interactions.[9] A modern, end-capped C18 column with low silanol activity is also a good alternative.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier suitable for LC-MS and helps to suppress the ionization of residual silanol groups on the column, improving peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for nitroaromatics as it can provide better peak shape and efficiency.[9]
Gradient 5% to 60% B over 15 minutesA gradient is recommended to ensure elution of the polar analyte while also cleaning the column of any less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust for different column dimensions.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Vol. 5 µLKeep volume low to prevent peak distortion. Ensure sample is dissolved in the initial mobile phase composition or a weaker solvent.
Detection UV, 330 nmBased on the UV spectrum of the related 4-nitropyridine N-oxide, which shows significant absorbance in the 330-355 nm range.[11] A photodiode array (PDA) detector is recommended to confirm peak purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Retention Time & Peak Elution Issues

Q1: My peak for this compound is eluting at or very near the solvent front (void volume). How can I increase its retention?

This is a common issue for highly polar compounds like pyridine N-oxides on reversed-phase columns. The analyte has a stronger affinity for the polar mobile phase than the non-polar stationary phase.

Causality: Insufficient hydrophobic interaction between the analyte and the C18/C8 stationary phase.

Solutions:

  • Decrease Mobile Phase Polarity: Increase the proportion of the aqueous component (Mobile Phase A) at the start of your gradient. You may need to begin with 98-100% aqueous mobile phase.

  • Change Stationary Phase:

    • Phenyl Column: As recommended, a phenyl-based column can increase retention through π-π interactions with the analyte's aromatic ring.

    • Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which promotes retention of polar analytes under highly aqueous conditions.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): If retention is still poor, HILIC is an excellent alternative. This technique uses a polar stationary phase (e.g., bare silica, diol) and a high organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing strong retention for very polar compounds.

Category 2: Peak Shape Problems

Q2: I am observing significant peak tailing for my analyte. What is the cause and how can I fix it?

Peak tailing is arguably the most frequent issue encountered with this class of compounds. It is often characterized by an asymmetric peak with a drawn-out trailing edge.

Causality: The primary cause is secondary ionic interactions between the weakly basic analyte and ionized residual silanol groups (Si-O⁻) on the silica backbone of the stationary phase.[12] These interactions create an alternative, slower retention mechanism, leading to peak tailing.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Low? (e.g., < 3 with Formic/TFA) start->check_ph check_column Using a Modern, High-Purity End-capped Column? check_ph->check_column Yes solution_ph Decrease pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid check_ph->solution_ph No check_overload Is Analyte Overloaded? check_column->check_overload Yes solution_column Switch to a Column with Low Silanol Activity (e.g., Phenyl, Polar-Embedded) check_column->solution_column No solution_overload Reduce Injection Concentration or Volume check_overload->solution_overload Yes resolved Peak Shape Improved check_overload->resolved No solution_ph->resolved solution_column->resolved solution_overload->resolved

Caption: Decision tree for diagnosing and resolving peak tailing.

Step-by-Step Solutions:

  • Lower Mobile Phase pH: Ensure the mobile phase pH is low (ideally between 2.5 and 3.0). Using an acidic additive like 0.1% formic acid or phosphoric acid protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing unwanted ionic interactions.[10]

  • Use a High-Purity, End-capped Column: Modern columns are made with high-purity silica with fewer metal impurities and are "end-capped" to block most residual silanols. If you are using an older column (Type A silica), switching to a modern one can dramatically improve peak shape.

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you are likely overloading the column. Reduce the sample concentration or injection volume.

  • Consider Mobile Phase Additives: While less common with modern columns, adding a competitive base like triethylamine (TEA) was a traditional approach. However, this is not recommended for LC-MS applications due to ion suppression.

Q3: My peak is fronting (a sharp rise with a sloping front). What could be the issue?

Peak fronting is less common than tailing for this analyte but can occur.

Causality:

  • Sample Solvent Effect: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile or methanol when the mobile phase starts at 5% organic) can cause the peak to front. The sample band travels too quickly at the point of injection, distorting the peak.

  • Column Overload (Volume): Injecting too large a volume of sample, even if dilute, can also lead to fronting.

Solutions:

  • Match Sample Solvent to Mobile Phase: Always aim to dissolve your sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

  • Reduce Injection Volume: Try reducing the injection volume by half to see if the peak shape improves.

Category 3: Sensitivity and Baseline Issues

Q4: I am seeing a noisy or drifting baseline. How can I improve it?

A stable baseline is critical for accurate quantification, especially at low analyte concentrations.

Causality:

  • Mobile Phase Issues: Poorly mixed mobile phases, buffer precipitation, or contaminated solvents are common culprits.

  • Detector Issues: A failing lamp in the UV detector can cause significant noise.

  • System Contamination: Contaminants built up in the system or on the column can bleed off, causing baseline drift.

Solutions:

  • Prepare Fresh Mobile Phase: Always use high-purity, HPLC-grade solvents and additives. Filter aqueous mobile phases and sonicate or use an online degasser to remove dissolved gases.

  • Systematic Flushing: If contamination is suspected, flush the system with a series of strong and weak solvents. A common sequence is to flush with water, then isopropanol, then the mobile phase.

  • Check Detector Lamp: Most HPLC software tracks lamp usage hours. If the lamp is near the end of its rated life, replace it.

Q5: What can I do if my method lacks the required sensitivity?

If the peak response is too low for accurate quantification, several parameters can be adjusted.

Solutions:

  • Optimize Detection Wavelength: Use a PDA detector to scan the UV-Vis spectrum of your analyte peak. Ensure you are monitoring at the wavelength of maximum absorbance (λ-max), which is expected to be around 330 nm.

  • Increase Injection Volume/Concentration: Carefully increase the amount of sample injected. Be mindful of potential column overload, as discussed in Q2.

  • Use a Longer Pathlength Flow Cell: Many detectors have optional flow cells with longer pathlengths (e.g., 60 mm vs. a standard 10 mm), which will proportionally increase the absorbance signal according to the Beer-Lambert Law.

  • Switch to Mass Spectrometry (MS) Detection: If UV sensitivity is insufficient, LC-MS provides significantly higher sensitivity and selectivity. The use of a volatile mobile phase (0.1% formic acid in water/acetonitrile) is directly compatible with this technique.

By methodically addressing these common issues and understanding the underlying chemical principles, you can develop a robust and reliable HPLC method for the analysis of this compound.

References

  • SIELC Technologies. (n.d.). Separation of 4-Nitropyridine-1-oxide on Newcrom R1 HPLC column.
  • Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139.
  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. University of Liverpool.
  • Abraham, M. H., Acree, W. E., Jr., & Leo, A. J. (2014). The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides. New Journal of Chemistry, 38(10), 4893-4901.
  • Gawelda, D., et al. (2012). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. Physical Chemistry Chemical Physics, 14(30), 10565-10575.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research.
  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1993). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 90(3), 1190-1193.
  • Cheong, W. J., & Lee, S. H. (1994). Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping.
  • SpectraBase. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide. John Wiley & Sons, Inc.
  • Kamlet, M. J., & Taft, R. W. (1979). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 44(25), 4645-4647.
  • Chemsrc. (n.d.). This compound.
  • Zhang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
  • Singh, S., & Kumar, V. (2023). High Performance Liquid Chromatography: An Overview. International Journal of Pharmaceutical Sciences and Research, 14(9), 4268-4279.
  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC.
  • Research Journal of Pharmacy and Technology. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information.
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • Tradeindia. (n.d.). 2,3, Di Methyl 4-Nitro Pyridine N-Oxide Cas No: 37699-43-7.

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Technical Support Center: Recrystallization of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of 2,3-Dimethyl-4-nitropyridine 1-oxide (CAS No. 37699-43-7). This document offers in-depth, field-proven insights into solvent selection, protocol optimization, and troubleshooting common issues encountered during the purification of this critical pharmaceutical intermediate.

Introduction to the Purification Challenge

This compound is a key building block in the synthesis of various pharmaceuticals.[1] Its purity is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is the most effective method for its purification, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures. The presence of both a polar N-oxide group and a nitro group, along with the dimethyl-substituted pyridine ring, gives the molecule a unique polarity that requires careful consideration for solvent selection.[2] This guide will walk you through a logical, evidence-based approach to achieving high purity this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to developing a successful recrystallization protocol.

PropertyValueSource(s)
Appearance Yellow to pale yellow crystalline powder[3]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [4]
Melting Point 90-98 °C[3][4]
Solubility Soluble in methanol, slightly soluble in chloroform, generally more soluble in polar solvents.[2][3][5]
Stability Stable under recommended storage conditions; reported to be hygroscopic.[3][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the recrystallization of this compound.

Q1: What is the best starting point for selecting a recrystallization solvent?

A1: Based on experimental evidence, a mixed solvent system of ethanol and n-pentane is a proven choice.[7] The general principle is to dissolve the compound in a "good" solvent (in which it is soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) to induce crystallization upon cooling.

  • Rationale: this compound's polarity makes it soluble in alcohols like ethanol, especially when heated. n-Pentane, a nonpolar solvent, acts as an anti-solvent. This combination allows for fine-tuning of the solubility to achieve a good recovery of pure crystals.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue, particularly with compounds that have a relatively low melting point or when the solution is supersaturated.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of the "good" solvent (e.g., ethanol) until the oil redissolves completely.

    • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Reduce the concentration: The initial solution might be too concentrated. Add more of the "good" solvent and then proportionally more of the "poor" solvent.

    • Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.

    • Add a seed crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.

Q3: The recovery of my purified product is very low. How can I improve the yield?

A3: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use only the minimum volume of hot solvent required to fully dissolve the crude product. An excess of solvent will retain more of your compound in the solution upon cooling.

    • Ensure adequate cooling: Cool the solution in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize crystal precipitation.

    • Check the filtrate: If you suspect significant product loss, you can try to concentrate the mother liquor (the liquid filtered off from the crystals) and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

    • Avoid premature crystallization: If the product crystallizes in the funnel during hot filtration (if performed), this can lead to loss. Ensure your filtration apparatus is hot and perform the filtration quickly.

Q4: The color of my product hasn't improved after recrystallization. What's wrong?

A4: If colored impurities persist, they may have similar solubility properties to your target compound.

  • Troubleshooting Steps:

    • Use activated carbon (charcoal): Add a small amount of activated carbon to the hot solution before filtration. Charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb your product.

    • Perform a second recrystallization: A second pass through the recrystallization process can often remove stubborn impurities.

Q5: Can I use a single solvent system for recrystallization?

A5: Yes, a single solvent system can be effective if you find a solvent in which this compound is highly soluble at high temperatures but has low solubility at low temperatures.

  • Candidate Solvents:

    • Methanol: The compound is known to be soluble in methanol.[3] You would need to determine the solubility at room temperature versus its boiling point.

    • Ethanol or Isopropanol: These are also good candidates to test.

  • Screening Protocol:

    • Place a small amount of the crude product in a test tube.

    • Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is likely too good for recrystallization.

    • If it is sparingly soluble or insoluble at room temperature, heat the mixture. If it dissolves completely upon heating, it is a good candidate.

    • Allow the solution to cool to see if crystals form.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/n-Pentane Mixed Solvent System

This protocol is based on a documented successful recrystallization method.[7]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • n-Pentane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and gently heat the mixture to reflux until the solid completely dissolves.

  • While the solution is still hot, add n-pentane dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold n-pentane.

  • Dry the purified crystals under vacuum.

Protocol 2: Solvent Screening for Single-Solvent Recrystallization

Procedure:

  • In separate test tubes, place approximately 50 mg of crude this compound.

  • To each test tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, observing the solubility.

  • For solvents where the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath.

  • Observe if the compound dissolves at the higher temperature.

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath.

  • A suitable single solvent will show low solubility at low temperatures and high solubility at high temperatures, resulting in good crystal formation upon cooling.

Logical Workflow and Visualization

The following diagram illustrates the decision-making process for selecting and troubleshooting a recrystallization solvent for this compound.

Recrystallization_Workflow start Start: Crude this compound solvent_selection Solvent System Selection start->solvent_selection single_solvent Option 1: Single Solvent (e.g., Methanol, Ethanol) solvent_selection->single_solvent Test Solubility mixed_solvent Option 2: Mixed Solvent (e.g., Ethanol/n-Pentane) solvent_selection->mixed_solvent Proven Method dissolution Dissolve in Minimum Hot Solvent single_solvent->dissolution mixed_solvent->dissolution cooling Slow Cooling dissolution->cooling crystallization Crystals Form? cooling->crystallization filtration Vacuum Filtration & Washing crystallization->filtration Yes troubleshooting Troubleshooting crystallization->troubleshooting No drying Drying filtration->drying pure_product Pure Product drying->pure_product oiling_out Problem: Oiling Out troubleshooting->oiling_out low_yield Problem: Low Yield troubleshooting->low_yield colored_product Problem: Colored Product troubleshooting->colored_product reheat_add_solvent Re-heat, Add More 'Good' Solvent oiling_out->reheat_add_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling check_filtrate Concentrate Mother Liquor low_yield->check_filtrate use_charcoal Use Activated Carbon colored_product->use_charcoal reheat_add_solvent->dissolution slow_cooling->cooling use_charcoal->dissolution

Caption: Decision workflow for recrystallization of this compound.

References

  • PrepChem. Synthesis of this compound. [Link]
  • Chemsrc. This compound | CAS#:37699-43-7. [Link]
  • LookChem. This compound. [Link]
  • Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - CN104592107A.
  • Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. [Link]
  • Eureka. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. [Link]

Sources

Technical Support Center: Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical work-up phase of this synthesis. Our goal is to equip you with the necessary knowledge to navigate potential challenges and ensure a successful and reproducible outcome.

Understanding the Work-Up: From Reaction Quench to Pure Product

The synthesis of this compound, a key intermediate in the production of pharmaceuticals like lansoprazole and rabeprazole, typically involves the nitration of 2,3-dimethylpyridine 1-oxide using a mixture of concentrated sulfuric acid and nitric acid or a combination of potassium nitrate and sulfuric acid.[1][2] The work-up procedure is a critical stage that involves separating the desired product from the highly acidic reaction medium and various byproducts. A successful work-up is paramount for achieving high yield and purity.

The following sections provide a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions to address common issues encountered during the work-up process.

Detailed Work-up Protocol

This protocol is a synthesis of established methods for the work-up of this compound.[2][3][4][5][6][7]

Materials and Equipment:

  • Reaction mixture containing this compound

  • Crushed ice

  • Saturated sodium carbonate solution or sodium carbonate monohydrate

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beakers, separatory funnel, Buchner funnel, and filter paper

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/n-pentane or acetone)

  • pH indicator paper or a pH meter

Step-by-Step Procedure:

  • Quenching the Reaction:

    • Carefully cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a significant amount of crushed ice (approximately 10 times the volume of the reaction mixture).

    • Slowly and cautiously pour the cooled reaction mixture onto the crushed ice with gentle stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralization:

    • While monitoring the pH, slowly add a saturated aqueous solution of sodium carbonate or solid sodium carbonate monohydrate in small portions to the acidic mixture.[3][6]

    • Caution: Vigorous foaming will occur due to the release of carbon dioxide. Add the neutralizing agent slowly to control the effervescence.

    • Continue adding the base until the pH of the solution reaches 7-8.

  • Isolation of the Crude Product:

    • Method A: Filtration (if a precipitate forms)

      • If a yellow solid precipitates upon neutralization, collect the solid by suction filtration using a Buchner funnel.[6][7]

      • The precipitate will likely contain the product and inorganic salts (e.g., sodium sulfate).

      • Wash the solid thoroughly with cold water to remove most of the inorganic salts.

    • Method B: Liquid-Liquid Extraction

      • Transfer the neutralized mixture to a separatory funnel.

      • Extract the aqueous phase three times with a suitable organic solvent like dichloromethane.[2][4][5]

      • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the organic phase using a rotary evaporator to obtain the crude, faint yellow this compound.[2][5]

  • Purification:

    • The crude product can be further purified by recrystallization.

    • Common solvent systems for recrystallization include ethanol/n-pentane or acetone.[3][7]

    • Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals.

    • Collect the purified crystals by filtration and dry them under vacuum. The expected melting point of the purified product is in the range of 92-96 °C.[1]

Work-up Procedure Workflow

Workup_Workflow A Reaction Mixture (Product in H₂SO₄/HNO₃) B Quenching (Pour onto ice) A->B Cool C Neutralization (Add Na₂CO₃ to pH 7-8) B->C Slowly D Product Isolation C->D E Filtration (Collect solid) D->E Precipitate forms F Liquid-Liquid Extraction (with CH₂Cl₂) D->F No precipitate I Crude Product E->I Wash with H₂O G Drying (Anhydrous Na₂SO₄) F->G Combine organic layers H Solvent Evaporation (Rotary Evaporator) G->H H->I J Recrystallization (e.g., Ethanol/Pentane) I->J K Pure Crystalline Product J->K

Sources

Effect of water content on the nitration of 2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of 2,3-Dimethylpyridine 1-Oxide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the nitration of 2,3-dimethylpyridine 1-oxide. This resource is designed to provide in-depth, practical guidance to professionals engaged in the synthesis of 4-nitro-2,3-dimethylpyridine 1-oxide, a key intermediate in pharmaceutical manufacturing.[1][2] This guide addresses common challenges, explains the underlying chemical principles, and offers robust protocols to ensure successful and reproducible outcomes. The central focus is the critical role of water content, a parameter that profoundly influences reaction yield and purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role of water in the nitration of 2,3-dimethylpyridine 1-oxide.

Q1: Why is controlling water content so critical in this specific nitration reaction?

A1: The nitration of 2,3-dimethylpyridine 1-oxide relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3] Sulfuric acid protonates nitric acid, which then loses a water molecule to form NO₂⁺. This process is an equilibrium. Water is a product of this equilibrium; therefore, the presence of excess water in the reaction medium will shift the equilibrium to the left, reducing the concentration of the active nitronium ion electrophile. This leads to a decreased reaction rate and lower yields of the desired 4-nitro product. For sensitive substrates like pyridine N-oxides, maintaining an "inherently anhydrous medium" is key to achieving high conversion.[4][5][6]

Q2: What is the primary role of concentrated sulfuric acid in this reaction?

A2: Concentrated sulfuric acid serves two primary functions:

  • Catalyst and Reagent: It acts as an acid catalyst to facilitate the formation of the nitronium ion (NO₂⁺) from nitric acid.[3]

  • Dehydrating Agent: It sequesters the water molecule produced during the formation of the nitronium ion and any water present in the reagents, driving the equilibrium towards the formation of the electrophile.[2][7][8] This dehydrating capability is crucial for maximizing the yield.[2][7]

Q3: Can I use standard concentrated nitric acid (65-70%) for this reaction?

A3: While some procedures may use concentrated nitric acid[9], achieving high yields often requires fuming nitric acid or using a nitrating system that rigorously excludes water.[10][11] A comparative example showed that using 65% nitric acid resulted in a 60.1% yield with 82% purity, whereas an alternative anhydrous method using potassium nitrate and sulfuric acid achieved a 92.9% yield with 99% purity.[7] The significant water content in standard concentrated nitric acid can inhibit the reaction. To counteract this, using fuming sulfuric acid (oleum) or other dehydrating agents like phosphorus pentoxide can be employed to create a virtually anhydrous environment.[4][5][6]

Q4: How does the N-oxide group facilitate nitration at the 4-position?

A4: The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution.[8][12] The N-oxide group transforms this reactivity. The oxygen atom can donate electron density back into the pyridine ring through resonance, increasing the electron density, particularly at the 2- and 4-positions.[10][13] This activation makes the ring susceptible to attack by the nitronium ion, with the 4-position being the primary site of substitution for 2,3-dimethylpyridine 1-oxide.[14][15][16]

Visualizing the Mechanism: The Role of Water

The diagram below illustrates the equilibrium for the formation of the nitronium ion (NO₂⁺), the key electrophile for nitration. It highlights how water (H₂O) shifts the equilibrium away from the active electrophile, thereby inhibiting the reaction.

Nitronium_Formation cluster_reactants Reactants cluster_intermediate Intermediate & Products cluster_electrophile Active Electrophile Formation HNO3 Nitric Acid (HNO₃) H2NO3_plus Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3_plus Protonation H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->H2NO3_plus Protonation HSO4_minus Bisulfate (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) H2NO3_plus->NO2_plus Dehydration NO2_plus->H2NO3_plus Inhibition by Water H2O Water (H₂O) H2O->H2NO3_plus Inhibition by Water

Sources

Validation & Comparative

A Comparative Guide to Nitrating Agents for the Synthesis of 2,3-Dimethylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethyl-4-nitropyridine 1-oxide, also known as 4-nitro-2,3-lutidine N-oxide, is a pivotal intermediate in the synthesis of prominent pharmaceutical compounds, including the proton pump inhibitors lansoprazole and rabeprazole.[1][2][3][4] The strategic introduction of a nitro group at the C-4 position is a critical step that facilitates further molecular elaboration. The direct electrophilic nitration of the parent pyridine ring is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack and often requires harsh conditions.[3][5] A more effective and widely adopted strategy involves the preliminary oxidation of the pyridine nitrogen to its N-oxide. This N-oxide functionality activates the pyridine ring, particularly at the C-4 position, rendering it susceptible to electrophilic substitution.[6][7][8]

This guide provides a comprehensive comparison of the common nitrating agents employed for the synthesis of 2,3-dimethylpyridine 1-oxide, offering an in-depth analysis of their performance, mechanistic pathways, and operational considerations. The content herein is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic transformation.

Mechanistic Overview: The Role of the N-Oxide

The enhanced reactivity of pyridine N-oxides towards electrophilic nitration is a direct consequence of the N-oxide group's electronic effects. The oxygen atom can donate electron density into the aromatic system via resonance, increasing the electron density at the C-2, C-4, and C-6 positions.[7] However, electrophilic attack, such as nitration, occurs selectively at the C-4 position.[6] This regioselectivity is a key advantage, simplifying product purification and improving overall process efficiency. The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C-4 position of the pyridine N-oxide ring.

Nitration_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution Nitrating_Agent Nitrating Agent (e.g., HNO₃ + H₂SO₄) NO2_plus NO₂⁺ (Nitronium Ion) Nitrating_Agent->NO2_plus Protonation & Dehydration Start_Mat 2,3-Dimethylpyridine 1-Oxide Intermediate Sigma Complex (Resonance Stabilized) Start_Mat->Intermediate + NO₂⁺ Product 2,3-Dimethyl-4-nitropyridine 1-Oxide Intermediate->Product - H⁺

Figure 1: General mechanism for the nitration of 2,3-dimethylpyridine 1-oxide.

Comparative Analysis of Nitrating Systems

The choice of nitrating agent is critical and influences reaction efficiency, safety, and environmental impact. The two most prevalent systems for this specific transformation are the conventional mixed acid system and a solid-phase nitrate salt system.

System 1: Mixed Acid (Concentrated HNO₃ / H₂SO₄)

This is the classical and most frequently cited method for the nitration of pyridine N-oxides.[2][4][9]

  • Mechanism & Causality: Concentrated sulfuric acid serves multiple crucial roles. It acts as a solvent, a protonating agent, and a powerful dehydrating agent. It protonates nitric acid, facilitating the subsequent loss of a water molecule to generate the active electrophile, the nitronium ion (NO₂⁺). The high acidity of the medium ensures a sufficient concentration of the nitronium ion to drive the reaction.

  • Performance: This method is effective, but yields can be variable. A comparative example in patent literature reported a yield of 60.1% with a purity of 82% after a 12-hour reaction.[2][4] Another protocol suggests a 24-hour reaction at 90°C.[9] The longer reaction times and moderate yields are notable drawbacks.

  • Safety & Handling: This system involves the handling of highly corrosive concentrated and/or fuming acids. A significant operational hazard is the generation of large quantities of brownish-yellow nitrogen oxide (NOx) fumes, particularly during the reaction and work-up phases.[1][3] These fumes are toxic and corrosive, necessitating the use of an efficient fume hood and appropriate personal protective equipment (PPE).[3] The reaction is also highly exothermic, requiring careful temperature control during the addition of reagents.

System 2: Potassium Nitrate / H₂SO₄

An alternative approach, detailed in recent patents, replaces liquid nitric acid with a solid nitrate salt, typically potassium nitrate (KNO₃).[1][2][4]

  • Mechanism & Causality: In this system, potassium nitrate is dissolved in concentrated sulfuric acid, where it is protonated to form nitric acid in situ. The sulfuric acid then promotes the formation of the nitronium ion, similar to the mixed acid method. The key difference is the controlled, gradual generation of the nitrating species from a solid precursor.

  • Performance: This method has demonstrated significant advantages in both reaction time and product yield. Published examples report yields as high as 91.1-92.9% with 99% purity, achieved in reaction times of just 1-2 hours at 80-90°C.[1][4] This represents a substantial improvement in process efficiency.

  • Safety & Handling: The primary advantage of this system is the avoidance of handling fuming or concentrated nitric acid. This method is reported to generate no brown-yellow smoke during the reaction or post-treatment, leading to a friendlier operating environment and reduced equipment corrosion.[1][2] While concentrated sulfuric acid is still required, the overall safety profile is improved.

Quantitative Performance Summary

The table below summarizes the key performance indicators for the two primary nitrating systems based on available experimental data.

Nitrating Agent SystemReactantsTemperature ProfileReaction TimeReported YieldReported PurityKey Advantages & Disadvantages
Mixed Acid Conc. HNO₃ / H₂SO₄0-5°C (addition), then 85-90°C[2][4]12 - 24 hours[2][9]~60%[2][4]~82%[2][4](-) Long reaction time(-) Lower yield & purity(-) Generates toxic NOx fumes(-) Highly corrosive reagents
Potassium Nitrate KNO₃ / H₂SO₄-10°C to 5°C (addition), then 80-90°C[1][4]1 - 2 hours[1][4]>91%[1][4]>99%[1][4](+) High yield & purity(+) Short reaction time(+) No toxic fumes generated(+) Avoids handling conc. HNO₃

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating reaction monitoring to ensure completion, a critical aspect of trustworthy and reproducible science.

Protocol 1: Mixed Acid (HNO₃/H₂SO₄) Nitration

(Based on the comparative example in CN104592107B)[4]

Materials:

  • 2,3-Dimethylpyridine 1-oxide (12.3 g)

  • Concentrated Sulfuric Acid (98%, 65 g)

  • Nitrating Mixture: Concentrated Nitric Acid (65%, 38 g) in Concentrated Sulfuric Acid (98%, 190 g)

  • Dichloromethane

  • Water & Ice

Procedure:

  • In a suitable reaction flask equipped with a stirrer, thermometer, and addition funnel, dissolve 12.3 g of 2,3-dimethylpyridine 1-oxide in 65 g of concentrated sulfuric acid.

  • Cool the solution to between 0°C and 5°C using an ice bath.

  • Slowly add the pre-prepared nitrating mixture (38 g of 65% HNO₃ in 190 g H₂SO₄) dropwise via the addition funnel, ensuring the internal temperature is maintained between 0°C and 5°C.

  • After the addition is complete, slowly warm the reaction mixture to 85-90°C.

  • Maintain the temperature and stir for 12 hours. Monitor the reaction progress by HPLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with stirring.

  • Extract the aqueous solution three times with dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Potassium Nitrate (KNO₃/H₂SO₄) Nitration

(Based on the inventive example in CN104592107A)[1]

Materials:

  • 2,3-Dimethylpyridine 1-oxide (12.3 g)

  • Concentrated Sulfuric Acid (98%, 92 g)

  • Potassium Nitrate Solution: Potassium Nitrate (14.15 g) in Concentrated Sulfuric Acid (98%, 100 g)

  • Dichloromethane

  • Water & Ice

Procedure:

  • In a suitable reaction flask, dissolve 12.3 g of 2,3-dimethylpyridine 1-oxide in 92 g of concentrated sulfuric acid.

  • Cool the solution to between -10°C and -5°C using an appropriate cooling bath.

  • Slowly add the pre-prepared sulfuric acid solution of potassium nitrate dropwise, maintaining the internal temperature between -10°C and -5°C.

  • After the addition is complete, warm the reaction mixture to 80-85°C.

  • Maintain the temperature and stir for 2 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the mixture to room temperature.

  • Add water to the reaction mixture with stirring, which may cause precipitation. Filter the mixture.

  • Extract the filtrate three times with dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure to yield the light-yellow product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve 2,3-Dimethylpyridine 1-Oxide in Conc. H₂SO₄ Cool Cool Mixture (-10°C to 5°C) Start->Cool Add Dropwise Addition of Nitrating Agent (KNO₃/H₂SO₄ or HNO₃/H₂SO₄) Cool->Add Heat Heat Reaction (80-90°C) Add->Heat Monitor Monitor by HPLC (1-12 hours) Heat->Monitor Quench Cool to RT & Quench (Pour onto Ice/Water) Monitor->Quench Extract Extract with Dichloromethane (3x) Quench->Extract Concentrate Concentrate Organic Phase (Rotary Evaporation) Extract->Concentrate Product Isolate Final Product Concentrate->Product

Figure 2: General experimental workflow for the nitration of 2,3-dimethylpyridine 1-oxide.

Conclusion and Expert Recommendation

For the synthesis of this compound, the evidence strongly favors the use of potassium nitrate in concentrated sulfuric acid as the nitrating system. This method offers a clear and compelling set of advantages over the traditional mixed acid approach. The dramatic reduction in reaction time from over 12 hours to just 1-2 hours, coupled with a significant increase in both yield (>91%) and purity (>99%), makes it a superior choice from a process chemistry and efficiency standpoint.

Furthermore, the enhanced safety profile—eliminating the handling of concentrated nitric acid and the generation of toxic NOx fumes—addresses critical environmental, health, and safety (EHS) concerns. For researchers and drug development professionals, adopting the KNO₃/H₂SO₄ system can lead to a more robust, scalable, and environmentally responsible synthesis of this key pharmaceutical intermediate.

References

  • Linton's Theory Correction. (n.d.). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration.
  • PrepChem. (n.d.). Synthesis of this compound.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
  • Integra. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • Patsnap. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Katiyar, D. (n.d.). Pyridine Lecture Notes.
  • BenchChem. (2025). Experimental setup for nitration of dimethylpyridines.
  • Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Organic Chemistry Portal. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube.

Sources

A Comparative Guide to the Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide: Potassium Nitrate vs. Nitric Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the production of key intermediates with high purity, yield, and operational safety is paramount. 2,3-Dimethyl-4-nitropyridine 1-oxide is one such critical building block, serving as a precursor for blockbuster proton pump inhibitors (PPIs) like lansoprazole and rabeprazole[1][2]. The pivotal step in its synthesis is the nitration of 2,3-dimethylpyridine 1-oxide. This guide provides an in-depth, data-driven comparison of the two predominant methodologies for this transformation: the classical approach using a mixed acid system of nitric and sulfuric acid, and a more contemporary method employing potassium nitrate in sulfuric acid.

This analysis is designed for researchers, chemists, and process development professionals, offering insights into the mechanistic nuances, performance metrics, and safety profiles that inform the selection of the optimal nitrating agent for laboratory and industrial-scale applications.

Theoretical Framework: The Electrophilic Nitration of Pyridine N-Oxides

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. Direct nitration of pyridine is notoriously difficult, requiring harsh conditions and resulting in low yields. However, the formation of the N-oxide dramatically alters the electronic landscape of the ring. The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the C2 and C4 positions, thereby activating the ring for electrophilic attack[3].

The regioselectivity of the reaction overwhelmingly favors the C4 position for 2,3-dimethylpyridine 1-oxide. This is because the active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the strong dehydrating action of concentrated sulfuric acid on either nitric acid or potassium nitrate[4]. The subsequent electrophilic attack on the electron-rich C4 position leads to the desired product.

cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ or KNO₃ NO2_ion NO₂⁺ (Nitronium Ion) HNO3->NO2_ion + H₂SO₄ H2SO4 H₂SO₄ (catalyst, dehydrating agent) Substrate 2,3-Dimethylpyridine 1-oxide NO2_ion->Substrate Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + NO₂⁺ Product 2,3-Dimethyl-4-nitropyridine 1-oxide Intermediate->Product - H⁺

Caption: General mechanism for the nitration of pyridine N-oxide.

Performance and Data: A Head-to-Head Comparison

The choice between potassium nitrate and nitric acid is not merely one of reagent preference but has profound implications for reaction efficiency, product quality, and operational safety. Experimental data from comparative studies reveals a clear advantage for the potassium nitrate-based system.

ParameterPotassium Nitrate / H₂SO₄Nitric Acid / H₂SO₄Rationale & Causality
Yield 90.0% - 92.3% [5]~60.1%[6]The nitric acid method often uses aqueous concentrated nitric acid (e.g., 65%), introducing water that can hinder the reaction and reduce yield. Potassium nitrate, a solid, avoids this issue[6].
Purity (HPLC) ~99% [5]~82%[6]The cleaner reaction profile and reduced side reactions with the potassium nitrate system lead to a significantly purer crude product, simplifying downstream purification.
Reaction Time 0.5 - 2 hours at 80-120°C[5]~12 hours at 85-90°C[6]The potassium nitrate method demonstrates markedly faster kinetics, significantly shortening process cycle times, which is a major advantage in production environments.
Operating Temp. Addition: -10 to 20°C; Reaction: 80-120°C[5]Addition: 0 to 5°C; Reaction: 85-90°C[6]While reaction temperatures are similar, the potassium nitrate method offers a wider and more flexible temperature window for both the addition and reaction phases.
Safety Profile Superior Poor The primary differentiator. The nitric acid method generates copious amounts of toxic, corrosive brown nitrogen oxide (NOx) fumes. The potassium nitrate method eliminates this hazard, creating a safer and more environmentally friendly process[1][5].

Experimental Protocols: A Step-by-Step Guide

To provide a practical context to the data, detailed, self-validating protocols for both methods are outlined below. These are based on established and published procedures.

Protocol 1: Nitration using Potassium Nitrate and Sulfuric Acid

This method is noted for its high yield, purity, and enhanced safety profile, making it the recommended procedure for most applications[1][5].

G start Start step1 Dissolve 12.3g 2,3-dimethylpyridine 1-oxide in 65g conc. H₂SO₄. start->step1 step2 Prepare nitrating solution: 10.11g KNO₃ in 60g conc. H₂SO₄. step1->step2 step3 Cool substrate solution to 0-5°C. step2->step3 step4 Add nitrating solution dropwise, maintaining temp. at 0-5°C. step3->step4 step5 Heat reaction mixture to 85-90°C for 1 hour. step4->step5 step6 Monitor reaction completion via HPLC. step5->step6 step7 Cool to room temp., quench with water, and filter. step6->step7 step8 Extract filtrate with dichloromethane (3x). step7->step8 step9 Concentrate organic phase to yield light yellow solid product. step8->step9 end End: ~91.1% Yield, 99% Purity step9->end

Caption: Workflow for the Potassium Nitrate nitration method.

Methodology:

  • Substrate Preparation: In a suitable reaction vessel, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of 98% concentrated sulfuric acid with stirring.

  • Nitrating Agent Preparation: In a separate beaker, carefully and slowly dissolve 10.11 g of potassium nitrate in 60 g of 98% concentrated sulfuric acid. This dissolution is exothermic and should be performed with cooling.

  • Addition: Cool the substrate solution to between 0°C and 5°C using an ice bath. Add the potassium nitrate/sulfuric acid solution dropwise, ensuring the temperature is maintained within this range.

  • Reaction: Once the addition is complete, heat the mixture to 85-90°C and maintain this temperature for 1 hour.

  • Monitoring: Track the consumption of the starting material using HPLC until the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into water with stirring, then filter.

  • Extraction & Isolation: Extract the aqueous filtrate three times with dichloromethane. Combine the organic layers and concentrate under reduced pressure to obtain the light yellow solid product, 2,3-dimethyl-4-nitropyridine-N-oxide. This procedure yields approximately 15.3 g (91.1%) with an HPLC purity of 99%[1].

Protocol 2: Nitration using Nitric Acid and Sulfuric Acid

This is the traditional method. While effective, it requires stringent safety controls due to the generation of toxic fumes and exhibits lower efficiency[6].

Methodology:

  • Substrate Preparation: Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of 98% concentrated sulfuric acid in a reaction vessel equipped for off-gas scrubbing.

  • Nitrating Agent Preparation: Prepare a nitrating mixture of 38 g of 65% nitric acid and 190 g of concentrated sulfuric acid.

  • Addition: Cool the substrate solution to 0-5°C. Add the nitrating mixture dropwise while maintaining the temperature.

  • Reaction: After addition, heat the mixture to 85-90°C and hold for 12 hours. Crucially, this step generates significant brown nitrogen oxide fumes that must be safely vented and neutralized.

  • Monitoring & Work-up: Monitor the reaction via HPLC. Once complete, cool to room temperature, quench with water, and filter.

  • Extraction & Isolation: Extract the filtrate with dichloromethane and concentrate the organic phase. This procedure yields approximately 10.1 g (60.1%) with an HPLC purity of 82%[6].

Safety and Handling: A Critical Distinction

Nitric Acid / Sulfuric Acid Mixture:

  • Primary Hazard: Generation of toxic and highly corrosive nitrogen oxide (NOx) gases during the reaction[7][8]. This necessitates a well-ventilated fume hood and potentially an off-gas scrubber system for larger scales.

  • Handling: Both acids are extremely corrosive and can cause severe burns[9][10]. The mixture is a powerful oxidizing agent that can react violently with organic materials[11].

  • Environmental Impact: The release of NOx gases contributes to air pollution and acid rain, posing significant environmental concerns[1].

Potassium Nitrate / Sulfuric Acid Mixture:

  • Primary Advantage: The reaction proceeds cleanly without the evolution of brown NOx fumes, making it inherently safer and more environmentally benign[1][5].

  • Handling: Potassium nitrate is a solid oxidizer and should be handled with care, avoiding contact with combustible materials[12][13][14]. The mixture with sulfuric acid is still highly corrosive and requires appropriate personal protective equipment (PPE)[13].

  • Environmental Impact: Significantly reduced environmental footprint due to the elimination of NOx emissions.

Conclusion and Authoritative Recommendation

Based on a comprehensive review of the available data and established protocols, the synthesis of this compound using potassium nitrate in sulfuric acid is the unequivocally superior method.

This approach offers compelling advantages in every critical category for both academic and industrial chemists:

  • Higher Yield and Purity: Delivers a cleaner product in greater quantities.

  • Drastically Reduced Reaction Time: Improves process efficiency and throughput.

  • Enhanced Safety and Operability: Eliminates the significant hazard of toxic NOx gas evolution.

  • Environmental Responsibility: Presents a greener chemical process with minimal atmospheric pollution.

For drug development professionals and researchers aiming for a robust, scalable, and safe synthesis, the potassium nitrate methodology represents the best practice. It aligns with the principles of green chemistry without compromising on performance, providing a reliable and efficient pathway to this vital pharmaceutical intermediate.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • Duart, M. J., et al. (2019). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. ChemistrySelect.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
  • Shaker, Y. M. (2016). Nitropyridines, Their Synthesis and Reactions. ResearchGate.
  • Columbus Chemical. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A (English Translation).
  • Columbus Chemical. (2021). Concentrated Nitric with 2% Sulfuric Acid Safety Data Sheet.
  • Katiyar, D. (n.d.). Pyridine Lecture Notes. Retrieved from a university lecture note repository.
  • University of Washington. (n.d.). Nitric Acid Safety.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03) Safety Data Sheet.
  • Gande, V. G., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters.
  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • University of Regensburg. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Potassium Nitrate.
  • Gande, V. G., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate.
  • Haifa Group. (n.d.). Potassium Nitrate Technical Grade MSDS.
  • Hertog, H. J., & Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate.
  • University of Science and Technology of China. (2012). Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. CN101648912B.
  • Quora. (2018). Why is the mixture of potassium nitrate and sulphuric acid used for the nitration of pyridine instead of nitric acid?.
  • Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
  • van Ammers, M., et al. (1956). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐N‐oxide. ResearchGate.

Sources

Reactivity comparison of 2,3-Dimethyl-4-nitropyridine 1-oxide with other nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, nitropyridine derivatives are indispensable building blocks. Their unique electronic properties render them susceptible to a variety of chemical transformations, making them valuable intermediates in the synthesis of complex molecular architectures, including blockbuster drugs like lansoprazole and rabeprazole.[1][2] Among these, 2,3-Dimethyl-4-nitropyridine 1-oxide holds a special place. This guide provides an in-depth comparative analysis of the reactivity of this compound against other relevant nitropyridines, supported by established principles of physical organic chemistry and available experimental data.

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of a substituted pyridine ring is a delicate interplay of electronic and steric factors. In 4-nitropyridine 1-oxides, the potent electron-withdrawing nature of both the nitro group and the N-oxide functionality significantly depletes the electron density of the pyridine ring.[3] This electronic pull is most pronounced at the C2 and C4 positions, rendering them highly electrophilic and thus prime targets for nucleophilic attack.[4][5]

The introduction of methyl groups, as in this compound, introduces two opposing effects:

  • Electronic Effect: Alkyl groups are weakly electron-donating through an inductive effect (+I).[6] This effect slightly counteracts the electron-withdrawing pull of the nitro and N-oxide groups, leading to a marginal decrease in the electrophilicity of the ring carbons compared to the unsubstituted 4-nitropyridine 1-oxide.

  • Steric Effect: The presence of two methyl groups adjacent to the C4 reaction center introduces significant steric hindrance. This bulkiness can impede the approach of a nucleophile, potentially slowing down the rate of reaction.[6]

This guide will dissect how these competing effects govern the reactivity of this compound in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Effects

Nucleophilic aromatic substitution (SNAr) is arguably the most important reaction of 4-nitropyridine 1-oxides, enabling the introduction of a wide array of functional groups. The reaction typically proceeds through a two-step addition-elimination mechanism involving a transient Meisenheimer complex.[6][7]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Substrate 2,3-Dimethyl-4-nitropyridine 1-oxide Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer + Nu⁻ (k₁) Rate-determining step Nucleophile Nu⁻ Nucleophile->Meisenheimer Product 4-Substituted Product Meisenheimer->Product - NO₂⁻ (k₂) Fast Leaving_Group NO₂⁻ Meisenheimer->Leaving_Group

Comparative Reactivity Profile
CompoundSubstituentsKey EffectsPredicted Relative Reactivity (krel)
4-Nitropyridine 1-oxide NoneStrong activation from -NO₂ and N-oxide. No steric hindrance.High (Baseline)
3-Methyl-4-nitropyridine 1-oxide 3-MethylWeak +I effect (deactivating). Minor steric hindrance.Slightly lower than baseline.
This compound 2,3-DimethylModerate +I effect (deactivating). Significant steric hindrance.Significantly lower than baseline.
4-Nitropyridine None (no N-oxide)Activation from -NO₂ only.Lower than 4-nitropyridine 1-oxide.

Causality Behind the Predictions:

  • 4-Nitropyridine 1-oxide vs. 4-Nitropyridine: The N-oxide group in 4-nitropyridine 1-oxide is a powerful activating group for nucleophilic substitution at the 4-position, making it significantly more reactive than 4-nitropyridine.[8]

  • Effect of a Single Methyl Group: In 3-Methyl-4-nitropyridine 1-oxide, the single methyl group exerts a weak electron-donating effect, slightly reducing the electrophilicity of the C4 carbon. The steric hindrance from a single adjacent methyl group is generally considered to be minimal.[6]

  • The Double Methyl Effect: For this compound, the combined electron-donating effect of two methyl groups will be more pronounced than in the mono-methylated analogue. More importantly, the two flanking methyl groups create a sterically congested environment around the C4 position. This steric hindrance is expected to be the dominant factor in reducing its reactivity towards SNAr, especially with bulky nucleophiles.[6]

Reduction of the Nitro Group: A Gateway to Aminopyridines

The reduction of the nitro group to an amine is a pivotal transformation, providing access to 4-aminopyridine derivatives that are valuable precursors in pharmaceutical synthesis.[9] A variety of reducing agents can be employed, with the choice often dictated by the presence of other functional groups in the molecule.[10]

Comparative Reactivity in Nitro Group Reduction

The electronic environment of the nitro group influences its reduction potential. Generally, electron-withdrawing groups on the aromatic ring facilitate the reduction.

CompoundSubstituentsElectronic Environment of -NO₂Predicted Ease of Reduction
4-Nitropyridine 1-oxide NoneHighly electron deficientEasiest to reduce
3-Methyl-4-nitropyridine 1-oxide 3-MethylSlightly less electron deficientSlightly harder to reduce
This compound 2,3-DimethylModerately less electron deficientHarder to reduce

Mechanistic Considerations:

The reduction of a nitro group is a six-electron process that can proceed through various intermediates, such as nitroso and hydroxylamine species.[10] Common methods include:

  • Catalytic Hydrogenation: (e.g., H₂, Pd/C). This is a clean and efficient method, but may also reduce the N-oxide to a pyridine.

  • Metal-Mediated Reductions: (e.g., Fe/HCl, SnCl₂). These methods are often chemoselective for the nitro group. For instance, 4-nitropyridine-N-oxide can be reduced to 4-aminopyridine using iron and mineral acids.[9]

  • Hydride Reductions: (e.g., NaBH₄ with additives). These can also be effective, though their selectivity can vary.

The electron-donating methyl groups in this compound increase the electron density on the nitro group, making it slightly less electrophilic and thus potentially more resistant to reduction compared to the unsubstituted 4-nitropyridine 1-oxide.

Reactions of the N-Oxide Group: Deoxygenation

The N-oxide functionality can be removed through deoxygenation, typically using trivalent phosphorus reagents like PCl₃ or P(OMe)₃.[11] This reaction restores the pyridine ring and is often the final step in a synthetic sequence where the N-oxide was used to activate the ring or direct substitution.

The reactivity in deoxygenation reactions is less sensitive to the electronic effects of ring substituents compared to SNAr or nitro reduction. The primary factor is the accessibility of the oxygen atom to the deoxygenating agent. While the methyl groups in this compound are not directly adjacent to the N-oxide, they could potentially influence the conformation of the molecule and slightly hinder the approach of a bulky reagent. However, this effect is expected to be minor.

Experimental Protocols for Comparative Reactivity Analysis

To obtain quantitative data on the relative reactivity of these nitropyridines, a standardized kinetic analysis of an SNAr reaction is recommended.

Protocol: Kinetic Analysis of SNAr with Piperidine

This protocol outlines a method to compare the reaction rates of different 4-nitropyridine 1-oxides with piperidine, a common nucleophile in such studies.[9]

Materials:

  • This compound

  • 4-Nitropyridine 1-oxide (for comparison)

  • 3-Methyl-4-nitropyridine 1-oxide (for comparison)

  • Piperidine (distilled)

  • Ethanol (absolute)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Stock Solution Preparation:

    • Prepare 1.0 M and 0.5 M solutions of piperidine in absolute ethanol.

    • Prepare 1.0 x 10⁻³ M stock solutions of each nitropyridine 1-oxide in absolute ethanol.

  • Kinetic Run:

    • Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance and the reactants have minimal absorbance (this will need to be determined experimentally, but is typically in the range of 350-450 nm).

    • Equilibrate the piperidine solution (e.g., 1.0 M) in a cuvette inside the thermostatted cell holder at a constant temperature (e.g., 25 °C).

    • Initiate the reaction by injecting a small, precise volume of the nitropyridine 1-oxide stock solution into the cuvette to achieve a final concentration of approximately 5 x 10⁻⁵ M.

    • Immediately start recording the absorbance at regular time intervals.

  • Data Analysis:

    • The reaction is run under pseudo-first-order conditions (large excess of piperidine). The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order rate equation.

    • Repeat the experiment with different concentrations of piperidine (e.g., 0.5 M).

    • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.

    • Compare the k₂ values for each of the nitropyridine 1-oxides to determine their relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_execution Kinetic Measurement cluster_analysis Data Analysis cluster_comparison Comparison Prep_Solutions Prepare Stock Solutions (Nitropyridines, Piperidine) Equilibrate Equilibrate Piperidine Solution in Spectrophotometer Prep_Solutions->Equilibrate Inject Inject Nitropyridine Solution to Start Reaction Equilibrate->Inject Record Record Absorbance vs. Time Inject->Record Plot_Data Plot Absorbance vs. Time Record->Plot_Data Calc_kobs Calculate k_obs (Pseudo-first-order) Plot_Data->Calc_kobs Plot_kobs Plot k_obs vs. [Piperidine] Calc_kobs->Plot_kobs Calc_k2 Determine k₂ (Second-order rate constant) Plot_kobs->Calc_k2 Compare_k2 Compare k₂ values for different nitropyridines Calc_k2->Compare_k2

Conclusion

This compound is a highly valuable synthetic intermediate. Its reactivity is governed by a balance between the strong electronic activation provided by the nitro and N-oxide groups and the deactivating electronic and significant steric effects of the two methyl groups. Compared to its parent compound, 4-nitropyridine 1-oxide, this compound is predicted to be less reactive in nucleophilic aromatic substitution reactions, primarily due to steric hindrance. Similarly, the reduction of its nitro group is expected to be slightly more challenging. This nuanced reactivity profile underscores the importance of carefully considering substituent effects in the design of synthetic routes involving substituted nitropyridines. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these reactivity differences and make informed decisions in their synthetic endeavors.

References

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI.
  • Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic.
  • Concerted nucleophilic aromatic substitutions. Harvard University.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal.
  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2.
  • Pyridine N-Oxides. Baran Lab, Scripps Research.
  • Recent trends in the chemistry of pyridine N-oxides. ARKAT USA.
  • Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube.
  • Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central.
  • 2,3-Dimethyl-4-nitropyridine N-oxide. SpectraBase.
  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Al-Thaqalayn.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.
  • This compound. Chemsrc.
  • Synthesis of this compound. PrepChem.com.
  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate.
  • Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. ResearchGate.
  • The reduction of vic-substituted 3-nitropyridines with. ResearchGate.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. Available at: [https://www.pearson.com/en-us/t/organic-chemistry/ amines/snar-reactions-of-pyridine]([Link] amines/snar-reactions-of-pyridine)

Sources

A Comparative Guide to Analytical Method Validation for 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 2,3-Dimethyl-4-nitropyridine 1-oxide, a key intermediate in pharmaceutical synthesis.[1][2] We will explore a comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, juxtaposed with other potential methods. The protocols and validation strategies detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), and guidance from regulatory bodies like the FDA and EMA, ensuring scientific rigor and regulatory compliance.[3][4][5][6]

The objective of any analytical procedure validation is to unequivocally demonstrate its fitness for the intended purpose.[5][7] For an intermediate like this compound, this typically involves assay determination (quantifying the compound) and purity testing (detecting and quantifying impurities). This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, offering both theoretical justification and practical, step-by-step protocols.

Foundational Principles: The Analytical Target Profile (ATP)

Before embarking on any validation, it is critical to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements of an analytical method to ensure it is fit for purpose. As outlined in ICH Q14, this approach facilitates a more efficient, science- and risk-based development and validation process.[8][9]

For this compound, a typical ATP might specify:

  • Analyte: this compound

  • Matrix: Reaction mixtures, bulk drug substance

  • Method Goal: To accurately and precisely quantify the analyte (Assay) and its process-related impurities and degradation products (Purity).

  • Performance Characteristics: The method must be specific, linear, accurate, precise, and robust within defined concentration ranges.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is the first critical decision. The physicochemical properties of this compound—a polar, aromatic N-oxide compound—dictate the most suitable approaches.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-Phase HPLC (RP-HPLC) is the predominant technique for analyzing non-volatile, polar organic compounds, making it the primary candidate for this analyte.

  • Causality of Choice: RP-HPLC offers excellent resolution, sensitivity, and reproducibility. The polarity of the N-oxide group can sometimes lead to poor retention on standard C18 columns.[10] However, modern columns with modified surfaces or the use of specific mobile phase conditions can overcome this challenge. An existing method for this compound utilizes a Newcrom R1 column, a reverse-phase column with low silanol activity, demonstrating its suitability.[11]

  • Alternative HPLC Approaches:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar compounds that are poorly retained in RP-HPLC, HILIC is a strong alternative.[10] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for polar analytes.

    • High pH RP-HPLC: Pyridine N-oxides are generally neutral.[10] However, operating at a high pH (e.g., pH > 8) can sometimes improve peak shape and retention for related basic or acidic impurities.

Gas Chromatography (GC)

GC is generally reserved for volatile and thermally stable compounds. Given the structure of this compound (Melting Point: 94-98 °C), it is likely to have low volatility, making GC a less ideal primary technique without derivatization.[12]

Spectroscopic Methods

Spectroscopic techniques are invaluable for identification but are not typically used for quantitative validation in complex mixtures without chromatographic separation.

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the bulk substance and its impurities.[13]

  • UV-Vis Spectroscopy: Useful for simple concentration measurements in pure solutions and as a detection method for HPLC. Pyridine N-oxides exhibit a strong π-π* transition band, providing good sensitivity for UV detection.[14]

Comparison Summary Table

TechniqueSuitability for Assay/Purity of this compoundRationale
RP-HPLC Excellent High resolution, sensitivity, and established methods. Handles polar compounds well with appropriate column/mobile phase selection.[11]
HILIC Very Good (Alternative) Superior retention for very polar analytes where RP-HPLC may be insufficient.[10]
GC-MS Poor (without derivatization) The compound has low volatility and potential for thermal degradation.
NMR/UV-Vis Good (for Identification/Support) Essential for structural elucidation (NMR) and detection (UV), but lacks the specificity for quantification in mixtures without separation.[13][14]

Validation Workflow for an HPLC-UV Method

The following sections detail the validation of a stability-indicating RP-HPLC method, the most common and robust choice. The validation parameters are derived directly from ICH Q2(R2) guidelines.[5][15]

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development & Optimization (Column, Mobile Phase, Flow Rate) Protocol Draft Validation Protocol (Define ATP, Parameters, Acceptance Criteria) Dev->Protocol Specificity Specificity / Selectivity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report (Summarize Data, Deviations, Conclusion) Robustness->Report

Caption: A typical workflow for analytical method validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[8][16] For a stability-indicating method, this is primarily established through forced degradation studies.[17][18]

Causality of Experimental Design: Forced degradation intentionally stresses the drug substance under various conditions to produce likely degradation products.[19][20] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate these newly formed degradants from the main analyte peak and from each other.[21]

Protocol: Forced Degradation of this compound

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL. The formation of diastereomeric N-oxides is a known degradation pathway for some compounds under oxidative stress and should be monitored.[22]

  • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Prepare a 0.1 mg/mL solution for analysis.

  • Analysis: Analyze all stressed samples by HPLC, alongside an unstressed control sample.

  • Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks (resolution > 2). Peak purity analysis (using a PDA detector) should confirm the spectral homogeneity of the analyte peak in all stressed samples.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response (e.g., peak area) over a specified range.[8][15]

Protocol: Linearity Assessment

  • Prepare Standards: Prepare a stock solution of this compound reference standard. Perform serial dilutions to create at least five concentration levels.

    • For Assay: Typically 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[23]

    • For Impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • Residual plot should show a random distribution of points around zero.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery studies.[16][23]

Protocol: Accuracy by Spike Recovery

  • Prepare Samples: Prepare a placebo (mixture of all formulation excipients, if applicable). Spike the placebo at three concentration levels across the range (e.g., 80%, 100%, 120%), using a known amount of the analyte. Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples.

  • Calculation: Calculate the percentage recovery for each sample:

    • % Recovery = (Measured Concentration / Spiked Concentration) × 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.[23]

Protocol: Precision Assessment

  • Repeatability (Intra-assay precision):

    • Prepare six individual test samples at 100% of the nominal concentration.

    • Analyze the samples on the same day, with the same analyst, on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected, but not necessarily quantified.[15]

  • LOQ: The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[15]

These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Determination via S/N:

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Acceptance Criteria: For LOQ, the precision (%RSD) of at least six replicate injections should be ≤ 10%.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[23]

Protocol: Robustness Study

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analysis: Analyze a system suitability solution while varying one parameter at a time.

  • Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay result.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal method.

Summary Table of Validation Parameters & Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte is measured without interference.Peak purity index > 0.999; Resolution between peaks > 2.0.
Linearity To confirm a proportional response to concentration.Correlation Coefficient (r²) ≥ 0.999.
Range The interval providing suitable accuracy, precision, and linearity.Assay: 80-120%; Impurity: LOQ-120% of spec limit.
Accuracy To demonstrate the closeness of results to the true value.Mean % Recovery: 98.0% - 102.0%.
Precision To show the closeness of repeated measurements.Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%.
LOD/LOQ To determine the method's sensitivity limits.LOQ Precision (%RSD) ≤ 10%.
Robustness To prove reliability against minor operational changes.System suitability parameters are met under all conditions.

Method Transfer and Lifecycle Management

Once validated, an analytical method may need to be transferred to another laboratory. This process requires a protocol to demonstrate that the receiving lab can perform the method with comparable results. This can involve co-validation or partial revalidation.[16]

Furthermore, under the principles of ICH Q14, the analytical procedure should be managed throughout its lifecycle.[9] Any changes to the method must be evaluated through a change control system to determine if revalidation is necessary.[5]

Lifecycle_Management Dev Development (ICH Q14) Val Validation (ICH Q2) Dev->Val Routine Routine Use Val->Routine Transfer Method Transfer Routine->Transfer Change Change Control Routine->Change Change->Routine If minor Reval Re-validation Change->Reval If significant Reval->Routine

Caption: Lifecycle management of an analytical method.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable and accurate data. While RP-HPLC stands out as the most suitable technique, alternatives like HILIC should be considered based on specific separation challenges. A robust validation protocol, firmly rooted in ICH guidelines, must cover specificity, linearity, accuracy, precision, sensitivity, and robustness. By following the structured approach and detailed protocols in this guide, researchers and scientists can confidently develop and validate analytical methods that are fit for purpose and meet global regulatory expectations, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
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  • ProPharma Group. (2024).
  • SIELC Technologies. (n.d.). Separation of Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide on Newcrom R1 HPLC column. [Link]
  • AMSbio. (2025).
  • GMP Compliance. (n.d.).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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  • U.S. Food and Drug Administration. (2015).
  • GMP Compliance. (2022). ICH Guidance Q14 / Q2(R2)
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • European Medicines Agency. (2023).
  • European Bioanalysis Forum. (n.d.).
  • National Institutes of Health. (2018).
  • Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. [Link]
  • Semantic Scholar. (1959).
  • ACS Publications. (n.d.).
  • Indian Academy of Sciences. (n.d.). Studies in heterocyclic N-oxides. [Link]
  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • MedCrave. (2016).
  • SciSpace. (2016).
  • Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. [Link]
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • PharmaInfo. (n.d.).
  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. [Link]
  • RSC Publishing. (n.d.).
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • Biomedical Journal of Scientific & Technical Research. (2022).
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  • Developing Countries Vaccine Manufacturers Network. (n.d.).
  • National Pharmaceutical Regulatory Agency. (n.d.).
  • Baran Lab. (2012). Pyridine N-Oxides. [Link]
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  • ACS Publications. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)

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A Comparative Guide to the Characterization of 2,3-Dimethyl-4-nitropyridine 1-oxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and characterization of 2,3-Dimethyl-4-nitropyridine 1-oxide, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and spectroscopic properties of this compound, offering a comparative framework against related derivatives. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific rigor.

Introduction: The Significance of a Versatile Intermediate

This compound, also known as 4-nitro-2,3-lutidine N-oxide, is a heterocyclic organic compound of significant interest in medicinal chemistry. It serves as a pivotal building block in the synthesis of proton pump inhibitors like Lansoprazole and Rabeprazole.[1][2][3][4] The unique electronic properties conferred by the N-oxide and nitro groups make the pyridine ring susceptible to specific chemical transformations, rendering it a versatile precursor for more complex molecular architectures.

The presence of the N-oxide functional group enhances the reactivity of the pyridine ring, particularly at the 2- and 4-positions, making it accessible to nucleophilic substitution.[5][6][7] The nitro group at the 4-position is an excellent leaving group, a property extensively exploited in the synthesis of 4-substituted pyridine derivatives.[6][7] This guide will systematically detail the analytical techniques used to confirm the identity, purity, and structural nuances of this compound and its analogues.

Synthetic Pathway: From Lutidine to a Key Intermediate

The primary route for synthesizing this compound involves a two-step process starting from 2,3-dimethylpyridine (2,3-lutidine). The initial step is the N-oxidation of the pyridine nitrogen, typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid.[1][8] The subsequent step is the nitration of the resulting 2,3-dimethylpyridine 1-oxide. This is an electrophilic substitution reaction where the N-oxide group directs the incoming nitro group to the 4-position. A mixture of concentrated nitric acid and sulfuric acid is commonly employed for this purpose.[1][2][9]

The choice of a strong acid medium (concentrated H₂SO₄) is crucial as it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration A 2,3-Dimethylpyridine (2,3-Lutidine) B 2,3-Dimethylpyridine 1-oxide A->B H₂O₂ / Acetic Acid C This compound B->C HNO₃ / H₂SO₄

Caption: Synthetic route to this compound.

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expertise & Causality: The electron-withdrawing nature of the nitro group and the N-oxide moiety significantly deshields the protons and carbons in the pyridine ring, causing their signals to appear at a higher chemical shift (downfield) compared to the parent 2,3-dimethylpyridine. A study on various methylated derivatives of 4-nitropyridine N-oxide highlights how the position of methyl groups influences the electronic environment and, consequently, the chemical shifts.[10] The steric hindrance from the methyl group at the 3-position can cause a slight twist of the nitro group out of the plane of the pyridine ring, which can also subtly affect the NMR spectrum.[10][11]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
H-5~8.2-8.4~135-140Adjacent to electron-withdrawing NO₂ and N-O groups.
H-6~7.2-7.4~120-125Further from the strongly withdrawing groups.
2-CH₃~2.5-2.7~15-20Methyl group attached to the pyridine ring.
3-CH₃~2.3-2.5~12-17Methyl group adjacent to the nitro group.
C-2-~145-150Attached to N-oxide and methyl group.
C-3-~130-135Attached to methyl group.
C-4-~150-155Attached to nitro group; significant paramagnetic effect.[10]
C-5-~125-130Carbon bearing H-5.
C-6-~118-123Carbon bearing H-6.
Note: These are approximate chemical shift ranges based on data for related compounds. Actual values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: The IR spectrum of this compound is dominated by strong absorptions corresponding to the N-O and NO₂ groups. The N-O stretching vibration of the pyridine N-oxide typically appears around 1200-1300 cm⁻¹. The nitro group gives rise to two distinct and intense stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The steric interaction between the 3-methyl group and the 4-nitro group can influence the electronic character and vibrational frequency of the N-O bonds.[10]

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C-H Aromatic Stretch3000-3100Medium-Weak
C-H Aliphatic Stretch (CH₃)2850-3000Medium
NO₂ Asymmetric Stretch1500-1550Strong
C=C/C=N Aromatic Ring Stretch1400-1600Medium-Strong
NO₂ Symmetric Stretch1330-1370Strong
N-O Stretch (N-oxide)1200-1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₈N₂O₃), the exact mass is 168.0535 g/mol .[12][13] High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by distinguishing it from other potential isobaric compounds.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides unambiguous, high-resolution three-dimensional structural data, including precise bond lengths, bond angles, and intermolecular interactions. While a publicly available crystal structure for this compound is not currently indexed, analysis of closely related compounds provides an excellent comparative model.

Comparative Analysis with Analogues: The crystal structures of 3-methyl-4-nitropyridine N-oxide (M4NPO) and 3,5-dimethyl-4-nitropyridine N-oxide (D4NPO) have been determined.[11] These structures reveal a critical feature: the steric repulsion between the methyl group(s) at the 3- (and 5-) position(s) and the adjacent nitro group forces the nitro group to twist out of the plane of the pyridine ring.[11] This has significant chemical consequences, as it disrupts the π-conjugation between the nitro group and the ring, affecting the compound's reactivity and spectroscopic properties.

Parameter 3-Methyl-4-nitropyridine N-oxide 3,5-Dimethyl-4-nitropyridine N-oxide Expected for this compound
Nitro Group Twist Angle 16.7°[11]49.4° (Tetragonal), 51.1° (Orthorhombic)[11]Expected to be significant (>17°) due to steric clash between 3-CH₃ and 4-NO₂.
N-O Bond Length (N-oxide) 1.292 Å[11]1.289 Å / 1.302 Å[11]~1.29 - 1.31 Å
C-NO₂ Bond Length ~1.47 Å~1.48 Å~1.47 - 1.49 Å

This twisting effect is a prime example of how small structural modifications (adding methyl groups) lead to significant and predictable changes in molecular geometry and, by extension, chemical behavior.

Crystallography_Workflow A Synthesize & Purify Compound B Grow Single Crystal A->B Slow Evaporation, Vapor Diffusion C Mount Crystal on Diffractometer B->C D X-ray Diffraction Data Collection C->D Irradiate with X-rays E Solve Structure (Phase Problem) D->E Process Diffraction Pattern F Refine Structural Model E->F Least-Squares Minimization G Validate & Analyze Structure F->G

Caption: General workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps for reproducible characterization.

Protocol 1: NMR Sample Preparation and Analysis
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Materials: this compound (~5-10 mg), deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL), NMR tube, micropipette.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry NMR tube.

    • Using a micropipette, add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

    • Cap the tube and gently vortex or invert it until the sample is completely dissolved. Ensure no solid particles remain.

    • Insert the NMR tube into the spinner turbine, adjusting the depth according to the spectrometer's specifications.

    • Place the sample in the NMR spectrometer.

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. If necessary, run 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignment.

  • Validation: The solvent residual peak should be sharp and at its known chemical shift. The integration of proton signals should correspond to the number of protons in the molecule.

Protocol 2: FT-IR Spectroscopy using KBr Pellet
  • Objective: To identify characteristic functional groups.

  • Materials: this compound (~1-2 mg), FT-IR grade Potassium Bromide (KBr, ~100-150 mg), agate mortar and pestle, pellet press.

  • Procedure:

    • Gently grind ~100 mg of dry KBr in an agate mortar to a fine powder.

    • Add 1-2 mg of the sample to the KBr powder.

    • Mix thoroughly by grinding the two components together for 1-2 minutes until a homogeneous, fine powder is obtained. Causality: This ensures the sample is evenly dispersed, preventing scattering of IR radiation.

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Validation: The resulting pellet should be visually transparent. The baseline of the spectrum should be flat, and characteristic peaks for known functional groups should be clearly identifiable.

Conclusion

The characterization of this compound requires a synergistic application of multiple analytical techniques. NMR and IR spectroscopy provide foundational data on the molecular framework and functional groups, while mass spectrometry confirms the molecular weight. For definitive structural proof, particularly regarding the conformation of the nitro group, single-crystal X-ray crystallography is unparalleled. Comparative analysis with methylated analogues reveals predictable steric effects that govern molecular geometry and, consequently, chemical reactivity. The protocols and data presented in this guide offer a robust framework for researchers engaged in the synthesis and application of these vital pharmaceutical intermediates.

References

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  • den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
  • ScienceMadness.org. Reactivity of 4-nitropyridine-n-oxide. [Link]
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  • Oae, S., et al. (1966). Rearrangements of Tertiary Amine Oxide. XVIII. The Reaction of 4-Substituted Pyridine N-Oxides with p-Nitrobenzenesulfenyl Chloride. Bulletin of the Chemical Society of Japan. [Link]
  • PrepChem.com. (2023). Synthesis of this compound. [Link]
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  • Nagy, T., et al. (2018). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]
  • Patsnap. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Patsnap. (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Google Patents. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • SpectraBase. (2025). 2,3-Dimethyl-4-nitropyridine N-oxide Spectrum. [Link]
  • J&K Scientific. (2023). 2,3-Dimethyl-4-nitropyridine N-oxide. [Link]
  • ACS Publications. (2000). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2024). Recent trends in the Chemistry of Pyridine N-oxide. [Link]
  • Chemsrc. (2023). This compound. [Link]
  • ACS Publications. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
  • Fisher Scientific. (2023). 2,3-Dimethyl-4-nitropyridine N-Oxide 98.0+%, TCI America™. [Link]
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  • Boeyens, J. C. A., et al. (1978). The Crystal and Molecular Structures of 3-Methyl-4-nitropyridine N-Oxide and 3,5-Dimethyl-4-nitropyridine N-Oxide. Acta Crystallographica Section B. [Link]

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A Comparative Guide to the Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide: A Review of Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical development, the synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide is a critical step in the production of proton pump inhibitors such as lansoprazole and rabeprazole.[1][2] The introduction of a nitro group at the 4-position of the pyridine ring is a key functionalization that paves the way for further molecular elaboration. This guide provides an in-depth comparative analysis of the common reaction conditions for this synthesis, offering experimental data and mechanistic insights to inform your choice of methodology.

The Critical Role of the N-Oxide in Electrophilic Nitration

Direct electrophilic nitration of the 2,3-dimethylpyridine (2,3-lutidine) ring is challenging due to the electron-deficient nature of the pyridine nucleus, which deactivates it towards electrophilic attack.[3] To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. This transformation has a profound activating effect on the pyridine ring, particularly at the 4-position, making it susceptible to electrophilic substitution.[3] The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions, thereby facilitating the attack of the nitronium ion (NO₂⁺).

Comparative Analysis of Nitration Conditions

The nitration of 2,3-dimethylpyridine 1-oxide is typically achieved using a strong acid medium to generate the nitronium ion. Two primary methods have been extensively documented: the use of a mixed acid system of nitric acid and sulfuric acid, and a more recent approach utilizing potassium nitrate in sulfuric acid. The following table summarizes the key parameters and outcomes of these methods based on available data.

Parameter Method 1: Nitric Acid/Sulfuric Acid Method 2: Potassium Nitrate/Sulfuric Acid
Nitrating Agent Concentrated Nitric Acid (65%)Potassium Nitrate
Solvent/Catalyst Concentrated Sulfuric Acid (98%)Concentrated Sulfuric Acid (98%)
Addition Temperature 0–5 °C[4]-10 to -5 °C[1][5]
Reaction Temperature 85–90 °C[4]80–85 °C[1][5]
Reaction Time 12 hours[4]2 hours[1][5]
Reported Yield 60.1%[4]92.9%[1][5]
Reported Purity (HPLC) 82%[4]99%[1][5]
Environmental/Safety Concerns Generation of brown-yellow nitrogen oxide fumes.[1][4]Reduced fume generation, friendlier operating environment.[1][4]

From the data presented, the potassium nitrate/sulfuric acid method offers significant advantages in terms of reaction time, yield, and purity. Furthermore, it is highlighted as a more environmentally friendly and safer alternative due to the reduction of hazardous nitrogen oxide byproducts.[1][4]

Experimental Workflow Overview

The general workflow for the synthesis of this compound can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare Solution of 2,3-dimethylpyridine 1-oxide in Concentrated H₂SO₄ add_nitrating_agent Slowly Add Nitrating Agent (HNO₃/H₂SO₄ or KNO₃/H₂SO₄) at Low Temperature prep_reagents->add_nitrating_agent heat_reaction Heat the Reaction Mixture to the Target Temperature add_nitrating_agent->heat_reaction monitor_reaction Monitor Reaction Progress (e.g., by HPLC) heat_reaction->monitor_reaction quench Cool and Pour onto Ice/Water monitor_reaction->quench neutralize Neutralize with Base (e.g., Na₂CO₃) quench->neutralize extract Extract with an Organic Solvent (e.g., CH₂Cl₂) neutralize->extract dry_concentrate Dry and Concentrate the Organic Phase extract->dry_concentrate crystallize Crystallize the Product dry_concentrate->crystallize G cluster_mechanism Reaction Mechanism Start 2,3-Dimethylpyridine 1-oxide Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic Attack at C4 Nitronium NO₂⁺ Nitronium->Intermediate Product This compound Intermediate->Product Deprotonation H H⁺ Intermediate->H

Caption: Electrophilic aromatic substitution mechanism for the nitration of 2,3-dimethylpyridine 1-oxide.

In the presence of concentrated sulfuric acid, either nitric acid or potassium nitrate generates the highly electrophilic nitronium ion (NO₂⁺). The electron-donating N-oxide group of 2,3-dimethylpyridine 1-oxide directs the electrophilic attack of the nitronium ion to the 4-position of the pyridine ring. This results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. The subsequent loss of a proton from the 4-position re-establishes the aromaticity of the ring, yielding the final product, this compound.

Conclusion

The synthesis of this compound is a well-established but optimizable process. While the classic mixed acid method is effective, the use of potassium nitrate in sulfuric acid presents a superior alternative, offering a significantly shorter reaction time, higher yield, and improved purity. Moreover, the reduction in hazardous fume generation makes it a more environmentally conscious and safer choice for laboratory and industrial applications. Researchers and drug development professionals should consider these factors when selecting a synthetic route for this important pharmaceutical intermediate.

References

  • PrepChem. Synthesis of this compound.
  • Jiangsu Zhongbang Pharma. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
  • Jiangsu Zhongbang Pharma. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.
  • New Journal of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide.
  • Pharmaffiliates. 4-Nitro-2,3-lutidine N-Oxide.
  • ResearchGate. Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology.
  • Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide.

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A Comparative Guide to the Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide: A Tale of Two Nitration Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

2,3-Dimethyl-4-nitropyridine 1-oxide is a key intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors such as lansoprazole and rabeprazole.[1] Its synthesis is a critical step in the manufacturing process of these widely used drugs. The introduction of a nitro group at the 4-position of the 2,3-dimethylpyridine 1-oxide core is a pivotal transformation, traditionally achieved through electrophilic aromatic substitution using a mixture of concentrated nitric and sulfuric acids. However, evolving standards in green chemistry and process safety have spurred the development of alternative, more environmentally benign methods.

This guide provides an in-depth comparison of the traditional mixed-acid nitration with a prominent alternative route utilizing potassium nitrate in sulfuric acid. We will delve into the reaction mechanisms, present detailed experimental protocols, and offer a quantitative comparison of their performance, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

The Foundational Chemistry: Electrophilic Nitration of a Pyridine N-Oxide

The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the N-oxide functionality dramatically alters the electronic landscape of the ring. The oxygen atom donates electron density, particularly to the 2- and 4-positions, thereby activating these positions towards electrophilic attack.[2] The nitration of 2,3-dimethylpyridine 1-oxide is a classic example of this activation, leading predominantly to substitution at the 4-position.

The core of both synthetic routes discussed herein is the generation of the highly electrophilic nitronium ion (NO₂⁺). It is the subtle yet significant difference in how this ion is generated and the subsequent reaction conditions that sets these two methods apart.

Route 1: The Traditional Workhorse - Mixed Acid Nitration

The established method for the synthesis of this compound involves the use of a nitrating mixture composed of concentrated or fuming nitric acid and concentrated sulfuric acid.[1] In this highly acidic medium, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion.

Reaction Mechanism

The mechanism proceeds via a standard electrophilic aromatic substitution pathway. The nitronium ion attacks the electron-rich 4-position of the 2,3-dimethylpyridine 1-oxide ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (such as the bisulfate ion) then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus - H⁺ NO2_plus NO₂⁺ (Nitronium ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Start 2,3-Dimethylpyridine 1-oxide Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of mixed acid nitration.

Experimental Protocol (Illustrative)

A solution of 2,3-dimethylpyridine 1-oxide in concentrated sulfuric acid is cooled in an ice bath.[3] A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining a low temperature.[4] Following the addition, the reaction mixture is heated to 85-90°C for several hours.[4] The reaction is then quenched by pouring it onto ice, neutralized, and the product is extracted with an organic solvent.

Detailed Steps:

  • Dissolve 12.3g of 2,3-dimethylpyridine-N-oxide in 65g of concentrated sulfuric acid (98%).

  • Cool the mixture to 0-5°C.

  • Prepare a nitrating mixture of 38g of 65% concentrated nitric acid and 190g of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the starting material.

  • After the addition is complete, warm the reaction to 85-90°C and maintain for 12 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into water/ice.

  • Neutralize the solution and extract the product with dichloromethane.

  • Concentrate the organic phase to obtain the product.[4]

Route 2: The "Greener" Challenger - Potassium Nitrate in Sulfuric Acid

An increasingly popular alternative to the traditional mixed acid method is the use of potassium nitrate as the nitrating agent in concentrated sulfuric acid.[1] This approach generates the necessary nitric acid in situ, which is then protonated by the sulfuric acid to form the nitronium ion.

Reaction Mechanism

The initial step involves the reaction between potassium nitrate and concentrated sulfuric acid to produce nitric acid and potassium bisulfate. From this point, the mechanism is identical to the mixed acid route, with the in situ generated nitric acid leading to the formation of the nitronium ion, which then undergoes electrophilic aromatic substitution.

cluster_0 In Situ Nitric Acid Generation cluster_1 Nitronium Ion Formation & EAS KNO3 KNO₃ HNO3_in_situ HNO₃ (in situ) KNO3->HNO3_in_situ + H₂SO₄ H2SO4_1 H₂SO₄ KHSO4 KHSO₄ H2SO4_1->KHSO4 - H⁺ HNO3_in_situ_2 HNO₃ (in situ) NO2_plus_2 NO₂⁺ HNO3_in_situ_2->NO2_plus_2 + H₂SO₄ H2SO4_2 H₂SO₄ Start_2 2,3-Dimethylpyridine 1-oxide Product_2 This compound Start_2->Product_2 + NO₂⁺

Caption: Mechanism of nitration using potassium nitrate.

Experimental Protocol

In a typical procedure, 2,3-dimethylpyridine 1-oxide is dissolved in concentrated sulfuric acid and cooled. A solution of potassium nitrate in concentrated sulfuric acid is then added dropwise. The reaction is subsequently heated for a shorter duration compared to the traditional method. The work-up is similar, involving quenching on ice, neutralization, and extraction.

Detailed Steps:

  • Dissolve 12.3g of 2,3-dimethylpyridine-N-oxide in 65g of concentrated sulfuric acid (98%).

  • Prepare a solution of 10.11g of potassium nitrate in 60g of 98% concentrated sulfuric acid.

  • Add the potassium nitrate solution dropwise to the solution of the starting material at a controlled temperature (e.g., 0-5°C).

  • After the addition is complete, heat the reaction to 85-90°C for 1 hour.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into water/ice.

  • Stir and filter. Extract the filtrate with dichloromethane.

  • Concentrate the organic phase to obtain the product.[1]

Performance Comparison: A Head-to-Head Analysis

ParameterRoute 1: Mixed Acid NitrationRoute 2: Potassium Nitrate in Sulfuric Acid
Yield 60.1% (with 82% HPLC purity)[4]Up to 92.9% (with 99% HPLC purity)[1]
Reaction Time 12 hours[4]0.5 - 2 hours[1]
Reaction Temperature 85-90°C[4]80-120°C[1]
Reagents Conc. HNO₃, Conc. H₂SO₄KNO₃, Conc. H₂SO₄
Safety Concerns Handling of fuming/concentrated nitric acid. Generation of toxic brown-yellow nitrogen oxide (NOx) fumes.[1]Use of solid, less volatile potassium nitrate. Avoids the generation of NOx fumes, leading to a friendlier operating environment.[1]
Environmental Impact Generation of acidic waste and toxic NOx gases.[1]Reduced environmental pollution due to the absence of large quantities of nitric acid and NOx byproducts.[1]

Discussion and Conclusion

The traditional mixed acid nitration method, while effective, presents several challenges, including long reaction times, moderate yields, and significant safety and environmental concerns associated with the handling of concentrated nitric acid and the generation of toxic NOx gases.[1][4]

The alternative route using potassium nitrate in sulfuric acid offers several compelling advantages. The most notable are the significantly shorter reaction times and higher reported yields and purity.[1] From a process safety and environmental perspective, this method is demonstrably superior. The use of solid potassium nitrate is operationally safer than handling fuming nitric acid, and the elimination of brown-yellow smoke (NOx) generation makes for a much cleaner and safer reaction, reducing the need for extensive off-gas scrubbing.[1][5]

For researchers and drug development professionals, the potassium nitrate method represents a more efficient, safer, and environmentally responsible approach to the synthesis of this compound. The improved yield and purity can lead to a more cost-effective process with a reduced purification burden, while the enhanced safety profile aligns with modern standards of laboratory and industrial practice. While the initial investment in process optimization for the potassium nitrate method may be required for scale-up, the long-term benefits in terms of efficiency, safety, and environmental impact make it a highly attractive alternative to the traditional mixed acid protocol.

References

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
  • Synthesis of this compound. PrepChem.com.
  • Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. Dr. Diksha Katiyar.
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson.
  • Nitropyridines: Synthesis and reactions. ResearchGate.
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. University of Regensburg.
  • Nucleophilic sustitution of nitro group in the 2,3-dimethyl-4-nitropyridine N-Oxide compound using new catalysts. ResearchGate.
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
  • Why is the mixture of potassium nitrate and sulphuric acid used for the nitration of pyridine instead of nitric acid? Quora.
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed.

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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. 2,3-Dimethyl-4-nitropyridine 1-oxide is a key building block in the synthesis of various pharmacologically active compounds, including proton pump inhibitors like Lansoprazole.[1][2] The presence of impurities, even in trace amounts, can lead to aberrant reaction pathways, the formation of undesired byproducts, and misleading biological data.

This guide provides an in-depth, technically grounded framework for benchmarking the purity of commercially available this compound. We will move beyond simple percentage values on a certificate of analysis and delve into a multi-pronged analytical approach that provides a comprehensive purity profile. This guide is structured to empower you to make informed decisions when selecting a supplier and to ensure the integrity of your research.

The Criticality of Purity: Why a Deeper Look is Necessary

The synthesis of this compound typically involves the nitration of 2,3-dimethylpyridine 1-oxide.[3][4] This process can introduce several potential impurities, including:

  • Unreacted Starting Materials: Residual 2,3-dimethylpyridine 1-oxide.

  • Isomeric Byproducts: Positional isomers formed during the nitration reaction.

  • Degradation Products: Compounds resulting from over-nitration or side reactions.

  • Residual Solvents: Solvents used in the reaction and purification steps.

A supplier's stated purity of ">98%" might be accurate by a single method, but it doesn't tell the whole story. A robust purity assessment should employ orthogonal techniques to identify and quantify a wider range of potential impurities.

A Multi-Modal Approach to Purity Verification

To achieve a comprehensive understanding of a sample's purity, we will employ a combination of chromatographic and spectroscopic techniques. This multi-modal approach ensures that what one method might miss, another will detect. Our benchmark study will be based on three pillars of analytical chemistry:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation and quantitative analysis (qNMR).

  • Mass Spectrometry (MS): For unambiguous identification of impurities by their mass-to-charge ratio.

Below is a visual representation of our comprehensive purity assessment workflow:

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Impurity Identification & Confirmation cluster_3 Data Integration & Reporting Sample Acquisition Sample Acquisition Solution Preparation Solution Preparation Sample Acquisition->Solution Preparation Dissolve in appropriate solvent HPLC_UV HPLC-UV Analysis Solution Preparation->HPLC_UV Inject for separation qHNMR Quantitative ¹H NMR Solution Preparation->qHNMR Analyze for quantification LC_MS LC-MS Analysis HPLC_UV->LC_MS Identify unknown peaks Purity Profile Comprehensive Purity Profile HPLC_UV->Purity Profile 2D_NMR 2D NMR (COSY, HSQC) qHNMR->2D_NMR Resolve overlapping signals qHNMR->Purity Profile LC_MS->Purity Profile 2D_NMR->Purity Profile

Caption: Workflow for comprehensive purity assessment.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the key experiments in our comparative purity analysis.

High-Performance Liquid Chromatography (HPLC) for Relative Purity

HPLC is the gold standard for separating and quantifying impurities in pharmaceutical compounds.[5] We will utilize a reverse-phase method, which is well-suited for the analysis of moderately polar nitroaromatic compounds.[6][7]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Gradient Elution:

Time (minutes) %A %B
0.0 75 25
10.0 35 65
11.0 75 25

| 15.0 | 75 | 25 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. This method provides a "100% method" purity value, which is a relative measure.

Quantitative ¹H NMR (qNMR) for Absolute Purity

Quantitative NMR (qNMR) offers a direct and accurate measurement of a compound's absolute purity without the need for a reference standard of the analyte itself.[8][9] This technique is orthogonal to HPLC and provides a valuable cross-validation of purity.[8]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Internal Standard:

  • Maleic anhydride (a certified reference material).

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d6).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the maleic anhydride internal standard into an NMR tube.

  • Add a precise volume of 0.75 mL of DMSO-d6.

  • Ensure complete dissolution by gentle vortexing.

NMR Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16 (or more to achieve a good signal-to-noise ratio).

Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for identifying and characterizing unknown impurities.[10] By coupling the separation power of HPLC with the detection and identification capabilities of mass spectrometry, we can gain structural insights into the impurities present.[11]

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

  • The same HPLC method as described above can be used.

Mass Spectrometer Parameters:

  • Ionization Mode: Positive ESI.

  • Scan Range: 50-500 m/z.

Analysis: The mass-to-charge ratio of the ions corresponding to the impurity peaks observed in the HPLC chromatogram can be used to propose molecular formulas and identify the impurities. This is particularly useful for identifying starting materials, byproducts, and degradation products.

Data Presentation: A Comparative Analysis

For this guide, we will present hypothetical data from the analysis of three different commercial batches of this compound.

Table 1: Comparative Purity Analysis

SupplierStated PurityHPLC Purity (% Area)qNMR Purity (Absolute %)
A >98%99.2%98.8%
B >99%99.5%99.3%
C >97%97.8%97.5%

Table 2: Impurity Profile by LC-MS

SupplierMajor Impurity 1 (m/z)IdentityMajor Impurity 2 (m/z)Identity
A 124.12,3-dimethylpyridine 1-oxide169.1Isomeric byproduct
B 124.12,3-dimethylpyridine 1-oxideN/DNot Detected
C 124.12,3-dimethylpyridine 1-oxide185.1Dinitro-species

The logical flow for interpreting these results is as follows:

Data Interpretation Logic Start Start HPLC_Purity HPLC Purity ≥ 99%? Start->HPLC_Purity qNMR_Purity qNMR Purity ≥ 99%? HPLC_Purity->qNMR_Purity Yes Fail Unacceptable Purity HPLC_Purity->Fail No LCMS_Impurity_Check LC-MS reveals significant impurities? qNMR_Purity->LCMS_Impurity_Check Yes qNMR_Purity->Fail No Pass Acceptable Purity LCMS_Impurity_Check->Pass No LCMS_Impurity_Check->Fail Yes

Caption: Decision logic for purity acceptance.

Conclusion and Recommendations

This guide has outlined a robust, multi-modal approach to benchmarking the purity of commercial this compound. By combining HPLC, qNMR, and LC-MS, researchers can move beyond a single purity value and develop a comprehensive understanding of the material they are working with.

Key Recommendations:

  • Always request a certificate of analysis, but do not solely rely on it.

  • For critical applications, perform your own purity assessment using at least two orthogonal methods.

  • Pay close attention to the impurity profile, not just the purity percentage. The nature of the impurities can be as important as their quantity.

  • Establish a relationship with suppliers who are transparent about their analytical methods and data.

By investing the time and resources in a thorough purity assessment, you are ensuring the quality, reproducibility, and integrity of your scientific research.

References

  • Jadhav, S. R., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • U.S. Environmental Protection Agency. (2007).
  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
  • Popa, A., et al. (2003). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 26(13), 2135-2146. [Link]
  • U.S. Environmental Protection Agency. EPA-RCA: 8330B: Explosives by HPLC. [Link]
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  • Pharmaceutical Technology. (2014).
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  • Chemsrc. This compound | CAS#:37699-43-7. [Link]
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-435. [Link]
  • GfK. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. [Link]
  • Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings, 2. [Link]
  • Figueras, F., et al. (2007). Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). Organic Process Research & Development, 11(4), 749-751. [Link]
  • PrepChem. Synthesis of this compound. [Link]
  • WO2010089773A2 - Process for preparation of nitropyridine deriv
  • Atroshchenko, Y. M., et al. (2025). Nitropyridines, Their Synthesis and Reactions. Chemistry of Heterocyclic Compounds, 51(8), 665-683. [Link]
  • Chen, C-Y., et al. (2021). 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. Molbank, 2021(4), M1289. [Link]
  • Bakke, J. M., et al. (2001). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Journal of the Chemical Society, Perkin Transactions 1, (2), 190-193. [Link]

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A Spectroscopic Journey: Unraveling the Molecular Evolution of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical intermediates and medicinal chemistry, the nuanced structural and electronic characteristics of heterocyclic compounds play a pivotal role in their biological activity and synthetic utility. Among these, 2,3-Dimethyl-4-nitropyridine 1-oxide stands out as a crucial building block, notably in the synthesis of proton pump inhibitors like lansoprazole. Understanding the spectroscopic signature of this target molecule, and how it evolves from its precursors, is paramount for reaction monitoring, quality control, and the rational design of new chemical entities. This guide provides an in-depth spectroscopic comparison of this compound with its precursors, 2,3-lutidine and 2,3-dimethylpyridine 1-oxide, supported by experimental data and protocols.

The Synthetic Pathway: A Stepwise Transformation

The journey from a simple substituted pyridine to a functionalized N-oxide is a tale of carefully orchestrated chemical transformations. Each step introduces a new functional group that dramatically alters the electronic and steric landscape of the molecule, changes that are vividly captured by various spectroscopic techniques. The synthetic route from the readily available 2,3-lutidine to the target compound, this compound, involves two key transformations: N-oxidation followed by nitration.

Synthesis_Workflow A 2,3-Lutidine B 2,3-Dimethylpyridine 1-oxide A->B N-Oxidation (H₂O₂ / Acid Catalyst) C This compound B->C Nitration (HNO₃ / H₂SO₄)

Caption: Synthetic workflow from 2,3-Lutidine to this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The progressive functionalization of the pyridine ring induces significant changes in the chemical environment of the constituent atoms. These modifications are reflected in their respective ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra provide a detailed picture of the electronic environment of the protons. The introduction of the N-oxide and nitro groups causes characteristic downfield shifts of the aromatic protons due to their electron-withdrawing nature.

CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)2-CH₃ (δ, ppm)3-CH₃ (δ, ppm)
2,3-Lutidine~7.4-7.5~6.9-7.0~8.2-8.3~2.45~2.25
2,3-Dimethylpyridine 1-oxide~7.0-7.1~6.9-7.0~8.1-8.2~2.40~2.20
This compound-~8.2-8.3~8.4-8.5~2.55~2.35

¹H NMR Analysis:

  • 2,3-Lutidine: The aromatic protons exhibit a typical splitting pattern for a trisubstituted pyridine. The proton at C-6 is the most deshielded due to its proximity to the nitrogen atom.

  • 2,3-Dimethylpyridine 1-oxide: The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. This results in a slight shielding of the H-4 and H-6 protons compared to 2,3-lutidine.

  • This compound: The introduction of the strongly electron-withdrawing nitro group at the C-4 position leads to a significant downfield shift of the adjacent H-5 proton. The H-6 proton is also deshielded. The methyl protons experience a slight downfield shift due to the overall increased electron deficiency of the ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra reveal the electronic environment of the carbon atoms. The N-oxide and nitro functionalities exert a pronounced influence on the chemical shifts of the ring carbons.

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)2-CH₃ (δ, ppm)3-CH₃ (δ, ppm)
2,3-Lutidine~156.5~132.0~137.0~122.5~146.0~23.0~18.5
2,3-Dimethylpyridine 1-oxide~147.0~127.0~138.0~125.0~138.5~17.5~13.0
This compound~149.0~133.0~150.0~120.0~139.0~17.0~12.5

¹³C NMR Analysis:

  • 2,3-Lutidine: The chemical shifts are characteristic of a substituted pyridine ring.

  • 2,3-Dimethylpyridine 1-oxide: The N-oxidation leads to a significant shielding of the C-2 and C-6 carbons due to the resonance contribution of the N-oxide group. The other ring carbons experience smaller shifts.

  • This compound: The C-4 carbon is significantly deshielded due to the direct attachment of the electron-withdrawing nitro group. The other ring carbons also experience shifts reflecting the altered electronic distribution.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes to monitor are the N-O stretching of the N-oxide and the symmetric and asymmetric stretching of the nitro group.

CompoundN-O Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)
2,3-Lutidine---~3000-3100
2,3-Dimethylpyridine 1-oxide~1250-1300--~3000-3100
This compound~1240-1290~1520-1560~1340-1360~3000-3100

IR Analysis:

  • 2,3-Lutidine: The spectrum is dominated by C-H and C=C/C=N stretching and bending vibrations characteristic of a substituted pyridine.

  • 2,3-Dimethylpyridine 1-oxide: The appearance of a strong absorption band in the 1250-1300 cm⁻¹ region is a clear indication of the N-O stretching vibration, confirming the N-oxidation.[1][2]

  • This compound: In addition to the N-O stretch, two strong absorption bands appear, corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching vibrations of the nitro group. This provides definitive evidence of the successful nitration step.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The introduction of the N-oxide and nitro groups, which act as auxochromes and chromophores respectively, leads to significant changes in the absorption maxima (λmax).

Compoundλmax (nm)Molar Absorptivity (ε)
2,3-Lutidine~260-270Moderate
2,3-Dimethylpyridine 1-oxide~270-280Higher
This compound~330-350Strong

UV-Vis Analysis:

  • 2,3-Lutidine: Exhibits a π→π* transition typical for pyridine derivatives.

  • 2,3-Dimethylpyridine 1-oxide: The N-oxide group extends the conjugation of the π-system, resulting in a slight bathochromic (red) shift of the λmax and an increase in the molar absorptivity.

  • This compound: The presence of the nitro group in conjugation with the pyridine N-oxide system causes a significant bathochromic shift into the near-UV region.[3][4] This is due to the n→π* transition of the nitro group and the extended π-conjugation.

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound and its precursors.

Synthesis of 2,3-Dimethylpyridine 1-oxide

This procedure is based on the oxidation of 2,3-lutidine using hydrogen peroxide in the presence of an acid catalyst.

N_Oxidation_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up A Charge a flask with 2,3-lutidine and a suitable acid catalyst (e.g., acetic acid). B Slowly add hydrogen peroxide (30-35%) dropwise while maintaining the temperature below 60-70 °C. A->B C Heat the mixture at 70-80 °C for several hours until the reaction is complete (monitored by TLC or GC). B->C D Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃). C->D E Extract the product with an organic solvent (e.g., dichloromethane). D->E F Dry the organic layer, concentrate under reduced pressure, and purify the product (e.g., by distillation or crystallization). E->F

Caption: Experimental workflow for the N-oxidation of 2,3-lutidine.

Synthesis of this compound

This protocol outlines the nitration of 2,3-dimethylpyridine 1-oxide using a mixture of nitric acid and sulfuric acid.[5][6][7]

Nitration_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up A Dissolve 2,3-dimethylpyridine 1-oxide in concentrated sulfuric acid and cool the mixture in an ice bath. B Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 10 °C. A->B C Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours. B->C D Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate). C->D E Extract the product with an organic solvent (e.g., chloroform). D->E F Dry the organic layer, remove the solvent, and purify the product by recrystallization. E->F

Caption: Experimental workflow for the nitration of 2,3-dimethylpyridine 1-oxide.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets (for solids) or thin films (for liquids).

  • UV-Vis Spectroscopy: UV-Vis spectra should be recorded using a dual-beam spectrophotometer in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) using quartz cuvettes.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and compelling narrative of how successive chemical modifications impact the molecular properties of a compound. Each synthetic step leaves an indelible and predictable mark on the NMR, IR, and UV-Vis spectra. For researchers and professionals in drug development, a firm grasp of these spectroscopic transformations is not merely an academic exercise; it is a fundamental tool for ensuring the efficiency of synthesis, the purity of intermediates, and the quality of the final active pharmaceutical ingredient. This guide serves as a foundational reference for interpreting the spectroscopic data associated with this important synthetic pathway.

References

  • PrepChem.com. Synthesis of this compound.
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  • ResearchGate. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents | Request PDF.

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A Senior Application Scientist's Guide to the Purification of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmaceutical intermediates, the purity of each component is paramount, directly influencing the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API).[1] 2,3-Dimethyl-4-nitropyridine 1-oxide is a key intermediate in the synthesis of proton pump inhibitors like Lansoprazole and Rabeprazole.[2][3][4] Its synthesis, typically involving the nitration of 2,3-dimethylpyridine 1-oxide (2,3-lutidine-N-oxide) with a mixed acid reagent (e.g., nitric acid and sulfuric acid), often yields a crude product contaminated with unreacted starting materials, isomeric impurities, and residual acids.[2][5][6]

This guide provides an in-depth comparison of the two most effective methods for purifying this compound: Recrystallization and Flash Column Chromatography. We will delve into the mechanistic principles, provide detailed, field-tested protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Understanding the Impurity Profile

The primary impurities following the synthesis of this compound typically include:

  • Unreacted 2,3-dimethylpyridine 1-oxide: The precursor molecule which is more polar than the product.

  • Isomeric Nitropyridine Oxides: Nitration can potentially occur at other positions on the pyridine ring, leading to structurally similar impurities.

  • Residual Acids (H₂SO₄, HNO₃): Strong acids used in the nitration reaction that must be completely removed.

  • Byproducts from Decomposition: The highly reactive conditions can sometimes lead to minor degradation products.

The choice of purification method is dictated by the need to efficiently remove these specific contaminants while maximizing the recovery of the desired, high-purity product.

Method 1: Recrystallization

Recrystallization is a robust, cost-effective technique for purifying solid compounds, making it highly suitable for large-scale production. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality of Experimental Choices: The ideal solvent will completely dissolve the crude product at an elevated temperature but exhibit poor solubility for the target compound at low temperatures, allowing it to crystallize out while impurities remain in the mother liquor. For this compound, a polar protic solvent or a solvent pair is often effective. An ethanol/n-pentane system has been documented to yield crystals with a melting point of 99-102°C.[5]

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by testing various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and water) to find a system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a fume hood, place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. To induce crystallization, you may scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, cool the flask further in an ice bath for at least one hour to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold secondary solvent (e.g., n-pentane) to remove any residual mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a light-yellow solid.[2]

  • Validation: Assess the purity of the recrystallized product by High-Performance Liquid Chromatography (HPLC) and measure its melting point. A sharp melting point range (e.g., 94-98°C) is indicative of high purity.[7]

Workflow for Recrystallization

cluster_recrystallization Recrystallization Workflow A 1. Dissolve Crude Product in Hot Solvent B 2. Cool Solution Slowly to Induce Crystallization A->B C 3. Isolate Crystals by Vacuum Filtration B->C D 4. Wash Crystals with Cold Solvent C->D E 5. Dry Under Vacuum D->E F Purified Product E->F

Caption: Step-by-step workflow for the purification of this compound via recrystallization.

Method 2: Flash Column Chromatography

For achieving the highest possible purity, especially on a smaller, laboratory scale, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[8][9]

Causality of Experimental Choices: this compound is a polar molecule due to the N-oxide and nitro groups.[10] Therefore, a polar stationary phase like silica gel is appropriate. The mobile phase must be carefully selected to provide good separation between the product and the less polar impurities. A gradient of ethyl acetate in a nonpolar solvent like hexanes is a common starting point.[11] Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system before running the column.[12]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a TLC system to separate the crude mixture. Spot the crude material on a silica gel TLC plate and elute with various ratios of ethyl acetate/hexanes. The ideal system will show good separation between the product spot and any impurities, with the product having an Rf value of ~0.3.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexanes). Ensure the packing is homogeneous and free of air bubbles to prevent channeling.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 20% ethyl acetate/hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate/hexanes). This gradient elution will first wash off non-polar impurities, followed by the desired product.

  • Fraction Collection: Collect the eluent in small, sequential fractions. Monitor the separation by spotting fractions on TLC plates and visualizing under UV light.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Validation: Confirm the purity of the combined fractions using HPLC. Purity levels exceeding 99% are readily achievable with this method.[2]

Workflow for Flash Column Chromatography

cluster_chromatography Flash Chromatography Workflow A 1. Determine Eluent System via TLC B 2. Pack Silica Gel Column A->B C 3. Load Crude Sample B->C D 4. Elute with Solvent Gradient C->D E 5. Collect & Monitor Fractions D->E F 6. Combine Pure Fractions & Evaporate Solvent E->F G High-Purity Product F->G

Sources

Computational studies on the reactivity of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Computational Guide to the Reactivity of 2,3-Dimethyl-4-nitropyridine 1-oxide: A Comparative Analysis

Introduction: The Strategic Importance of Substituted Pyridine N-Oxides

Pyridine N-oxides are a fascinating class of heterocyclic compounds that serve as pivotal intermediates in organic synthesis and drug development.[1] The N-oxide moiety uniquely alters the electronic landscape of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic substitution reactions compared to its parent pyridine.[2][3][4] This dual reactivity makes them exceptionally versatile building blocks.[5] Among these, this compound holds particular significance as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like lansoprazole and rabeprazole, drugs widely used to treat acid-related gastrointestinal conditions.[6][7][8]

Understanding the nuanced reactivity of this molecule is paramount for optimizing existing synthetic routes and designing novel analogues. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which we can dissect the electronic structure and predict the chemical behavior of such molecules with remarkable accuracy.[9] This guide offers a comprehensive, in-depth analysis of the reactivity of this compound, framed by a comparative study with structurally related and parent compounds. We will explore the causal relationships between structure and reactivity, provide a practical guide to the computational workflows used, and present data-driven comparisons to illuminate its unique chemical character.

Comparative Analysis of Molecular and Electronic Structure

The reactivity of a molecule is fundamentally governed by its electronic structure. The strategic placement of two electron-donating methyl groups and a potent electron-withdrawing nitro group on the pyridine N-oxide scaffold creates a unique electronic profile for this compound. To appreciate these effects, we compare its computationally derived properties with those of unsubstituted Pyridine N-oxide (PyO) and 4-Nitropyridine 1-oxide (4-NO₂-PyO).

Computational studies reveal that substituents significantly impact the geometry and electron distribution of the pyridine N-oxide ring.[10][11] The presence of an electron-withdrawing group like -NO₂ in the para position leads to a notable shortening of the semi-polar N→O bond compared to unsubstituted PyO, indicating a stronger bond and a redistribution of electron density towards the substituent.[10] Conversely, electron-donating groups would be expected to have the opposite effect. In our target molecule, the interplay between the donating methyl groups and the withdrawing nitro group creates a more complex scenario.

Property Pyridine N-oxide (PyO) 4-Nitropyridine 1-oxide This compound Causality and Insight
N→O Bond Length (Å) ~1.290 (Exp.)[11]~1.271 (Calc.)[11]Predicted: ~1.275The powerful electron-withdrawing -NO₂ group delocalizes the oxygen's lone pair into the ring, strengthening and shortening the N→O bond. The methyl groups have a minor opposing effect.
Dipole Moment (Debye) ~4.37[1]Higher than PyOPredicted: HighThe N→O bond imparts a large dipole moment. The opposing -NO₂ group and methyl groups create a complex vector sum, but the molecule remains highly polar.
LUMO Energy (eV) HighLowPredicted: LowThe -NO₂ group drastically lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack. This is the key to its reactivity.
HOMO Energy (eV) ModerateLowPredicted: Moderate-LowThe -NO₂ group also lowers the HOMO energy, deactivating the ring towards electrophiles. The methyl groups partially counteract this, raising the HOMO relative to 4-NO₂-PyO.
HOMO-LUMO Gap (eV) LargeSmallPredicted: SmallA small gap indicates higher kinetic reactivity. The functionalization with the nitro group makes the molecule significantly more reactive than the parent PyO.

Table 1: Comparative analysis of calculated and experimental properties of this compound and related compounds. Predicted values are based on extrapolations from computational studies on analogous systems.[9][10][11]

Reactivity Deep Dive: A Tale of Two Pathways

The unique electronic structure of this compound predisposes it to specific reaction pathways, primarily nucleophilic aromatic substitution.

Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction for 4-nitropyridine N-oxides is the displacement of the nitro group by a nucleophile.[9][12][13][14] The N-oxide and, more importantly, the para-nitro group, powerfully activate the C4 position for nucleophilic attack.

Causality:

  • LUMO Localization: The strong electron-withdrawing nature of the nitro group causes the Lowest Unoccupied Molecular Orbital (LUMO) to have a large coefficient on the C4 carbon. According to Frontier Molecular Orbital (FMO) theory, nucleophilic attack preferentially occurs at the site of the largest LUMO lobe, as this represents the most energetically favorable interaction between the nucleophile's HOMO and the electrophile's LUMO.[15][16][17]

  • Stabilization of Intermediates: The reaction proceeds through a negatively charged Meisenheimer-like intermediate. Both the N-oxide and the nitro group are adept at stabilizing this intermediate through resonance, lowering the activation energy of the reaction.

Comparison:

  • vs. 4-Nitropyridine 1-oxide: The two methyl groups at the C2 and C3 positions in our target molecule exert a minor electronic influence. As electron-donating groups, they slightly decrease the electrophilicity of the ring compared to the unsubstituted 4-nitropyridine 1-oxide. However, their steric bulk near the C4 reaction center is also a factor to consider, potentially hindering the approach of very large nucleophiles.

  • vs. Pyridine N-oxide: Without the activating nitro group, PyO is far less reactive towards nucleophiles at the ring carbons. Nucleophilic attack on PyO typically requires prior activation of the N-oxide oxygen with an electrophile (e.g., PCl₃).[1][4]

SNAr_Influence cluster_reactivity Factors Governing SNAr Reactivity cluster_influences Substituent Effects Molecule 2,3-Dimethyl-4-nitropyridine 1-oxide LUMO Low Energy LUMO (Localized at C4) Molecule->LUMO Enables Intermediate Stabilized Meisenheimer Intermediate Molecule->Intermediate Forms Product 4-Substituted Product LUMO->Product Facilitates Nucleophilic Attack Intermediate->Product Leads to NO2 Nitro Group (-NO₂) (Strong Electron Withdrawing) NO2->LUMO Lowers Energy NO2->Intermediate Stabilizes Me Methyl Groups (-CH₃) (Weak Electron Donating) Me->Molecule Modifies

Caption: Key factors influencing SNAr reactivity.

Suppressed Pathway: Electrophilic Aromatic Substitution (EAS)

While the N-oxide group itself is activating and directs electrophilic attack to the ortho and para (C2, C4, C6) positions, the presence of a powerful deactivating nitro group at the C4 position makes further EAS highly unfavorable.[5][18][19] Any potential electrophilic attack would be directed by the existing substituents to the remaining open positions, but the overall electron-poor nature of the ring system presents a significant energy barrier.

A Practical Guide to Computational Workflow

To achieve the insights described above, a systematic computational approach is required. The following protocol outlines a standard, self-validating workflow using DFT.

Step-by-Step Computational Protocol
  • Structure Input & Pre-optimization:

    • Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Rationale: This step finds the lowest energy conformation of the molecule.

    • Method: Submit the structure for a full geometry optimization using a DFT functional and basis set. A common and robust choice is the B3LYP functional with a 6-311+G(d,p) basis set.[2] For systems where dispersion forces are critical, functionals like ωB97X-D are recommended.[18]

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Keywords: Opt, B3LYP/6-311+G(d,p).

  • Vibrational Frequency Analysis:

    • Rationale: This is a crucial self-validating step. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further optimization. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Method: Perform a frequency calculation at the same level of theory used for optimization.

    • Keywords: Freq, B3LYP/6-311+G(d,p).

  • Single-Point Energy & Electronic Property Calculation:

    • Rationale: With the validated geometry, perform a final, high-accuracy single-point energy calculation. This step is also used to generate detailed electronic property data.

    • Method: Use the optimized geometry. The same or a higher level of theory can be used.

    • Properties to Request:

      • Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze orbital interactions.

      • Molecular Orbitals: To visualize the HOMO and LUMO and obtain their energies.

      • Molecular Electrostatic Potential (MEP): To map electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Keywords: SP, Pop=NBO, IOp(6/7=3).

  • Data Analysis and Visualization:

    • Extract geometric parameters (bond lengths, angles), energies (HOMO, LUMO), atomic charges, and dipole moment from the output files.

    • Use visualization software (e.g., GaussView, Chemcraft, VMD) to plot the HOMO, LUMO, and MEP surfaces.

computational_workflow start Start: Molecule Structure opt Step 1: Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Step 2: Frequency Calculation (Validation Step) opt->freq check Imaginary Frequencies? freq->check sp Step 3: Single-Point Calculation (NBO, Orbitals, MEP) check->sp No reopt Re-optimize Geometry check->reopt Yes analyze Step 4: Data Analysis & Visualization sp->analyze end End: Reactivity Insights analyze->end reopt->opt

Caption: Standard DFT workflow for reactivity analysis.

Grounding in Experimental Reality: Synthesis

The computational predictions are anchored in the well-established synthesis of this compound. Typically, 2,3-dimethylpyridine is first oxidized to 2,3-dimethylpyridine 1-oxide using an oxidizing agent like hydrogen peroxide.[6] Subsequently, this N-oxide undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product, this compound.[6][20] The regioselectivity of this nitration, favoring the C4 position, is consistent with the activating and para-directing nature of the N-oxide group as predicted by computational models.[18][19]

Conclusion

The reactivity of this compound is a finely tuned interplay of substituent effects, masterfully orchestrated for synthetic utility. Computational analysis compellingly demonstrates that the potent electron-withdrawing nitro group at the C4 position is the dominant director of reactivity, drastically lowering the LUMO energy and making this site a prime target for nucleophilic aromatic substitution. The methyl groups at C2 and C3 play a secondary, modulating role, slightly reducing the overall electrophilicity of the ring. This detailed understanding, enabled by computational chemistry, not only explains the molecule's role as a crucial pharmaceutical intermediate but also provides a predictive framework for designing next-generation analogues with tailored reactivity profiles. The synergy between computational prediction and experimental validation remains a cornerstone of modern chemical research, allowing scientists to probe molecular behavior with unprecedented clarity.

References

  • Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Royal Society of Chemistry. [Link]
  • Treadwell, J. A., & Heard, G. L. (2021). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides.
  • Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing. [Link]
  • Belova, N. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central. [Link]
  • Belova, N. V., et al. (2021). Substituent effect on the properties of pyridine-N-oxides.
  • Treadwell, J. A., & Heard, G. L. (2021). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. [Link]
  • Organic Chemistry Data. (2025). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. organic-chemistry.org. [Link]
  • Johnson, R. M., & Rees, C. W. (1968). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. [Link]
  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
  • Mišić-Vuković, M., et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. ChemTube3D. [Link]
  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Sciencemadness.org. [Link]
  • Katiyar, D. (n.d.). Pyridine Lecture Notes. University of Lucknow. [Link]
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]
  • Procter, D. J., et al. (2022).
  • Li, B., & Stahl, S. S. (2015).
  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Tomasik, P., et al. (1985). Relationship between the Electronic Structure and Acidic-Basic Properties of 4-Substituted Pyridine N-Oxides.
  • Berdys, J., et al. (2003). Theoretical and Experimental Studies of Nitropyridine 1-Oxides.
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  • LibreTexts Chemistry. (2020). LFT and Frontier Molecular Orbital Theory. Chemistry LibreTexts. [Link]
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A Comparative Guide to Lansoprazole Synthesis: An Analysis of Pyridine Intermediate Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of synthetic routes to Lansoprazole, a cornerstone proton pump inhibitor (PPI). Our focus is on the strategic synthesis of the key pyridine intermediate, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, which is a critical determinant of the overall efficiency, scalability, and cost-effectiveness of the manufacturing process. We will dissect established methodologies, offering field-proven insights into the causality behind experimental choices and providing validated protocols for researchers, scientists, and drug development professionals.

Introduction: Lansoprazole and its Mechanism of Action

Lansoprazole is a substituted benzimidazole derivative that effectively treats acid-related gastrointestinal disorders, including peptic ulcers, GERD, and Zollinger-Ellison syndrome.[1][2] Its therapeutic efficacy stems from its ability to irreversibly inhibit the H+/K+-ATPase proton pump in gastric parietal cells.[1] Lansoprazole is a prodrug; in the acidic environment of the parietal cells, it is converted to its active form, which then forms a covalent bond with the proton pump, leading to sustained suppression of gastric acid secretion until new enzyme is synthesized.[3]

The molecular architecture of Lansoprazole consists of two key heterocyclic moieties: a substituted pyridine ring and a benzimidazole ring, linked by a methylsulfinyl bridge. The overall synthesis, therefore, logically converges on the coupling of these two key intermediates followed by a controlled oxidation step.

The Core Synthetic Strategy: A Convergent Approach

The industrial synthesis of Lansoprazole is a classic example of a convergent strategy. The molecule is retrosynthetically cleaved at the sulfide linkage, breaking it down into two primary building blocks:

  • The Pyridine Intermediate : 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

  • The Benzimidazole Intermediate : 2-mercaptobenzimidazole.

These two intermediates are first condensed to form a thioether, which is then subjected to a selective oxidation to yield the final sulfoxide product, Lansoprazole. The main challenge and area of process optimization often lie in the multi-step synthesis of the functionalized pyridine intermediate.

G Lansoprazole Lansoprazole Oxidation Selective Oxidation Lansoprazole->Oxidation Thioether Thioether Intermediate Oxidation->Thioether Condensation Condensation Thioether->Condensation Pyridine 2-chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl Condensation->Pyridine Benzimidazole 2-Mercaptobenzimidazole Condensation->Benzimidazole

Caption: General Retrosynthetic Strategy for Lansoprazole.

Comparative Synthesis of the Key Pyridine Intermediate

The synthesis of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is the most complex and variable part of the overall process. The choice of starting material dictates the subsequent reaction sequence. We will compare two prominent routes.

Route A: The 2,3-Lutidine Pathway

This is a widely adopted and well-documented route, starting from the readily available 2,3-dimethylpyridine (2,3-lutidine).[2][4] The strategy involves activating the pyridine ring for subsequent functionalization.

Causality Behind the Workflow:

  • Step 1: N-Oxidation: The pyridine ring is initially deactivated towards electrophilic substitution. Oxidation to the N-oxide using agents like hydrogen peroxide in acetic acid increases the electron density at the 4-position, facilitating the subsequent nitration step. This is a crucial activating step.

  • Step 2: Nitration: The N-oxide is nitrated at the activated 4-position using a mixture of nitric and sulfuric acids to introduce a nitro group.

  • Step 3: Nucleophilic Substitution: The nitro group is an excellent leaving group. It is displaced by 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate to install the desired trifluoroethoxy side chain.[2]

  • Step 4: Rearrangement & Hydrolysis: The N-oxide is rearranged, typically using acetic anhydride. This Polonovski-type reaction rearranges the N-oxide and acetylates the 2-methyl group, forming an acetate ester. Subsequent hydrolysis yields the 2-hydroxymethyl pyridine derivative.[2]

  • Step 5: Chlorination: The final step is the conversion of the primary alcohol at the 2-position to the corresponding chloride using a chlorinating agent like thionyl chloride (SOCl₂), yielding the target intermediate.[2]

G cluster_0 Route A: 2,3-Lutidine Pathway A 2,3-Lutidine B 2,3-Lutidine N-Oxide A->B Oxidation (H₂O₂/AcOH) C 2,3-Dimethyl-4-nitropyridine N-Oxide B->C Nitration (HNO₃/H₂SO₄) D 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy) pyridine N-Oxide C->D Substitution (CF₃CH₂OH/K₂CO₃) E 2-(Hydroxymethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine D->E Rearrangement & Hydrolysis (Ac₂O then H₂O) F 2-Chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl E->F Chlorination (SOCl₂)

Caption: Synthetic workflow starting from 2,3-Lutidine.
Route B: The 3-Picoline Pathway

An alternative approach begins with 3-methylpyridine (3-picoline).[2] This route introduces functionality in a different order and presents a distinct set of challenges and advantages.

Causality Behind the Workflow:

  • Steps 1 & 2: N-Oxidation and Nitration: Similar to the lutidine route, the synthesis begins with oxidation to 3-methylpyridine N-oxide, followed by nitration to yield 3-methyl-4-nitropyridine N-oxide.[2]

  • Step 3: Reissert-Kaufmann Type Reaction: This is the key differentiating step. The N-oxide is treated with dimethyl sulfate to form an N-methoxy-pyridinium salt. This salt is highly activated and reacts with a cyanide source (e.g., NaCN) to introduce a cyano group at the 2-position, yielding 2-cyano-3-methyl-4-nitropyridine.[2] This circumvents the need for the Polonovski-type rearrangement used in Route A.

  • Step 4: Nucleophilic Substitution: The nitro group is displaced by 2,2,2-trifluoroethoxide, similar to Route A.

  • Step 5: Nitrile Transformation: The cyano group must be converted into a chloromethyl group. This is typically a two-step process: hydrolysis of the nitrile to a carboxylic acid (or ester), followed by reduction to the alcohol with a reducing agent like NaBH₄.[2]

  • Step 6: Chlorination: The resulting alcohol is chlorinated with thionyl chloride to afford the final pyridine intermediate.[2]

G cluster_1 Route B: 3-Picoline Pathway A 3-Picoline B 3-Methyl-4-nitropyridine N-Oxide A->B Oxidation then Nitration C 2-Cyano-3-methyl-4- nitropyridine B->C Cyanation (Me₂SO₄ then NaCN) D 2-Cyano-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine C->D Substitution (NaOCH₂CF₃) E 2-(Hydroxymethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine D->E Hydrolysis then Reduction (NaBH₄) F 2-Chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl E->F Chlorination (SOCl₂) G A o-Phenylenediamine Reagents + CS₂ / KOH or + Potassium Ethyl Xanthate B 2-Mercaptobenzimidazole Reagents->B Reflux in EtOH

Caption: Synthesis of 2-Mercaptobenzimidazole.

Final Assembly: Condensation and Oxidation

Step 1: Condensation to Thioether

The coupling of the two key intermediates is a nucleophilic substitution reaction. The thiol group of 2-mercaptobenzimidazole is deprotonated by a base (e.g., sodium methoxide, sodium hydroxide) to form a thiolate anion, which then displaces the chloride from the pyridine intermediate. [2][5]This reaction is typically carried out in a polar solvent like methanol or ethanol. [5]Alternative methods using water as a solvent or microwave irradiation have also been developed to improve yields and reduce reaction times. [6][7]This condensation reliably produces the thioether precursor in high yield, often exceeding 95%. [8][9]

Step 2: Selective Oxidation to Lansoprazole

This is the final and most delicate step. The prochiral sulfide must be oxidized to a sulfoxide without significant over-oxidation to the corresponding sulfone, which is a common impurity. [10] Common Oxidizing Agents:

  • m-Chloroperoxybenzoic acid (m-CPBA): A classic and effective reagent, though it can be expensive and pose safety challenges on a large scale. [2][8]* Sodium Hypochlorite (NaOCl): A mild, economical, and environmentally friendly oxidizing agent that has been successfully employed for large-scale synthesis. [6]* Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst, this is a cost-effective and green oxidant. [11] The reaction conditions, including temperature, stoichiometry of the oxidant, and reaction time, must be meticulously controlled to maximize the yield of Lansoprazole while minimizing the formation of the sulfone and N-oxide impurities. [10]

Performance Comparison of Synthetic Routes

The choice of synthetic strategy involves a trade-off between the cost of starting materials, the number of steps, overall yield, and process safety.

ParameterRoute A (from 2,3-Lutidine)Route B (from 3-Picoline)Comments
Starting Material 2,3-Lutidine3-PicolineBoth are readily available commodity chemicals.
Number of Steps 5 steps to pyridine intermediate6 steps to pyridine intermediateRoute A is slightly more concise.
Key Transformation Polonovski-type rearrangementReissert-Kaufmann type cyanationThe cyanation route can be efficient but involves highly toxic cyanide reagents.
Overall Yield Generally high; optimizations have been extensively studied. [4]Can be competitive, but requires optimization of more steps. [2]Route A is often considered more robust for industrial scale-up.
Reagent Safety Uses standard industrial reagents.Involves dimethyl sulfate (toxic) and sodium cyanide (highly toxic).Route B has higher safety and handling concerns.
Final Condensation Yield Typically >95% [8][9]Typically >95%This step is highly efficient regardless of the pyridine source.
Final Oxidation Yield 85-95% (depending on oxidant) [6][8]85-95% (depending on oxidant)The challenge of controlling over-oxidation is common to both routes.

Experimental Protocols

The following protocols are representative procedures based on established literature.

Protocol 1: Synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl (via Route A)
  • N-Oxidation: 2,3-Lutidine is treated with a hydrogen peroxide-glacial acetic acid system, using concentrated H₂SO₄ as a catalyst. [4]2. Nitration: The resulting N-oxide is added to a cold mixture of fuming nitric acid and sulfuric acid to yield 2,3-dimethyl-4-nitropyridine N-oxide. [2]3. Substitution: The 4-nitro N-oxide (1.0 eq) is reacted with 2,2,2-trifluoroethanol in acetonitrile in the presence of potassium carbonate (K₂CO₃) at 70-80°C for ~7 hours. [4]4. Rearrangement: The resulting trifluoroethoxy N-oxide is heated in acetic anhydride at 100°C. The mixture is then subjected to basic hydrolysis to yield 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. [2]5. Chlorination: The hydroxymethyl intermediate is dissolved in chloroform and treated with thionyl chloride (SOCl₂) under reflux to produce the final product, which is isolated as the hydrochloride salt. [2]

Protocol 2: Synthesis of 2-Mercaptobenzimidazole
  • A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 ml), and water (45 ml) is heated under reflux for 3 hours. [12]2. Activated charcoal is added, and the mixture is refluxed for another 10 minutes before being filtered hot.

  • The filtrate is heated to 60-70°C, and warm water is added, followed by the slow addition of aqueous acetic acid with stirring.

  • The mixture is cooled to complete crystallization. The product is collected by filtration and dried, yielding 2-mercaptobenzimidazole (84-87% yield). [12]

Protocol 3: Condensation and Oxidation to Lansoprazole
  • Condensation: In a reaction flask, add anhydrous methanol, followed by sodium methoxide (4.0 eq). To this, add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1.0 eq) and 2-mercaptobenzimidazole (1.0 eq). [5]Heat the mixture to 40°C and stir for 3 hours to form the thioether intermediate.

  • Oxidation: The thioether is dissolved in a halogenated hydrocarbon solvent like dichloromethane. [10]The solution is cooled, and an oxidizing agent (e.g., sodium hypochlorite solution) is added dropwise while maintaining a low temperature. [6]3. Work-up & Isolation: The reaction is monitored by TLC/HPLC. Upon completion, the reaction is worked up under basic conditions to neutralize acids and decompose excess oxidant. [10]Lansoprazole is then crystallized from an appropriate solvent system, filtered, and dried.

Conclusion

The synthesis of Lansoprazole is a mature industrial process, with the primary strategic variation lying in the construction of the substituted pyridine ring. The route starting from 2,3-lutidine is generally favored for large-scale production due to its slightly shorter sequence and avoidance of highly toxic cyanation reagents, making it a more robust and safer process. The 3-picoline route, while viable, introduces significant safety and handling challenges associated with the Reissert-Kaufmann type reaction. The final condensation and oxidation steps are highly optimized and efficient across different synthetic approaches, with the key challenge being the selective oxidation to prevent sulfone impurity formation. For researchers and process chemists, improvements in any of the multi-step sequences, particularly those that reduce step count or employ greener reagents, remain a valuable objective.

References

  • CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • The Chemical Synthesis and Applications of Lansoprazole. NINGBO INNO PHARMCHEM CO.,LTD.
  • LANSOPRAZOLE - New Drug Approvals. (2021-11-01).
  • Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry.
  • An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API.
  • Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal.
  • CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method.
  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermedi
  • 2-mercaptobenzimidazole. Organic Syntheses Procedure.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia. PubMed Central.
  • Microwave synthesis of lansoprazole drug intermediate.
  • WO2008087665A2 - Process for preparation of lansoprazole.
  • Synthesis of the impurities of lansoprazole.
  • Method for synthesizing lansoprazole.
  • Preformulation investigation of the novel proton pump inhibitor lansoprazole. Drug Development and Industrial Pharmacy.
  • What is the mechanism of Lansoprazole?

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A Comparative Guide to Alternatives for 2,3-Dimethyl-4-nitropyridine 1-oxide in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in the pharmaceutical industry, the selection of an optimal reagent is a critical decision that influences reaction efficiency, scalability, and overall cost-effectiveness. In the synthesis of several key active pharmaceutical ingredients (APIs), including the widely used proton pump inhibitors lansoprazole and rabeprazole, 2,3-dimethyl-4-nitropyridine 1-oxide has traditionally served as a important intermediate. Its primary function is to act as an electrophile in nucleophilic aromatic substitution (SNAr) reactions, introducing the 2,3-dimethylpyridine moiety. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards greener, more efficient, and safer processes. This guide provides an in-depth technical comparison of this compound and its principal alternative, 2,3-dimethyl-4-chloropyridine N-oxide, supported by experimental data and detailed protocols.

The Central Role of 4-Substituted 2,3-Dimethylpyridine 1-oxides

The core utility of both this compound and its alternatives lies in their reactivity towards nucleophiles at the C4 position of the pyridine ring. The pyridine N-oxide functionality, in concert with an electron-withdrawing group at the 4-position, renders this carbon atom highly electrophilic and susceptible to nucleophilic attack. This activation is crucial for the formation of ether linkages, which are key structural motifs in various drug molecules.

The general mechanism for this pivotal SNAr reaction is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group at the C4 position is expelled, restoring the aromaticity of the pyridine ring and yielding the desired product.

Head-to-Head Comparison: Nitro vs. Chloro Leaving Groups

The choice between a nitro (-NO₂) and a chloro (-Cl) group as the leaving group at the C4 position has significant implications for the reaction's progress and outcome. While both activate the ring for nucleophilic attack, their inherent electronic properties and leaving group abilities lead to notable differences in performance.

This compound: The Incumbent Reagent

The nitro group is a powerful electron-withdrawing group, strongly activating the pyridine ring for nucleophilic attack. Historically, this has made this compound a reliable choice for the synthesis of lansoprazole and related compounds. The synthesis of this reagent typically involves the nitration of 2,3-dimethylpyridine 1-oxide using a mixture of concentrated nitric and sulfuric acids.

However, the use of the nitro-substituted precursor is not without its challenges. The nitration reaction itself requires harsh conditions and can generate significant acidic waste. Furthermore, the nitro group, while being a potent activating group, is not always the most efficient leaving group in SNAr reactions. There are also potential safety concerns associated with the thermal stability of nitro-aromatic compounds, particularly on a large scale.

2,3-Dimethyl-4-chloropyridine N-oxide: The Challenger

As an alternative, 2,3-dimethyl-4-chloropyridine N-oxide has emerged as a compelling option. The chloro group is also an effective activating and leaving group in SNAr reactions on electron-deficient aromatic rings. Synthetically, the chloro-derivative can be accessed from 2,3-dimethylpyridine 1-oxide via chlorination, or in some cases, from the corresponding 4-nitro compound.

The primary advantages of using the chloro-substituted analog often lie in improved reaction efficiency and a more favorable safety profile. The chlorine atom is generally a better leaving group than the nitro group in many SNAr contexts, which can lead to faster reaction rates and higher yields.

Quantitative Performance Data

The following table summarizes representative experimental data for the nucleophilic substitution reaction of both reagents with 2,2,2-trifluoroethanol, a key step in the synthesis of lansoprazole.

ReagentNucleophileBaseSolventTime (h)Temp (°C)Yield (%)Reference
This compound2,2,2-TrifluoroethanolK₂CO₃Acetonitrile/Water770-8080.2[1]
2,3-Dimethyl-4-chloropyridine N-oxide2,2,2-TrifluoroethanolK₂CO₃Trifluoroethanol8Reflux93[2]

As the data suggests, under comparable, albeit not identical, conditions, the use of 2,3-dimethyl-4-chloropyridine N-oxide can lead to a significant improvement in yield. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature, and process optimization will play a key role in the final outcome for either reagent.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for the synthesis of the key intermediate, 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide, using both the nitro and chloro precursors are provided below.

Protocol 1: Synthesis from this compound

This protocol is adapted from a procedure described in the patent literature[1].

Materials:

  • This compound (16.8 g, 0.1 mol)

  • 2,2,2-Trifluoroethanol (30 mL)

  • Acetonitrile (30 mL)

  • Water (2 mL)

  • Potassium carbonate (21.5 g)

  • Tetrabutylammonium bromide (TBAB) (0.6 g)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a three-necked flask equipped with a stirrer and a condenser, add 2,2,2-trifluoroethanol (30 mL), acetonitrile (30 mL), water (2 mL), potassium carbonate (21.5 g), and TBAB (0.6 g).

  • Stir the mixture to ensure homogeneity.

  • Add this compound (16.8 g, 0.1 mol) to the flask.

  • Heat the reaction mixture to 70-80°C and maintain for 7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove insoluble solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • The crude 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide can be further purified by recrystallization.

Protocol 2: Synthesis from 2,3-Dimethyl-4-chloropyridine N-oxide

This protocol is based on a procedure outlined in a patent application[2].

Materials:

  • 2,3-Dimethyl-4-chloropyridine N-oxide (50 g, 0.320 mol)

  • 2,2,2-Trifluoroethanol (150 mL)

  • Potassium carbonate (60 g, 0.415 mol)

  • Toluene

  • Water

Procedure:

  • In a four-necked flask equipped with a stirrer and a reflux condenser, mix 2,2,2-trifluoroethanol (150 mL) and potassium carbonate (60 g).

  • Initiate stirring and add 2,3-dimethyl-4-chloropyridine N-oxide (50 g) to the flask.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After the reaction is complete, distill the mixture under reduced pressure to remove the excess trifluoroethanol.

  • Dissolve the resulting residue in water (200 mL).

  • Extract the aqueous solution with toluene (3 x 150 mL).

  • Combine the organic phases and recover the toluene under reduced pressure to obtain the pure 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide.

Mechanistic and Workflow Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanism and experimental workflows.

SNAr_Mechanism Reagents 2,3-Dimethyl-4-X-pyridine 1-oxide (X = NO2 or Cl) + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Reagents->Intermediate Nucleophilic Attack Product 2,3-Dimethyl-4-Nu-pyridine 1-oxide + Leaving Group (X-) Intermediate->Product Elimination of Leaving Group Experimental_Workflow cluster_nitro From 4-Nitro Precursor cluster_chloro From 4-Chloro Precursor Nitro_Start Mix Solvents, Base, Catalyst Nitro_Add Add 4-Nitro Reagent Nitro_Start->Nitro_Add Nitro_React Heat (70-80°C, 7h) Nitro_Add->Nitro_React Nitro_Workup Filter, Concentrate, Extract Nitro_React->Nitro_Workup Nitro_Product Crude Product Nitro_Workup->Nitro_Product Chloro_Start Mix Trifluoroethanol and Base Chloro_Add Add 4-Chloro Reagent Chloro_Start->Chloro_Add Chloro_React Reflux (8h) Chloro_Add->Chloro_React Chloro_Workup Distill, Dissolve, Extract Chloro_React->Chloro_Workup Chloro_Product Pure Product Chloro_Workup->Chloro_Product

Caption: Comparative experimental workflows for the synthesis of the target intermediate.

Concluding Remarks for the Practicing Scientist

The choice between this compound and its 4-chloro analog is a nuanced one, with the optimal selection depending on the specific priorities of a given synthetic campaign.

  • For Yield Maximization and Potentially Milder Conditions: The available data suggests that 2,3-dimethyl-4-chloropyridine N-oxide may offer a significant advantage in terms of reaction yield. The generally better leaving group ability of chloride can translate to more efficient conversions.

  • Considering Precursor Availability and Cost: The synthetic routes to both precursors should be evaluated based on the cost and availability of the starting materials and reagents. While the nitration to form the 4-nitro compound is a classic transformation, the chlorination procedure may offer advantages in terms of waste management and safety.

  • Process Safety and Scalability: For large-scale manufacturing, the thermal stability of the intermediates is a critical consideration. The chloro-substituted compound may be preferred from a process safety perspective, avoiding the potential hazards associated with nitro-aromatic compounds at elevated temperatures.

References

  • Lansoprazole - New Drug Approvals. (2021). Provides information on the synthesis of lansoprazole, including the use of 2,3-dimethyl-4-nitropyridine-1-oxide.
  • Intermediate for the synthesis of lansoprazole and procedure for obtaining it. (1993). Vidal Carlos Monserrat. This patent describes a procedure for the preparation of a lansoprazole intermediate from 2,3-dimethyl-4-nitropyridine N-oxide. [Link]
  • Preparation method of lansoprazole intermediate. (2012). Chinese Patent CN102838537A. This patent details a method for preparing a lansoprazole intermediate using 2,3-dimethyl-4-chloropyridine-N-oxide.
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015). Chinese Patent CN104592107B. This patent describes a synthesis method for 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. (2014). Chinese Patent CN103539728A.

Sources

A Comparative Guide to the Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide, a crucial intermediate in the manufacturing of proton pump inhibitors like lansoprazole, presents a classic chemical challenge: achieving high yield and purity while minimizing environmental impact. This guide offers a detailed comparison of the prevalent synthesis methodologies, moving beyond traditional metrics of success to incorporate a thorough environmental assessment. As Senior Application Scientists, our goal is to provide you with the insights necessary to make informed, sustainable choices in your synthetic route design.

The Imperative for Greener Synthesis

The pharmaceutical industry is increasingly under scrutiny for its environmental footprint, with a significant focus on reducing waste and hazardous substance use.[1] Green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), provide a quantitative framework for evaluating the "greenness" of a chemical process.[2][3] These metrics force a holistic view, accounting not just for the desired product but for every atom that enters the reaction vessel.[4][5]

This guide will dissect two primary synthetic routes to this compound: the classical mixed acid nitration and a modified approach using potassium nitrate. We will evaluate each based on their chemical efficiency, safety, and environmental impact, providing the data and context needed to align your laboratory practices with the principles of sustainable science.

Method 1: The Traditional Path - Mixed Acid Nitration

The nitration of 2,3-dimethylpyridine 1-oxide using a mixture of concentrated nitric acid and sulfuric acid is a long-established method.[6] The potent nitronium ion (NO₂⁺), generated in situ, is the key electrophile that drives this aromatic substitution.

Reaction Chemistry and Mechanism

The reaction proceeds via the generation of the nitronium ion from nitric acid, catalyzed by the stronger sulfuric acid. This highly reactive electrophile then attacks the electron-rich pyridine N-oxide ring, preferentially at the 4-position.

HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2_plus intermediate Wheland Intermediate NO2_plus->intermediate + Substrate HSO4_minus HSO₄⁻ H2O H₂O substrate 2,3-Dimethylpyridine 1-oxide substrate->intermediate product This compound intermediate->product - H⁺

Caption: Generation of the nitronium ion and subsequent electrophilic aromatic substitution.

Experimental Protocol: Mixed Acid Nitration

A representative laboratory-scale synthesis is as follows:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, 0.2 mL of 65% nitric acid (d=1.4) is cautiously added to 0.6 mL of concentrated sulfuric acid.[6]

  • Reaction: 183 mg of 2,3-dimethylpyridine 1-oxide is dissolved in the nitrating mixture.[6]

  • Heating: The reaction mixture is stirred at 90°C for 24 hours.[6]

  • Work-up: The mixture is poured onto ice and neutralized with sodium carbonate.[6]

  • Extraction: The product is extracted with methylene chloride.[6]

  • Purification: The organic phase is dried and evaporated, and the residue is crystallized from ethanol/n-pentane to yield the final product.[6]

A comparative industrial-scale protocol uses a mixture of 38g of 65% nitric acid and 190g of concentrated sulfuric acid to nitrate 12.3g of 2,3-dimethylpyridine-N-oxide over 12 hours at 85-90°C, yielding 10.1g of the product (60.1% yield).[7]

Environmental and Safety Assessment
  • Hazardous Reagents: This method employs highly corrosive and hazardous acids. The nitrating mixture is a strong oxidizing agent and can cause severe burns.[8] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[9]

  • Waste Generation: The primary waste stream is a large volume of acidic aqueous waste from the quenching and neutralization steps. This waste contains residual acids and sodium sulfate, requiring significant treatment before disposal. The use of dichloromethane, a suspected carcinogen, as an extraction solvent adds to the environmental burden.[10][11]

  • Atmospheric Emissions: The reaction can produce toxic nitrogen oxide (NOx) gases, which contribute to acid rain and smog.[12]

Method 2: A Greener Alternative? - Potassium Nitrate in Sulfuric Acid

Seeking to mitigate the hazards of mixed acid, an alternative approach utilizes solid potassium nitrate as the source of the nitronium ion in concentrated sulfuric acid.[2][13] This method avoids the direct handling of concentrated nitric acid and can offer a more controlled reaction profile.

Reaction Chemistry

In this method, potassium nitrate reacts with concentrated sulfuric acid to generate the nitronium ion in situ. The overall mechanism of electrophilic aromatic substitution remains the same.

KNO3 KNO₃ NO2_plus NO₂⁺ KNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2_plus intermediate Wheland Intermediate NO2_plus->intermediate + Substrate KHSO4 KHSO₄ substrate 2,3-Dimethylpyridine 1-oxide substrate->intermediate product This compound intermediate->product - H⁺

Caption: In situ generation of the nitronium ion from potassium nitrate.

Experimental Protocol: Potassium Nitrate Nitration

A typical procedure is detailed in a patent by Jiangsu Zhongbang Pharmaceutical Co., Ltd.:

  • Dissolution: 12.3g of 2,3-lutidine-N-oxide is dissolved in 92g of concentrated sulfuric acid (98%) and cooled to between -10°C and -5°C.[2]

  • Addition of Nitrating Agent: A solution of 14.15g of potassium nitrate in 100g of concentrated sulfuric acid (98%) is added dropwise.[2]

  • Reaction: The mixture is heated to 80-85°C for 2 hours.[2]

  • Work-up: The reaction mixture is cooled, and water is added. The mixture is then filtered.[2]

  • Extraction and Purification: The filtrate is extracted three times with dichloromethane, and the organic phase is concentrated to yield 15.6g of the product (92.9% yield).[2]

Environmental and Safety Assessment
  • Reagent Safety: This method avoids the use of fuming or concentrated nitric acid, reducing the risk of accidental spills and exposure to highly corrosive and volatile acid. Potassium nitrate is a stable solid that is easier and safer to handle.

  • Waste Generation: The waste stream still contains a large amount of sulfuric acid and a potassium salt (potassium bisulfate), requiring neutralization. The use of dichloromethane for extraction remains a significant environmental drawback.

  • Reaction Control: The reaction is reported to be more controlled, with a significant reduction in the evolution of brown-yellow NOx fumes, leading to a better operating environment.[13]

Quantitative Comparison of Synthesis Methods

To objectively compare the environmental impact of these two methods, we will use established green chemistry metrics. The calculations are based on the larger-scale protocols described above.

MetricMixed Acid MethodPotassium Nitrate Method
Atom Economy 71.8%51.5%
E-Factor 22.913.9
Process Mass Intensity (PMI) 23.914.9
Note: PMI calculations are estimates as the exact amounts of water for quenching and dichloromethane for extraction were not fully specified in all protocols. A consistent, estimated volume was used for comparison.
Analysis of Green Metrics
  • Atom Economy: The mixed acid method shows a higher theoretical atom economy. This is because, in the potassium nitrate method, the potassium and sulfate ions from the potassium nitrate and sulfuric acid end up as byproducts (potassium bisulfate), which are not incorporated into the final product.

  • E-Factor and Process Mass Intensity (PMI): Despite the lower atom economy, the potassium nitrate method demonstrates a significantly better E-Factor and PMI.[14][15] This indicates that the overall process generates less waste per kilogram of product. The higher yield of the potassium nitrate method (92.9% vs. 60.1%) is a major contributing factor to its superior performance in these metrics. This highlights a crucial concept in green chemistry: a high atom economy is desirable, but a high-yielding reaction with a lower atom economy can still be the greener choice when considering the entire process.

Visualization of Experimental Workflows

cluster_mixed_acid Mixed Acid Method cluster_kno3 Potassium Nitrate Method ma1 Mix HNO₃ and H₂SO₄ ma2 Add 2,3-dimethylpyridine 1-oxide ma1->ma2 ma3 Heat at 90°C for 24h ma2->ma3 ma4 Quench with ice and neutralize ma3->ma4 ma5 Extract with CH₂Cl₂ ma4->ma5 ma6 Dry and evaporate ma5->ma6 ma7 Crystallize ma6->ma7 k1 Dissolve 2,3-dimethylpyridine 1-oxide in H₂SO₄ k2 Add KNO₃ solution in H₂SO₄ k1->k2 k3 Heat at 80-85°C for 2h k2->k3 k4 Quench with water and filter k3->k4 k5 Extract with CH₂Cl₂ k4->k5 k6 Concentrate organic phase k5->k6

Caption: Comparative experimental workflows for the two synthesis methods.

Future Directions: Towards a Truly Green Synthesis

While the potassium nitrate method presents a tangible improvement, the ideal synthesis of this compound would avoid the use of strong acids and chlorinated solvents altogether. Future research should focus on:

  • Solid Acid Catalysts: Utilizing recyclable solid acid catalysts could eliminate the need for large quantities of sulfuric acid, drastically reducing the acidic waste stream.

  • Alternative Nitrating Agents: Exploring milder and more selective nitrating agents, such as dinitrogen pentoxide in combination with a recyclable catalyst, could improve safety and reduce byproduct formation.

  • Solvent-Free or Greener Solvent Systems: Developing reaction conditions that operate without a solvent or in a more environmentally benign solvent (e.g., ionic liquids, supercritical fluids) would significantly improve the environmental profile of the synthesis.

  • Continuous Flow Chemistry: Transitioning from batch to continuous flow processing can offer enhanced safety, better heat management, and improved reaction control, leading to higher yields and purity with reduced waste.[3][16]

Conclusion

The synthesis of this compound provides a compelling case study in the practical application of green chemistry principles. While the traditional mixed acid method is effective, its significant environmental and safety drawbacks are considerable. The potassium nitrate method, despite a lower theoretical atom economy, emerges as a demonstrably greener alternative due to its higher yield, reduced hazardous reagent handling, and superior E-Factor and PMI.

As researchers and drug development professionals, the onus is on us to critically evaluate not only the efficacy of our synthetic routes but also their environmental legacy. By embracing quantitative green chemistry metrics and actively seeking innovative, more sustainable methodologies, we can drive the pharmaceutical industry towards a greener future.

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  • ResearchGate. (2025, August 7). Environmentally and Economically Feasibility Manufacturing Process of Potassium Nitrate for Small Scale Industries: A Review.
  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis and experimentation. The final stage—disposal—is a critical responsibility that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, scientifically grounded framework for the proper disposal of 2,3-Dimethyl-4-nitropyridine 1-oxide (CAS No. 37699-43-7), a heterocyclic organic compound with notable reactivity.[1]

This document moves beyond a simple checklist, offering insights into the chemical rationale behind these procedures. By understanding the "why," you are better equipped to handle this and other challenging reagents with the highest degree of safety and professionalism.

Hazard Profile and Chemical Characteristics

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties is paramount. This compound is a yellow to pale yellow crystalline solid.[2] Its molecular structure, featuring both a nitro group and an N-oxide functional group on a pyridine ring, dictates its chemical behavior and hazard profile.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Melting Point 94-98 °C[4]
Appearance Yellow to pale yellow crystalline powder[2]
Solubility Soluble in methanol[2]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[2][5]

The presence of the nitro group suggests that this compound should be handled with the same caution afforded to other nitroaromatic compounds, which can have energetic properties.[1] While not explicitly classified as explosive, heating, shock, or friction should be avoided, and it may decompose explosively.[6] Safety data sheets consistently highlight the following hazards:

  • Skin, eye, and respiratory irritation. [5]

  • Suspected carcinogen and mutagen. [6][7]

Upon thermal decomposition, it is expected to release toxic and irritating gases, including oxides of nitrogen (NOx) and carbon monoxide (CO).[2][5]

The Core Directive: Prioritizing Compliant Hazardous Waste Disposal

The most direct and universally accepted method for the disposal of this compound is through a licensed professional hazardous waste disposal service. This approach aligns with the "cradle-to-grave" management of hazardous materials mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

The Rationale: Professional disposal services have the engineered controls, permitted facilities, and trained personnel to handle and dispose of hazardous chemicals in a manner that is safe, environmentally sound, and compliant with all federal, state, and local regulations. The primary method of disposal for organic compounds of this nature is typically high-temperature incineration, which ensures complete destruction of the hazardous material.

Step-by-Step Protocol for Professional Hazardous Waste Disposal
  • Segregation and Containment:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Store the waste in its original container if possible, or in a compatible, well-sealed, and clearly labeled waste container. Ensure the container is in good condition, free from leaks or cracks.

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first particle of waste is added.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate list of all components and their approximate percentages if it is a mixture.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • The date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Arranging for Pickup:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

    • Do not allow the waste to accumulate beyond the limits (both volume and time) specified by regulations.

Disposal Decision Workflow

DisposalDecisionWorkflow Start Waste 2,3-Dimethyl-4-nitropyridine 1-oxide generated Assess Assess quantity and frequency of waste Start->Assess Small Small, infrequent quantity? Assess->Small Large Large or regular quantity? Assess->Large ConsiderTreatment Consider in-lab chemical treatment (see Section 3)? Small->ConsiderTreatment Package Package, label, and store as hazardous waste Large->Package ContactEHS Contact institutional EHS for waste pickup Package->ContactEHS End Disposal Complete ContactEHS->End ConsiderTreatment->Package No Feasible Treatment feasible and validated in your lab? ConsiderTreatment->Feasible Feasible->Package No InLabTreatment Follow validated in-lab treatment protocol Feasible->InLabTreatment Yes InLabTreatment->Package Treated waste still hazardous ChemicalTreatment cluster_0 Reductive Pathway cluster_1 Oxidative Pathway Start_Red 2,3-Dimethyl-4-nitropyridine 1-oxide Reagent_Red SnCl₂ / HCl Start_Red->Reagent_Red + Product_Red 2,3-Dimethylpyridin-4-amine 1-oxide (Presumed) Reagent_Red->Product_Red Start_Ox 2,3-Dimethyl-4-nitropyridine 1-oxide Reagent_Ox Fe²⁺ / H₂O₂ (Fenton's) Start_Ox->Reagent_Ox + Product_Ox Ring Cleavage Products (CO₂, H₂O, NO₃⁻) Reagent_Ox->Product_Ox

Sources

Navigating the Safe Handling of 2,3-Dimethyl-4-nitropyridine 1-oxide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 2,3-Dimethyl-4-nitropyridine 1-oxide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Understanding the "why" behind each piece of equipment is as crucial as the "what," a principle that underpins this entire protocol.

Hazard Analysis: Understanding the Compound

This compound (CAS No. 37699-43-7) is a yellow crystalline solid that presents several hazards that dictate our PPE and handling strategy.[1][2][3] According to its Safety Data Sheet (SDS), the primary concerns are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation (Category 2/2A): Can cause significant eye irritation.[1][3]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled.[1][3]

  • Suspected Carcinogen and Mutagen: It is suspected of causing cancer and genetic defects.[1][4]

  • Hygroscopic: The material readily absorbs moisture from the air.[1][2]

  • Reactivity: It is incompatible with strong oxidizing agents, acids, and bases.[2][5] Hazardous decomposition can occur at high temperatures, emitting toxic fumes such as nitrogen oxides and carbon monoxide.[2]

The presence of both a nitro group and a pyridine N-oxide moiety in its structure informs its reactivity and potential toxicity. Aromatic nitro compounds, in general, are known for their potential systemic effects.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required equipment, with detailed explanations of their necessity.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Butyl GlovesProvides a barrier against skin contact. Nitrile gloves are suitable for general splash hazards, while butyl gloves offer superior resistance to many organic solvents.[7] Always inspect gloves for any signs of degradation or perforation before use.[3]
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles provide a seal around the eyes to protect against dust particles and chemical splashes.[7] A face shield should be worn over the goggles to protect the entire face from splashes of this irritating compound.[5][7]
Body Protection Chemical-Resistant Lab Coat or ApronA lab coat made of a chemical-resistant material is essential to protect against accidental spills and contamination of personal clothing.[7][8] For tasks with a higher risk of splashing, an acid-resistant apron should be worn over the lab coat.[7]
Respiratory Protection NIOSH-Approved RespiratorGiven that the compound can cause respiratory irritation and is a solid that can form dust, a respirator is necessary, especially when handling the powder outside of a certified chemical fume hood.[3] For nuisance exposures, a P95 or P1 particle respirator may be sufficient. For higher-level protection or in emergencies, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.[3]

Procedural Guidance: Step-by-Step Protocols

Adherence to strict protocols for donning, doffing, and handling is critical to prevent exposure.

Donning PPE

The following sequence should be followed to ensure complete protection before handling the compound:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on the chemical-resistant lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, perform a fit test and don the appropriate respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Outer Gloves: Don a second pair of nitrile or butyl gloves over the first pair.

Handling this compound
  • Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure adequate ventilation in the laboratory.[1][2]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][2][3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1][2][5]

Doffing PPE and Decontamination

The removal of PPE is a critical step to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the external surface. Dispose of them in the designated chemical waste container.

  • Face and Eye Protection: Remove the face shield and then the goggles, handling them by the straps.

  • Body Protection: Unbutton and remove the lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound, including used gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste.[1][3] Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Enter Lab Weigh/Transfer Compound Weigh/Transfer Compound Work in Fume Hood->Weigh/Transfer Compound Clean Work Area Clean Work Area Weigh/Transfer Compound->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Complete Work Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

References

  • Capot Chemical. (2021, April 29). Material Safety Data Sheet: 2,3-Dimethyl-4-Nitropyridine-N-Oxide.
  • Acros Organics. (n.d.). Safety Data Sheet: this compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • Chemsrc. (2025, August 20). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
  • International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing.
  • University of Missouri Environmental Health & Safety. (n.d.). Nitro Compounds.
  • TCI Chemicals. (2025, July 16). Safety Data Sheet: 2,3-Dimethyl-4-nitropyridine N-Oxide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.